1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
描述
Structure
3D Structure
属性
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCIFUZSUMAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864898 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-56-4 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19716-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ), a foundational scaffold in medicinal chemistry and neurobiology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, stereochemistry, and significant pharmacological activities, grounding all information in established scientific literature.
Introduction: The Significance of the 1-BTHIQ Scaffold
This compound (1-BTHIQ) is a heterocyclic compound belonging to the benzylisoquinoline class of organic molecules.[1][2] Its structure is characterized by a tetrahydroisoquinoline core with a benzyl group attached at the C-1 position. This scaffold is of immense interest as it forms the backbone of a wide array of naturally occurring alkaloids and synthetic compounds with diverse and potent biological activities.[3][4]
Furthermore, 1-BTHIQ is recognized as an endogenous metabolite found in the mammalian brain and cerebrospinal fluid.[5][6] Its potential role as an endogenous neurotoxin has made it a subject of intense research, particularly in the context of neurodegenerative disorders like Parkinson's disease.[6][7][8][9] Understanding the basic properties of this molecule is therefore critical for advancements in both synthetic chemistry and neuropharmacology.
Core Physicochemical and Structural Properties
The biological and chemical behavior of 1-BTHIQ is dictated by its physicochemical properties. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing synthetic and analytical protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N | [1] |
| Molecular Weight | 223.31 g/mol | [1][10] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19716-56-4 | [5][11] |
| Physical Description | Solid | [1] |
| logP (calculated) | 3.48 - 3.9 | [2][10] |
| pKa (Strongest Basic) | 9.54 (Predicted) | [2] |
| Polar Surface Area | 12.03 Ų (Predicted) | [2] |
The structure contains a single chiral center at the C-1 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed. The secondary amine in the tetrahydroisoquinoline ring imparts basic properties to the molecule.
Synthesis of the 1-BTHIQ Core
The construction of the 1-BTHIQ skeleton is a fundamental task in organic synthesis. The two most prominent and historically significant methods are the Bischler-Napieralski and the Pictet-Spengler reactions.[12] The choice between these pathways is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings.
The Bischler-Napieralski Reaction
This method is a powerful tool for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to 1-BTHIQs.[13][14] The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions.[15]
Causality of Experimental Choices:
-
Starting Material: A β-phenylethylamide is required. The "benzyl" portion of the final product is introduced via the acyl group of this amide (e.g., using phenylacetyl chloride to acylate phenylethylamine).
-
Catalyst/Dehydrating Agent: Strong Lewis acids like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are essential.[13][15] Their role is to activate the amide carbonyl for the intramolecular electrophilic aromatic substitution, which forms the new ring. The reaction is most effective when the phenylethylamine ring possesses electron-donating groups, which activate it towards electrophilic attack.[13]
-
Reduction Step: The primary product is a 3,4-dihydroisoquinoline. A subsequent reduction step, typically using sodium borohydride (NaBH₄), is required to reduce the imine double bond and yield the final this compound.[13]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed ring closure.[16][17][18]
Causality of Experimental Choices:
-
Starting Materials: A β-phenylethylamine and an aldehyde (in this case, phenylacetaldehyde) are the key reactants.
-
Acid Catalyst: Protic or Lewis acids (e.g., HCl, TFA) are necessary to catalyze the formation of a highly electrophilic iminium ion intermediate from the initial condensation product.[17][18] This iminium ion is the key electrophile that undergoes the ring-closing reaction.
-
Reaction Conditions: For less nucleophilic aromatic rings like a simple phenyl group, harsher conditions such as refluxing in strong acid may be required to drive the reaction to completion.[18]
Diagram 1: Major Synthetic Pathways to 1-BTHIQ
Caption: Apoptotic pathway induced by 1-BTHIQ in dopaminergic neurons.
Multidrug Resistance (MDR) Modulation
Derivatives of 1-BTHIQ have emerged as promising agents for reversing multidrug resistance in cancer cells. M[19][20]DR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells. Certain 1-BTHIQ derivatives have been shown to inhibit P-gp, leading to increased intracellular accumulation of anticancer drugs and restoring their efficacy. T[19][20]he stereochemistry at the C-1 position often plays a crucial role in this activity.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a critical structural motif with profound implications in synthetic chemistry, pharmacology, and neurobiology. Its synthesis is well-established through classic name reactions, and its biological profile, particularly its role as an endogenous neurotoxin, continues to drive significant research. For drug development professionals, the 1-BTHIQ scaffold offers a versatile and proven platform for designing novel therapeutics, from CNS agents to cancer MDR modulators. A thorough understanding of its basic properties, as outlined in this guide, is the foundational first step toward unlocking its full potential.
References
- Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
- Meutermans, W., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science.
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- Ito, K., & Tanaka, H. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071. Google Patents.
- Gröger, H., et al. (2019). Prominent synthetic approaches to 1-benzyltetrahydroisoquinolines: Bischler-Napieralski, Pictet-Spengler, and N-acyl-Pictet-Spengler reactions. ResearchGate.
- This compound. (n.d.). PubChem. National Center for Biotechnology Information.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science Publishers.
- A new synthesis of this compound. (1973). Australian Journal of Chemistry. CSIRO Publishing.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Ovid.
- Bischler–Napieralski reaction. (n.d.). In Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Bischler napieralski reaction. (2016). SlideShare.
- Al-Hiari, Y. M., et al. (2007). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- Berenguer, I., et al. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.
- Wąsik, A., et al. (2012). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 21(1), 58-71.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research.
- Showing Compound this compound (FDB023308). (n.d.). FooDB.
- 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. National Center for Biotechnology Information.
- Hayrapetyan, S., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health.
- Wąsik, A., et al. (2012). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 22(1), 12-23.
- This compound. (n.d.). ChemSynthesis.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Avendaño, C., et al. (2002). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate.
- Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2019). ResearchGate.
- Determination of ring conformation in 1-benzyl-1,2,3,4- tetrahydroisoquinolines and a new synthesis of the chiral compounds. (n.d.). Lookchem.
- (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase. (n.d.). In Wikipedia.
- Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). OUCI.
- This compound. (n.d.). PubChemLite.
- Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- Ghosh, D., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(4), 786-795.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
Sources
- 1. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 19716-56-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. name-reaction.com [name-reaction.com]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ovid.com [ovid.com]
The Endogenous Enigma: A Technical Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ) in the Brain
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous amine found in the mammalian brain, the significance of which has been a subject of intense investigation, particularly in the context of neurodegenerative diseases such as Parkinson's Disease (PD). Structurally similar to known neurotoxins, its elevated concentration in the cerebrospinal fluid (CSF) of parkinsonian patients suggests a potential role in the etiology of the disease.[1][2][3][4][5] This guide provides a comprehensive technical overview of 1BnTIQ, from its biochemical synthesis and complex neuropharmacological profile to the state-of-the-art analytical methodologies required for its detection and quantification in neural tissues. We will explore its dualistic nature as both a putative neurotoxin and a molecule whose family presents neuroprotective potential, offering critical insights for researchers and professionals in the field of neuroscience and therapeutic development.
The Biochemical Origins: Endogenous Synthesis of 1BnTIQ
The presence of 1BnTIQ in the brain is not of exogenous origin but is the result of an endogenous condensation reaction. The primary mechanism for its formation is the Pictet-Spengler reaction, a fundamental process in alkaloid chemistry.[6][7][8] This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. In the context of the brain, 1BnTIQ is synthesized from the biogenic amine phenylethylamine and phenylacetaldehyde, both of which are present in the central nervous system.[1]
The reaction is catalyzed by acidic conditions and proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring structure.[8] The efficiency of this reaction in vivo underscores the brain's capacity to generate complex, biologically active molecules from simpler metabolic precursors.
Caption: Biosynthesis of 1BnTIQ via the Pictet-Spengler Reaction.
Neuropharmacology: A Molecule of Dichotomy
The neuropharmacological profile of 1BnTIQ is complex, exhibiting a concentration-dependent duality that is critical for researchers to understand. It has been implicated as both a neurotoxic agent contributing to dopaminergic cell death and, at lower concentrations, a potential modulator of neuronal function that may confer protection.
The Neurotoxic Profile: A Putative Factor in Parkinson's Disease
A significant body of evidence points towards 1BnTIQ as an endogenous neurotoxin that may contribute to the pathology of Parkinson's disease.[1][2] Its concentration has been found to be approximately three times higher in the CSF of parkinsonian patients compared to healthy controls.[1][3] Chronic administration in animal models has been shown to produce parkinsonian-like symptoms.[1][2][9]
The proposed mechanisms of its toxicity are multifaceted and primarily centered on the disruption of dopamine (DA) metabolism and the induction of apoptosis in dopaminergic neurons.[10][11][12][13]
-
Disruption of Dopamine Metabolism: 1BnTIQ interferes with the normal catabolism of dopamine. It potentiates the monoamine oxidase (MAO)-dependent oxidative pathway while inhibiting the catechol-O-methyltransferase (COMT)-dependent pathway.[1] This metabolic shift leads to an increase in the production of reactive oxygen species (ROS) and oxidative stress, a well-established factor in the degeneration of dopaminergic neurons.[14]
-
Induction of Apoptosis: 1BnTIQ has been shown to initiate the apoptotic cascade.[3] It dose-dependently increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-xL.[1][3] This shift in the Bax/Bcl-xL ratio ultimately leads to the activation of caspase-3, the primary executioner caspase, resulting in programmed cell death.[2][3]
-
Alpha-Synuclein Upregulation: Studies have demonstrated that 1BnTIQ can increase the expression of α-synuclein protein and mRNA in dopaminergic cells.[15] The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease, and its upregulation by 1BnTIQ suggests a direct link to the disease's molecular pathology.
Sources
- 1. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A new approach to biochemical evaluation of brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids: From Biosynthesis to Isolation
Abstract
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) alkaloids represent a vast and structurally diverse class of plant secondary metabolites with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the natural sources of these valuable compounds, with a focus on the major plant families renowned for their rich BTHIQ alkaloid content. We delve into the intricate biosynthetic pathways, elucidating the key enzymatic steps and precursor molecules that lead to the formation of the core BTHIQ scaffold and its subsequent diversification. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and characterization of BTHIQ alkaloids, equipping researchers, scientists, and drug development professionals with the practical knowledge required to harness these natural products. By integrating technical accuracy with insights into experimental causality, this document serves as an authoritative resource for the scientific community engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Significance of this compound Alkaloids
The this compound (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products with profound physiological effects in humans.[1][2] These alkaloids are widely distributed in the plant kingdom and exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties.[1][2] The diverse pharmacological profiles of THIQ-based compounds have made them a focal point of scientific investigation for the development of new therapeutic agents.[1] This guide will explore the primary natural reservoirs of these compounds, their biochemical synthesis, and the methodologies for their isolation and identification.
Major Natural Sources of BTHIQ Alkaloids
A number of plant families are particularly rich in BTHIQ alkaloids, with the Papaveraceae, Ranunculaceae, Berberidaceae, and Nelumbonaceae families being the most prominent.[3][4]
Papaveraceae: The Poppy Family
The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is arguably the most well-known source of isoquinoline alkaloids.[3][5][6] This family produces a wide variety of BTHIQ derivatives, including important pharmaceuticals like morphine and codeine, as well as papaverine and noscapine.[3][7][8] The genus Corydalis, also within Papaveraceae, is another significant source of these alkaloids.[5]
Ranunculaceae: The Buttercup Family
The Ranunculaceae family is a large and diverse group of flowering plants that are also known to produce a variety of isoquinoline alkaloids.[4][9][10][11] Genera such as Coptis and Hydrastis are notable for their high content of protoberberine alkaloids like berberine, which are derived from a BTHIQ precursor.[12][13]
Berberidaceae: The Barberry Family
Plants belonging to the Berberidaceae family, particularly the genus Berberis, are well-documented producers of BTHIQ-derived alkaloids.[4][12][14] Berberine is a prominent alkaloid in this family and has been the subject of extensive pharmacological research.[14][15]
Nelumbonaceae: The Lotus Family
The sacred lotus (Nelumbo nucifera) is a significant source of BTHIQ alkaloids, particularly aporphines and bisbenzylisoquinolines.[16][17][18] The leaves and embryos of the lotus plant are particularly rich in these compounds, which exhibit unique structural features compared to those found in the Ranunculales order.[16][17][18][19]
Biosynthesis of this compound Alkaloids
The biosynthesis of BTHIQ alkaloids is a complex process that begins with the amino acid L-tyrosine.[3][20] The central and pivotal intermediate in the formation of most BTHIQ alkaloids is (S)-reticuline.[8][20]
The Central Role of (S)-Reticuline
The formation of (S)-reticuline proceeds through a series of enzymatic reactions. L-tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the foundational BTHIQ structure.[8][20][21] Subsequent methylation and hydroxylation steps, catalyzed by a series of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases, convert (S)-norcoclaurine to (S)-reticuline.[20]
Caption: Biosynthesis of (S)-Reticuline from L-Tyrosine.
Diversification from (S)-Reticuline
(S)-Reticuline serves as a critical branch-point intermediate, leading to the vast diversity of BTHIQ alkaloids. Different enzymatic pathways convert (S)-reticuline into various subclasses, including:
-
Protoberberines: The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, a key step in the formation of protoberberine alkaloids like berberine.[3][20]
-
Aporphines: Cytochrome P450 enzymes (CYP80 family) are involved in the intramolecular C-C phenol coupling of (S)-reticuline to form aporphine alkaloids.[21]
-
Benzophenanthridines: A series of enzymatic modifications of protoberberine intermediates leads to the formation of benzophenanthridine alkaloids such as sanguinarine.[12]
-
Morphinans: In Papaver somniferum, a complex series of reactions, including phenol coupling catalyzed by salutaridine synthase, converts (S)-reticuline into the morphinan alkaloids, including morphine and codeine.[21]
Experimental Protocols: Extraction, Isolation, and Characterization
The successful study of BTHIQ alkaloids hinges on robust and efficient methods for their extraction from plant material, followed by their purification and structural elucidation.
General Extraction Workflow
A generalized workflow for the extraction and isolation of BTHIQ alkaloids is presented below. The specific solvents and chromatographic conditions will vary depending on the plant material and the target alkaloids.
Caption: General workflow for the extraction and isolation of BTHIQ alkaloids.
Step-by-Step Protocol for the Extraction of Berberine from Berberis Species
This protocol provides a detailed method for the extraction and isolation of berberine, a prominent BTHIQ-derived alkaloid, from the roots of Berberis species.[8][19][22]
-
Plant Material Preparation: Air-dry the roots of the Berberis species and grind them into a coarse powder.
-
Defatting: Defat the powdered plant material with a non-polar solvent such as petroleum ether or hexane at 60-80°C to remove lipids and other non-polar compounds.[19]
-
Alkaloid Extraction: Extract the defatted plant material with 95% ethanol or methanol.[19] Alternatively, an acidic water extraction (using acetic acid and sulfuric acid) at 70-95°C can be employed.[19]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column (100-200 mesh).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).[8]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Crystallization: Combine the fractions containing berberine and concentrate them. Allow the concentrated solution to stand for crystallization. The berberine will typically crystallize as yellow needles.[8]
-
Characterization: Confirm the identity and purity of the isolated berberine using spectroscopic methods such as NMR and MS, and by comparing the data with literature values.[8]
Characterization Techniques
HPLC is a powerful technique for the separation, quantification, and preliminary identification of BTHIQ alkaloids.[23] A typical HPLC setup for alkaloid analysis includes a C18 reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid).[6][24] Detection is commonly performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance (e.g., 254 nm or 280 nm).[8][14]
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 - 20 µL |
Table 1: Typical HPLC Parameters for BTHIQ Alkaloid Analysis.[6][8][14][25]
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of BTHIQ alkaloids.[26] Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.[7][17] Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that can be used to identify the substitution patterns on the alkaloid scaffold.[5][17]
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of novel and known BTHIQ alkaloids.[26] 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the structure.
Pharmacological Significance and Future Perspectives
The diverse pharmacological activities of BTHIQ alkaloids continue to drive research into their therapeutic potential. For instance, berberine has demonstrated antimicrobial, anti-inflammatory, and anti-diabetic properties.[22] Noscapine, from the opium poppy, is used as a cough suppressant and has shown promise as an anticancer agent.[7] The rich chemical diversity of BTHIQ alkaloids in nature presents a vast and largely untapped resource for the discovery of new drug leads.
Future research in this field will likely focus on:
-
Metabolic Engineering: The elucidation of the biosynthetic pathways of BTHIQ alkaloids opens up opportunities for their production in microbial systems through metabolic engineering, providing a sustainable alternative to plant extraction.
-
Pharmacological Screening: High-throughput screening of diverse BTHIQ alkaloid libraries against a wide range of biological targets will continue to uncover novel therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of novel BTHIQ analogs and the study of their SAR will provide valuable insights for the design of more potent and selective drug candidates.
Conclusion
The natural world, particularly the plant kingdom, is a rich repository of this compound alkaloids. A thorough understanding of their natural sources, biosynthetic pathways, and effective methods for their extraction and characterization is paramount for advancing our knowledge of these pharmacologically significant compounds. This technical guide provides a solid foundation for researchers and scientists to explore the fascinating world of BTHIQ alkaloids and to unlock their full therapeutic potential.
References
- Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. (2024). PubMed Central.
- Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Maximum Academic Press.
- Noscapine. Wikipedia.
- Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Source not available.
- 1-Benzylisoquinoline alkaloids reported in Nelumbo nucifera. ResearchGate.
- Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). (2023). Source not available.
- Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera. (2011). PubMed.
- Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer's disease combined with insilico molecular docking. (2023). PMC - PubMed Central.
- Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. International Journal of Herbal Medicine.
- Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae. (2022). PMC - NIH.
- Two new benzylisoquinoline alkaloids from Papaver triniifolium. (2006). PubMed.
- Papaveraceae. Wikipedia.
- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers.
- Biosynthetic pathway of Berberine and allied alkaloids. ResearchGate.
- Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. SciSpace.
- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Source not available.
- Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. ResearchGate.
- The Architecture of Alkaloid Assembly: A Technical Guide to Berberine Biosynthesis in Plants. Benchchem.
- Drug metabolism and pharmacokinetic diversity of ranunculaceae medicinal compounds. Source not available.
- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source not available.
- Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characteriz
- Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. (2022). NIH.
- Ranunculaceae. Wikipedia.
- Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. (2021). PMC - NIH.
- Family: Ranunculaceae. Source not available.
- Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- Alkaloid Biosynthesis in the Early Stages of the Germination of Argemone mexicana L. (Papaveraceae). MDPI.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports (RSC Publishing).
- (PDF) Mining chemodiversity from biodiversity: Pharmacophylogeny of medicinal plants of Ranunculaceae. ResearchGate.
- C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Publishing.
- Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. MDPI.
- Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. ResearchGate.
- Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. Source not available.
- Extraction and Isolation of Morphine from Papaver somniferum L. (2023). Source not available.
- Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Source not available.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International.
Sources
- 1. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 3. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 8. florajournal.com [florajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis | Semantic Scholar [semanticscholar.org]
- 12. Sanguinarine - Wikipedia [en.wikipedia.org]
- 13. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]
- 14. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]
- 20. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and DFT calculations. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. ejgm.co.uk [ejgm.co.uk]
- 26. mdpi.com [mdpi.com]
Introduction: The Significance of the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Scaffold
An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
The this compound (BTHIQ) core is a privileged scaffold in medicinal chemistry and natural product pharmacology. This structural motif is the backbone of a vast family of alkaloids, exhibiting a wide array of biological activities.[1][2] From the potent bronchodilator trimetoquinol to biosynthetic precursors of complex alkaloids like morphine, the BTHIQ framework is of paramount interest to researchers in drug discovery.[3] The precise determination of its three-dimensional structure, including substitution patterns and stereochemistry, is a critical first step in understanding its biological function and developing new therapeutic agents.
This guide provides a comprehensive, field-proven approach to the structural elucidation of BTHIQ derivatives. We will move beyond a simple listing of techniques to explain the underlying logic and causality behind experimental choices, empowering researchers to develop a robust, self-validating analytical workflow. The methodologies discussed herein represent the gold standard for characterizing novel BTHIQ compounds, ensuring the highest degree of scientific integrity.
Pillar 1: Mass Spectrometry - The First Glimpse
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and elemental composition of the BTHIQ derivative.
High-Resolution Mass Spectrometry (HRMS): The primary objective is to obtain a high-resolution mass spectrum, typically using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[4] This provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the foundational data point upon which all subsequent structural hypotheses are built.
Electron Ionization (EI) and Fragmentation Analysis: While HRMS gives the parent mass, EI-MS provides critical structural clues through fragmentation patterns. The BTHIQ scaffold undergoes characteristic cleavages that are diagnostic of its core structure.
The most significant fragmentation pathway involves the cleavage of the C1-Cα bond, which is benzylic to both the isoquinoline and the benzyl ring systems. This results in two primary, highly stabilized fragments. The observation of these fragments is strong evidence for the BTHIQ core.
-
Tropylium Ion Formation: Loss of the tetrahydroisoquinoline moiety results in a benzyl cation, which often rearranges to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. This is a classic indicator for compounds containing a benzyl group.
-
Tetrahydroisoquinolinium Ion: Cleavage can also lead to the formation of a protonated tetrahydroisoquinoline fragment. The mass of this fragment will directly indicate the substitution pattern on the isoquinoline portion of the molecule.
Table 1: Common Mass Spectrometry Fragments for a Generic BTHIQ
| m/z Value | Identity | Significance |
| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |
| [M-NHR₁R₂]+ | Loss of Nitrogen Moiety | A characteristic fragmentation pattern for benzyltetrahydroisoquinolines.[5] |
| 91 | Tropylium Ion (C₇H₇⁺) | Strong indicator of a benzyl substituent. |
| Varies | Tetrahydroisoquinolinium Fragment | Mass indicates substitution on the isoquinoline ring. |
Pillar 2: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of BTHIQ derivatives. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.
1D NMR: The Foundational Spectra
¹H NMR (Proton NMR): The proton NMR spectrum provides the initial overview of the proton environments. Key regions include:
-
Aromatic Protons (δ 6.5-8.0 ppm): The substitution pattern on both the isoquinoline and benzyl rings can be inferred from the chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants (J-values) of these protons.[4][6][7]
-
C1-Proton (δ ~4.1-5.2 ppm): This is a key diagnostic signal. It appears as a doublet or doublet of doublets, depending on the coupling with the protons at the Cα and N-H positions.[4]
-
Benzylic Protons (Cα-H₂) (δ ~2.6-3.5 ppm): These protons, adjacent to the C1 position, typically appear as a multiplet.[4]
-
Tetrahydroisoquinoline Ring Protons (C3-H₂, C4-H₂) (δ ~2.5-3.5 ppm): These aliphatic protons often present as complex, overlapping multiplets.[4]
-
N-H Proton (variable): If the nitrogen is secondary, the N-H proton signal can be broad and its chemical shift is solvent-dependent.
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (δ 110-160 ppm): Provides a count of the aromatic carbons.
-
C1 Carbon (δ ~55-75 ppm): The chemical shift is sensitive to the substituents on the nitrogen and the aromatic rings.[6][8]
-
Aliphatic Carbons (δ 20-60 ppm): Includes the C3, C4, and Cα carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment run alongside the standard ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, greatly simplifying the assignment process.
2D NMR: Connecting the Dots
2D NMR is essential for assembling the molecular puzzle. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals.[9][10]
Workflow for 2D NMR Analysis
Caption: Key HMBC correlations confirming the BTHIQ core.
-
The proton at C1 will show a correlation to the quaternary carbon C4a (a 3-bond correlation, ³J) and the primary carbon of the benzyl group C1' (a 2-bond correlation, ²J). This definitively links the isoquinoline and benzyl moieties.
-
The benzylic protons at Cα will show correlations to C1 (²J) and the aromatic carbons of the benzyl ring.
Pillar 3: X-Ray Crystallography - The Definitive Confirmation
When an unambiguous determination of absolute stereochemistry is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the ultimate arbiter. [7][11][12] Principle: This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom.
Advantages:
-
Provides an unequivocal structure determination. [7]* Determines absolute stereochemistry (e.g., R vs. S at the C1 position).
-
Reveals precise bond lengths, bond angles, and conformational details in the solid state. [13] Limitation: The primary challenge is obtaining a high-quality single crystal suitable for diffraction, which can be a difficult and time-consuming process.
Experimental Protocols: A Practical Guide
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Dissolve 5-10 mg of the purified BTHIQ derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common first choice.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent as an internal standard (δ 0.00 ppm).
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
1D Spectra: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum and DEPT-135/90 spectra.
-
2D Spectra: Sequentially acquire the COSY, HSQC, and HMBC experiments. These are proton-detected experiments and are generally more sensitive than carbon-detected ones. [14]Acquisition times can range from 30 minutes to several hours depending on sample concentration.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
HRMS (ESI): Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument to ensure high mass accuracy.
-
MS/MS (EI): For fragmentation studies, introduce the sample via a direct insertion probe or GC inlet. Acquire the EI spectrum and analyze the resulting fragmentation pattern to identify characteristic ions.
Conclusion
The structural elucidation of a this compound derivative is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, a suite of 1D and 2D NMR experiments, and, when necessary, X-ray crystallography, researchers can confidently and accurately define the molecular architecture of these vital compounds. This rigorous, multi-faceted approach ensures the scientific integrity of the data, forming a solid foundation for further research in pharmacology and drug development.
References
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.).
- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- Al-Hiari, Y. M., et al. (2009). Synthesis of 1-Benzyl-… Yusuf M. Al-Hiari et al. Jordan Journal of Pharmaceutical Sciences, 2(1), 11.
- Khafagy, M. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-657.
- Khafagy, M. A., et al. (2004). Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias. Molecules, 9(8), 650-657.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Khafagy, M. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate.
- PubChem. (n.d.). This compound.
- Cassels, B. K., et al. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 49(1).
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health.
- Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- FooDB. (2011). Showing Compound this compound (FDB023308).
- Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).
- SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.).
- Relative energies calculated for 1-benzyl-1,2,3,4- tetrahydroisoquinoline conformations as a function of the dihedral angle θ - ResearchGate. (n.d.).
- (+)-1,2,3,4-tetrahydroisoquinoline, 1-benzyl-6,7-dimethoxy- - Optional[13C NMR]. (n.d.).
- Liang, Q., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 837.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Fariña, J. I., et al. (2010). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.
- Jeyaseelan, C., et al. (2015). Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o249–o250.
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). National Institutes of Health.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijstr.org [ijstr.org]
- 7. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Spectroscopic Data for 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in numerous alkaloids and pharmacologically active compounds. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and conformational dynamics of this important molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.
Introduction: The Significance of this compound
This compound (BTHIQ) is a fundamental heterocyclic scaffold found in a wide array of natural products, most notably the benzylisoquinoline alkaloids. Its derivatives exhibit a broad spectrum of biological activities, making them attractive templates for drug discovery. A thorough characterization of the parent BTHIQ molecule is paramount for the unambiguous identification and structural verification of its more complex analogues. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and three-dimensional arrangement.
The conformational flexibility of the tetrahydroisoquinoline ring and the relative orientation of the benzyl substituent significantly influence the biological activity of BTHIQ derivatives. Therefore, a nuanced interpretation of spectroscopic data, particularly NMR, is crucial for understanding the molecule's behavior in different chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and aliphatic protons. The conformational preferences of the tetrahydroisoquinoline ring can lead to complex splitting patterns, particularly for the methylene protons.[1]
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 9H | Ar-H |
| 4.15 | t | 1H | H-1 |
| 2.80 - 3.20 | m | 4H | H-3, H-α |
| 2.60 - 2.80 | m | 2H | H-4 |
| 1.90 | s (br) | 1H | N-H |
Interpretation and Experimental Rationale:
The aromatic protons of both the isoquinoline and benzyl rings resonate in the downfield region (7.20 - 7.40 ppm) as a complex multiplet. The proton at the chiral center (H-1) typically appears as a triplet around 4.15 ppm, resulting from coupling with the adjacent methylene protons at the α-position. The methylene protons of the tetrahydroisoquinoline ring (H-3 and H-4) and the benzylic protons (H-α) often present as overlapping multiplets in the range of 2.60 - 3.20 ppm. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent dependent. Conformational studies have shown that the tetrahydroisoquinoline ring exists in a half-chair conformation, with the benzyl group occupying a pseudo-axial or pseudo-equatorial position depending on the substitution pattern and solvent.[1]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Acquisition Parameters:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 12 ppm.
-
Employ a 90° pulse width.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and chemical environment.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 141.5 | C-1' |
| 138.0 | C-8a |
| 135.0 | C-4a |
| 129.5 | C-2', C-6' |
| 128.5 | C-3', C-5' |
| 128.0 | C-7 |
| 126.5 | C-5 |
| 126.0 | C-6 |
| 125.5 | C-8 |
| 125.0 | C-4' |
| 58.0 | C-1 |
| 47.5 | C-3 |
| 42.0 | C-α |
| 29.0 | C-4 |
Interpretation and Experimental Rationale:
The aromatic carbons resonate in the downfield region (125-142 ppm). The quaternary carbons (C-1', C-4a, and C-8a) can be identified by their lower intensity and the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The aliphatic carbons appear in the upfield region. The chiral carbon (C-1) is observed around 58.0 ppm. The methylene carbons of the tetrahydroisoquinoline ring (C-3 and C-4) and the benzylic carbon (C-α) are found at approximately 47.5, 29.0, and 42.0 ppm, respectively.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a ¹³C NMR spectrometer operating at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a spectral width of approximately 200 ppm.
-
A 45° or 90° pulse width can be used.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600, 1495, 1450 | Medium to Strong | C=C Stretch (Aromatic) |
| 750 - 700 | Strong | C-H Bend (Aromatic, Monosubstituted Benzene) |
| 740 - 720 | Strong | C-H Bend (Aromatic, Ortho-disubstituted Benzene) |
Interpretation and Experimental Rationale:
The IR spectrum of this compound is characterized by the presence of a sharp absorption band in the region of 3350-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are visible as a series of bands between 1600 and 1450 cm⁻¹. The strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution patterns on the aromatic rings. Specifically, the bands around 750-700 cm⁻¹ and 740-720 cm⁻¹ are characteristic of monosubstituted and ortho-disubstituted benzene rings, respectively.[2]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Table 4: Key Mass Spectral Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 223 | 25 | [M]⁺ (Molecular Ion) |
| 222 | 100 | [M-H]⁺ |
| 132 | 85 | [M - C₇H₇]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Experimental Rationale:
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 223, consistent with its molecular formula C₁₆H₁₇N.[2][3] The base peak in the spectrum is often observed at m/z 222, corresponding to the loss of a hydrogen atom to form a stable iminium ion. A prominent fragment is observed at m/z 132, which results from the characteristic benzylic cleavage, losing a benzyl radical (C₇H₇•). The fragment at m/z 91 is the tropylium ion, a common and stable fragment arising from the benzyl group.
Figure 1: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Conclusion: A Unified Spectroscopic Portrait
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and provide insights into the molecule's conformational dynamics. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and aromatic rings. Mass spectrometry establishes the molecular weight and elucidates characteristic fragmentation pathways that are diagnostic for this class of compounds. This in-depth guide serves as a valuable resource for scientists working with this compound and its derivatives, enabling confident structural characterization and facilitating further research in medicinal chemistry and natural product synthesis.
References
- PubChem. This compound.
- Cassels, B. K., & Saez, J. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 49(1), 25-32. [Link]
- NIST. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. National Institute of Standards and Technology. [Link]
- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 1-15. [Link]
- Deady, L. W., Pirzada, N. H., & Topsom, R. D. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2065-2067. [Link]
- NIST Mass Spectrometry Data Center. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
Sources
The Pharmacological Profile of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of a Neuroactive Endogenous Compound
Introduction: Unveiling the Enigmatic Nature of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
This compound (1-BnTHIQ) is an endogenous compound found in the mammalian brain that has garnered significant attention within the scientific community.[1] Its structural resemblance to neurotoxic agents and its potential involvement in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease, have made it a subject of intense investigation. This technical guide provides a comprehensive overview of the pharmacological profile of 1-BnTHIQ, delving into its synthesis, molecular interactions, and cellular effects. By synthesizing technical data with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this intriguing molecule and its therapeutic and toxicological potential.
Chemical Synthesis and Characterization
The synthesis of 1-BnTHIQ and its derivatives is crucial for pharmacological studies. Several synthetic routes have been established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. A frequently employed method involves the reductive amination of 1,2,3,4-tetrahydroquinoline with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[2] Another robust approach utilizes a Grignard reaction, coupling a substituted benzyl magnesium halide with a 3,4-dihydroisoquinoline precursor.[3]
Exemplary Synthetic Protocol: Reductive Amination
A detailed, step-by-step methodology for the synthesis of 1-BnTHIQ via reductive amination is outlined below. This protocol is designed to be a self-validating system, with clear steps for purification and characterization to ensure the integrity of the final compound.
Objective: To synthesize this compound.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Benzaldehyde
-
Methanol
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
1N Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1N Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline and benzaldehyde in methanol. Add glacial acetic acid to the solution.
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride portion-wise to control the resulting gas evolution.
-
Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 1N HCl. Extract the aqueous layer with diethyl ether multiple times.
-
Purification of Crude Product: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Salt Formation and Purification: Dissolve the crude product in diethyl ether and cool to 0°C. Bubble HCl gas through the solution to precipitate the hydrochloride salt. Decant the ether and wash the salt with fresh ether.
-
Conversion to Free Base: Dissolve the hydrochloride salt in a mixture of diethyl ether and water. Adjust the pH to 12 with 1N NaOH. Separate the ether layer, dry over K₂CO₃, and concentrate to yield the purified 1-BnTHIQ.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Pharmacodynamics: Interaction with Molecular Targets
The pharmacological effects of 1-BnTHIQ are primarily attributed to its interactions with dopamine receptors. As a structural analog of dopamine, it exhibits affinity for both D1-like and D2-like receptor families.
Dopamine Receptor Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of 1-BnTHIQ for dopamine receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (1-BnTHIQ). The ability of 1-BnTHIQ to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
While specific Ki values for the parent 1-BnTHIQ across all dopamine receptor subtypes are not consistently reported in a single comprehensive study, research on its derivatives provides valuable insights. For instance, studies on halogenated 1-benzyl-tetrahydroisoquinoline derivatives have demonstrated high affinity for D1-like and D2-like receptors, with Ki values in the nanomolar range. These studies highlight that substitutions on both the benzyl and tetrahydroisoquinoline rings significantly modulate receptor affinity and selectivity. For example, a 2'-bromobenzyl substitution on the 1-benzyl group can lead to nanomolar affinity for dopamine receptors.
One study comparing 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines found that the 1-benzyl derivative possessed the highest affinity for D2 receptors among the tested isoquinolines.[4]
| Compound | D1-like Receptor Affinity (Ki, nM) | D2-like Receptor Affinity (Ki, nM) |
| Halogenated 1-BnTHIQ Derivatives | Nanomolar range | Nanomolar range |
| 1-Benzyl-THIQ (comparative) | Lower than 1-phenyl-THIQ | Highest among tested isoquinolines |
Note: This table summarizes findings from multiple studies on derivatives and comparative analyses. Specific Ki values for the parent 1-BnTHIQ require further dedicated investigation.
Functional Activity at Dopamine Receptors
Beyond binding, understanding the functional consequences of 1-BnTHIQ's interaction with dopamine receptors is critical. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine whether 1-BnTHIQ acts as an agonist, antagonist, or inverse agonist.
-
D1-like receptors (D1 and D5) are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
Studies on 1-BnTHIQ and its analogs suggest an antagonistic effect at D1 receptors, as they have been shown to antagonize dopamine-stimulated adenylate cyclase.[4] This indicates that 1-BnTHIQ can block the action of dopamine at these receptors.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of 1-BnTHIQ for dopamine D1 and D2 receptors.
Materials:
-
Cell membrane preparations expressing human D1 or D2 dopamine receptors.
-
Radioligand: [³H]SCH23390 (for D1 receptors) or [³H]Spiperone (for D2 receptors).
-
Unlabeled 1-BnTHIQ (test compound).
-
Non-specific binding determinant (e.g., Haloperidol).
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of 1-BnTHIQ).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specified time to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 1-BnTHIQ concentration. Determine the IC50 value (the concentration of 1-BnTHIQ that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotoxic Profile and Mechanism of Action
A significant aspect of 1-BnTHIQ's pharmacological profile is its neurotoxic potential, particularly towards dopaminergic neurons. This has led to the hypothesis that it may be an endogenous risk factor for Parkinson's disease.
Induction of Apoptosis in Dopaminergic Neurons
In vitro studies using human dopaminergic neuroblastoma cells (SH-SY5Y) have demonstrated that 1-BnTHIQ can induce apoptosis, or programmed cell death.[5] The extent of this toxicity is dose-dependent. Mechanistically, 1-BnTHIQ has been shown to:
-
Increase the expression of pro-apoptotic proteins: such as Bax.
-
Decrease the expression of anti-apoptotic proteins: such as Bcl-xL.
-
Activate caspase-3: a key executioner enzyme in the apoptotic cascade.
-
Increase lipid peroxidation: indicating oxidative stress.
Experimental Protocol: Apoptosis Assay in SH-SY5Y Cells
Objective: To assess the apoptotic effect of 1-BnTHIQ on SH-SY5Y cells.
Materials:
-
Human SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
1-BnTHIQ stock solution.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 1-BnTHIQ for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 1-BnTHIQ at different concentrations.
Signaling Pathway of 1-BnTHIQ-Induced Neurotoxicity
The neurotoxic effects of 1-BnTHIQ appear to be mediated through a complex signaling cascade involving oxidative stress and mitochondrial dysfunction.
Caption: Signaling pathway of 1-BnTHIQ-induced apoptosis.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of 1-BnTHIQ is essential for evaluating its potential in vivo effects and for the development of any related therapeutic agents.
Absorption and Distribution
A crucial aspect of any centrally acting agent is its ability to cross the blood-brain barrier (BBB). In vivo microdialysis studies in rats have shown that 1-BnTHIQ can indeed penetrate the BBB.[6] Following intraperitoneal administration, 1-BnTHIQ appears in the brain's extracellular fluid in a dose-dependent manner, reaching its maximum concentration after approximately 40 minutes.[6] The brain dialysate concentration of 1-BnTHIQ was found to be about 24% of that of 1,2,3,4-tetrahydroisoquinoline (TIQ) when administered at the same dose, and both compounds had a half-life of around 50 minutes in the brain.[6]
Metabolism
The metabolism of 1-BnTHIQ is a critical determinant of its duration of action and potential for toxicity. As a benzylisoquinoline alkaloid, it is expected to undergo both Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. For a molecule like 1-BnTHIQ, potential Phase I reactions could include hydroxylation of the aromatic rings or N-dealkylation.
-
Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate, to facilitate their excretion. An enzyme, (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase, has been identified, which catalyzes the N-methylation of 1-BnTHIQ, a potential metabolic pathway.
Detailed in vitro studies using human liver microsomes and recombinant CYP enzymes are necessary to fully elucidate the specific CYP isoforms responsible for the metabolism of 1-BnTHIQ and to identify its major metabolites.
Excretion
The polar metabolites generated during Phase I and Phase II metabolism are typically excreted from the body via the kidneys (in urine) or the liver (in bile). The precise routes and rates of excretion for 1-BnTHIQ and its metabolites have yet to be fully characterized.
Structure-Activity Relationships (SAR)
The pharmacological activity of 1-benzyl-1,2,3,4-tetrahydroisoquinolines is highly dependent on their chemical structure. SAR studies provide valuable insights for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Caption: Key structure-activity relationships of 1-BnTHIQ derivatives.
Key SAR findings include:
-
Substitution on the Benzyl Ring: Halogenation of the benzyl ring can significantly increase affinity for dopamine receptors. For example, 2'-bromobenzyl derivatives exhibit nanomolar Ki values.
-
Substitution on the Tetrahydroisoquinoline Ring:
-
A hydroxyl group at the 7-position of the tetrahydroisoquinoline ring generally enhances affinity for both D1 and D2 receptors compared to a methoxy group at the same position.
-
N-methylation of the tetrahydroisoquinoline nitrogen can also modulate receptor affinity.
-
These SAR insights are crucial for medicinal chemists aiming to design novel dopaminergic ligands based on the 1-BnTHIQ scaffold.
Conclusion and Future Directions
This compound presents a fascinating and complex pharmacological profile. Its dual nature as a potential endogenous neurotoxin and a scaffold for the development of novel dopaminergic agents underscores the importance of continued research. This technical guide has provided a comprehensive overview of its synthesis, pharmacodynamics, neurotoxic mechanisms, and preliminary pharmacokinetic and structure-activity relationship data.
Future research should focus on several key areas to fully elucidate the role of 1-BnTHIQ in health and disease:
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki values) and functional activities of 1-BnTHIQ at the full panel of dopamine receptor subtypes (D1-D5) is essential.
-
Detailed ADME Studies: In-depth in vitro and in vivo studies are needed to characterize the metabolism (including the specific CYP enzymes involved) and excretion of 1-BnTHIQ.
-
In Vivo Neurotoxicity Models: Further investigation in animal models of Parkinson's disease is required to confirm the in vivo neurotoxic effects of 1-BnTHIQ and to explore potential therapeutic interventions.
-
Exploration of Therapeutic Potential: The 1-BnTHIQ scaffold holds promise for the design of novel ligands for dopamine receptors. Further SAR studies could lead to the development of compounds with improved selectivity and efficacy for the treatment of various neurological and psychiatric disorders.
By addressing these knowledge gaps, the scientific community can unlock the full potential of 1-BnTHIQ, both as a tool to understand neurodegenerative processes and as a foundation for the development of next-generation therapeutics.
References
- PrepChem. Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Al-Hiari, Y. M., et al. (2018). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- DeMarinis, R. M., et al. (1988). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 31(7), 1436-1442.
- PubChem. This compound.
- Mar, A., et al. (2006). This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters, 396(1), 69-72.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research, 26(3), 240-254.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- Shavali, S., et al. (2004). This compound, a parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of Neuroscience Research, 76(4), 571-579.
- Kohta, R., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. Journal of Neurochemistry, 114(5), 1291-1301.
- Cortes, N., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 44(11), 4575-4581.
- Kotake, Y., et al. (1995). This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry, 65(6), 2633-2638.
- Wąsik, A., et al. (2011). Concentration-dependent opposite effects of this compound on markers of apoptosis: in vitro and ex vivo studies. Neurotoxicity Research, 19(3), 437-448.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- Wikipedia. (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase.
Sources
- 1. This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
An In-Depth Technical Guide to the Mechanism of Action of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
Abstract
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) is a fascinating and complex molecule that occupies a dual role in pharmacology. Endogenously found in the mammalian brain, it is implicated as a potential neurotoxin in the etiology of Parkinson's disease. Conversely, its core structure serves as a privileged scaffold for the development of synthetic derivatives with therapeutic potential, notably as agents that can reverse multidrug resistance in cancer. This guide provides a detailed examination of the multifaceted mechanisms of action of 1-BTHIQ, targeting researchers and drug development professionals. We will explore its intricate interactions with the dopaminergic system, the molecular pathways leading to neuronal apoptosis, and the structure-activity relationships that enable its derivatives to function as potent modulators of cellular efflux pumps. This document is designed to be a comprehensive resource, integrating established principles with experimental evidence to elucidate the causality behind the observed biological effects of this important isoquinoline alkaloid.
The Dichotomous Nature of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a structural motif present in a wide array of natural products and synthetic compounds, conferring a broad spectrum of biological activities.[1] this compound (1-BTHIQ) itself is an endogenous amine that has been identified in the mouse brain and in the cerebrospinal fluid (CSF) of humans.[2] A key point of interest for neuroscientists is the observation that the concentration of 1-BTHIQ is approximately three times higher in the CSF of patients with Parkinson's disease (PD) compared to control subjects, suggesting its potential role as an etiological factor in this neurodegenerative disorder.[3][4][5]
This guide will deconstruct the primary mechanisms of action attributed to 1-BTHIQ, focusing on two key areas: its neurotoxic effects within the central nervous system and the therapeutic application of its derivatives as multidrug resistance (MDR) modulators.
Mechanism of Action in the Central Nervous System: A Focus on Neurotoxicity
The neurotoxic profile of 1-BTHIQ is primarily centered on its detrimental effects on dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease. The mechanism is multifactorial, involving preferential accumulation in these neurons and subsequent disruption of dopamine homeostasis and induction of apoptosis.
Interaction with the Dopaminergic System
1-BTHIQ's journey into the dopaminergic neuron begins at the cell membrane. It is recognized and transported into the cell by the dopamine transporter (DAT).[3][5] This active uptake mechanism leads to the accumulation of 1-BTHIQ within dopaminergic neurons, concentrating its potentially toxic effects in the very cells that are most vulnerable in Parkinson's disease. Once inside, 1-BTHIQ exerts its influence through several pathways:
-
Disruption of Dopamine Metabolism: Experimental evidence shows that 1-BTHIQ significantly alters the normal catabolism of dopamine. It enhances the activity of monoamine oxidase (MAO), leading to an increase in oxidative stress through the production of reactive oxygen species (ROS) from dopamine breakdown.[3][5] Simultaneously, it inhibits the catechol-O-methyltransferase (COMT) enzyme, shutting down a major pathway for dopamine degradation.[3][6] This dual action creates a highly toxic intracellular environment, predisposing the neuron to oxidative damage.
-
Modulation of Dopamine Receptors: While the parent 1-BTHIQ molecule has complex interactions, its derivatives have been synthesized to specifically target dopamine receptors. Studies on related 1-substituted-tetrahydroisoquinolines have demonstrated that these compounds can possess high affinity for both D1-like and D2-like dopamine receptors, with some derivatives showing Ki values in the nanomolar range.[7][8] For example, the derivative 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline exhibits a Ki of 66 nM at D2-like receptors.[7] This highlights the potential of the 1-BTHIQ scaffold to serve as a template for designing specific dopaminergic ligands.
Induction of Neuronal Apoptosis
The accumulation of 1-BTHIQ and the resulting oxidative stress ultimately trigger programmed cell death, or apoptosis. This process is a key contributor to the degeneration of dopaminergic neurons.[4] The signaling cascade initiated by 1-BTHIQ involves the intrinsic, mitochondria-mediated pathway of apoptosis.
Key molecular events in this pathway include:
-
Increased Lipid Peroxidation: A direct consequence of the elevated oxidative stress.
-
Modulation of Bcl-2 Family Proteins: 1-BTHIQ upregulates the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-xL.[4][5] This shift in the Bax/Bcl-xL ratio increases the permeability of the mitochondrial outer membrane.
-
Caspase Activation: The permeabilized mitochondria release cytochrome c into the cytoplasm, which then complexes with Apaf-1 to form the apoptosome. This complex activates the initiator caspase, caspase-9, which in turn cleaves and activates the primary executioner caspase, caspase-3.[3][4][5] Active caspase-3 then orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.
The diagram below illustrates the proposed signaling pathway for 1-BTHIQ-induced neuronal apoptosis.
Caption: Signaling pathway of 1-BTHIQ-induced neuronal apoptosis.
Mechanism as a Multidrug Resistance (MDR) Modulator
In stark contrast to its neurotoxic properties, the 1-BTHIQ scaffold is a promising starting point for developing agents to combat multidrug resistance in cancer. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.
Derivatives of 1-BTHIQ have been synthesized that act as potent P-gp inhibitors.[9][10] The primary mechanism of action is the direct inhibition of P-gp's efflux function. This leads to an increased intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy.[9][10]
Studies have shown that certain chiral derivatives of 1-BTHIQ are significantly more potent at reversing MDR than the well-known P-gp inhibitor, verapamil.[9][10] The treatment of doxorubicin-resistant K562/DOX cells with these compounds resulted in a marked increase in the intracellular accumulation of doxorubicin.[9][10]
Structure-Activity Relationship (SAR) Insights
The effectiveness of these derivatives is highly dependent on their chemical structure. For instance, substitutions on the 1-benzyl group, such as replacing methoxy groups with ethoxy or benzyloxy groups, have been shown to significantly enhance the MDR-reversing activity.[10] This suggests that the lipophilicity and steric bulk at this position are critical for effective interaction with the P-gp transporter.
Experimental Protocols & Data
To validate the mechanisms described, specific and robust experimental assays are required. Below is an example of a standard protocol used to determine the pro-apoptotic effects of a compound like 1-BTHIQ, along with a table summarizing key findings from the literature.
Protocol: In Vitro Caspase-3 Activity Assay
This protocol provides a method to quantify the activity of executioner caspase-3, a key marker of apoptosis, in a cell line such as the human dopaminergic SH-SY5Y cells.
Principle: This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) by active caspase-3.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1-BTHIQ (e.g., 50, 100, 500 µM) and a vehicle control for a specified time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer (e.g., containing 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) to each well.
-
Incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the Bradford assay to ensure equal protein loading.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add reaction buffer (containing 20 mM HEPES, 10% glycerol, 2 mM DTT) to bring the total volume to 90 µL.
-
Add 10 µL of the Ac-DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity. Express results as fold change relative to the vehicle control.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for a colorimetric caspase-3 activity assay.
Summary of 1-BTHIQ's Effects on Key Biomarkers
The following table summarizes the observed effects of 1-BTHIQ on various molecular targets and pathways as documented in the scientific literature.
| Parameter | Target/Pathway | Observed Effect of 1-BTHIQ | Implication | Reference(s) |
| Neurotransmitter Uptake | Dopamine Transporter (DAT) | Serves as a substrate for uptake | Accumulation in dopaminergic neurons | [3][5] |
| [3H]Dopamine Uptake | Significant decrease | Competitive inhibition of DAT | [4] | |
| Dopamine Metabolism | MAO-dependent Catabolism | Pronounced activation | Increased oxidative stress | [3][5] |
| COMT-dependent O-methylation | Significant inhibition | Disruption of dopamine clearance | [3][6] | |
| Apoptotic Markers | Bax Expression | Increased | Pro-apoptotic signal | [4][5] |
| Bcl-xL Expression | Decreased | Anti-apoptotic signal suppression | [4] | |
| Active Caspase-3 | Increased formation | Execution of apoptosis | [3][4][5] | |
| MDR Modulation | P-glycoprotein (P-gp) Efflux | Inhibition (by derivatives) | Reversal of multidrug resistance | [9][10] |
Summary and Future Directions
The mechanism of action of this compound is a tale of two distinct pharmacological narratives. As an endogenous compound, its accumulation in dopaminergic neurons triggers a cascade of events—disrupted dopamine metabolism, oxidative stress, and ultimately apoptosis—implicating it as a potential contributor to the pathology of Parkinson's disease. This neurotoxic profile underscores the importance of understanding the regulation of its endogenous synthesis and clearance.
In parallel, the 1-BTHIQ chemical scaffold represents a valuable platform for synthetic chemists and drug developers. Its derivatives have demonstrated potent activity as P-glycoprotein inhibitors, offering a potential strategy to overcome one of the major hurdles in cancer chemotherapy.
Future research should focus on several key areas:
-
Elucidating Endogenous Regulation: A deeper understanding of the biosynthesis and metabolism of 1-BTHIQ in the brain could unveil new therapeutic targets for neuroprotection.
-
Optimizing MDR Modulators: Further refinement of the SAR for P-gp inhibition could lead to the development of highly potent and selective MDR modulators with favorable pharmacokinetic profiles for clinical use.
-
Exploring Other Targets: Given the structural similarity of 1-BTHIQ to many pharmacologically active alkaloids, its potential interactions with other receptors and enzymes warrant further investigation.
By continuing to explore both the detrimental and beneficial properties of this unique molecule, the scientific community can leverage this knowledge to both mitigate disease and develop novel therapeutics.
References
- Xue, L., Sun, M., Min, T., Zhang, C., & Sun, H. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Letters in Drug Design & Discovery, 6(5), 387-392.
- Ovid Technologies. (n.d.). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR).
- MedChemExpress. (n.d.). 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline.
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2012). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 22(3), 220-232.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- Berenguer, I., El Aouad, N., Andujar, S., Romero, V., Suvire, F., Freret, T., ... & Cortes, D. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.
- Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2012). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 22(1), 12-23.
- Ivorra, M. D., Berenguer, I., Sirerol-Piquer, M. S., Giner, R. M., El Aouad, N., Cadedo, N., & Cortes, D. (2020). 1-(2'-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors.
- Kumar, V., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197-13225.
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2012). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research, 22(3), 220-232.
- Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1995). This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry, 65(6), 2633-2638.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ovid.com [ovid.com]
An In-depth Technical Guide to the Neurotoxicity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous neurotoxin that has garnered significant attention for its potential role in the pathophysiology of Parkinson's disease (PD). Elevated levels of 1BnTIQ have been detected in the cerebrospinal fluid (CSF) of parkinsonian patients, suggesting a link to the neurodegenerative process.[1][2][3][4] This technical guide provides a comprehensive overview of the neurotoxic properties of 1BnTIQ, delving into its mechanisms of action, the experimental models used to study its effects, and detailed protocols for key assays. The primary mechanisms of 1BnTIQ-induced neurotoxicity involve the induction of oxidative stress, mitochondrial dysfunction through the inhibition of complex I, and the initiation of apoptotic cell death pathways. This guide is intended to serve as a valuable resource for researchers investigating neurodegenerative diseases and professionals involved in the development of neuroprotective therapeutics.
Introduction: The Endogenous Neurotoxin 1BnTIQ
1BnTIQ is a member of the tetrahydroisoquinoline (TIQ) family of compounds, which can be synthesized in the brain.[5] The structure of 1BnTIQ is characterized by a tetrahydroisoquinoline core with a benzyl group attached at the 1-position. Its endogenous nature and presence in the human brain make it a compelling subject of study in the context of idiopathic neurodegenerative disorders like Parkinson's disease.[1][4][6]
Studies have shown that the concentration of 1BnTIQ is significantly higher in the CSF of individuals with Parkinson's disease compared to control subjects.[1][2][3][4] Furthermore, administration of 1BnTIQ to animal models, including rodents and non-human primates, has been shown to induce parkinsonian-like symptoms, such as bradykinesia.[2][3][4][6][7] These findings strongly suggest that 1BnTIQ may be an etiological factor in the progressive loss of dopaminergic neurons characteristic of PD.[4][6]
Core Neurotoxic Mechanisms of 1BnTIQ
The neurotoxicity of 1BnTIQ is multifactorial, primarily impacting dopaminergic neurons through a cascade of deleterious events. The key mechanisms are detailed below.
Oxidative Stress and Depletion of Glutathione
A central feature of 1BnTIQ-induced neurotoxicity is the generation of oxidative stress. At higher concentrations, 1BnTIQ significantly increases the production of reactive oxygen species (ROS) within neuronal cells.[2] This surge in ROS overwhelms the cell's antioxidant defense systems. Concurrently, 1BnTIQ leads to a significant depletion of glutathione (GSH), a critical intracellular antioxidant.[2][4] The reduction in GSH levels further exacerbates oxidative stress, leaving neurons vulnerable to damage.
Mitochondrial Dysfunction and Inhibition of Complex I
Mitochondria are primary targets of 1BnTIQ's toxic effects. The neurotoxin is a known inhibitor of mitochondrial complex I (NADH dehydrogenase), a crucial component of the electron transport chain.[2] Inhibition of complex I disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in electron leakage, which further fuels ROS production.[2][8] This impairment of mitochondrial function is a critical step in the pathway leading to neuronal cell death.
Upregulation of Alpha-Synuclein
Alpha-synuclein is a protein intrinsically linked to the pathology of Parkinson's disease, where it aggregates to form Lewy bodies. 1BnTIQ has been shown to increase the expression of both α-synuclein protein and its corresponding mRNA in a time- and dose-dependent manner in dopaminergic cells.[2] This upregulation of α-synuclein, potentially triggered by oxidative stress, is a significant contributing factor to 1BnTIQ's neurotoxicity.[2]
Induction of Apoptosis
Ultimately, 1BnTIQ-induced cellular stress culminates in programmed cell death, or apoptosis.[3][4][6][9] Evidence demonstrates that 1BnTIQ elevates the levels of the pro-apoptotic protein Bax while decreasing the concentration of the anti-apoptotic protein Bcl-xl.[3][4] This shift in the Bax/Bcl-xl ratio leads to the activation of the caspase cascade, including the key executioner caspase-3, resulting in the systematic dismantling of the cell.[3][4][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 1BnTIQ-Induced Neurotoxicity
Caption: Signaling cascade of 1BnTIQ-induced neurotoxicity.
Experimental Workflow for Assessing 1BnTIQ Neurotoxicity
Caption: Workflow for in vitro assessment of 1BnTIQ neurotoxicity.
Experimental Models for Studying 1BnTIQ Neurotoxicity
The investigation of 1BnTIQ's neurotoxic effects relies on both in vitro and in vivo models.
In Vitro Models
Human dopaminergic neuroblastoma cell lines, such as SH-SY5Y, are widely used to study the cellular and molecular mechanisms of 1BnTIQ toxicity.[2][9] These cells provide a controlled environment to investigate specific pathways, such as apoptosis and oxidative stress, in response to 1BnTIQ exposure.[10]
In Vivo Models
Rodent models, particularly mice and rats, are instrumental in studying the behavioral and pathological outcomes of 1BnTIQ administration.[1][7][11][12] Chronic treatment with 1BnTIQ in these animals can produce parkinsonian-like symptoms, allowing for the evaluation of motor deficits and neurochemical changes in the brain.[3][6] Non-human primate models have also been utilized to further validate the parkinsonism-inducing effects of this neurotoxin.[2][4][6]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1BnTIQ (e.g., 1-500 µM) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture and treat SH-SY5Y cells with 1BnTIQ as described above.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
-
Quantify the ROS levels relative to the control group.
Assessment of Mitochondrial Complex I Activity
Principle: This assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by complex I in isolated mitochondria.
Protocol:
-
Isolate mitochondria from 1BnTIQ-treated and control cells or tissues using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford assay).
-
In a spectrophotometer cuvette, add assay buffer, NADH, and the mitochondrial sample.
-
Initiate the reaction by adding the electron acceptor, ubiquinone.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the specific activity of complex I and express it as a percentage of the control.
Quantitative Data Summary
| Parameter | Cell Line | 1BnTIQ Concentration | Effect | Reference |
| α-Synuclein Expression | SH-SY5Y | 1-50 µM | Increased protein and mRNA levels | [2] |
| Glutathione (GSH) Levels | SH-SY5Y | 1-100 µM | Significantly depleted | [2][4] |
| Reactive Oxygen Species (ROS) | SH-SY5Y | 500 µM | Increased levels | [2][4] |
| ATP Levels | SH-SY5Y | 250-500 µM | Decreased levels | [2][4] |
| Caspase-3 Activity | SH-SY5Y | Not specified | Increased formation of active fragments | [3][4][6] |
Conclusion and Future Directions
The evidence strongly implicates this compound as a significant endogenous neurotoxin with a plausible role in the pathogenesis of Parkinson's disease. Its ability to induce oxidative stress, impair mitochondrial function, upregulate α-synuclein, and trigger apoptosis in dopaminergic neurons underscores its neurotoxic potential. Future research should focus on elucidating the precise enzymatic pathways involved in its endogenous synthesis and metabolism. Additionally, a deeper understanding of the interplay between 1BnTIQ and genetic risk factors for PD is crucial. The development of therapeutic strategies aimed at neutralizing 1BnTIQ or mitigating its downstream toxic effects represents a promising avenue for neuroprotective interventions in Parkinson's disease.
References
- Kotake Y, Tasaki Y, Makino Y, Ohta S, Hirobe M. This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. J Neurochem. 1995;65(6):2633-2638. [Link]
- Shavali S, Kumar MJ, Ebadi M. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. J Neurosci Res. 2004;76(4):563-571. [Link]
- Shavali S, Ebadi M. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology. 2003;24(3):417-424. [Link]
- Tasaki Y, Makino Y, Ohta S, Hirobe M. Biochemical and pathological study of endogenous this compound-induced parkinsonism in the mouse. Brain Res. 2001;907(1-2):134-138. [Link]
- Wąsik A, Romańska I, Antkiewicz-Michaluk L. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotox Res. 2014;26(3):240-254. [Link]
- Wąsik A, Romańska I, Michaluk J, Antkiewicz-Michaluk L. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotox Res. 2016;29(1):1-15. [Link]
- Antkiewicz-Michaluk L, Wąsik A, Romańska I. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotox Res. 2014;26(3):240-254. [Link]
- Patsenka A, Antkiewicz-Michaluk L. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. PLoS One. 2016;11(3):e0152092. [Link]
- Jiao Y, et al. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. Molecules. 2019;24(18):3352. [Link]
- Sharma S, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:12345-12368. [Link]
- DeCuypere M, et al. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. Int J Mol Sci. 2020;21(1):288. [Link]
- Wiederkehr A, Wollheim CB. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation. J Biol Chem. 2012;287(43):36385-36395. [Link]
- Burns RS, Markey SP, Phillips JM, Chiueh CC. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Can J Neurol Sci. 1984;11(1 Suppl):166-168. [Link]
- Lee N, et al. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. 2023;28(4):1639. [Link]
- Sharma HS. Development of in vivo drug-induced neurotoxicity models. Expert Opin Drug Discov. 2017;12(1):89-102. [Link]
- Wang Y, et al. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation. J Mol Endocrinol. 2015;55(3):235-245. [Link]
- Carrasco-Pozo C, et al. Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action. Toxicol Lett. 2012;212(3):263-270. [Link]
- Henderson I, et al. Regulation of Botulinum Neurotoxin Synthesis and Toxin Complex Formation by Arginine and Glucose in Clostridium botulinum ATCC 3502. J Bacteriol. 2017;199(13):e00139-17. [Link]
- Kim-Han JS, et al. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Exp Neurobiol. 2011;20(2):63-71. [Link]
- Hagel JM, Facchini PJ. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant Cell Physiol. 2013;54(5):647-662. [Link]
- Wang Y, et al. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer.
- Camins A, et al. New insights in animal models of neurotoxicity-induced neurodegeneration. Front Neurosci. 2024;17:1248727. [Link]
- Schmidt JJ, Stafford RG, Bostian KA. Synthesis, Characterization and Development of a High-Throughput Methodology for the Discovery of Botulinum Neurotoxin a Inhibitors. J Biomol Screen. 2006;11(1):44-53. [Link]
- Donovan S. Pharmaceutical preparation of botulinum neurotoxin, methods of synthesis and methods of clinical use.
- Hartley A, et al. Neurotoxin-induced cell death in neuronal PC12 cells is mediated by induction of apoptosis. J Neurochem. 1994;63(3):895-902. [Link]
- Henderson I, et al. Regulation of Botulinum Neurotoxin Synthesis and Toxin Complex Formation by Arginine and Glucose in Clostridium botulinum ATCC 3502. J Bacteriol. 2017;199(13):e00139-17. [Link]
- Chen Q, et al. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury. J Pharmacol Exp Ther. 2019;369(2):235-244. [Link]
- Cory-Slechta DA. Mechanisms of neurotoxicity and their relationship to behavioral changes. Toxicology. 1988;49(2-3):219-225. [Link]
- Todd H. Detection and Quantification of Illicit Drugs in Biological Samples. Res Rev J Pharmacol Toxicol Stud. 2024;12(2):7. [Link]
- Rubbini G, et al. In vitro and in vivo models for developmental neurotoxicity screening.
- Camins A, et al. New insights in animal models of neurotoxicity-induced neurodegeneration. Front Neurosci. 2024;17:1248727. [Link]
- Prasain J. Quantitative analysis of small molecules in biological samples. SlideServe. 2015. [Link]
- This compound. PubChem. Accessed January 10, 2026. [Link]
- Deshmukh M, et al. Apoptotic Cell Death Regulation in Neurons. Neuron. 2021;109(23):3688-3705. [Link]
- Martin LJ, et al. Mechanisms underlying hypoxia-induced neuronal apoptosis. J Neurochem. 1998;71(1):106-119. [Link]
- Sure P, et al. Neuronal Cell Death Mechanisms in Major Neurodegenerative Diseases. Int J Mol Sci. 2023;24(13):10636. [Link]
- This compound. FooDB. Accessed January 10, 2026. [Link]
- Atterwill CK, et al. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Toxicol In Vitro. 1992;6(4):349-359. [Link]
- D'Andrea G, et al. Analytical methods for determination of anticoagulant rodenticides in biological samples. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;998-999:1-12. [Link]
- Fricker M, et al. Neuronal Cell Death. Physiol Rev. 2018;98(2):813-884. [Link]
- Benzylisoquinoline. Wikipedia. Accessed January 10, 2026. [Link]
- Lee JW, et al. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. J Pharm Investig. 2023;53(2):161-188. [Link]
Sources
- 1. This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pathological study of endogenous this compound-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ) Scaffold: A Technical Guide to Interrogating its Dopaminergic Activity
Distribution: For drug development professionals, medicinal chemists, and neuropharmacology researchers.
Abstract
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) core is a privileged scaffold in central nervous system (CNS) drug discovery, demonstrating a remarkable versatility in modulating dopamine receptor activity. Derivatives of this scaffold have been explored as potential therapeutic agents for a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, by acting as either agonists or antagonists at dopamine D1-like and D2-like receptors. This technical guide provides an in-depth exploration of the 1-BTHIQ scaffold, from its synthesis to its comprehensive pharmacological characterization. We will dissect the structural determinants that govern its functional activity, present validated protocols for assessing dopamine receptor affinity and downstream signaling, and offer insights into the interpretation of structure-activity relationship (SAR) data. This document is intended to serve as a practical resource for researchers aiming to design, synthesize, and evaluate novel 1-BTHIQ-based dopaminergic ligands.
The 1-BTHIQ Scaffold: A Privileged Structure for CNS Drug Discovery
The 1-BTHIQ framework is a rigid, three-dimensional structure that presents functionalities in a well-defined spatial orientation, making it an ideal starting point for the design of ligands that can selectively interact with the orthosteric binding pockets of G protein-coupled receptors (GPCRs), such as the dopamine receptors. Its structural relationship to endogenous neurochemicals and its ability to be readily functionalized at multiple positions have made it a cornerstone in the development of CNS-active compounds. The inherent neuroactivity of the parent 1-BTHIQ molecule, which has been identified as an endogenous compound in the brain, further underscores the biological relevance of this scaffold.[1][2] Some studies suggest that endogenous 1-BTHIQ may even play a role in the pathophysiology of Parkinson's disease, highlighting the importance of understanding how its derivatives interact with the dopaminergic system.[1][3]
Synthesis of 1-BTHIQ Derivatives: The Pictet-Spengler Reaction and Beyond
The construction of the 1-BTHIQ core is most classically achieved through the Pictet-Spengler reaction . This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][5][6] The versatility of this reaction allows for the introduction of a wide range of substituents on both the isoquinoline and benzyl moieties, enabling extensive SAR exploration.
General Experimental Protocol for the Pictet-Spengler Synthesis of 1-BTHIQs
The following protocol outlines a general procedure for the synthesis of a 1-BTHIQ derivative. Note: This is a representative protocol and may require optimization for specific substrates.
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve the desired β-phenylethylamine (1.0 eq.) in a suitable solvent (e.g., toluene or methanol).
-
Add the corresponding phenylacetaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine (Schiff base). The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization:
-
To the reaction mixture containing the Schiff base, add a protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C) for 4-24 hours, or until TLC indicates the consumption of the starting material. Harsher conditions with strong acids may be required for less nucleophilic aromatic rings.[7]
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Other synthetic strategies, such as the Bischler-Napieralski reaction , followed by reduction, can also be employed for the synthesis of the 1-BTHIQ scaffold and may be advantageous for certain substitution patterns.[8]
Dopamine Receptor Subtypes and Their Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[9] Understanding their distinct signaling mechanisms is crucial for interpreting the functional activity of 1-BTHIQ derivatives.
-
D1-like Receptors (Gs-coupled): Activation of D1 and D5 receptors leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]
-
D2-like Receptors (Gi/o-coupled): Conversely, activation of D2, D3, and D4 receptors inhibits adenylyl cyclase through the Gi/o alpha subunit, leading to a decrease in intracellular cAMP levels.[9][11]
The ability of a 1-BTHIQ derivative to either stimulate or inhibit cAMP production in cells expressing specific dopamine receptor subtypes is the primary determinant of its agonist or antagonist activity.
Figure 1: Dopamine Receptor Signaling Pathways.
Pharmacological Characterization of 1-BTHIQ Derivatives
A thorough pharmacological evaluation of novel 1-BTHIQ compounds involves a tiered approach, starting with the assessment of binding affinity at the target receptors, followed by functional assays to determine agonist or antagonist properties.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The output of this assay is the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
4.1.1. Experimental Workflow for Radioligand Binding Assays
Figure 2: Radioligand Binding Assay Workflow.
4.1.2. Self-Validating System: The Importance of Controls
For a radioligand binding assay to be trustworthy, it must be a self-validating system. This is achieved through the inclusion of critical controls:
-
Total Binding: Measures the total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. This measures the amount of radioligand that binds to non-receptor components (e.g., the filter paper, lipids).
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding. A robust assay should have a high specific-to-non-specific binding ratio.
Functional Assays: Determining Agonist vs. Antagonist Activity
Once the binding affinity of a 1-BTHIQ derivative is established, functional assays are employed to determine its effect on receptor signaling. As dopamine receptors are coupled to the adenylyl cyclase/cAMP pathway, measuring changes in intracellular cAMP levels is the most direct method for assessing functional activity.
4.2.1. Protocol for D1-like (Gs-coupled) Receptor cAMP Accumulation Assay
This assay measures the ability of a test compound to stimulate cAMP production in cells expressing D1 or D5 receptors.
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D1 receptor in the appropriate medium.
-
Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test 1-BTHIQ compounds and a reference D1 agonist (e.g., dopamine) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]
-
Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37 °C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect). An agonist will produce a concentration-dependent increase in cAMP.[14] An antagonist will have no effect on its own but will inhibit the cAMP production induced by a known agonist.
-
4.2.2. Protocol for D2-like (Gi-coupled) Receptor cAMP Inhibition Assay
This assay measures the ability of a test compound to inhibit cAMP production in cells expressing D2, D3, or D4 receptors.
-
Cell Culture and Plating:
-
As described for the D1 assay, but using cells stably expressing the human dopamine D2 receptor.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test 1-BTHIQ compounds and a reference D2 agonist.
-
Add the compounds to the cells and co-incubate with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate a measurable baseline level of cAMP.[11]
-
-
cAMP Detection:
-
As described for the D1 assay.
-
-
Data Analysis:
-
Plot the cAMP levels against the compound concentration. An agonist will cause a concentration-dependent decrease in the forskolin-stimulated cAMP levels. The IC50 (the concentration that causes 50% inhibition) is determined. An antagonist will have no effect on its own but will block the inhibitory effect of a known D2 agonist.
-
Structure-Activity Relationships (SAR) of 1-BTHIQ Derivatives
The pharmacological profile of 1-BTHIQ derivatives can be finely tuned by modifying their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general principles have emerged from the literature.
5.1. Key Structural Determinants for Agonist vs. Antagonist Activity
The switch between agonist and antagonist activity in GPCR ligands is often subtle and relates to the ability of the compound to stabilize either the active or inactive conformation of the receptor. For catecholamine receptors, including dopamine receptors, the interaction with specific serine residues in transmembrane helix 5 is thought to be crucial.[15][16]
-
Agonists: Often possess functionalities (e.g., hydroxyl groups on an aromatic ring) that can form hydrogen bonds with key residues in the active state of the receptor, thereby stabilizing this conformation and initiating downstream signaling.
-
Antagonists: Typically bind to the receptor in a manner that does not induce the conformational changes required for activation. This can be due to steric hindrance that prevents the adoption of the active state or the lack of key interactions that stabilize it.
For 1-BTHIQ derivatives, the substitution pattern on both the isoquinoline and the benzyl rings, as well as the nature of the nitrogen substituent, will dictate these interactions. For example, the presence and position of hydroxyl or methoxy groups on the aromatic rings can significantly influence affinity and functional activity.
5.2. Representative Pharmacological Data for Dopamine Receptor Ligands
The following table presents a compilation of binding affinity (Ki) and functional potency (EC50/IC50) data for a selection of standard dopamine receptor ligands. This serves as a reference for contextualizing the data obtained for novel 1-BTHIQ derivatives.
| Compound | Receptor | Ki (nM) | Functional Assay | Potency (EC50/IC50 in nM) | Activity |
| Dopamine | D1 | ~1000 | cAMP Accumulation | ~500 | Agonist |
| D2 | ~2000 | cAMP Inhibition | ~100 | Agonist | |
| SCH23390 | D1 | ~0.5 | cAMP Accumulation | ~1 (antagonist Ki) | Antagonist |
| D2 | >1000 | - | - | - | |
| Haloperidol | D1 | ~2 | cAMP Accumulation | ~5 (antagonist Ki) | Antagonist |
| D2 | ~1 | cAMP Inhibition | ~2 (antagonist Ki) | Antagonist | |
| Ropinirole | D2 | ~20 | cAMP Inhibition | ~15 | Agonist |
| D3 | ~3 | cAMP Inhibition | ~5 | Agonist |
Data compiled from various sources and are approximate values for illustrative purposes.[17][18]
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel dopamine receptor modulators. A systematic approach, combining rational design based on established SAR, efficient synthesis, and rigorous pharmacological characterization using validated in vitro assays, is essential for advancing our understanding of this important class of compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively interrogate the dopaminergic activity of their novel 1-BTHIQ derivatives, ultimately contributing to the development of new and improved therapies for CNS disorders. Future work in this area will likely focus on developing ligands with greater subtype selectivity, particularly for the D3 and D4 receptors, and on exploring the potential for biased agonism, where ligands can selectively activate certain downstream signaling pathways over others.
References
- Charifson, P. S., Wyrick, S. D., Hoffman, A. J., Simmons, R. M., Bowen, J. P., McDougald, D. L., & Mailman, R. B. (1988). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 31(10), 1941–1946. [Link]
- Name-Reaction.com. (2026). Pictet-Spengler reaction. [Link]
- Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]
- Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- ResearchGate. (2010, August 1). Preparation of dopaminergic N-alkyl-benzyltetrahydroisoquinolines using a 'one-pot' procedure in acid medium. [Link]
- Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
- Sumitomo Pharma. (n.d.). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
- MDPI. (2016, August 23).
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
- Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
- ResearchGate. (2014, May). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]
- Google Patents. (n.d.). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
- National Center for Biotechnology Information. (2021, June 3).
- National Center for Biotechnology Information. (n.d.).
- PubMed. (1999, January 18). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. [Link]
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2024, January 6). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. [Link]
- PubMed. (2003, June). This compound (1BnTIQ)
- PubMed. (1989, September). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. [Link]
- PubMed. (2009, June 2).
- Domain Therapeutics. (n.d.). Characterization of receptor agonists and antagonists. [Link]
- National Center for Biotechnology Information. (n.d.). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. [Link]
- Nature. (2011, February 10). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. [Link]
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single administration of this compound increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. innoprot.com [innoprot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn-links.lww.com [cdn-links.lww.com]
Biological activity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline derivatives.
An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound (BTHIQ) derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and experimental evaluation of these versatile compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties.
Introduction: The Versatile Scaffold of 1-Benzyl-1,2,3,4-Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, bestowing upon them a wide array of pharmacological activities.[1][2][3][4][5] The addition of a benzyl group at the 1-position creates the this compound (BTHIQ) scaffold, a privileged structure in medicinal chemistry. This modification has led to the development of derivatives with significant potential in treating a range of diseases, from cancer to neurodegenerative disorders.[1][6] The versatility of the BTHIQ scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological profile.
Synthetic Strategies: Crafting the BTHIQ Core
The synthesis of BTHIQ derivatives is a critical aspect of their development as therapeutic agents. Several synthetic routes have been established, with the Pictet-Spengler condensation and Grignard reactions being among the most common.[1][5][7]
Pictet-Spengler Condensation
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs and their derivatives.[1][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol: Generalized Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the chosen β-arylethylamine and benzyl aldehyde derivative in a suitable aprotic solvent (e.g., toluene, dichloromethane).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Grignard Reaction
An alternative approach involves the use of Grignard reagents to introduce the benzyl group.[7] This method offers a versatile way to couple various substituted benzyl groups to the tetrahydroisoquinoline core.[7]
Experimental Protocol: Grignard Synthesis of BTHIQs [7]
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting a substituted benzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[7]
-
Coupling Reaction: Cool the solution of 3,4-dihydroisoquinoline in THF to a low temperature (e.g., -78°C) and slowly add the prepared Grignard reagent.[7]
-
Quenching: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the residue by column chromatography.[7]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
BTHIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Key Signaling Pathways
Several studies have shown that BTHIQ derivatives can modulate critical signaling pathways in cancer cells. For instance, some derivatives have been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[3]
Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by BTHIQ Derivatives
Caption: Potential inhibition of the NF-κB pathway by BTHIQ derivatives.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11] Certain BTHIQ derivatives have been shown to act as MDR modulators, reversing resistance to conventional anticancer drugs.[10][11] These compounds can inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.[10][11]
Evaluation of Anticancer Activity
The anticancer potential of BTHIQ derivatives is typically evaluated through a series of in vitro assays.
Experimental Protocol: In Vitro Anticancer Activity Assessment [12]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., Vero) in appropriate media.[13]
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the BTHIQ derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.[12]
-
Selectivity Index (SI): Determine the SI by dividing the IC50 value in the non-malignant cells by the IC50 value in the cancer cells. A higher SI indicates greater selectivity for cancer cells.[12]
Table 1: Exemplary Anticancer Activity of BTHIQ Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 20 | HuCCA-1 | 0.63 | Not Reported | [8] |
| 20 | A549 | 0.57 | Not Reported | [8] |
| 27 | HepG2 | 0.56 | High (non-toxic to normal cells) | [8] |
| GM-3-121 | HCT116 | 1.72 (anti-angiogenic) | Not Reported | [6] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The BTHIQ scaffold is also a promising platform for the development of novel antimicrobial agents.[7][15][16] Derivatives have demonstrated activity against a range of bacteria and fungi, including drug-resistant strains.[15]
Mechanism of Action
The precise mechanisms of antimicrobial action for many BTHIQ derivatives are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Evaluation of Antimicrobial Activity
Standard microbiological assays are employed to determine the antimicrobial efficacy of BTHIQ derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination [17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[19]
-
Serial Dilution: Perform a two-fold serial dilution of the BTHIQ derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Diagram: Workflow for Antimicrobial Susceptibility Testing
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and molecular docking studies of novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ovid.com [ovid.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This distinction arises from its recurrence in a multitude of natural products, particularly alkaloids, and its capacity to serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2][3] This guide offers a deep dive into the BTHIQ core, from its fundamental synthesis to its application as a lead compound in the discovery of novel therapeutics for a spectrum of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.
The BTHIQ Core: Synthesis and Chemical Versatility
The synthetic accessibility of the BTHIQ scaffold is a key factor in its widespread use. Two classical and powerful reactions form the bedrock of BTHIQ synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Understanding these methods is crucial for creating diverse libraries of BTHIQ analogs for screening.
The Pictet-Spengler Reaction
First described in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), typically under acidic conditions, to form the tetrahydroisoquinoline ring system.[4][5][6][7] The reaction is a special case of the more general Mannich reaction.[5]
The versatility of this reaction allows for the introduction of substituents at the C-1 position by varying the carbonyl component, which is a critical first step in exploring the structure-activity relationship (SAR) of the resulting compounds.[1]
Generalized Pictet-Spengler Reaction Workflow
Caption: Pictet-Spengler reaction forming the BTHIQ core.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative and widely used route to the BTHIQ skeleton. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9][10][11] The reaction initially yields a 3,4-dihydroisoquinoline, which is then readily reduced to the desired 1,2,3,4-tetrahydroisoquinoline.
This method is particularly effective for arenes that are electron-rich, facilitating the crucial intramolecular cyclization step.[9][12] The choice of dehydrating agent and reaction conditions can be tuned to optimize yields for specific substrates.[8][11]
BTHIQ in Action: A Scaffold for Diverse Therapeutic Areas
The true power of the BTHIQ scaffold lies in its proven track record across multiple therapeutic domains. By systematically modifying the core structure, researchers have developed potent and selective agents for complex diseases.
Neurodegenerative Diseases
The BTHIQ framework is a promising starting point for agents targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14] The endogenous presence of BTHIQ itself in the human brain and its potential link to Parkinsonism has spurred significant research.[15][16]
-
Mechanism of Action: Derivatives have been developed with neuroprotective, anti-inflammatory, and antioxidant properties.[13] Key strategies include the design of cholinesterase inhibitors to manage Alzheimer's symptoms and agents that can mitigate oxidative stress and apoptosis (programmed cell death) in neuronal cells.[15][17]
-
SAR Insights: Studies have shown that specific substitutions on both the isoquinoline nitrogen and the benzyl ring are crucial for neuroprotective activity. For instance, certain BTHIQ derivatives have demonstrated the ability to reduce the aggregation of amyloid-β plaques and tau proteins, which are hallmarks of Alzheimer's disease.[13][14]
Example Signaling Pathway Modulation by a BTHIQ Derivative
Caption: BTHIQ derivatives can exert neuroprotection by modulating apoptotic pathways.
Oncology
The BTHIQ scaffold is a vital component in the development of anticancer agents.[3][18] Its derivatives have shown efficacy against various cancer cell lines by targeting multiple mechanisms.[19][20][21]
-
Mechanism of Action: BTHIQ analogs have been designed as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[19] Others function as inhibitors of key signaling proteins like KRas, which are frequently mutated in cancers such as colorectal cancer.[22] Furthermore, some derivatives can reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy, by inhibiting efflux pumps like P-glycoprotein (P-gp).[23][24]
-
SAR Insights: Structure-activity relationship studies have revealed that specific substitutions on the benzyl ring significantly impact cytotoxicity. For example, adding a chloro group at the 4-position of the phenyl ring has been shown to produce significant KRas inhibition in colon cancer cell lines.[22]
Cardiovascular Diseases
BTHIQ derivatives have also been explored for their potential in treating cardiovascular diseases.[25][26][27] Inflammation is a key player in the development and progression of atherosclerosis, and targeting inflammatory pathways is a promising therapeutic strategy.[28][29]
-
Mechanism of Action: The primary approach involves modulating inflammatory responses and oxidative stress within the cardiovascular system. Some BTHIQ analogs function as calcium channel blockers, a well-established mechanism for treating hypertension.
-
SAR Insights: Research has focused on modifying the BTHIQ core to enhance its anti-inflammatory properties and improve its pharmacokinetic profile for cardiovascular applications.
Lead Optimization and Structure-Activity Relationship (SAR)
The process of refining a lead compound like BTHIQ into a viable drug candidate is driven by SAR studies.[30][31][32] This involves synthesizing a series of analogs where specific parts of the molecule are systematically changed, and the effect on biological activity is measured.
Key Modification Points on the BTHIQ Scaffold:
-
C-1 Position: The substituent attached to the C-1 carbon, typically the benzyl group, is a primary site for modification. Altering its electronic and steric properties can drastically affect target binding and potency.
-
N-2 Position: The nitrogen atom of the tetrahydroisoquinoline ring is another key handle for derivatization. Introducing different functional groups here can modulate solubility, cell permeability, and target engagement.
-
Aromatic Rings: Substitution on either the isoquinoline or the benzyl aromatic rings allows for fine-tuning of the molecule's properties, including its ability to form hydrogen bonds or engage in hydrophobic interactions with the target protein.
Table 1: Illustrative SAR Data for BTHIQ Analogs as Anticancer Agents
| Compound ID | R¹ (C-1 Substituent) | R² (N-2 Substituent) | Target Cell Line | Activity (IC₅₀ in µM) |
| BTHIQ-01 | 4-Chlorobenzyl | H | A549 (Lung) | 5.2 |
| BTHIQ-02 | 4-Methoxybenzyl | H | A549 (Lung) | 15.8 |
| BTHIQ-03 | 4-Chlorobenzyl | Methyl | A549 (Lung) | 2.1 |
| BTHIQ-04 | 4-Chlorobenzyl | Ethyl | A549 (Lung) | 3.5 |
Note: This data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols for Evaluation
The validation of BTHIQ derivatives requires robust and reproducible experimental assays. Below is a standard protocol for an in vitro assay commonly used in the early stages of drug discovery for neurodegenerative diseases.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the ability of a test compound (e.g., a BTHIQ derivative) to inhibit the activity of the enzyme Acetylcholinesterase.
A. Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (pH 8.0)
-
Test Compounds (BTHIQ analogs) dissolved in DMSO
-
Donepezil (Positive Control)
-
96-well microplate
-
Microplate reader (412 nm)
B. Procedure:
-
Preparation: Prepare working solutions of all reagents in the phosphate buffer. Create a serial dilution of the test compounds and the positive control.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
25 µL of the test compound solution (or DMSO for control).
-
125 µL of phosphate buffer.
-
50 µL of DTNB solution.
-
Mix gently and incubate for 5 minutes at 25°C.
-
-
Initiate Reaction: Add 25 µL of the AChE enzyme solution to each well. Mix and incubate for 15 minutes at 25°C.
-
Start Measurement: Add 25 µL of the ATCI substrate solution to initiate the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
C. Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
Future Directions and Conclusion
The this compound scaffold continues to be a highly valuable and privileged structure in the field of drug discovery.[1][3][18] Its synthetic tractability and proven ability to interact with a wide range of biological targets ensure its relevance for years to come. Future research will likely focus on leveraging computational methods to design more selective and potent BTHIQ derivatives, exploring novel biological targets, and developing innovative synthetic methodologies to expand the accessible chemical space. The inherent versatility of the BTHIQ core guarantees its place as a powerful tool in the hands of medicinal chemists striving to develop the next generation of therapeutics.
References
- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Wikipedia. Bischler–Napieralski reaction. Wikipedia. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- Wikipedia. Pictet–Spengler reaction. Wikipedia. [Link]
- Name-Reaction.com. Pictet-Spengler reaction. Name-Reaction.com. [Link]
- Wenxuecity. Bischler–Napieralski reaction. www.wenxuecity.com. [Link]
- Grokipedia. Bischler–Napieralski reaction. Grokipedia. [Link]
- Al-Hiari, Y. M., et al. (2018). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Wang, Y., et al. (2022).
- Tan, S. K., et al. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science Publishers. [Link]
- Deady, L. W., et al. (1973). A new synthesis of this compound. CSIRO Publishing. [Link]
- Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. PubMed. [Link]
- Moghal, G., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
- Deady, L. W., et al. (1973). A new synthesis of this compound.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR). Ovid. [Link]
- Shin, E. J., et al. (2003). This compound (1BnTIQ)
- International Journal of Scientific & Technology Research. (2019).
- Ghorab, M. M., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed. [Link]
- Ghorab, M. M., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Wieprzkowicz, E., et al. (2023). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
- PubChem. This compound. PubChem. [Link]
- Anand, J., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. [Link]
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Ilaš, J., et al. (2020). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. PubMed. [Link]
- GARDP Revive.
- Singh, A., et al. (2024). Phytochemicals in Neurodegenerative Diseases: Natural Neuroprotectants. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Drug Design Org.
- Ullah, I., et al. (2020). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [Link]
- Zhang, Y., et al. (2023).
- Li, Y., et al. (2021). Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]
- Doweyko, A. M. (2012). Structure-Activity Relationships: Theory, Uses and Limitations.
- Sharma, A., et al. (2023). Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry. PMC - NIH. [Link]
- Bania, E., et al. (2020). Cardiovascular Effects of Biologic Disease-Modifying Anti-Rheumatic Drugs (DMARDs). Current pharmaceutical design. [Link]
- Golia, E., et al. (2022). [Anti-inflammatory therapies for cardiovascular diseases: novel evidence, clinical implications, and future perspectives]. PubMed. [Link]
- Mukherjee, D., & Eagle, K. A. (2010). Latest drug developments in the field of cardiovascular disease. PMC - NIH. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 12. grokipedia.com [grokipedia.com]
- 13. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. ovid.com [ovid.com]
- 25. The Role of Bile Acids in Cardiovascular Diseases: from Mechanisms to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cardiovascular Effects of Biologic Disease-Modifying Anti-Rheumatic Drugs (DMARDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [Anti-inflammatory therapies for cardiovascular diseases: novel evidence, clinical implications, and future perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Latest drug developments in the field of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 31. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 32. researchgate.net [researchgate.net]
Introduction: The Significance of the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Scaffold
An In-depth Technical Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Synthesis, Pharmacology, and Therapeutic Potential
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, widely found in a vast array of natural products, particularly in the isoquinoline alkaloid family.[1][2] These compounds, isolated from various plant and even mammalian species, exhibit a remarkable breadth of biological activities.[3][4] Among the numerous derivatives, the this compound (BTHIQ) core stands out as a fundamental structural motif. It is the backbone of medicinally valuable alkaloids such as morphine and emetine.[5] The BTHIQ framework is not only prevalent in nature but has also inspired the synthesis of countless analogs, leading to significant breakthroughs in drug discovery.[4]
Derivatives of the BTHIQ scaffold have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological activities.[1][3][6] Notably, BTHIQ itself has been identified as an endogenous neurotoxin potentially implicated in the etiology of Parkinson's disease (PD), with concentrations found to be three times higher in the cerebrospinal fluid of PD patients compared to controls.[7][8] This dual role as both a therapeutic scaffold and a potential endogenous neurotoxin underscores the critical importance of understanding its synthesis, structure-activity relationships (SAR), and mechanisms of action. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core synthetic strategies, diverse pharmacological profiles, and future outlook of the BTHIQ scaffold.
PART 1: Synthetic Strategies for the BTHIQ Core
The construction of the BTHIQ skeleton is a cornerstone of synthetic organic chemistry. Several classical and modern methodologies have been developed, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.
The Pictet-Spengler Reaction
First described in 1911, the Pictet-Spengler reaction is a highly efficient method for synthesizing THIQ scaffolds.[1][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) of the resulting Schiff base/iminium ion.[10]
The versatility of this reaction allows for the introduction of the C1-benzyl substituent by using phenylacetaldehyde or a related carbonyl compound. The reaction's success is often dependent on the electronic nature of the aromatic ring of the β-arylethylamine; electron-donating groups facilitate the cyclization step.[10][11] Modern variations include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the development of asymmetric, organocatalytic versions to produce enantiopure BTHIQ alkaloids.[1][9]
Caption: Pictet-Spengler reaction workflow for BTHIQ synthesis.
Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis [1]
-
Reactant Preparation: In a microwave process vial, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol) and benzaldehyde (1.1 mmol).
-
Solvent and Catalyst: Add trifluoroacetic acid (TFA) as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation for 15 minutes.
-
Work-up: After cooling, quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 1-benzyl-THIQ derivative.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for the synthesis of the THIQ framework, specifically producing 3,4-dihydroisoquinolines as intermediates.[12][13] The process involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[14]
The resulting 3,4-dihydroisoquinoline contains an imine bond which can be readily reduced (e.g., with sodium borohydride, NaBH₄) to afford the corresponding 1-substituted THIQ. To synthesize a BTHIQ derivative, the starting amide must be N-acylated with a phenylacetyl group or a similar precursor. The mechanism is believed to proceed through a nitrilium ion intermediate.[13]
Other Synthetic Approaches
-
Asymmetric Synthesis: The demand for enantiomerically pure BTHIQs, crucial for developing selective therapeutics, has driven the development of asymmetric synthetic routes. These include catalytic asymmetric hydrogenation or transfer hydrogenation of prochiral 3,4-dihydroisoquinolines using chiral transition-metal complexes (e.g., Ru, Rh, Ir).[15][16]
-
Grignard Reaction: A viable strategy for preparing 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinolines involves the coupling of a 3,4-dihydroisoquinoline with a substituted benzyl magnesium halide (Grignard reagent).[5] This method allows for significant diversity in the benzyl moiety.[5]
PART 2: The Pharmacological Profile of BTHIQ Derivatives
The BTHIQ scaffold is a versatile template for interacting with a wide range of biological targets, leading to diverse pharmacological activities.
Neuropharmacology and Neurotoxicity
The BTHIQ core has a profound and complex relationship with the central nervous system.
-
Parkinson's Disease (PD): As mentioned, 1-BnTIQ is an endogenous compound suspected to play a role in the etiology of PD.[7][8] Studies have shown that 1-BnTIQ induces dose-dependent cell death in human dopaminergic SH-SY5Y cells.[7] The mechanism involves the induction of apoptosis, characterized by an increase in lipid peroxidation, elevated expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-3.[7] Furthermore, 1-BnTIQ inhibits dopamine uptake and complex I of the mitochondrial respiratory chain.[17]
-
Dopamine Receptor Antagonism: Many drugs used in the treatment of psychotic disorders are dopamine antagonists, and the BTHIQ structure can serve as a scaffold for such agents.[18] They act by binding to dopamine receptors without activating them, thereby blocking the actions of dopamine.[18]
Caption: Apoptotic pathway in dopaminergic neurons induced by 1-BnTIQ.
Antimicrobial Activity
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and BTHIQ derivatives have emerged as promising candidates.
-
Antibacterial: BTHIQ-based compounds have shown potent activity against various pathogenic bacteria.[1] For example, synthetic 1-(substituted-benzyl)-THIQs have demonstrated interesting antibacterial activity against tetracycline-resistant Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 10 to 64 µg/ml.[5] Dimeric benzylisoquinoline alkaloids, such as phaeantharine, have shown moderate inhibitory activities against Mycobacterium and MRSA strains.[19]
-
Antifungal: Certain benzylisoquinoline alkaloids have been shown to inhibit the growth of fungi like Candida albicans.[20] The development of novel BTHIQ derivatives continues to be an active area of research for new antifungal agents.[21]
-
Antimalarial: Several 1-aryl-THIQ analogs have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, with some compounds exhibiting potency comparable to the standard drug chloroquine.[1]
Anticancer Activity
The THIQ scaffold is present in numerous natural antitumor antibiotics.[1][2] Synthetic BTHIQ derivatives have been designed and evaluated as anticancer agents targeting various mechanisms.[6]
-
NF-κB Signaling Pathway: Some potent BTHIQ derivatives have been developed as anticancer agents that target and inhibit the NF-κB signaling pathway, which is often dysregulated in cancer cells, promoting proliferation and survival.[3]
-
Cytotoxicity: A wide range of BTHIQ analogs have been synthesized and shown to possess potent cytotoxic effects against various cancer cell lines.[6] Structure-activity relationship (SAR) studies indicate that substitutions on both the benzyl ring and the tetrahydroisoquinoline core play a crucial role in modulating this activity.[3]
PART 3: Quantitative Data and Structure-Activity Relationship (SAR)
The biological activity of BTHIQ derivatives is highly dependent on the substitution patterns on the aromatic rings and the nitrogen atom. SAR studies are critical for optimizing lead compounds.
| Compound Class/Example | Biological Activity | Target/Organism | Potency (IC₅₀ / MIC) | Reference |
| Substituted 1-benzyl-THIQs | Antibacterial | Tetracycline-resistant MRSA | MIC: 10 - 64 µg/ml | [5] |
| 2-(...)-N-arylacetamide with THIQ | Anti-HIV | HIV-1 Reverse Transcriptase | IC₅₀ = 4.10 µM | [1] |
| 1-Aryl-6-hydroxy-THIQ analogs | Antimalarial | Plasmodium falciparum | Comparable to chloroquine | [1] |
| Phaeantharine | Antibacterial | Mycobacterium, MRSA | Moderate Inhibition | [19] |
Key SAR Insights:
-
Substitution on Aromatic Rings: Electron-donating or electron-withdrawing groups on either the benzyl or the isoquinoline aromatic rings can significantly modulate biological activity.[3] For instance, methoxy groups are common in naturally occurring, highly active BTHIQ alkaloids.
-
Substitution at N-2: The nitrogen atom of the THIQ ring is a key point for modification. N-alkylation or N-acylation can influence potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry at C-1: The carbon atom at position 1 is a chiral center. The stereochemistry (R or S configuration) is often critical for specific receptor binding and biological activity, making asymmetric synthesis a vital tool in the development of BTHIQ-based drugs.[15]
Conclusion and Future Directions
The this compound scaffold remains a cornerstone of medicinal chemistry and drug discovery. Its prevalence in nature and the synthetic tractability of its core have established it as a "privileged structure." The diverse pharmacological profile, ranging from neuroactive agent to potent antimicrobial and anticancer compound, ensures its continued relevance.
Future research will likely focus on several key areas:
-
Development of Novel Asymmetric Syntheses: Creating more efficient and scalable routes to enantiomerically pure BTHIQs will be crucial for developing next-generation therapeutics with improved selectivity and reduced off-target effects.
-
Elucidation of New Biological Targets: High-throughput screening and chemoproteomics will likely uncover new protein targets for BTHIQ derivatives, expanding their therapeutic applications.
-
Targeted Drug Delivery: For potent compounds like those with anticancer activity, developing targeted delivery systems (e.g., antibody-drug conjugates) could enhance efficacy while minimizing systemic toxicity.
-
Understanding Endogenous Roles: Further investigation into the biosynthesis and physiological/pathophysiological roles of endogenous BTHIQs will provide deeper insights into human health and diseases like Parkinson's.
References
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- PubChem. This compound.
- Singh, N., et al. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Lee, M. K., et al. (2003). This compound (1BnTIQ)
- MedChemExpress. 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline. MedChemExpress.
- FooDB. Compound this compound. FooDB.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Wąś, A., et al. (2012). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA. Neurotoxicity Research.
- Carroll, A. R., et al. (2020). Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica.
- Rice, K. C. (1988). Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Costantino, G., & D'Aronco, S. (2016).
- Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- Name Reactions. Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Wikipedia. Bischler–Napieralski reaction. Wikipedia.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Villar, A., et al. (1987). Antimicrobial activity of benzylisoquinoline alkaloids. Pharmazie.
- Wang, T., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 15. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 18. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijstr.org [ijstr.org]
Methodological & Application
Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline via the Pictet-Spengler Reaction: An Application Note and Protocol
Introduction: The Significance of the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Scaffold
The this compound (BTHIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key pharmacophore in a wide array of biologically active compounds, including alkaloids with potent pharmacological properties. BTHIQ derivatives have demonstrated a broad spectrum of activities, making them attractive targets for drug discovery programs aimed at developing novel therapeutics.
This application note provides a detailed, field-proven guide to the synthesis of this compound, a foundational member of this important class of molecules. We will employ the venerable Pictet-Spengler reaction, a robust and reliable method for the construction of the tetrahydroisoquinoline ring system.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying scientific rationale for key experimental choices.
The Pictet-Spengler Reaction: A Mechanistic Overview
First reported by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry.[3] It involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions to yield a tetrahydroisoquinoline.[1][3] The reaction proceeds through a two-stage mechanism:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under acidic catalysis, this intermediate readily dehydrates to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[4]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular cyclization. This step, a classic example of electrophilic aromatic substitution, forms the new six-membered ring of the tetrahydroisoquinoline system. A final deprotonation step restores aromaticity, yielding the desired product.
The driving force of the reaction is the formation of the stable tetrahydroisoquinoline ring system, facilitated by the enhanced electrophilicity of the iminium ion intermediate under acidic conditions.[3]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the Pictet-Spengler synthesis of this compound.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable procedure for the synthesis of the target compound. It is presented in two key stages: the formation of the N-benzyl-2-phenylethanamine intermediate via reductive amination, followed by the acid-catalyzed Pictet-Spengler cyclization. While a one-pot Pictet-Spengler reaction is feasible, this two-step approach often provides a cleaner reaction profile and simplifies purification.
Part 1: Synthesis of the N-Benzyl-2-phenylethanamine Intermediate
This stage involves the reductive amination of 2-phenylethanamine with phenylacetaldehyde. The initial imine formation is followed by in-situ reduction with sodium borohydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Phenylethanamine | 121.18 | 5.00 g | 41.26 mmol | 1.0 |
| Phenylacetaldehyde | 120.15 | 5.20 g (4.95 mL) | 43.28 mmol | 1.05 |
| Methanol (anhydrous) | 32.04 | 100 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.87 g | 49.51 mmol | 1.2 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanamine (5.00 g, 41.26 mmol) and anhydrous methanol (100 mL). Stir until the amine is fully dissolved.
-
Add phenylacetaldehyde (5.20 g, 43.28 mmol) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Stir the mixture for 1 hour to ensure complete formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.87 g, 49.51 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate (100 mL) and 1 M sodium hydroxide (NaOH) (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-phenylethanamine as an oil. The crude product is often of sufficient purity for the next step.
Part 2: Pictet-Spengler Cyclization to this compound
This is the key ring-forming step, utilizing a strong acid catalyst to promote the intramolecular cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude N-Benzyl-2-phenylethanamine | 211.30 | (from Part 1) | ~41.26 mmol |
| Trifluoroacetic Acid (TFA) | 114.02 | 45 mL | - |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the crude N-benzyl-2-phenylethanamine from Part 1 in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add trifluoroacetic acid (45 mL) to the solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully basify the reaction mixture to pH > 10 by the addition of 6 M NaOH. This should be done in an ice bath to manage the exotherm.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel.[5]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as an oil or a low-melting solid.
-
For enhanced purity, the free base can be converted to its hydrochloride salt by dissolving the purified product in diethyl ether and bubbling dry HCl gas through the solution.[6] The resulting precipitate can be collected by filtration and recrystallized.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot provide a reliable indication of reaction completion.
-
Product Characterization: The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Comparison of the obtained data with literature values will validate the successful synthesis.
-
Purification Efficacy: The effectiveness of the column chromatography purification should be assessed by TLC analysis of the combined fractions and the final product. A single spot on the TLC plate is indicative of high purity.
By adhering to these validation steps, researchers can have a high degree of confidence in the outcome of the synthesis.
Conclusion
The Pictet-Spengler reaction remains a highly effective and versatile tool for the synthesis of the this compound scaffold. The protocol detailed in this application note provides a robust and reproducible method for accessing this important molecular framework. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers in the fields of organic synthesis and drug discovery can confidently prepare this valuable compound and its derivatives for further investigation.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- ElectronicsAndBooks. (n.d.). Application Of The Pictet-Spengler Reaction In Combinatorial Chemistry.
- Al-Hiari, Y. M., et al. (2014). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4).
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
- Magritek. (n.d.). Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- UCL Discovery. (n.d.). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases.
- PubChem. (n.d.). This compound.
Sources
Application Note: Grignard Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
Abstract
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active natural products and synthetic drugs.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Grignard reaction. We delineate a robust methodology for the preparation of a benzylmagnesium chloride Grignard reagent and its subsequent nucleophilic addition to 3,4-dihydroisoquinoline. This guide explains the underlying chemical principles, offers expert insights into critical process parameters, and provides a step-by-step protocol suitable for researchers in organic synthesis and drug development.
Introduction: The Significance of the BTHIQ Scaffold
The this compound framework is a cornerstone of alkaloid chemistry. Naturally occurring compounds such as laudanosine and papaverine, which feature this core structure, exhibit significant biological activities, including vasodilator and muscle relaxant properties.[3] The versatility of the BTHIQ scaffold has made it a target of intense synthetic interest, serving as a key building block for novel therapeutic agents.
Among the various synthetic strategies, the Grignard reaction offers a powerful and direct method for forming the crucial C1-benzyl carbon-carbon bond.[4][5] This approach relies on the nucleophilic character of an organomagnesium halide (Grignard reagent) to attack an electrophilic imine carbon, providing a convergent and efficient route to the target molecule.
Reaction Mechanism and Scientific Principles
The synthesis is a two-stage process: the formation of the Grignard reagent, followed by its reaction with the imine substrate.
Stage 1: Formation of Benzylmagnesium Chloride The process begins with the reaction of benzyl chloride with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This is not a simple ionic reaction but rather involves a single-electron transfer (SET) mechanism on the surface of the magnesium. The polar C-Mg bond that forms is highly nucleophilic due to the significant partial negative charge on the carbon atom.[6]
Stage 2: Nucleophilic Addition to 3,4-Dihydroisoquinoline The 3,4-dihydroisoquinoline substrate contains a cyclic imine (C=N bond). The electron-deficient carbon of the imine is highly electrophilic and susceptible to nucleophilic attack. The benzyl Grignard reagent attacks this carbon, forming a new C-C bond and a magnesium amide salt intermediate.[6][7]
Stage 3: Aqueous Workup The reaction is completed by quenching with a mild acid (e.g., aqueous ammonium chloride). This step protonates the nitrogen atom to yield the final this compound product and neutralizes any unreacted Grignard reagent.[8]
Caption: Overall reaction scheme for the Grignard synthesis.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Molar Eq. | Quantity | Grade/Notes |
| Magnesium Turnings | 1.2 | 0.29 g (12 mmol) | Activated prior to use |
| Iodine | Catalytic | 1 crystal | For magnesium activation |
| Benzyl Chloride | 1.0 | 1.27 g (10 mmol) | Reagent grade, freshly distilled recommended |
| 3,4-Dihydroisoquinoline | 1.0 | 1.31 g (10 mmol) | Synthesized via Bischler-Napieralski or sourced commercially[9] |
| Tetrahydrofuran (THF) | - | ~70 mL | Anhydrous, <50 ppm H₂O |
| Saturated Ammonium Chloride (aq) | - | ~50 mL | For quenching |
| Diethyl Ether | - | ~100 mL | For extraction |
| Anhydrous Sodium Sulfate | - | As needed | For drying |
| Hydrochloric Acid (1 M) | - | As needed | For pH adjustment during workup |
| Sodium Hydroxide (2 M) | - | As needed | For pH adjustment during workup |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Protocol Part A: Preparation of Benzylmagnesium Chloride
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (0.29 g) and one small crystal of iodine into the flask. Gently warm the flask with a heat gun under nitrogen until the iodine sublimes, creating purple vapor. The disappearance of the purple color indicates the activation of the magnesium surface.[3] Allow the flask to cool.
-
Initiation: Add 10 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of benzyl chloride (1.27 g) in 20 mL of anhydrous THF.
-
Grignard Formation: Add approximately 1-2 mL of the benzyl chloride solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the mixture or add a few drops of 1,2-dibromoethane.[3]
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[10]
-
After the addition is complete, stir the resulting dark, cloudy solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.[11]
Protocol Part B: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard solution to -80 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 3,4-dihydroisoquinoline (1.31 g) in 30 mL of anhydrous THF and add this solution dropwise to the cold Grignard reagent via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to minimize side reactions.[3]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours.
Protocol Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the product and remove the solvent in vacuo to yield this compound as a solid or viscous oil. An expected yield is in the range of 60-85%.[3]
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Molecular Formula: C₁₆H₁₇N[12]
-
Molecular Weight: 223.31 g/mol [12]
-
Appearance: Solid[13]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 10H, Ar-H), 4.55 (t, 1H), 3.20-2.80 (m, 4H), 2.70 (m, 1H), 1.90 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 137.2, 134.5, 129.5, 128.4, 128.3, 126.5, 126.2, 125.9, 58.0, 47.5, 42.0, 29.3.[13]
-
IR (KBr, cm⁻¹): 3320 (N-H stretch), 3025, 2920 (C-H stretch), 1600, 1495, 1450 (C=C aromatic stretch).[12]
-
MS (EI): m/z (%) 223 (M⁺), 132 (100), 91.
(Note: Spectroscopic data are representative and may vary slightly based on instrumentation and solvent.)
Expert Insights & Troubleshooting
-
Causality of Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will react instantly with any protic source (e.g., water, alcohols).[8] This "kills" the reagent, reducing the yield. All glassware must be rigorously dried, and solvents must be of anhydrous grade to ensure success.
-
Rationale for Low-Temperature Addition: Adding the 3,4-dihydroisoquinoline at -80 °C is a critical step.[3] At higher temperatures, the highly reactive Grignard reagent can promote side reactions, including enolization or undesired secondary reactions. The low temperature ensures a controlled nucleophilic addition, maximizing the yield of the desired product.
-
Initiating a Stubborn Grignard Reaction: If the initial reaction does not start, it is typically due to a passivating oxide layer on the magnesium. The iodine used for activation etches this layer. If this fails, mechanically crushing a few pieces of the magnesium with a dry glass rod can expose a fresh, reactive surface.[14]
-
Choice of Halide: Benzyl chloride and bromide are generally preferred over benzyl iodide for preparing the Grignard reagent. Benzyl iodide is more prone to undergoing Wurtz-type homocoupling (forming 1,2-diphenylethane), which consumes the starting material and complicates purification.[11]
Conclusion
This application note provides a comprehensive and reliable protocol for the Grignard synthesis of this compound. By adhering to the principles of strict atmospheric control and precise temperature management, researchers can effectively utilize this powerful carbon-carbon bond-forming reaction. This method provides efficient access to a high-value chemical scaffold essential for further exploration in medicinal chemistry and drug discovery.
References
- SATHEE CUET. Chemistry Grignard Reaction Mechanism.
- Chemistry Steps. The Grignard Reaction Mechanism.
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Chemistry Portal. Grignard Reaction.
- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- PubChem. This compound. National Center for Biotechnology Information.
- ChemistryViews. (2010). Scaffold Synthesis.
- Yanagisawa, A. Benzylic Grignard Reagents. Science of Synthesis.
- NIST. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- Brainly.in. (2023). How to form benzyl grinard.
- ResearchGate. Asymmetric addition of Grignard reagents to imines prepare optically....
- ResearchGate. (2002). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- FooDB. Showing Compound this compound (FDB023308).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Google Patents. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
- PubChem. 1-Benzyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.
- Thieme Chemistry. (2018). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. SYNFORM.
- PrepChem.com. Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (1973). A new synthesis of this compound.
- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
Sources
- 1. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold Synthesis - ChemistryViews [chemistryviews.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. brainly.in [brainly.in]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-, [webbook.nist.gov]
- 13. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Enantioselective Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids
Abstract
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) scaffold is a privileged structural motif present in a vast array of pharmacologically significant alkaloids, including morphine, reticuline, and laudanosine. The precise stereochemical control at the C1 position is paramount for their biological activity, making enantioselective synthesis a critical endeavor in medicinal chemistry and drug development. This comprehensive guide provides an in-depth analysis of key modern strategies for the asymmetric synthesis of BTHIQ alkaloids. We will explore the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for three primary approaches: the Asymmetric Pictet-Spengler Reaction, the Bischler-Napieralski Reaction followed by Asymmetric Reduction, and Direct Asymmetric Hydrogenation of Dihydroisoquinolines. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the synthesis of these vital chiral molecules.
Introduction: The Significance of Chiral BTHIQ Alkaloids
This compound alkaloids represent a large and structurally diverse family of natural products.[1] Their profound physiological effects have positioned them as both valuable therapeutic agents and essential tools for chemical biology research. The stereocenter at the C1 position, which bears the benzyl substituent, is a crucial determinant of their pharmacological profile. For instance, (S)-reticuline is a key biosynthetic precursor to a multitude of complex alkaloids in plants, while its enantiomer, (R)-reticuline, is a vital intermediate in the synthesis of morphinan-class opioids.[2][3] Consequently, the development of synthetic routes that afford enantiopure BTHIQs is of paramount importance.
This guide will focus on the practical application of the most effective and widely adopted strategies for achieving high enantioselectivity in BTHIQ synthesis. We will delve into the "why" behind procedural steps, offering a rationale for catalyst selection, reaction conditions, and potential pitfalls.
Core Synthetic Strategies: A Comparative Overview
The enantioselective construction of the BTHIQ core can be broadly categorized into three main approaches, each with its own set of advantages and limitations.
-
Asymmetric Pictet-Spengler Reaction: This biomimetic approach involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4] Chirality is introduced through the use of a chiral catalyst, most commonly a Brønsted acid.
-
Bischler-Napieralski Reaction and Asymmetric Reduction: This classical two-step sequence first involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (DHIQ).[4][5] The resulting prochiral imine is then subjected to an asymmetric reduction to establish the C1 stereocenter.
-
Direct Asymmetric Hydrogenation/Transfer Hydrogenation: This highly efficient method directly reduces a pre-formed DHIQ using a chiral transition metal catalyst and a hydrogen source (either H₂ gas or a hydrogen donor like formic acid).[6]
The choice of strategy often depends on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis.
Strategy 1: The Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is an atom-economical and convergent method for the synthesis of tetrahydroisoquinolines.[7][8] The enantioselective variant has gained significant traction with the advent of powerful chiral organocatalysts.
Mechanistic Rationale
The reaction proceeds through the formation of an iminium ion intermediate from the condensation of a β-arylethylamine and an aldehyde. A chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA), protonates the imine, forming a chiral ion pair. This ion pair directs the subsequent intramolecular electrophilic aromatic substitution, leading to the formation of the desired enantiomerically enriched BTHIQ.
Diagram 1: Catalytic Cycle of the Asymmetric Pictet-Spengler Reaction
Caption: Catalytic cycle of the organocatalytic asymmetric Pictet-Spengler reaction.
Field-Proven Insights
-
Catalyst Choice: Chiral phosphoric acids (CPAs), such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), are highly effective for this transformation, often providing excellent enantioselectivities (86-92% ee).[9]
-
Substrate Scope: The reaction is generally high-yielding for electron-rich β-arylethylamines. The electronic nature of the aldehyde can also influence the reaction rate and stereoselectivity.
-
Protecting Groups: The use of protecting groups on the nitrogen of the β-arylethylamine, such as the o-nitrophenylsulfenyl (Nps) group, can be beneficial for both reactivity and selectivity.[9]
Protocol: Enantioselective Synthesis of (R)-Norreticuline Precursor
This protocol is adapted from the work of Hiemstra and co-workers.[9]
Materials:
-
N-(o-nitrophenylsulfenyl)-3,4-(methylenedioxy)phenethylamine
-
3-Benzyloxy-4-methoxy-phenylacetaldehyde
-
(R)-TRIP catalyst
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Trifluoroacetic acid (TFA)
-
Thiophenol
-
Potassium carbonate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-(o-nitrophenylsulfenyl)-3,4-(methylenedioxy)phenethylamine (1.0 equiv.), activated 4 Å molecular sieves, and anhydrous DCM.
-
Cool the mixture to -20 °C and add the (R)-TRIP catalyst (0.1 equiv.).
-
Add a solution of 3-benzyloxy-4-methoxy-phenylacetaldehyde (1.2 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the Nps-protected BTHIQ.
-
For deprotection, dissolve the purified product in DCM and add thiophenol (5.0 equiv.) and potassium carbonate (5.0 equiv.). Stir at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate in vacuo. Purify by flash column chromatography to yield the (R)-norreticuline precursor.
Strategy 2: Bischler-Napieralski Reaction & Asymmetric Reduction
This robust, two-stage approach provides access to a wide range of BTHIQs. The key to enantioselectivity lies in the second step: the asymmetric reduction of the intermediate 3,4-dihydroisoquinoline (DHIQ).
Mechanistic Rationale
Step 1: Bischler-Napieralski Reaction. A β-arylethylamide is treated with a dehydrating agent, such as POCl₃ or P₂O₅, to promote an intramolecular electrophilic aromatic substitution.[10][11] This cyclization forms a DHIQ. The reaction is believed to proceed through a nitrilium ion intermediate.[5][11]
Step 2: Asymmetric Reduction. The prochiral C=N bond of the DHIQ is reduced using a chiral catalyst and a hydrogen source. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective.[6] The chiral ligands coordinated to the metal create a chiral environment that directs the hydride transfer to one face of the imine, leading to the formation of one enantiomer of the BTHIQ in excess.
Diagram 2: Bischler-Napieralski/Asymmetric Reduction Workflow
Caption: Workflow for BTHIQ synthesis via the Bischler-Napieralski reaction and subsequent asymmetric reduction.
Field-Proven Insights
-
Bischler-Napieralski Conditions: The reaction generally requires harsh conditions (refluxing in strong acid).[11] It is most effective for arenes bearing electron-donating groups.[12]
-
Asymmetric Reduction Catalysts: Noyori-type catalysts, such as Ru(II) complexes with chiral diamine ligands (e.g., TsDPEN), are benchmarks for the asymmetric transfer hydrogenation of DHIQs, often achieving high yields and excellent enantioselectivities (>95% ee).[3][13][14]
-
Hydrogen Source: For asymmetric transfer hydrogenation, a mixture of formic acid and triethylamine is a commonly used and effective hydrogen donor.[6] For asymmetric hydrogenation, high-pressure H₂ gas is employed.
Protocol: Synthesis of (S)-Laudanosine via Bischler-Napieralski and Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established procedures.[3][14]
Part A: Bischler-Napieralski Reaction
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve the amide (1.0 equiv.) in anhydrous toluene.
-
Carefully add POCl₃ (3.0 equiv.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a 2 M NaOH solution until pH > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude DHIQ, which can be used in the next step without further purification.
Part B: Asymmetric Transfer Hydrogenation
Materials:
-
Crude 3,4-dihydroisoquinoline from Part A
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Acetonitrile, anhydrous
Procedure:
-
In a separate flame-dried flask under argon, prepare the catalyst by stirring [RuCl₂(p-cymene)]₂ (0.005 equiv.) and (S,S)-TsDPEN (0.01 equiv.) in anhydrous acetonitrile for 30 minutes.
-
Add the crude DHIQ (1.0 equiv.) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (5.0 equiv.).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Cool to room temperature and concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford (S)-Laudanosine.
Data Presentation: Comparative Enantioselectivities
The following table summarizes typical enantiomeric excesses (ee) achieved for the synthesis of BTHIQs using different catalytic systems.
| Strategy | Catalyst/Enzyme | Target Alkaloid Type | Typical ee (%) | Reference(s) |
| Asymmetric Pictet-Spengler | (R)-TRIP (Chiral Phosphoric Acid) | (R)-Norreticuline | 86-92 | [9] |
| Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | >95 | [15][16][17] | |
| Asymmetric Transfer Hydrogenation of DHIQ | Ru-(S,S)-TsDPEN | (S)-Laudanosine | >95 | [3][14] |
| Asymmetric Hydrogenation of DHIQ | Ir-MeO-BIPHEP | 1-Methyl-THIQ | 76 | [18] |
| Phase-Transfer Catalysis | Cinchonidinium Bromide Deriv. | (S)-Tetrahydropalmatine | >95 | [14] |
Conclusion
The enantioselective synthesis of this compound alkaloids is a well-developed field with multiple powerful and reliable strategies at the disposal of the synthetic chemist. The organocatalytic Asymmetric Pictet-Spengler reaction offers a convergent and biomimetic route, particularly for electron-rich systems. The classical Bischler-Napieralski/Asymmetric Reduction sequence provides broad applicability and consistently high enantioselectivities through well-established catalytic systems like the Noyori-type transfer hydrogenation. The choice of the optimal synthetic route will be dictated by the specific structural features of the target alkaloid, desired scale, and laboratory capabilities. The protocols and insights provided herein serve as a robust foundation for researchers and professionals in the pursuit of these medicinally vital chiral molecules.
References
- Mons, E., et al. (2017). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant this compound Alkaloids. The Journal of Organic Chemistry.
- Nishihachijo, M., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism.
- Manoni, E., et al. (2015). Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines through allenamide activation with chiral Brønsted acids. Organic & Biomolecular Chemistry.
- Minami, H., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Journal of Bioscience and Bioengineering.
- Wikipedia. Bischler–Napieralski reaction.
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Journal of the American Chemical Society.
- Lee, D., et al. (2022). Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters.
- Nishihachijo, M., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles.
- Rice, K. C. (1988). Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction. Google Patents.
- Grob, J., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Chemical Biology.
- Meyers, A. I., & Guiles, J. (1989). The asymmetric total synthesis of (+)-reticuline. Heterocycles.
- Enders, D., et al. (2010). A General Methodology for the Enantioselective Synthesis of 1‐Substituted Tetrahydroisoquinoline Alkaloids. European Journal of Organic Chemistry.
- Rulíšek, L., et al. (2019). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules.
- Sarpong, R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Sarpong, R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition.
- Kim, S., et al. (1991). Enantioselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinoline Alkaloids via Asymmetric Reduction. Heterocycles.
- Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry.
- Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry.
- Slideshare. (2015). Noyori asymmetric hydrogenation.
- Meyers, A. I., & Guiles, J. (1989). The Asymmetric Total Synthesis of (+)-Reticuline. Crossref.
- Rozwadowska, M. D. (2001). A new strategy for the asymmetric synthesis of isoquinolines via enantioselective epoxidation or dihydroxylation. Tetrahedron: Asymmetry.
- Myers, A. G. (2009). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Zhang, X., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis.
- Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Catalysts.
- Wikipedia. Asymmetric hydrogenation.
- Matsumura, E., et al. (2016). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Bioscience, Biotechnology, and Biochemistry.
- Wang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science.
- Gesson, J.-P., et al. (2009). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry.
- Meyers, A. I. (1992). Asymmetric synthesis of isoquinoline alkaloids. Journal of Heterocyclic Chemistry.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 7. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline derivatives.
An In-Depth Guide to the Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Derivatives
Introduction: The Significance of the BTHIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif found in a vast array of natural alkaloids and synthetic compounds.[1][2] Among these, this compound (BTHIQ) derivatives stand out for their significant and diverse pharmacological activities. This scaffold is a cornerstone of numerous isoquinoline alkaloids and has been extensively explored in medicinal chemistry for developing novel therapeutic agents.[2][3] BTHIQ analogs have demonstrated a wide range of biological effects, including potential as anticancer agents, multidrug resistance (MDR) reversing agents, and compounds targeting neurodegenerative disorders like Parkinson's Disease.[4][5][6]
Given their therapeutic potential, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance for researchers in drug discovery and development. This guide provides a detailed overview of the principal synthetic strategies for constructing BTHIQ derivatives, focusing on the venerable Bischler-Napieralski and Pictet-Spengler reactions, as well as modern asymmetric approaches. The protocols and explanations herein are designed to provide both the foundational principles and the practical insights necessary for successful synthesis.
Strategic Approach 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust and widely used method for constructing the 3,4-dihydroisoquinoline ring system, which serves as a direct precursor to BTHIQs.[7][8] The strategy involves a two-step sequence: the intramolecular cyclization of a β-phenylethylamide intermediate, followed by the reduction of the resulting imine.
Underlying Principles and Mechanism
The core of this reaction is an intramolecular electrophilic aromatic substitution.[9] A β-phenylethylamide, derived from a phenethylamine and a phenylacetyl derivative, is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[9][10][11] This activation facilitates the cyclization onto the electron-rich aromatic ring.
The mechanism is understood to proceed via one of two primary pathways, influenced by the specific reaction conditions.[7][9][10]
-
Nitrilium Ion Intermediate: The dehydrating agent activates the amide carbonyl, leading to the formation of a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction to form the cyclic product.[9][12]
-
Dichlorophosphoryl Imine-Ester Intermediate: When using POCl₃, an imine-ester intermediate may form, which then cyclizes before the elimination step.[9]
For the reaction to be effective, the aromatic ring must be sufficiently activated, meaning it should possess electron-donating groups to facilitate the electrophilic attack.[10][12]
Caption: General workflow for BTHIQ synthesis via the Bischler-Napieralski reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol details the cyclization step using N-(3,4-dimethoxyphenethyl)-2-phenylacetamide as the starting material.
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-phenylacetamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous toluene (or xylene)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-arylethylamide (1.0 equiv). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of amide). With vigorous stirring, add phosphorus oxychloride (2.0-3.0 equiv) dropwise at room temperature. The addition can be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier for the cyclization.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and then carefully pour it, with stirring, onto a generous amount of crushed ice to quench the excess POCl₃.
-
Neutralization: Slowly basify the acidic aqueous mixture to a pH of 8-9 using a saturated NaHCO₃ solution. This step neutralizes the acid and deprotonates the product, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product.
Protocol 2: Reduction to 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes the reduction of the imine intermediate.
Materials:
-
Crude 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the crude dihydroisoquinoline from Protocol 1 in methanol (approx. 10-15 mL per gram).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise. NaBH₄ is chosen for its chemoselectivity in reducing imines in the presence of other functional groups.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Solvent Removal & Extraction: Remove the methanol via rotary evaporation. Extract the aqueous residue with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to obtain the pure BTHIQ derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Substrate Type | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| N-phenethyl-phenylacetamide | POCl₃ | Toluene | Reflux | 75-85 | [10] |
| N-(dimethoxyphenethyl)-phenylacetamide | P₂O₅ / POCl₃ | Toluene | Reflux | 80-90 | [9] |
| N-phenethyl-carbamate | Tf₂O | DCM | 0 - RT | 70-95 | [9] |
Strategic Approach 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more convergent approach, constructing the BTHIQ skeleton in a single synthetic step.[13][14] It is a special case of the Mannich reaction and is particularly effective for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[13]
Underlying Principles and Mechanism
This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, which for BTHIQ synthesis is typically a phenylacetaldehyde.[1][15] The reaction is catalyzed by a Brønsted or Lewis acid.[1]
The mechanism proceeds through three key stages:[15][16]
-
Schiff Base Formation: The amine and aldehyde condense to form a Schiff base (imine).
-
Iminium Ion Generation: The acid catalyst protonates the imine, generating a reactive iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine moiety attacks the electrophilic iminium ion, followed by deprotonation to re-aromatize and form the stable tetrahydroisoquinoline ring.[16]
Similar to the Bischler-Napieralski reaction, the efficiency of the Pictet-Spengler cyclization is greatly enhanced by electron-donating substituents on the aromatic ring.[15]
Caption: Key steps in the acid-catalyzed Pictet-Spengler synthesis of BTHIQs.
Experimental Protocol
Protocol 3: Microwave-Assisted Pictet-Spengler Synthesis of a BTHIQ Derivative
This protocol utilizes modern microwave technology to accelerate the reaction, often leading to higher yields and shorter reaction times.[1][2]
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 equiv)
-
Phenylacetaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (Microwave-grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: In a microwave-safe reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine and phenylacetaldehyde in acetonitrile.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (20 mol%) as the catalyst. TFA is a strong acid that effectively protonates the intermediate Schiff base to facilitate cyclization.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes. The use of microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the TFA catalyst. Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Purification and Characterization: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the desired BTHIQ derivative. Confirm identity and purity via NMR and MS analysis.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Acetonitrile | Microwave, 15 min | >95 | [2] |
| Hydrochloric Acid (HCl) | Water/Ethanol | Reflux, 12 h | 40-60 | [1] |
| Chiral Phosphoric Acid | Toluene | Room Temp, 24 h | 80-95 (High ee) | [17] |
Strategic Approach 3: Modern Asymmetric Synthesis
For applications in drug development, accessing enantiomerically pure BTHIQ derivatives is often critical, as different stereoisomers can exhibit vastly different pharmacological activities and toxicities.[18] Asymmetric synthesis strategies are therefore essential.
Principles of Enantioselective Synthesis
Two primary strategies have emerged for the asymmetric synthesis of BTHIQs:
-
Asymmetric Reduction: This approach involves synthesizing a prochiral 3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by an enantioselective reduction using a chiral catalyst. Transition metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium complexed with chiral ligands, are highly effective for this transformation, delivering the final BTHIQ product with high enantiomeric excess (ee).[18][19][20]
-
Asymmetric Pictet-Spengler Reaction: This more direct method employs a chiral catalyst to control the stereochemistry of the C-C bond-forming cyclization step. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven highly successful.[17] The catalyst forms a chiral ion pair with the iminium intermediate, directing the nucleophilic attack of the aromatic ring from a specific face to yield one enantiomer preferentially.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound | 19716-56-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction - Google Patents [patents.google.com]
- 19. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ)
Introduction: The Significance of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ) Detection
This compound (1-BTHIQ) is an endogenous amine that has garnered significant interest within the scientific community, particularly in neuroscience and drug development.[1] Structurally related to neurotoxic compounds, its presence and concentration in biological systems are of considerable importance for researchers investigating neurodegenerative diseases such as Parkinson's disease.[2] Furthermore, the tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[3] Consequently, the development of robust, sensitive, and specific analytical methods for the accurate detection and quantification of 1-BTHIQ in various matrices, including biological fluids and pharmaceutical formulations, is paramount for advancing research in these fields.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of 1-BTHIQ using three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed to be adaptable to the specific needs of researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices to ensure scientific integrity and reliable results.
Physicochemical Properties of 1-BTHIQ
A thorough understanding of the physicochemical properties of 1-BTHIQ is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₇N | [4] |
| Molecular Weight | 223.31 g/mol | [5] |
| Monoisotopic Mass | 223.1361 u | [6] |
| Appearance | Solid | [4] |
| XLogP3 | 3.3 | [4] |
| CAS Number | 19716-56-4 | [4] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of 1-BTHIQ, particularly in samples with relatively high concentrations or for purity assessments in pharmaceutical development. The method's principle lies in the separation of 1-BTHIQ from other matrix components on a reversed-phase column, followed by its detection based on the absorption of UV light by the aromatic rings in its structure.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of 1-BTHIQ (XLogP3 of 3.3), which promotes retention on the hydrophobic stationary phase.[4] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between adequate retention and reasonable analysis time. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the secondary amine group of 1-BTHIQ, leading to sharper peaks and improved chromatographic performance, and it ensures compatibility with mass spectrometry if an LC-MS method is to be developed subsequently. The UV detection wavelength is selected based on the chromophores present in the 1-BTHIQ molecule, typically around 210-220 nm for the phenyl and isoquinoline rings.
Experimental Protocol: HPLC-UV Analysis of 1-BTHIQ
1. Reagents and Materials
-
This compound (1-BTHIQ) reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-BTHIQ in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 215 nm
-
Elution Mode: Isocratic
-
Mobile Phase Composition: 60% Mobile Phase B and 40% Mobile Phase A.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of 1-BTHIQ against the concentration.
-
Determine the concentration of 1-BTHIQ in the samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of 1-BTHIQ, making it suitable for trace-level detection. The technique separates volatile compounds in the gas phase, followed by ionization and mass-to-charge ratio analysis for identification and quantification. While 1-BTHIQ has a molecular weight of 223.31 g/mol and is a solid at room temperature, its volatility is sufficient for GC analysis without derivatization, which simplifies sample preparation.
Rationale for Method Design
The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is appropriate for the separation of semi-polar compounds like 1-BTHIQ. The temperature program is designed to ensure the elution of 1-BTHIQ as a sharp peak within a reasonable timeframe while separating it from potential interferences. A splitless injection is often preferred for trace analysis to maximize the amount of analyte introduced into the column. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific mass fragments of 1-BTHIQ. The key fragments for 1-BTHIQ (m/z 132, 220, 133) are selected based on its known mass spectrum.[4]
Experimental Protocol: GC-MS Analysis of 1-BTHIQ (Underivatized)
1. Reagents and Materials
-
1-BTHIQ reference standard
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of 1-BTHIQ in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantifier: m/z 132
-
Qualifiers: m/z 220, 133
-
5. Analysis Procedure
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample extracts.
-
Identify 1-BTHIQ based on its retention time and the presence of the quantifier and qualifier ions with the correct relative abundance.
-
Quantify 1-BTHIQ using the calibration curve constructed from the peak area of the quantifier ion (m/z 132).
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the highly sensitive and selective quantification of 1-BTHIQ in complex biological matrices such as plasma, urine, and cerebrospinal fluid.[2] This technique combines the superior separation capabilities of HPLC with the specificity and sensitivity of tandem mass spectrometry.
Rationale for Method Design
The chromatographic separation is similar to the HPLC-UV method, utilizing a reversed-phase C18 column. A gradient elution is often employed to effectively separate 1-BTHIQ from endogenous matrix components and to shorten the analysis time. Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for 1-BTHIQ, as the secondary amine is readily protonated to form the precursor ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. The MRM transitions are chosen based on the characteristic fragmentation pattern of 1-BTHIQ. For a precursor ion of m/z 224.1 [M+H]⁺, a common and stable product ion resulting from the cleavage of the benzyl group is m/z 132.1.
Experimental Protocol: LC-MS/MS Analysis of 1-BTHIQ
1. Reagents and Materials
-
1-BTHIQ reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of 1-BTHIQ in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of Mobile Phase A and B to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (re-equilibration)
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
1-BTHIQ: Precursor ion m/z 224.1 → Product ion m/z 132.1 (Quantifier), Precursor ion m/z 224.1 → Product ion m/z 91.1 (Qualifier)
-
Note: Collision energies should be optimized for the specific instrument used.
-
Sample Preparation Protocols for Biological Matrices
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest.[7]
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is highly effective for cleaning up complex biological matrices and is recommended for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow for Plasma/Serum Samples.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
LLE is a classic and cost-effective method suitable for cleaning up urine samples, particularly for GC-MS analysis.
Caption: Liquid-Liquid Extraction Workflow for Urine Samples.
Comparative Overview of Analytical Methods
The selection of the most appropriate analytical technique depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Precursor to product ion transition |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Est. LOQ) | ~500 ng/mL | ~10 ng/mL | ~0.5 ng/mL |
| Throughput | High | Moderate | High |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Cost | Low | Moderate | High |
| Typical Application | Purity testing, formulation analysis | Trace analysis in simple matrices | Bioanalysis in complex matrices |
Note: The Limit of Quantification (LOQ) values are estimates for 1-BTHIQ and may vary depending on the specific instrumentation and method optimization.
Method Validation and Quality Control
For reliable and reproducible results, it is essential to validate the chosen analytical method. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Accuracy: The closeness of the measured value to the true value.[9]
-
Precision: The degree of agreement among multiple measurements of the same sample.[9]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Recovery: The efficiency of the extraction process.[9]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[9]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]
Regular analysis of quality control (QC) samples at low, medium, and high concentrations is crucial for monitoring the performance of the method during routine analysis.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the detection and quantification of this compound. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific research question, the nature of the sample matrix, and the required analytical performance. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to advance our understanding of the role of 1-BTHIQ in health and disease.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98468, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12288350, 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- NIST (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. In NIST Chemistry WebBook.
- Phenomenex (n.d.). Sample Preparation.
- Igarashi, K., Ohta, M., Nakanishi, T., Kakiuchi, Y., Bissel, P., & Castagnoli, N. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
- Nikolaou, P., Papoutsis, I., Athanaselis, S., Pistos, C., Spiliopoulou, C., & Maravelias, C. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine.
- Li, Y., et al. (2016). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331.
- Páska, C., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 23(19), 11831.
- PubChemLite (n.d.). This compound (C16H17N).
- FooDB (2011). Showing Compound this compound (FDB023308).
- Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (2013). A Review on Bioanalytical Method Development and Validation by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 233-238.
- Resolian (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- Journal of Chemical and Pharmaceutical Sciences (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS.
- U.S. Department of Justice, Drug Enforcement Administration (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- Eurachem (n.d.). LC-MS method validation. QC and QA.
- GCMS-ID (2023). Showing RIpred-Card for this compound (RI00135659).
- Al-Hiari, Y. M., et al. (2011). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 4(2), 137-150.
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 869-887.
- Báez-Santos, Y. M., et al. (2007). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Molecules, 12(5), 1049-1060.
- Li, W., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S5, 001.
- Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294.
- Agilent Technologies (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link].
- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.).
- Schmidt, S., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
Sources
- 1. jsbms.jp [jsbms.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C16H17N) [pubchemlite.lcsb.uni.lu]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. jchps.com [jchps.com]
- 9. resolian.com [resolian.com]
- 10. rfppl.co.in [rfppl.co.in]
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
Abstract
This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ). The significance of 1-BTHIQ and its analogs in medicinal chemistry and drug development necessitates robust analytical methods for quality control, purity assessment, and pharmacokinetic studies.[1][2][3][4] The described method is developed for accuracy, precision, and reliability, adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[5][6][7][8] This guide provides a comprehensive protocol, from sample preparation to method validation, intended for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction and Scientific Background
This compound (1-BTHIQ) is a key structural motif found in a wide array of pharmacologically active compounds and natural products.[4][9] As a foundational scaffold, its derivatives have been explored for various therapeutic applications, acting on targets such as dopamine receptors.[1] The precise and accurate quantification of 1-BTHIQ is paramount in drug synthesis, formulation development, and metabolic studies to ensure product quality and therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for the separation, identification, and quantification of such compounds.[10] The choice of a reversed-phase method is predicated on the moderately nonpolar nature of 1-BTHIQ, allowing for excellent separation on a C18 stationary phase with a polar mobile phase. This application note details a UV-based detection method, which is both accessible and highly effective for aromatic compounds like 1-BTHIQ.
Experimental Workflow and Causality
The experimental design is centered around achieving a symmetric peak shape, adequate retention, and high resolution for 1-BTHIQ. The following workflow illustrates the logical progression from sample handling to data interpretation.
Caption: Logical workflow for the HPLC analysis of 1-BTHIQ.
The causality behind the chosen parameters is as follows:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides strong retention for the benzyl and tetrahydroisoquinoline rings of the analyte.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte, while the buffer controls the pH to ensure the secondary amine of 1-BTHIQ is in a consistent protonation state, preventing peak tailing.
-
Detection Wavelength: Based on the presence of two aromatic rings (benzyl and the fused benzene ring of the isoquinoline), a UV detection wavelength of 270 nm is selected to ensure high sensitivity, a region where such structures typically exhibit significant absorbance.[11]
Materials and Methodology
Reagents and Materials
-
This compound (1-BTHIQ) reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (85%)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The optimized conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Protocol 1: Preparation of 25 mM Phosphate Buffer (pH 3.0)
-
Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
Protocol 2: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-BTHIQ reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C when not in use.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: For analysis of a drug substance, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[10][12] For formulated products, a suitable extraction procedure may be required to isolate 1-BTHIQ from excipients before dilution.[13][14] All samples must be filtered through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8][15] The validation parameters and their acceptance criteria are presented below.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately. A working standard of 50 µg/mL is injected six times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms are assessed to ensure that there are no interfering peaks at the retention time of 1-BTHIQ.
Linearity
Linearity was established by analyzing five concentrations of 1-BTHIQ ranging from 5 to 100 µg/mL. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
The accuracy of the method was determined by the recovery of known amounts of 1-BTHIQ spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 100% concentration level (50 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method adheres to ICH guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The clear workflow and detailed protocols provide a robust framework for implementation by analytical scientists.
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Patel, D. A., & Patel, V. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 24-32.
- Béni, S., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Iwasa, K., et al. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Phytochemistry, 70(2), 198-206. doi: 10.1016/j.phytochem.2008.12.001
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous Analysis of 1,2,3,4-tetrahydroisoquinolines by High-Performance Liquid Chromatography Using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl Chloride as a Fluorescent Labeling Reagent. Journal of Chromatography B, 867(1), 32-36. doi: 10.1016/j.jchromb.2008.03.002
- ResearchGate. (2025, October 10). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- PubChem. (n.d.). This compound.
- FooDB. (2011, September 21). Showing Compound this compound (FDB023308).
- Sartorius. (n.d.). Sample Preparation.
- Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Al-Hiari, Y. M., et al. (2008). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1).
- PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Choi, C. K., et al. (n.d.). 5 - Sample Preparation for HPLC Analysis of Drug Products. Semantic Scholar.
- Qing, Y., et al. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Analytical and Bioanalytical Chemistry, 412(24), 6213-6226.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
- Béni, S., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(1), 1.
- Al-Tamrah, S. A., & Al-Majed, A. A. (2022).
Sources
- 1. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 3. This compound | 19716-56-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. semanticscholar.org [semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives in Neurological Matrices by LC-MS/MS
Abstract
This application note presents a comprehensive and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodology for the sensitive and specific quantification of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in complex biological matrices, with a focus on brain tissue and plasma. THIQ derivatives are a significant class of compounds, encompassing endogenous neurochemicals, potential neurotoxins, and promising therapeutic agents.[1][2] Their accurate quantification is paramount for understanding their roles in neurodegenerative diseases, addiction, and for the development of novel pharmaceuticals.[3] This guide provides field-proven protocols for sample preparation, optimized chromatographic separation, and mass spectrometric detection, grounded in the principles of causality and self-validating systems to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative for THIQ Analysis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and neurobiology.[4] It is found in a wide array of natural products and synthetic compounds that exhibit potent biological activities, including anti-cancer, anti-viral, and neuropharmacological effects.[4] Endogenous THIQs, such as salsolinol and N-methylsalsolinol, are formed through the condensation of dopamine with aldehydes and have been implicated as potential contributors to the pathophysiology of Parkinson's disease and alcoholism.[3][5] Given their structural similarity to key neurotransmitters, THIQ derivatives can interact with dopaminergic and serotonergic pathways, making them attractive candidates for drug development.[3]
The analytical challenge lies in their low endogenous concentrations and the complexity of the biological matrices in which they are found, such as brain homogenate and plasma. LC-MS/MS offers the requisite sensitivity and specificity for reliable quantification, overcoming the limitations of less sophisticated techniques.[6] This document provides the technical framework to establish a validated, high-performance LC-MS/MS workflow for THIQ analysis.
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating system where each step is optimized to minimize variability and ensure the final result is a true representation of the analyte's concentration in the original sample. The workflow for THIQ analysis is a multi-stage process designed for maximum recovery, efficiency, and accuracy.
Caption: High-level workflow for THIQ analysis.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to isolate the analytes of interest from interfering matrix components (e.g., proteins, lipids, salts) and to concentrate them to a level suitable for LC-MS/MS detection.[7] For THIQ derivatives in neurological matrices, Solid-Phase Extraction (SPE) provides a superior clean-up compared to simpler methods like protein precipitation, thereby minimizing matrix effects such as ion suppression.[8]
Protocol 1: Solid-Phase Extraction (SPE) for Brain Tissue
This protocol is optimized for the extraction of catecholaminergic THIQs from brain homogenates. The use of a mixed-mode cation exchange sorbent is critical, as it provides a dual retention mechanism (hydrophobic and ionic) for the basic THIQ structure.
Materials:
-
Brain tissue sample (~100-150 mg)
-
Homogenization Buffer: 0.1 M Perchloric Acid
-
Internal Standard (IS) Spiking Solution (e.g., deuterated THIQ analogues)
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX)
-
Conditioning Solvent: Methanol (HPLC Grade)
-
Equilibration Solvent: Deionized Water
-
Wash Solvent 1: 0.1% Formic Acid in Water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Reconstitution Solvent: Mobile Phase A (e.g., 0.1% Formic Acid in Water)
Procedure:
-
Homogenization: On an ice bath, homogenize the weighed brain tissue sample in 1 mL of cold Homogenization Buffer. Spike with the Internal Standard solution.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of Wash Solvent 1 to remove salts and other polar interferences.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Wash Solvent 2 to remove lipids and other non-polar interferences.
-
Elution: Elute the THIQ derivatives with 1 mL of Elution Solvent into a clean collection tube. The basic nature of the elution solvent neutralizes the charge on the analytes, releasing them from the cation exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Reconstitution Solvent, vortex briefly, and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters: Achieving Specificity and Sensitivity
The separation and detection parameters must be meticulously optimized to ensure the accurate quantification of each THIQ derivative, especially when analyzing isomers.
Liquid Chromatography (LC)
A reversed-phase separation on a C18 column is typically effective. For chiral compounds like (R/S)-salsolinol, a specialized chiral column is necessary for enantiomeric separation.[5][6]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and peak shape for a broad range of THIQ derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5% B to 95% B over 5-7 minutes | A generic gradient suitable for initial method development; must be optimized for specific analyte suites. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 2 - 5 µL | Balances sensitivity with the potential for column overload. |
Tandem Mass Spectrometry (MS/MS)
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[9] MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte.[10]
Table 1: Exemplary MRM Transitions for Common THIQ Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 1,2,3,4-THIQ | 134.1 | 117.1 | 15 | Loss of NH3 |
| Salsolinol | 180.1 | 162.1 | 12 | Loss of H2O |
| 180.1 | 133.1 | 20 | Loss of H2O and CHO | |
| N-Methylsalsolinol | 194.1 | 179.1 | 15 | Loss of CH3 |
| 194.1 | 161.1 | 25 | Loss of CH3 and H2O | |
| 1-MeTIQ | 148.1 | 133.1 | 18 | Loss of CH3 |
Note: Collision energies are instrument-dependent and require optimization.
Understanding THIQ Fragmentation: The Key to Trustworthy Identification
The structural integrity of a quantitative result is underpinned by the correct identification of the analyte. In MS/MS, this is achieved by analyzing the specific fragmentation pattern of the precursor ion upon collision-induced dissociation (CID).[7] For THIQ derivatives, a key fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring.
The primary fragmentation route for many simple THIQs involves the loss of the substituent at the C1 position, followed by cleavage of the tetrahydroisoquinoline ring system. For instance, the protonated molecule undergoes cleavage of the N-C bond, leading to the formation of a stable tropylium-like ion. This characteristic fragmentation provides a high degree of confidence in the identification of the THIQ core structure.
Caption: Generalized CID fragmentation pathway for THIQs.
A common fragmentation behavior for isoquinoline alkaloids involves the neutral loss of the nitrogen-containing portion of the ring system.[4][11] For example, a protonated molecule can undergo cleavage of the N-C bond, followed by a hydrogen transfer and subsequent elimination of an amine moiety, resulting in a highly characteristic fragment ion.[4]
Method Performance and Validation
A bioanalytical method must be validated to ensure it is fit for purpose. Key validation parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision.[6][12]
Table 2: Typical Performance Characteristics for THIQ Analysis
| Analyte | Matrix | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Salsolinol | Plasma | 0.5 - 5000 pg | <10 pg | < 10% | < 10% | [13] |
| THIQ Derivatives | Brain | 0.3 - 4.5 ng/g | 0.1 - 4.5 ng/g | N/A | N/A | [9] |
| DHA | Plasma | 1 - 1000 ng/mL | 1 ng/mL | < 15% | < 15% | [14][15] |
| Cannabinoids | Plasma | 0.5 - 400 ng/mL | 0.5 - 2.5 ng/mL | 82.9 - 109% | 4.3 - 20.3% | [16] |
LLOQ: Lower Limit of Quantification. Accuracy and Precision should be within ±15% (±20% at LLOQ) as per regulatory guidelines.
Conclusion and Field Insights
This application note provides a comprehensive, scientifically-grounded framework for the LC-MS/MS analysis of 1,2,3,4-tetrahydroisoquinoline derivatives in challenging biological matrices. By implementing the detailed protocols for sample preparation and the optimized analytical parameters, researchers can achieve the sensitivity, specificity, and reliability required for rigorous scientific investigation and drug development.
Expert Insight: The use of stable isotope-labeled internal standards is strongly recommended. These standards co-elute with the analyte and experience similar matrix effects, thereby correcting for variations in extraction recovery and ion suppression and significantly improving the accuracy and precision of quantification.[6] Furthermore, when developing a new method, it is crucial to assess the matrix effect from multiple sources (e.g., plasma from at least six different individuals) to ensure the robustness of the assay.
References
- Chen, J., et al. (2008). Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection. PubMed.
- Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.
- ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. ResearchGate.
- ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). ResearchGate.
- Zimmermann, C. M., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Drug Testing and Analysis.
- ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
- Kim, J. W., et al. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry.
- Agilent. (n.d.). MassHunter Forensics and Toxicology Triggered MRM Database and Library. Agilent Technologies.
- Maruyama, W., et al. (1992). Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column. PubMed.
- ResearchGate. (n.d.). (PDF) Simultaneous Determination of Salsolinol Enantiomers and Dopamine in Human Plasma and Cerebrospinal Fluid by Chemical Derivatization Coupled to Chiral Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate.
- Taha, E., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules.
- Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.
- Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia.
- Waters. (n.d.). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters.
- Schwope, D. M., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. Journal of Analytical Toxicology.
- Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
- Alturas Analytics, Inc. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics.
- Arlinda, D., et al. (2021). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Molecular and Cellular Biomedical Sciences.
- Moser, A., et al. (1998). Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
- ResearchGate. (n.d.). How to determine the LOQ and LOD for a LC/MS/MS assay method? ResearchGate.
- ResearchGate. (n.d.). (PDF) Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. ResearchGate.
- ResearchGate. (n.d.). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. resolian.com [resolian.com]
- 7. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. forensicrti.org [forensicrti.org]
- 11. researchgate.net [researchgate.net]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Chemotherapy's Potential: A Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline as a Multidrug Resistance Modulator
Introduction: The Challenge of Multidrug Resistance in Oncology
The efficacy of chemotherapy, a cornerstone of cancer treatment, is frequently undermined by the development of multidrug resistance (MDR). This phenomenon renders cancer cells insensitive to a broad spectrum of structurally and mechanistically diverse anticancer drugs, leading to treatment failure and disease progression. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which function as cellular efflux pumps, actively expelling chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) scaffold has emerged as a promising pharmacophore for the development of potent MDR modulators. Derivatives of this heterocyclic compound have been shown to effectively reverse P-gp-mediated MDR, restoring the cytotoxic efficacy of conventional anticancer drugs.[1][2] This guide provides a comprehensive overview of the mechanism of action of BTHIQ derivatives and detailed protocols for their in vitro evaluation, designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of multidrug resistance in oncology.
Mechanism of Action: Targeting the P-glycoprotein Efflux Pump
The primary mechanism by which this compound derivatives reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump.[3] These small molecules act as competitive or non-competitive inhibitors, binding to P-gp and impeding its ability to transport chemotherapeutic drugs out of the cancer cell.[4][5] This inhibition leads to an increased intracellular accumulation of the anticancer agent, thereby restoring its cytotoxic effect.
The interaction of BTHIQ derivatives with P-gp can interfere with the ATP hydrolysis that fuels the transport process.[6] By blocking the ATPase activity of P-gp, these modulators effectively shut down the energy source of the efflux pump.
Caption: Mechanism of P-gp Inhibition by BTHIQ Derivatives.
Molecular docking studies have provided insights into the binding modes of tetrahydroisoquinoline derivatives within the transmembrane domains of P-glycoprotein. These studies suggest that specific structural features of the BTHIQ scaffold contribute to high-affinity binding, leading to potent inhibition.[1][7]
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
The following protocols provide a robust framework for the in vitro characterization of this compound derivatives as MDR modulators.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a crucial first step to determine the intrinsic cytotoxicity of the BTHIQ derivatives and to evaluate their ability to potentiate the cytotoxicity of a known anticancer drug in resistant cells.[3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed both the drug-sensitive parental cell line (e.g., K562) and the multidrug-resistant cell line (e.g., K562/DOX) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment:
-
To determine the intrinsic cytotoxicity of the BTHIQ derivative, treat the cells with serial dilutions of the compound alone.
-
To assess MDR reversal, treat the resistant cells with a fixed, non-toxic concentration of the BTHIQ derivative in combination with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin).
-
Include appropriate controls: untreated cells, cells treated with the chemotherapeutic agent alone, and cells treated with a known MDR modulator (e.g., verapamil) as a positive control.[3]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis. The reversal fold (RF) can be calculated by dividing the IC₅₀ of the anticancer drug alone by the IC₅₀ of the anticancer drug in the presence of the BTHIQ derivative.
Caption: Workflow for the MTT Cytotoxicity Assay.
P-glycoprotein Efflux Inhibition Assay using Rhodamine 123
This assay directly measures the ability of a compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.[10]
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, it is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.[10]
Protocol (Flow Cytometry):
-
Cell Preparation: Harvest MDR and parental cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.[11]
-
Incubation with Modulator: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the BTHIQ derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., verapamil). Incubate for 30 minutes at 37°C.[10]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each tube and incubate for an additional 30-60 minutes at 37°C, protected from light.[10]
-
Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed medium. Incubate for 60-90 minutes at 37°C to allow for efflux.[12]
-
Analysis: Pellet the cells, resuspend in ice-cold PBS, and analyze immediately on a flow cytometer. Measure the mean fluorescence intensity of the cell population.
Data Analysis: An increase in the mean fluorescence intensity in the presence of the BTHIQ derivative compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This biochemical assay directly measures the effect of a test compound on the ATP hydrolysis activity of P-gp.[12]
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is a measure of P-gp activity. Substrates of P-gp typically stimulate its basal ATPase activity, while inhibitors can either stimulate or inhibit this activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP.[13]
Protocol (Using a Commercial Kit):
Commercially available P-gp ATPase assay kits provide a convenient and standardized method. The following is a general protocol outline, and the manufacturer's instructions should always be followed.[13][14]
-
Reagent Preparation: Prepare all reagents as per the kit protocol, including the P-gp-containing membrane vesicles, ATP, and the phosphate detection reagent.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer. Add serial dilutions of the BTHIQ derivative. Include a basal control (no compound), a positive control activator (e.g., verapamil), and a positive control inhibitor (e.g., sodium orthovanadate).[12]
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 20-40 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using the provided colorimetric or fluorescent detection reagent and a microplate reader.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity. Plot the percentage of ATPase activity against the concentration of the BTHIQ derivative to determine its effect on P-gp's enzymatic function.
Data Presentation and Interpretation
The following table provides a template for summarizing the in vitro data for a series of this compound derivatives.
| Compound ID | Structure | Intrinsic Cytotoxicity IC₅₀ (µM) [K562] | Doxorubicin IC₅₀ (µM) [K562/DOX] | Reversal Fold (RF) | P-gp Efflux Inhibition (EC₅₀, µM) | P-gp ATPase Activity (% of Basal) |
| BTHIQ-1 | [Insert Structure] | > 50 | 0.5 | 10 | 1.2 | 150% at 10 µM |
| BTHIQ-2 | [Insert Structure] | 25 | 0.8 | 6 | 2.5 | 120% at 10 µM |
| Verapamil | [Reference Structure] | > 50 | 0.6 | 8 | 1.5 | 180% at 10 µM |
Interpretation:
-
A high intrinsic cytotoxicity IC₅₀ value is desirable, indicating that the compound is not toxic to cells at concentrations effective for MDR modulation.
-
A low doxorubicin IC₅₀ in the presence of the BTHIQ derivative and a high reversal fold indicate potent MDR reversal activity.
-
A low EC₅₀ in the P-gp efflux inhibition assay confirms that the mechanism of MDR reversal is through the inhibition of P-gp.
-
The P-gp ATPase activity data provides further mechanistic insight. Stimulation of ATPase activity is often characteristic of transported substrates, while inhibition can indicate a direct blocking of the enzyme's function.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel and effective multidrug resistance modulators. The protocols and guidelines presented here provide a comprehensive framework for the in vitro characterization of these compounds. Further research, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in translating the promise of these compounds into tangible clinical benefits for cancer patients facing the challenge of multidrug resistance. The continued exploration of this chemical space, guided by a thorough understanding of the structure-activity relationships and mechanistic principles, holds the key to unlocking the full potential of chemotherapy in the fight against cancer.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: P-glycoprotein Binding Affinity Assay for Hapalosin. BenchChem.
- PeerJ. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. PeerJ.
- Sigma-Aldrich. (2007). MDR1 PE ATPase Kit Assay Protocol. Sigma-Aldrich.
- PubMed. (2019). Design, Biological Evaluation, and Molecular Modeling of Tetrahydroisoquinoline Derivatives: Discovery of A Potent P-Glycoprotein Ligand Overcoming Multidrug Resistance in Cancer Stem Cells. PubMed.
- PubMed Central. (n.d.). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.
- Ingenta Connect. (2009). This compound Derivatives and Optically.... Ingenta Connect.
- PubMed Central. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. PubMed Central.
- PNAS. (n.d.).
- Solvo Biotechnology. (n.d.). PREDEASY™ ATPase Assay Kits and Controls. Solvo Biotechnology.
- Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?.
- PubMed Central. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PubMed Central.
- CSIRO Publishing. (1973). A new synthesis of this compound. CSIRO Publishing.
- Novus Biologicals. (n.d.). ATPase Activity Assay Kit (Colorimetric) (NBP3-24475). Novus Biologicals.
- PubMed Central. (n.d.). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PubMed Central.
- Ovid. (n.d.). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Ovid.
- IJSTR. (n.d.).
- ResearchGate. (n.d.). Flow Cytometry Protocols Flow Cytometry Protocols.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Spandidos Publications. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review).
- Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay. Sigma-Aldrich.
- Bentham Science Publishers. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science Publishers.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Roche. (n.d.).
- PubMed Central. (n.d.). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. PubMed Central.
- ResearchGate. (2025). Determination of P-Glycoprotein ATPase Activity Using Luciferase.
- PubMed Central. (n.d.). Flow Cytometric Evaluation of Multidrug Resistance Proteins. PubMed Central.
- Semantic Scholar. (2006). Determination of p-glycoprotein ATPase activity using luciferase. Semantic Scholar.
Sources
- 1. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives and Optically...: Ingenta Connect [ingentaconnect.com]
- 3. Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Design, Biological Evaluation, and Molecular Modeling of Tetrahydroisoquinoline Derivatives: Discovery of A Potent P-Glycoprotein Ligand Overcoming Multidrug Resistance in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. PREDEASY™ ATPase Assay Kits and Controls - Product Categories - Solvo Biotechnology [solvobiotech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Neuropharmacological Utility of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ)
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) scaffold presents a fascinating duality in neuropharmacology. On one hand, it is an endogenous compound implicated as a potential neurotoxin in the pathophysiology of Parkinson's disease. On the other, its core structure is a privileged scaffold in medicinal chemistry, offering a foundation for the design of novel therapeutics targeting the central nervous system. This document is structured to guide the researcher through this dichotomy. We will move from the foundational understanding of its neurotoxic and neuromodulatory roles to the practical, step-by-step protocols required to investigate these effects. The emphasis here is on the causality of experimental design—understanding why a particular model or assay is chosen is as critical as knowing how to perform it.
Section 1: The Dichotomous Neuropharmacology of 1-BTHIQ
The neuropharmacological profile of 1-BTHIQ is not monolithic; it is a story of concentration, cellular context, and complex interactions with key neuronal pathways. Understanding this is crucial for designing meaningful experiments.
1-BTHIQ as an Endogenous Neurotoxin in Parkinson's Disease (PD)
A significant body of evidence suggests 1-BTHIQ may be an endogenous risk factor for Parkinson's disease.[1] Its concentration has been found to be approximately three times higher in the cerebrospinal fluid (CSF) of PD patients compared to control subjects.[2][3] This clinical observation provides a strong impetus for investigating its mechanisms of toxicity, particularly concerning dopaminergic neurons, the primary cell type lost in PD.
Mechanisms of Neurotoxicity: The toxicity of 1-BTHIQ appears to be multifactorial, converging on pathways of oxidative stress and apoptosis.
-
Induction of Apoptosis: In human dopaminergic cell lines like SH-SY5Y, 1-BTHIQ induces cell death via apoptosis.[2] This is evidenced by a significant increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-xL, and the formation of active caspase-3, a key executioner in the apoptotic cascade.[2]
-
Oxidative Stress and α-Synuclein Dysregulation: At lower concentrations (1-50 µM), 1-BTHIQ has been shown to increase the expression of α-synuclein protein and mRNA in a time- and dose-dependent manner.[3] This is a critical finding, as the aggregation of α-synuclein is a pathological hallmark of PD. The mechanism may be linked to oxidative stress, as 1-BTHIQ can deplete glutathione (GSH) levels, and antioxidants can inhibit the 1-BTHIQ-induced α-synuclein upregulation.[3]
-
Interaction with the Parkin Pathway: 1-BTHIQ directly binds to tubulin beta.[4][5] Tubulin beta is a known substrate of parkin, a ubiquitin E3 ligase that is mutated in some forms of familial PD. Functionally, 1-BTHIQ reduces the polyubiquitination of tubulin beta, mimicking the effect of a loss-of-function parkin mutation.[4] This provides a compelling molecular link between an endogenous toxin and a genetic pathway of PD.
Caption: Proposed neurotoxic pathways of 1-BTHIQ.
It is noteworthy that the neurotoxic effects of 1-BTHIQ can be concentration-dependent. While high micromolar concentrations are clearly toxic, some studies suggest that low concentrations (e.g., 50 µM) may exhibit neuroprotective properties against other insults like glutamate-induced apoptosis, highlighting the complexity of its biological role.[1]
1-BTHIQ as a Modulator of Dopaminergic Neurotransmission
Beyond its role as a toxin, 1-BTHIQ and its analogs are potent modulators of the dopaminergic system. This activity is central to both its parkinsonism-inducing effects and its potential as a scaffold for CNS drug development.
-
Dopamine Receptor Interactions: 1-BTHIQ derivatives show affinity for both D1 and D2 dopamine receptors.[6][7] In competitive binding assays using rat striatal membranes, 1-benzyl derivatives were effective at displacing both D1 ([³H]SCH23390) and D2 ([³H]spiperone) receptor ligands.[6] This interaction with dopamine receptors classifies it as a dopamine antagonist.[8]
-
Effects on Dopamine Dynamics: 1-BTHIQ can significantly alter dopamine homeostasis. It inhibits the reuptake of dopamine into neurons.[2] Furthermore, systemic administration in rats leads to a dose-dependent increase in the extracellular concentration of dopamine in the striatum.[9] This effect is not due to direct action at the striatum but rather an activation of dopaminergic neurons in the substantia nigra.[9] This increased dopaminergic tone manifests behaviorally as increased locomotor activity.[9]
| Compound | Receptor Target | Assay Type | Measured Affinity (K_i or IC_50) | Reference |
| 1-Benzyl-THIQ | Dopamine D1 | Competition Binding ([³H]SCH23390) | IC₅₀ > 1 µM | [6] |
| 1-Benzyl-THIQ | Dopamine D2 | Competition Binding ([³H]spiperone) | IC₅₀ ≈ 200 nM | [6] |
| (S)-Reticuline | D1-like receptors | Competition Binding (rat striatum) | IC₅₀ = 1.8 µM | [10] |
| (S)-Reticuline | D2-like receptors | Competition Binding (rat striatum) | IC₅₀ = 0.47 µM | [10] |
| Br-BTHIQ (33) | Dopamine D4 | Competition Binding | Kᵢ = 13.8 nM | [10] |
| Br-BTHIQ (33) | Dopamine D3 | Competition Binding | Kᵢ = 197 nM | [10] |
| Br-BTHIQ (33) | Dopamine D2 | Competition Binding | Kᵢ = 286 nM | [10] |
Table 1: Dopamine receptor binding affinities for 1-BTHIQ and related analogs.
The 1-BTHIQ Scaffold in CNS Drug Discovery
The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a wide range of biological targets.[11][12][13] The 1-benzyl substitution provides a key structural motif for exploring interactions with various receptors.
-
Dopamine Receptor Ligands: As highlighted above, modifications to the 1-BTHIQ structure have yielded potent and selective dopamine receptor ligands with potential applications in treating disorders like schizophrenia or depression.[10]
-
Sigma Receptor Ligands: The THIQ scaffold is also promising for developing ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[14] These receptors are involved in neuroprotection and calcium signaling, making them attractive targets for neurodegenerative diseases.
-
Other CNS Targets: Derivatives have been investigated for a range of other activities, including potential as cardiovascular drugs acting on calcium or potassium channels.[15]
Section 2: Experimental Protocols for Investigating 1-BTHIQ
The following protocols provide a validated framework for studying the key neuropharmacological properties of 1-BTHIQ. The choice of in vitro versus in vivo models depends on the research question: in vitro systems are ideal for dissecting molecular mechanisms, while in vivo models are essential for understanding systemic effects and behavioral outcomes.[16][17]
Caption: General experimental workflow for in vitro analysis of 1-BTHIQ.
In Vitro Methodologies
Causality: The human neuroblastoma SH-SY5Y cell line is a cornerstone for this research because it is of neuronal origin and can be differentiated to exhibit a more mature, dopaminergic phenotype. This makes it a relevant and tractable model for studying mechanisms of dopaminergic neurotoxicity.[2][3]
This protocol determines the concentration at which 1-BTHIQ becomes toxic to dopaminergic cells.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of 1-BTHIQ in a suitable vehicle (e.g., DMSO, ensuring final vehicle concentration is <0.1%). Serially dilute 1-BTHIQ in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Include a vehicle-only control and a positive control for toxicity (e.g., 100 µM MPP⁺).
-
Incubation: Replace the medium in the wells with the 1-BTHIQ-containing medium and incubate for 24-48 hours.
-
LDH Assay (for Cytotoxicity):
-
Collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate percentage cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
-
This protocol quantifies the affinity of 1-BTHIQ for the D2 dopamine receptor.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]
-
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of various concentrations of 1-BTHIQ (or a known D2 antagonist like haloperidol for determining non-specific binding).
-
50 µL of [³H]spiperone (a D2-selective radioligand) at a final concentration near its K_d (e.g., 0.2 nM).
-
100 µL of the striatal membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess haloperidol) from total binding. Plot the percentage of specific binding against the log concentration of 1-BTHIQ to determine the IC₅₀ value.
In Vivo Methodologies
Causality: In vivo models are indispensable for understanding how 1-BTHIQ affects the integrated nervous system, including its ability to cross the blood-brain barrier and produce behavioral changes.[18][19][20] The rat is a common model due to its well-characterized neuroanatomy and the availability of established neurosurgical and behavioral paradigms.
Caption: Workflow for in vivo microdialysis and behavioral analysis.
This protocol measures the real-time release of dopamine in the brain of a freely moving animal following 1-BTHIQ administration.
-
Surgical Probe Implantation:
-
Anesthetize a male Wistar rat (250-300g) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90 minutes.
-
-
Sample Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect at least three baseline samples.
-
Drug Administration: Administer 1-BTHIQ intraperitoneally (i.p.) at the desired dose (e.g., 20-80 mg/kg).[9] Administer vehicle to control animals.
-
Post-Injection Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analysis by HPLC-ECD:
-
Inject a portion of each dialysate sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).
-
Quantify dopamine concentration by comparing peak heights or areas to those of known standards.
-
Express results as a percentage change from the baseline dopamine concentration.
-
Analytical Quantification
This protocol provides a highly sensitive and specific method for confirming the presence and concentration of 1-BTHIQ in the brain.[18][21]
-
Sample Preparation: No extensive preparation is typically needed for microdialysis samples. If necessary, perform a simple protein precipitation with acetonitrile.
-
LC-MS/MS System: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 1-BTHIQ from matrix components.
-
-
Mass Spectrometry:
-
Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ of 1-BTHIQ to a specific product ion. This transition must be optimized by direct infusion of a standard.
-
-
Quantification: Generate a standard curve using known concentrations of 1-BTHIQ spiked into aCSF. Calculate the concentration in the dialysate samples by interpolation from this curve.
Section 3: Data Interpretation and Validation
A protocol is only as good as its controls and the interpretation of its results.
-
Self-Validation: Every protocol must be a self-validating system. This involves the stringent use of controls. For in vitro cytotoxicity, a vehicle control is essential to rule out solvent effects, while a positive control (MPP⁺) confirms the assay can detect dopaminergic toxicity. In binding assays, non-specific binding must be determined to calculate true specific binding. For in vivo studies, vehicle-treated animals serve as the baseline for behavioral and neurochemical changes.
-
Causality in Model Selection: The choice of the SH-SY5Y cell line is justified by its human origin and dopaminergic characteristics, providing a direct translational link for PD research. The selection of the striatum for microdialysis is driven by its high density of dopaminergic terminals and its central role in the motor deficits of PD.
-
Dose-Response Relationship: As 1-BTHIQ exhibits concentration-dependent effects, performing a full dose-response analysis is critical.[1] This allows for the determination of key pharmacological parameters (e.g., EC₅₀, IC₅₀, LD₅₀) and can reveal a biphasic or hormetic response, where low doses may have effects opposite to high doses.
Conclusion
This compound is a compound of significant neuropharmacological importance. As a potential endogenous neurotoxin, it offers a valuable tool for modeling aspects of Parkinson's disease pathophysiology, specifically linking oxidative stress, α-synucleinopathy, and disruptions to the parkin pathway. Concurrently, its privileged chemical structure makes it and its derivatives a fertile ground for the discovery of novel CNS therapeutics. The robust in vitro and in vivo protocols detailed here provide the necessary framework for researchers to explore this dual identity, contributing to both our fundamental understanding of neurodegeneration and the development of next-generation neuropharmacological agents.
References
- Cannon, J. G., et al. (1988). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology.
- Wąsik, A., et al. (2012). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research.
- Shavali, S., et al. (2004). This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of Neuroscience Research.
- Tasaki, Y., et al. (2009). Single administration of this compound increases the extracellular concentration of dopamine in rat striatum. Neuroscience.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Kohta, R., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. Journal of Neurochemistry.
- Watanabe, H., et al. (1985). Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids. Archives Internationales de Pharmacodynamie et de Thérapie.
- You, H.-L., et al. (2012). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
- Al-Hiari, Y. M., et al. (2017). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- PubChem. (n.d.). This compound.
- Kise, M., et al. (2006). This compound-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry.
- International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- AquaPlasmid. (n.d.). 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research.
- Chen, Y., et al. (1998). [Synthesis and Biological Activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and Related Compounds]. Yao Xue Xue Bao.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research.
- Mattek. (n.d.). In Vitro vs In Vivo: Advanced Models to Replace Animals.
- ProQuest. (n.d.). Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay.
- Sharma, R. P., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology.
- Deng, Y., et al. (2006). This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters.
- Tasaki, Y., et al. (1997). Biochemical and pathological study of endogenous this compound-induced parkinsonism in the mouse. Biological & Pharmaceutical Bulletin.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry.
- Carlsson, L. (2006). In vitro and in vivo models for testing arrhythmogenesis in drugs. Journal of Internal Medicine.
- Taskova, K., et al. (2018). Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. Methods.
- Mattek. (2022). In vitro vs in vivo: Advanced Models to Replace Animals.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
Sources
- 1. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Single administration of this compound increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay - ProQuest [proquest.com]
- 15. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mattek.com [mattek.com]
- 17. In vitro vs in vivo: Advanced Models to Replace Animals • Mattek - Part of Sartorius [mattek.com]
- 18. This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo models for testing arrhythmogenesis in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jsbms.jp [jsbms.jp]
Application Notes & Protocols: 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ) as a Tool for Investigating Dopaminergic Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction: Unraveling Dopaminergic Neurodegeneration with an Endogenous Neurotoxin
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta[1]. While the etiology of PD is multifactorial, the interplay between genetic predisposition and environmental or endogenous neurotoxins is a critical area of investigation[2][3]. Among the endogenous compounds implicated in PD pathogenesis is 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ), a molecule structurally similar to the known dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)[4][5].
Elevated concentrations of 1-BTHIQ have been detected in the cerebrospinal fluid of Parkinson's disease patients, suggesting its potential role in the disease's progression[4][6]. This observation has spurred significant interest in using 1-BTHIQ as a research tool to model and dissect the molecular mechanisms underlying dopaminergic neurodegeneration. This guide provides a comprehensive overview of 1-BTHIQ's mechanism of action and detailed protocols for its application in both in vitro and in vivo models, designed for researchers in neuroscience and drug development.
Mechanism of Action: A Multi-Faceted Assault on Dopaminergic Neurons
1-BTHIQ exerts its neurotoxic effects through a complex and interconnected series of events that ultimately lead to the demise of dopaminergic neurons. A key aspect of its selectivity is its ability to be taken up into these neurons via the dopamine transporter (DAT)[7]. Once inside, it orchestrates a cascade of detrimental processes.
Key Neurotoxic Actions of 1-BTHIQ:
-
Induction of Apoptosis: 1-BTHIQ has been demonstrated to trigger programmed cell death, or apoptosis, in dopaminergic cells[6]. This process involves the activation of key effector proteins like caspase-3 and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xl) proteins[7].
-
Disruption of Dopamine Homeostasis: The compound significantly impacts dopamine metabolism. It has been shown to increase the rate of dopamine metabolism, particularly through the monoamine oxidase (MAO)-dependent pathway, which can lead to the generation of reactive oxygen species (ROS) and oxidative stress[7][8][9]. Conversely, it can inhibit the catechol-O-methyltransferase (COMT)-dependent pathway[7][8].
-
Mitochondrial Dysfunction: As an MPTP-like neurotoxin, 1-BTHIQ is suspected to inhibit mitochondrial complex I, a critical component of the electron transport chain[4]. This impairment of cellular respiration can lead to a bioenergetic crisis and increased oxidative stress within the neuron.
-
Interaction with Dopamine Receptors: 1-BTHIQ and its derivatives can act as antagonists at dopamine receptors, further disrupting normal dopaminergic signaling[10][11].
The following diagram illustrates the proposed signaling pathway of 1-BTHIQ-induced neurotoxicity.
Caption: Proposed mechanism of 1-BTHIQ neurotoxicity in dopaminergic neurons.
Experimental Protocols
Protocol 1: In Vitro Modeling of 1-BTHIQ-Induced Neurotoxicity
This protocol details the use of the human neuroblastoma cell line SH-SY5Y, a widely used model for studying dopaminergic neurotoxicity, to assess the effects of 1-BTHIQ.
1.1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. For experiments, seed cells in 24-well or 96-well plates at a density of 1 x 10^5 cells/mL.
1.2. 1-BTHIQ Treatment:
-
Prepare a stock solution of 1-BTHIQ in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).
-
After allowing the cells to adhere for 24 hours, replace the medium with the 1-BTHIQ-containing medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
1.3. Assessment of Cell Viability (MTT Assay):
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.4. Quantification of Apoptosis (Caspase-3 Activity Assay):
-
After treatment, lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit[7].
-
Incubate the cell lysates with a colorimetric substrate, such as Ac-DEVD-pNA, which is preferentially cleaved by caspase-3[7].
-
Measure the absorbance at 405 nm to determine the level of caspase-3 activity.
| Parameter | Assay | Principle | Typical Readout |
| Cell Viability | MTT Assay | Mitochondrial reductase activity | Absorbance at 570 nm |
| Apoptosis | Caspase-3 Activity | Cleavage of a colorimetric substrate | Absorbance at 405 nm |
Protocol 2: In Vivo Administration of 1-BTHIQ in Rodents to Model Parkinsonism
This protocol describes the administration of 1-BTHIQ to rats to induce parkinsonian-like features and to study its effects on the dopaminergic system in vivo.
2.1. Animal Model and Housing:
-
Use male Wistar rats with an initial body weight of 220-240 g[7].
-
House the animals in a temperature-controlled environment (22°C) with a 12-hour light/dark cycle, providing free access to food and water[7].
2.2. 1-BTHIQ Administration:
-
Dissolve 1-BTHIQ in a suitable vehicle (e.g., saline).
-
Administer 1-BTHIQ via intraperitoneal (i.p.) injection. Dosing can be acute (single dose) or chronic (daily for a specified period, e.g., 14 days)[7].
2.3. Behavioral Assessment (Locomotor Activity):
-
Place individual rats in an open-field arena equipped with infrared beams to monitor locomotor activity.
-
Record horizontal and vertical movements for a specified duration (e.g., 60 minutes).
-
Analyze the data to assess changes in locomotor activity induced by 1-BTHIQ treatment. Chronic administration has been shown to induce hyperactivity[8][13].
2.4. In Vivo Microdialysis for Dopamine Measurement:
-
Implant a microdialysis probe into the striatum of anesthetized rats.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the dopamine concentration in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[12][14].
The following diagram outlines the workflow for the in vivo study.
Caption: Workflow for in vivo studies using 1-BTHIQ in a rat model.
Data Interpretation and Expected Outcomes
-
In Vitro Studies: Expect a dose- and time-dependent decrease in the viability of SH-SY5Y cells treated with 1-BTHIQ. This should be accompanied by a significant increase in caspase-3 activity, confirming an apoptotic mechanism of cell death[6][7].
-
In Vivo Studies: A single administration of 1-BTHIQ has been shown to increase extracellular dopamine levels in the striatum[12]. In contrast, chronic administration can lead to more complex changes, including an initial increase in dopamine release followed by a depletion of dopamine and its metabolites in dopaminergic brain regions[2][7][13]. Behaviorally, chronic treatment may induce hyperactivity[8][13].
Troubleshooting and Considerations
-
Solubility of 1-BTHIQ: 1-BTHIQ may have limited solubility in aqueous solutions. The use of a small amount of DMSO for stock solutions is recommended for in vitro studies. For in vivo studies, ensure complete dissolution in the vehicle before injection.
-
Animal Welfare: Monitor animals closely for any adverse effects following 1-BTHIQ administration, particularly at higher doses.
-
Analytical Sensitivity: The detection of dopamine and its metabolites requires sensitive analytical techniques like HPLC-ECD. Proper calibration and validation of the analytical method are crucial for accurate quantification[14].
-
Blood-Brain Barrier Penetration: 1-BTHIQ has been shown to cross the blood-brain barrier, which is a critical factor for its utility as a systemically administered neurotoxin in animal models[15].
Conclusion
1-BTHIQ serves as a valuable pharmacological tool for researchers investigating the molecular underpinnings of dopaminergic neurodegeneration. Its endogenous nature and multifaceted mechanism of action make it a relevant compound for modeling aspects of Parkinson's disease. The protocols outlined in this guide provide a framework for utilizing 1-BTHIQ to explore the intricate pathways of dopamine neuron demise and to screen for potential neuroprotective agents.
References
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424. [Link]
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2012). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 22(1), 58-70. [Link]
- Tashiro, Y., Iio, R., Misu, Y., Goshima, Y., & Ohta, S. (2009). Single administration of this compound increases the extracellular concentration of dopamine in rat striatum. Neuroscience, 160(3), 681-689. [Link]
- Deady, L. W., Pirzada, N. H., & Topsom, R. D. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2063-2064. [Link]
- Al-Hiari, Y. M., et al. (2020). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Lee, E., Shavali, S., & Ebadi, M. (2006). This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters, 392(1-2), 94-98. [Link]
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2012). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity research, 22(1), 58–70. [Link]
- Maruyama, W., et al. (2007). Detection of a novel neurotoxic metabolite of Parkinson's disease-related neurotoxin, 1-benzyl-1,2,3,4- tetrahydroisoquinoline. Neuroscience Letters, 418(2), 180-184. [Link]
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(3), 445-455. [Link]
- PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
- Avetisyan, A. A., et al. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(7), 4641-4650. [Link]
- DeMarinis, R. M., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(9), 2050-2058. [Link]
- Antkiewicz-Michaluk, L., et al. (2001). Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties. Journal of Neurochemistry, 78(1), 100-108. [Link]
- Witter, A., et al. (1977). In vivo fate of a behaviorally active ACTH 4-9 analog in rats after systemic administration. Neuropharmacology, 16(10), 655-662. [Link]
- Heikkila, R. E., et al. (1985). Evaluation of the biological activity of several analogs of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Neurochemistry, 45(4), 1049-1054. [Link]
- Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link]
- Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(3), 445–455. [Link]
- Singh, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11). [Link]
- Sonsalla, P. K., et al. (1994). Studies on species sensitivity to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Part 1: Systemic administration. The Journal of Pharmacology and Experimental Therapeutics, 270(3), 1000-1007. [Link]
- Naoi, M., et al. (1996). Inhibition of dopamine receptors by endogenous amines: binding to striatal receptors and pharmacological effects on locomotor activity. Neuroscience Research, 24(3), 283-290. [Link]
- PubChem. (n.d.). This compound.
- Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 504, 141-151. [Link]
- Luk, K., et al. (2022). Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]
- Kim, H. J., & Kim, Y. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 125-132. [Link]
- Marusich, J. A., et al. (2019). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 148, 183-194. [Link]
- Dasgupta, A. (2016). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.
- Jacobs, J. K., & Jaquins-Gerstl, A. (2020). Evaluation of electrochemical methods for tonic dopamine detection in vivo. TrAC Trends in Analytical Chemistry, 132, 116053. [Link]
- Mohan, R., et al. (2021). A Systems Model of Parkinson's Disease Using Biochemical Systems Theory. Frontiers in Neuroscience, 15, 639344. [Link]
- Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease: A Gateway to Therapeutics?. The Neurotherapeutics, 9(4), 723–740. [Link]
- Rossi, M., et al. (2024). In-vitro Approaches to Investigate the Detrimental Effect of Light on Dopaminergic Neurons. Neuroscience, 541, 1-13. [Link]
- Rossi, M., et al. (2024). In-vitro Approaches to Investigate the Detrimental Effect of Light on Dopaminergic Neurons. University of L'Aquila Research Portal. [Link]
- Al-Majidi, S. M., & Al-Tamimi, A. A. (2023). Colorimetric Studies for the Detection of Dopamine Using Vanillin. Egyptian Journal of Chemistry, 66(11), 329-334. [Link]
- Bagchi, S. P. (1987). Single-step method for derivatization of dopamine and some related compounds in aqueous media for gas chromatography.
- D'Ambra, E., et al. (2021). Chemical and Biological Molecules Involved in Differentiation, Maturation, and Survival of Dopaminergic Neurons in Health and Parkinson's Disease: Physiological Aspects and Clinical Implications. International Journal of Molecular Sciences, 22(13), 7000. [Link]
- Zeng, X., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Neuropsychopharmacology, 30(7), 1289-1298. [Link]
- Zeng, X., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Neuropsychopharmacology, 30(7), 1289–1298. [Link]
- Jagmag, S. A., et al. (2016). A Guide to Neurotoxic Animal Models of Parkinson's Disease. Reviews in the Neurosciences, 27(8), 845-859. [Link]
- Bové, J., & Perier, C. (2012). Neurotoxin-based models of Parkinson's disease. Neuroscience, 211, 51-76. [Link]
- Chen, Y., et al. (2021). Historical Perspective: Models of Parkinson's Disease. Journal of Parkinson's Disease, 11(s1), S33-S46. [Link]
- Wikipedia. (2024). Dopamine. Wikipedia. [Link]
- Lee, E., et al. (2004). The inhibitory role of methylation on the binding characteristics of dopamine receptors and transporter. Neuroscience Research, 49(2), 221-229. [Link]
- Eriksen, J., et al. (2010). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Neurosciences, 33(2), 85-93. [Link]
Sources
- 1. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of a novel neurotoxic metabolite of Parkinson's disease-related neurotoxin, 1-benzyl-1,2,3,4- tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of dopamine receptors by endogenous amines: binding to striatal receptors and pharmacological effects on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Single administration of this compound increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 15. This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Tiered In Vitro Strategy for Assessing the Neurotoxicity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BnTIQ)
Introduction
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) is an endogenous amine that has garnered significant attention in neurodegenerative disease research.[1] Compelling evidence has identified 1-BnTIQ in the human brain, with concentrations found to be approximately three times higher in the cerebrospinal fluid (CSF) of patients with Parkinson's disease (PD) compared to controls.[1][2][3] Preclinical studies have demonstrated that administration of 1-BnTIQ can induce parkinsonism-like motor deficits in animal models, positioning it as a putative endogenous neurotoxin potentially involved in the etiology of sporadic PD.[1][4]
The mechanisms underlying 1-BnTIQ's neurotoxicity are multifaceted. Research points towards its ability to induce dopaminergic cell death through apoptosis, a form of programmed cell death.[2] Key events include the inhibition of dopamine uptake, induction of significant oxidative stress via the generation of reactive oxygen species (ROS) and depletion of cellular glutathione, and subsequent mitochondrial dysfunction.[2][5] Furthermore, 1-BnTIQ has been shown to upregulate the expression of alpha-synuclein and interfere with the ubiquitin-proteasome system by binding to tubulin beta, a substrate of the E3 ligase Parkin, thereby reducing its polyubiquitination.[3][5]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to robustly evaluate the neurotoxic profile of 1-BnTIQ. We present a tiered testing strategy, beginning with foundational screening in immortalized cell lines and progressing to more complex, physiologically relevant primary and 3D organoid models. Each tier is accompanied by detailed, step-by-step protocols for key toxicological endpoints, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
A Multi-Tiered Framework for 1-BnTIQ Toxicity Assessment
A tiered approach is essential for a systematic and cost-effective evaluation of a neurotoxicant. This strategy allows for high-throughput screening in simpler models to establish fundamental toxicity parameters (e.g., dose-response), followed by in-depth mechanistic studies in more complex systems that better recapitulate the intricate environment of the central nervous system.
Caption: Proposed signaling cascade of 1-BnTIQ neurotoxicity.
Protocol 2.2: Oxidative Stress Measurement (ROS Production)
-
Cell Preparation: Seed and, if applicable, differentiate cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the culture medium and wash cells once with warm Hank's Balanced Salt Solution (HBSS). Add 100 µL of HBSS containing 10 µM 2',7'-Dichlorofluorescin diacetate (DCFDA).
-
Incubation: Incubate for 45 minutes at 37°C, protected from light.
-
Treatment: Wash the cells once with HBSS to remove excess probe. Add 100 µL of medium containing various concentrations of 1-BnTIQ. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Data Acquisition: Immediately measure fluorescence (Excitation ~485 nm, Emission ~535 nm) over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader.
Protocol 2.3: Mitochondrial Membrane Potential (MMP) Assay
-
Cell Preparation: Seed and differentiate cells in a black, clear-bottom 96-well plate.
-
Treatment: Expose cells to 1-BnTIQ at concentrations determined from Tier 1 for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Probe Loading: Add a fluorescent MMP probe, such as Tetramethylrhodamine, Ethyl Ester (TMRE), directly to the culture medium at a final concentration of 100-200 nM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Data Acquisition: Measure fluorescence (Excitation ~549 nm, Emission ~575 nm) using a fluorescence microplate reader or a high-content imager. A decrease in fluorescence intensity indicates mitochondrial depolarization. [6]
Protocol 2.4: Apoptosis Detection (Caspase-3/7 Activity)
-
Cell Preparation and Treatment: Seed cells in a white-walled 96-well plate and treat with 1-BnTIQ for a predetermined time (e.g., 24 hours).
-
Assay Reagent: Prepare the luminescent caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a microplate reader. An increase in the luminescent signal corresponds to increased caspase-3/7 activity, a hallmark of apoptosis. [7]
Protocol 2.5: Functional Neurotoxicity (Neurite Outgrowth Assay)
-
Cell Seeding: Plate iPSC-derived neurons or differentiated PC12/SH-SY5Y cells onto laminin or Poly-D-Lysine coated 96- or 384-well imaging plates at a density optimized for neurite analysis. [8]2. Treatment: After allowing neurites to begin extending (e.g., 24 hours post-plating), treat the cells with sub-lethal concentrations of 1-BnTIQ (determined from Tier 1 assays).
-
Incubation: Culture for an additional 48-72 hours to allow for changes in neurite dynamics.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain the neurons with an antibody against a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify key parameters such as total neurite length per neuron, number of branch points, and number of neurites. A reduction in these parameters indicates functional neurotoxicity.
Data Summary and Interpretation
The following table summarizes the expected outcomes for the described assays in response to 1-BnTIQ treatment.
| Tier | Assay | Parameter Measured | Principle | Expected Outcome with 1-BnTIQ |
| 1 | MTS Assay | Cell Viability / Metabolism | Conversion of tetrazolium salt to formazan | Decrease in absorbance |
| 1 | LDH Assay | Membrane Integrity | Release of cytosolic LDH into medium | Increase in absorbance |
| 2 | ROS Assay | Oxidative Stress | Oxidation of DCFDA probe | Increase in fluorescence |
| 2 | MMP Assay | Mitochondrial Health | Accumulation of TMRE in polarized mitochondria | Decrease in fluorescence |
| 2 | Caspase-3/7 Assay | Apoptosis Execution | Cleavage of a proluminescent substrate | Increase in luminescence |
| 2 | Neurite Outgrowth | Neuronal Morphology | Immunofluorescent staining and imaging | Decrease in neurite length and complexity |
Tier 3: Advanced Assessment in Human Brain Organoids
Rationale: While cell lines and primary cultures are invaluable, they lack the complex three-dimensional architecture and cellular diversity of the human brain. Human iPSC-derived brain organoids provide a cutting-edge model system that partially recapitulates this complexity, containing various neuronal and glial cell types organized in a laminar-like structure. [9][10]They serve as a powerful tool to confirm findings from simpler models in a more disease-relevant context. [11][12]
Protocol 3.1: Conceptual Workflow for Organoid Toxicity Testing
-
Organoid Culture: Generate or procure human brain organoids and culture them in appropriate spinning bioreactors or orbital shakers to mature for a specified period (e.g., 30-60 days).
-
Compound Exposure: Transfer individual organoids to low-attachment plates and expose them to relevant concentrations of 1-BnTIQ for an extended duration (e.g., 7-14 days), with regular medium changes.
-
Endpoint Analysis:
-
Viability: Use whole-organoid viability stains (e.g., Calcein-AM/Ethidium Homodimer-1) and confocal microscopy to assess cell death within the 3D structure.
-
Immunohistochemistry: Fix, section, and stain organoids for cell-type-specific markers (e.g., MAP2 for neurons, GFAP for astrocytes), alpha-synuclein, and cleaved caspase-3 to identify vulnerable cell populations and confirm apoptotic pathways.
-
Biochemical Assays: Generate lysates from pooled organoids to perform assays for ATP content or oxidative stress markers.
-
Gene Expression: Extract RNA for qPCR or RNA-sequencing to analyze changes in gene expression related to stress responses, neuronal function, and cell death pathways.
-
Conclusion
The proposed tiered in vitro framework provides a systematic and robust strategy for characterizing the neurotoxic profile of this compound. By progressing from high-throughput screening in cell lines to detailed mechanistic and functional analyses in differentiated cells and finally to confirmation in complex human brain organoids, researchers can build a comprehensive understanding of 1-BnTIQ's impact on neuronal health. This structured approach not only elucidates the toxic mechanisms of this endogenous compound but also establishes a reliable platform for screening potential neuroprotective therapeutics for Parkinson's disease and related neurodegenerative disorders.
References
- Kovalevich, J., & Langford, D. (2013). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. Methods in Molecular Biology.
- Sartorius Group. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.
- Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology.
- Krishna, A., et al. (2014). The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Expert Opinion on Drug Discovery.
- Price, A., & Hogberg, H. T. (2012). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. JRC Publications Repository.
- Li, R., et al. (2022). The Application of Brain Organoids in Assessing Neural Toxicity. Frontiers in Toxicology.
- Rao, V. R., & Kadam, S. (2016). CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. Future Science OA.
- Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration.
- Wu, Y., et al. (2022). The uses of 3D human brain organoids for neurotoxicity evaluations: A review. NeuroToxicology.
- Atterwill, C. K., et al. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology.
- Kotake, Y., et al. (1995). This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry.
- Wu, Y., et al. (2022). The uses of 3D human brain organoids for neurotoxicity evaluations: A review. NeuroToxicology.
- Xu, X., et al. (2018). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Chemical Biology.
- Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. Toxicology Research.
- Slotkin, T. A., et al. (2007). Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. Environmental Health Perspectives.
- Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec.
- Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives.
- Cytion. (n.d.). PC-12 Cells - The Impact of PC-12 Cells in Neurobiological and Neural Research. Cytion.
- Shen, W., et al. (2023). The SH-SY5Y cell line: a valuable tool for Parkinson’s disease drug discovery. Expert Opinion on Drug Discovery.
- Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. SciSpace.
- Shin, E. J., et al. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology.
- Lee, M. K., et al. (2004). This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of Neuroscience Research.
- Elabscience. (2023). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience.
- Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. The Biochemical journal.
- Chesnut, M., et al. (2022). The Future of 3D Brain Cultures in Developmental Neurotoxicity Testing. Frontiers in Toxicology.
- Ohta, S., et al. (2001). Biochemical and pathological study of endogenous this compound-induced parkinsonism in the mouse. Brain Research.
- Cristea, M., et al. (2021). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. Biosensors.
- Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service. Creative Biolabs.
- Lesniak, A., et al. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. Cells.
- Evotec. (n.d.). Neurite Outgrowth Assay. Cyprotex.
- Liu, Y., et al. (2022). The cellular model for Alzheimer's disease research: PC12 cells. Frontiers in Pharmacology.
- Kohta, R., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. Journal of Neurochemistry.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
- Pusterla, T. (2023). Apoptosis – what assay should I use?. BMG LABTECH.
- Elabscience. (2023). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Elabscience.
- Nelson, P. G. (1978). Neuronal cell cultures as toxicologic test systems. Environmental Health Perspectives.
- Lee, D., et al. (2024). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine.
- Vizuete, M. L., et al. (2012). Primary Cultures for Neurotoxicity Testing. ResearchGate.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research.
Sources
- 1. This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pathological study of endogenous this compound-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Frontiers | The Application of Brain Organoids in Assessing Neural Toxicity [frontiersin.org]
- 10. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The uses of 3D human brain organoids for neurotoxicity evaluations: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ) Induced Parkinsonism
Introduction: The Rationale for the 1BnTIQ Model of Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. While the etiology of idiopathic PD remains elusive, the involvement of endogenous and environmental neurotoxins is a prominent hypothesis[2]. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has emerged as a significant endogenous neurotoxin of interest. It has been identified in the human brain and is found in concentrations approximately three times higher in the cerebrospinal fluid (CSF) of parkinsonian patients compared to controls[3].
Unlike acute-onset models induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 1BnTIQ is thought to contribute to a more gradual neurodegenerative process, potentially offering a model that better reflects the slow progression of idiopathic PD[4]. Mechanistically, 1BnTIQ exerts its toxicity through several pathways pertinent to PD pathology. It is taken up into dopaminergic neurons via the dopamine transporter (DAT), where it impairs dopamine storage, inhibits mitochondrial complex I, generates reactive oxygen species (ROS), increases α-synuclein expression, and ultimately induces apoptosis[2][5][6][7].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate rodent models of parkinsonism using 1BnTIQ. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.
SECTION 1: EXPERIMENTAL DESIGN & TOXIN PREPARATION
Animal Model Selection and Rationale
The choice of animal model is critical and depends on the specific research question.
-
Mice (e.g., C57BL/6): This strain is widely used in PD research due to its known sensitivity to other dopaminergic neurotoxins like MPTP[4]. They are suitable for studies involving genetic manipulations and require smaller amounts of test compounds. Repeated administration of 1BnTIQ in mice has been shown to induce behavioral abnormalities relevant to parkinsonism[3].
-
Rats (e.g., Wistar, Sprague-Dawley): Rats offer larger brain structures, facilitating surgical procedures like microdialysis and providing more tissue for biochemical and histological analyses. Chronic 1BnTIQ administration in rats has been demonstrated to produce parkinsonian-like symptoms and neurochemical deficits[4][5].
1BnTIQ Dosing Regimen: Modeling Progressive Neurodegeneration
The key advantage of the 1BnTIQ model is its potential to mimic the progressive nature of PD. Therefore, a chronic, intermittent dosing schedule is often more etiologically relevant than a single high-dose administration.
| Parameter | Acute Model | Chronic Model | Rationale |
| Objective | Rapid induction of dopaminergic deficit | Model progressive neurodegeneration | The chronic model better recapitulates the slow, cumulative damage thought to occur in idiopathic PD. |
| Dosage | 50 mg/kg | 25-50 mg/kg | Lower doses over time reduce acute toxicity and allow for the observation of gradual behavioral and pathological changes. |
| Frequency | Single injection | Daily for 14-28 consecutive days | Mimics continuous or repeated exposure to an endogenous toxin. |
| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | i.p. injection is a common, reliable route for systemic administration in rodents, ensuring good bioavailability. |
Protocol: Preparation of 1BnTIQ Dosing Solution
Causality: Proper solubilization and sterile preparation of the neurotoxin are paramount to prevent injection site inflammation and ensure accurate, reproducible dosing. This compound hydrochloride is water-soluble, but the free base has low aqueous solubility. The choice of vehicle is critical. While DMSO can be used to create stock solutions, a saline-based final solution is preferred for in vivo administration to minimize vehicle-induced toxicity.
Materials:
-
This compound (1BnTIQ) hydrochloride (CAS: 155413-72-2) or 1BnTIQ free base (CAS: 19716-56-4)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Step-by-Step Procedure:
-
Calculate Required Amount: Determine the total amount of 1BnTIQ needed based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg), and the injection volume (typically 5-10 ml/kg for rats, <10 ml/kg for mice).
-
Solubilization (if using 1BnTIQ free base):
-
Weigh the required amount of 1BnTIQ free base and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO (e.g., to create a concentrated stock solution). Vortex thoroughly until the compound is completely dissolved. The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to avoid toxicity.
-
-
Dilution to Final Concentration:
-
For 1BnTIQ hydrochloride: Weigh the required amount and dissolve it directly in sterile 0.9% saline to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose administered at 10 ml/kg).
-
For 1BnTIQ free base stock: Aseptically add the sterile 0.9% saline to the DMSO stock solution to achieve the final desired concentration and DMSO percentage. For example, to make a 10% DMSO solution, add 1 part of the DMSO stock to 9 parts of sterile saline.
-
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Storage: Prepare the solution fresh on each day of injection. Do not store diluted solutions for extended periods.
SECTION 2: BEHAVIORAL ASSESSMENT OF MOTOR DEFICITS
Causality: Behavioral tests are non-invasive methods to quantitatively assess the functional consequences of dopaminergic neurodegeneration. A battery of tests is recommended to evaluate different aspects of motor impairment, such as bradykinesia (slowness of movement), motor coordination, and balance. This provides a comprehensive and self-validating picture of the induced parkinsonian phenotype.
Workflow for Behavioral Testing
Caption: Experimental workflow for behavioral analysis.
Protocol: The Pole Test
Principle: This test assesses bradykinesia and motor coordination by measuring the time it takes for a mouse to turn around and descend a vertical pole. Animals with nigrostriatal dopamine depletion exhibit significant difficulty in turning and take longer to descend.
Apparatus:
-
Vertical wooden or metal pole: ~50 cm in height, 1 cm in diameter.
-
The surface should be textured (e.g., wrapped with surgical tape) to allow for grip.
-
A stable base and a soft landing area (e.g., home cage with bedding).
Step-by-Step Procedure:
-
Acclimatization: Allow animals to habituate to the testing room for at least 1 hour before testing.
-
Training (Optional but Recommended): On the day before testing, place the mouse at the base of the pole and allow it to climb down into its home cage. Repeat 2-3 times.
-
Testing:
-
Place the mouse, head-upward, at the top of the pole.
-
Start a stopwatch immediately.
-
Record two parameters:
-
Time to Turn (T-turn): The time it takes for the animal to completely orient its body downward.
-
Total Time to Descend (T-total): The time from placement until all four paws reach the base.
-
-
A cut-off time (e.g., 120-180 seconds) should be set. If the animal falls or does not descend within this time, assign the maximum score.
-
-
Trials: Perform 3-5 trials per animal with an inter-trial interval of at least 30-60 seconds.
-
Data Analysis: Average the scores for the trials for each animal. Compare the mean times between the 1BnTIQ-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol: The Rotarod Test
Principle: This test evaluates motor coordination and balance by measuring the latency of a rodent to fall from a rotating rod. The rod's rotation speed is typically accelerated, requiring continuous motor adjustment. Dopaminergic deficits impair the ability to perform this task.
Apparatus:
-
Commercial rotarod apparatus with lanes for multiple animals.
-
Rod diameter: ~3 cm for mice, ~6-7 cm for rats.
-
Textured surface for grip.
Step-by-Step Procedure:
-
Acclimatization: Habituate animals to the testing room for at least 1 hour.
-
Training:
-
For 2-3 consecutive days before baseline testing, place the animals on the rod at a low, constant speed (e.g., 4 rpm) for 5 minutes. If an animal falls, gently place it back on the rod.
-
-
Testing (Accelerating Protocol):
-
Place the animal on its assigned lane on the rod.
-
Start the rotation, accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The apparatus will automatically record the latency to fall for each animal.
-
A fall is registered when the animal falls onto the sensor plate below or after two consecutive passive rotations with the rod.
-
-
Trials: Conduct 3 trials per animal per testing day, with an inter-trial interval of 15-20 minutes to allow for rest.
-
Data Analysis: Average the latency to fall across the trials for each animal. Compare the performance between treated and control groups.
SECTION 3: POST-MORTEM VALIDATION
Causality: Behavioral deficits must be correlated with underlying neurochemical and anatomical changes to validate the model. Measuring the depletion of dopamine and its metabolites in the striatum provides a direct biochemical correlate of the toxin's effect, while counting the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra confirms the specific neurodegeneration that defines parkinsonism.
Workflow for Neurochemical and Histological Analysis
Caption: Post-mortem analysis workflow.
Protocol: Neurochemical Analysis via HPLC-ECD
Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines. It separates dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are then oxidized at an electrode, generating a current proportional to their concentration.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase analytical column
-
Perchloric acid (PCA)
-
Mobile phase (e.g., a buffered solution containing methanol, octane sulfonic acid, and EDTA)
-
Standards for DA, DOPAC, and HVA
-
Tissue homogenizer
Step-by-Step Procedure:
-
Tissue Collection: Following euthanasia, rapidly dissect the striata on an ice-cold surface. Weigh the tissue samples.
-
Homogenization: Homogenize the tissue in a 20-fold volume of ice-cold 0.1 M PCA.
-
Centrifugation: Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and filter it through a 0.22 µm filter.
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.
-
Run the sample through the C18 column using the prepared mobile phase at a constant flow rate.
-
Detect the eluted compounds using the electrochemical detector set at an appropriate oxidative potential (e.g., +0.7 V).
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of DA, DOPAC, and HVA standards.
-
Identify and quantify the peaks in the samples by comparing their retention times and peak areas to those of the standards.
-
Normalize the results to the weight of the tissue pellet (e.g., ng/mg of protein).
-
Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry & Stereology
Principle: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons. Immunohistochemistry (IHC) uses antibodies to visualize TH-positive neurons. Unbiased stereology, using methods like the optical fractionator, is the gold standard for accurately estimating the total number of these neurons in the SNc, providing a quantitative measure of neurodegeneration.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-TH antibody (e.g., rabbit or mouse monoclonal)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with stereology software (or a standard microscope with a motorized stage for manual implementation)
Step-by-Step Procedure:
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (2-3 days).
-
Sectioning: Freeze the brain and cut serial coronal sections (e.g., 40 µm thick) through the entire substantia nigra using a cryostat. Collect sections in a systematic random series (e.g., 1 in every 6 sections).
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody for 1-2 hours.
-
Wash and incubate with ABC reagent for 1 hour.
-
Visualize the staining by developing with DAB substrate, resulting in a brown reaction product.
-
Mount the stained sections onto slides, dehydrate, and coverslip.
-
-
Stereological Counting (Optical Fractionator Method):
-
Using a microscope (100x objective), define the boundaries of the SNc on each section of the systematically sampled series.
-
The stereology software (or a manual grid overlay) will generate a series of unbiased counting frames at systematic random locations within the defined SNc boundary.
-
Count the TH-positive neuronal cell bodies that fall within the counting frame or touch the inclusion lines, while disregarding those that touch the exclusion lines, according to the optical dissector principle.
-
The software or a specific formula is then used to calculate the total estimated number of neurons in the SNc based on the number of cells counted, the sampling frequency of sections, and the dimensions of the counting frame.
-
Compare the total neuron counts between 1BnTIQ-treated and control groups.
-
SECTION 4: COMPARATIVE ANALYSIS AND MODEL VALIDATION
A key aspect of utilizing the 1BnTIQ model is understanding its characteristics relative to other established neurotoxin models of PD. This allows for informed model selection based on the specific aims of the research.
| Feature | 1BnTIQ Model | MPTP Model | 6-OHDA Model |
| Nature of Toxin | Endogenous Neurotoxin | Exogenous Pro-toxin | Exogenous Neurotoxin |
| Administration | Systemic (i.p.) | Systemic (i.p., s.c.) or Intracerebral | Intracerebral (striatum, SNc, MFB) |
| Mechanism | Complex I inhibition, oxidative stress, impairs DA storage | Metabolized to MPP+, Complex I inhibition | Oxidative damage, taken up by DAT/NET |
| Progression | Gradual, progressive (with chronic dosing) | Acute/Sub-acute | Acute, rapid lesion |
| DA Depletion (Striatum) | Moderate to severe (e.g., 50-70% with chronic tx) | Severe (e.g., >80-90%)[4] | Severe to near-complete (>95% in unilateral models)[2] |
| TH+ Cell Loss (SNc) | Significant (e.g., ~50%) | Significant (e.g., >50% in sensitive strains)[4] | Severe to near-complete (>90% in unilateral models)[7] |
| Behavioral Deficits | Progressive motor deficits in pole & rotarod tests | Acute motor deficits, can be transient[3] | Severe, stable unilateral motor deficits (rotation) |
| Best Use Case | Modeling progressive neurodegeneration and endogenous toxin hypotheses | High-throughput screening, studying acute DA loss | Creating severe, stable unilateral lesions for testing symptomatic therapies and transplantation. |
References
- Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. PubMed Central.
- This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. PubMed.
- This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. PubMed Central.
- Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. PubMed Central.
- MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central.
- This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. PubMed.
- This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. PubMed.
- Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model. PubMed Central.
- Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model. Frontiers.
- What are the biological mechanisms of Parkinson's disease?. Paris Brain Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 5. scbt.com [scbt.com]
- 6. Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model [frontiersin.org]
Unveiling Molecular Interactions: A Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline as a Photoaffinity Probe
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical application of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) as a versatile scaffold for photoaffinity probes. We will delve into the core principles of photoaffinity labeling, the design and synthesis of BTHIQ-based probes, and detailed protocols for their application in identifying and characterizing target proteins. This document is structured to provide not just a set of instructions, but a framework for rational experimental design and data interpretation, empowering researchers to leverage this powerful chemical biology tool.
Introduction: Covalently Capturing Biological Interactions
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of small molecules within a complex biological system.[1] This method utilizes a photoaffinity probe, a molecule that combines three key features: a recognition element that binds to the target protein, a photoreactive group that forms a covalent bond upon activation by UV light, and a reporter tag for detection and enrichment.[1] The BTHIQ scaffold has emerged as a valuable core structure for these probes due to its presence in numerous biologically active compounds, including ligands for dopamine and beta-adrenergic receptors.[2][3][4]
The Principle of Photoaffinity Labeling
The process of photoaffinity labeling can be broken down into three fundamental steps:
-
Reversible Binding: The photoaffinity probe is introduced to the biological sample (e.g., cell lysate, intact cells) and allowed to bind non-covalently to its target protein.
-
Photoactivation: The sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, transforming it into a highly reactive intermediate.[1]
-
Covalent Cross-linking: This reactive intermediate rapidly forms a stable covalent bond with nearby amino acid residues on the target protein, permanently "tagging" it.[1]
This covalent capture allows for the subsequent isolation and identification of the target protein, even if the initial binding interaction was transient or of low affinity.
Why this compound?
The BTHIQ core is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, making it an excellent starting point for designing probes to investigate these interactions. For instance, BTHIQ analogs have been developed as photoaffinity labels for beta-adrenoceptors and have been implicated in dopaminergic pathways, highlighting their potential in neuroscience and pharmacology research.[2][3]
Designing and Synthesizing BTHIQ-Based Photoaffinity Probes
The successful application of a BTHIQ photoaffinity probe begins with its rational design and synthesis. A well-designed probe will retain high affinity for its target, exhibit efficient photocrosslinking, and allow for effective enrichment and detection.
Key Components of a BTHIQ Photoaffinity Probe
A typical BTHIQ photoaffinity probe consists of:
-
The BTHIQ Scaffold: This serves as the recognition element, providing the core structure for binding to the target protein.
-
A Photoreactive Group: Aryl azides are a common choice due to their relative stability in the dark and their efficient conversion to reactive nitrenes upon UV irradiation (typically <300 nm, though activation at longer wavelengths up to 365 nm is possible).[5]
-
A Reporter Tag: Biotin is a widely used reporter tag due to its exceptionally strong and specific interaction with streptavidin, which facilitates the enrichment of labeled proteins.[6]
-
A Linker: A flexible linker is often incorporated to connect the reporter tag to the BTHIQ scaffold, minimizing steric hindrance and allowing for optimal interaction of both the scaffold with its target and the tag with its binding partner (e.g., streptavidin).
Diagram: General Structure of a BTHIQ Photoaffinity Probe
Caption: Key components of a BTHIQ photoaffinity probe.
Synthetic Strategy: A General Protocol
The synthesis of a biotinylated aryl azide BTHIQ photoaffinity probe can be approached in a multi-step process. The following is a generalized protocol, and specific reaction conditions may need to be optimized based on the desired final product.
Protocol 1: Synthesis of a BTHIQ-Aryl Azide-Biotin Probe
Materials:
-
This compound precursor
-
Aryl azide-containing building block with a reactive group (e.g., carboxylic acid, amine)
-
Biotin-linker with a complementary reactive group (e.g., NHS ester, amine)
-
Coupling reagents (e.g., EDC, HOBt)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the BTHIQ Scaffold: Introduce a reactive handle onto the BTHIQ core. This could be an amine or carboxylic acid, depending on the desired attachment point for the photoreactive group and reporter tag.
-
Coupling of the Photoreactive Group: React the functionalized BTHIQ with an aryl azide-containing building block. For example, if the BTHIQ has an amine handle, an aryl azide with a carboxylic acid can be coupled using standard peptide coupling reagents.
-
Attachment of the Reporter Tag: Couple the biotin-linker to another position on the BTHIQ scaffold. Again, utilize complementary reactive groups and appropriate coupling chemistry.
-
Purification: Purify the final photoaffinity probe using column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Experimental Protocols: From Labeling to Identification
This section provides detailed, step-by-step protocols for using your BTHIQ photoaffinity probe to label, enrich, and identify its target protein(s).
In Vitro Photoaffinity Labeling of Purified Proteins or Cell Lysates
This protocol is suitable for confirming the interaction of your probe with a known or suspected target protein or for initial screening in a complex mixture.
Protocol 2: In Vitro Photoaffinity Labeling
Materials:
-
Purified protein or cell lysate
-
BTHIQ photoaffinity probe stock solution (in DMSO)
-
Parent BTHIQ compound (for competition assay)
-
Labeling buffer (e.g., PBS, HEPES buffer, pH 7.4)
-
UV lamp (e.g., 254 nm or 365 nm, depending on the photoreactive group)
-
SDS-PAGE reagents
-
Western blot reagents or fluorescent gel scanner
Procedure:
-
Sample Preparation: Prepare your protein sample in labeling buffer at the desired concentration.
-
Incubation: Add the BTHIQ photoaffinity probe to the protein sample. A typical starting concentration is 1-10 µM, but this should be optimized. For competition experiments, pre-incubate the sample with a 50-100 fold excess of the parent BTHIQ compound for 15-30 minutes before adding the probe.
-
UV Irradiation: Place the samples on ice and irradiate with UV light for 5-30 minutes. The optimal time and wavelength should be determined empirically.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if the probe has a fluorescent tag) or by subsequent Western blot analysis using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).
In-Cell Photoaffinity Labeling
This protocol allows for the identification of target proteins in a more physiologically relevant context.
Protocol 3: In-Cell Photoaffinity Labeling
Materials:
-
Cultured cells
-
BTHIQ photoaffinity probe
-
Parent BTHIQ compound
-
Cell culture medium
-
PBS
-
UV lamp
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads (e.g., magnetic beads)
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE loading buffer, or a buffer with high biotin concentration)
Procedure:
-
Cell Treatment: Treat cultured cells with the BTHIQ photoaffinity probe at a suitable concentration and for an appropriate duration. Include control groups, such as vehicle-treated cells and cells co-treated with an excess of the parent compound.
-
UV Irradiation: Wash the cells with cold PBS to remove unbound probe. Irradiate the cells with UV light.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.
-
Enrichment of Labeled Proteins: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.[7]
Diagram: Experimental Workflow for Photoaffinity Labeling
Caption: General workflows for in vitro and in-cell photoaffinity labeling.
Target Validation by Western Blot
After identifying potential target proteins by mass spectrometry, it is crucial to validate these findings.
Protocol 4: Western Blot Validation
Procedure:
-
Perform an in-cell or in-vitro photoaffinity labeling experiment as described above, including a competition control.
-
Separate the enriched proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the candidate target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. A specific target should show a signal in the probe-treated sample that is significantly reduced in the competition control.[1]
Data Analysis and Interpretation
The successful identification of a target protein relies on careful data analysis and the inclusion of appropriate controls.
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that should be generated and recorded during your experiments.
Table 1: Binding Affinities of BTHIQ-based Probes
| Probe | Target Receptor | Assay Type | Binding Affinity (Ki/IC50/EC50) | Reference |
| Ropinirole Derivative 5 | Dopamine D2 Receptor | Intracellular Calcium Flux | 1.67 µM (EC50) | [8] |
| Pramipexole Derivative 7 | Dopamine D2 Receptor | Intracellular Calcium Flux | 2.19 µM (EC50) | [8] |
| Acebutolol Azide | Beta-Adrenergic Receptor | Adenylate Cyclase Inhibition | 0.2 µM (Kd) | [4] |
| [3H]p-azidobenzylcarazolol | Beta-Adrenergic Receptor | Radioligand Binding | ~100 pM (KD) | [3] |
Table 2: Typical Experimental Parameters for Aryl Azide Photoaffinity Labeling
| Parameter | Typical Range/Condition | Rationale/Considerations |
| Probe Concentration | 0.1 - 10 µM | Balance between labeling efficiency and non-specific binding. |
| UV Wavelength | 254 - 365 nm | Depends on the specific aryl azide derivative. Shorter wavelengths are more energetic but can cause more protein damage. |
| UV Irradiation Time | 5 - 30 minutes | Optimize to maximize labeling of the target while minimizing non-specific labeling and protein degradation. |
| Competition Control | 50-100x excess of parent compound | Demonstrates the specificity of the probe's interaction with its target. |
| No-UV Control | Sample not exposed to UV light | Confirms that covalent labeling is light-dependent. |
Interpreting Mass Spectrometry Results
When analyzing mass spectrometry data, look for proteins that are significantly enriched in the probe-treated sample compared to the control samples (vehicle-treated and competition). Quantitative proteomics approaches, such as SILAC or label-free quantification, can provide a more robust and unbiased identification of specific interaction partners.
Troubleshooting Common Issues
Photoaffinity labeling experiments can be challenging. The following table outlines some common problems and potential solutions.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no labeling | Inefficient photoactivation | Verify UV lamp output and wavelength. Increase irradiation time or intensity. |
| Probe instability | Store probe protected from light and at low temperature. Prepare fresh solutions. | |
| Low probe affinity | Synthesize probes with higher affinity or use higher probe concentrations. | |
| High non-specific binding | Probe concentration too high | Titrate the probe concentration to find the optimal balance. |
| Insufficient washing | Increase the number and stringency of wash steps during enrichment. | |
| Reactive intermediate has a long half-life | Optimize UV irradiation time to be as short as possible. | |
| Difficulty identifying labeled peptides | Cross-linked peptide is large or complex | Use multiple proteases for digestion. Employ specialized mass spectrometry software for cross-linked peptide identification. |
Application Showcase: BTHIQ Probes in Action
BTHIQ-based photoaffinity probes have been instrumental in elucidating the molecular targets and signaling pathways of various bioactive compounds.
Probing the Dopamine Receptor Interactome
BTHIQ and its analogs are known to interact with dopamine receptors. Photoaffinity probes based on this scaffold can be used to identify not only the receptor itself but also associated proteins in the signaling complex.
Diagram: Hypothetical BTHIQ-Dopamine Receptor Signaling Pathway
Caption: A potential signaling pathway initiated by a BTHIQ probe binding to the D2 dopamine receptor.
Identifying Novel Beta-Adrenoceptor Interactors
Derivatives of BTHIQ have been synthesized as photoaffinity probes for beta-adrenoceptors, aiding in the characterization of the ligand-binding pocket and the identification of interacting proteins.[3][4]
Investigating Off-Target Effects
Photoaffinity labeling with BTHIQ probes can be a powerful tool for identifying off-target interactions of drug candidates, providing crucial information for understanding potential side effects and for lead optimization.
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of photoaffinity probes. By following the principles and protocols outlined in this guide, researchers can effectively utilize these powerful tools to covalently capture and identify the molecular targets of BTHIQ-based compounds, thereby accelerating drug discovery and advancing our understanding of complex biological systems.
References
- Synthesis and Appliation of Photoafinity Probes to Study the Dopamine Receptor D2 Interactome and its Forensic Implec
- Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. PMC. (URL: [Link])
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. (URL: [Link])
- Photoaffinity labeling of D1 and D5 dopamine receptors. PubMed. (URL: [Link])
- A clickable photoaffinity probe of betulinic acid identifies tropomyosin as a target. NIH. (URL: [Link])
- Photoaffinity labeling in target- and binding-site identific
- Labeling Tubulin and Quantifying Labeling Stoichiometry. Hyman Lab. (URL: [Link])
- Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodin
- Synthesis of a Biotin-Tagged Photoaffinity Probe of 2-azetidinone Cholesterol Absorption Inhibitors. PubMed. (URL: [Link])
- Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor. PMC. (URL: [Link])
- Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (URL: [Link])
- Preparation and biological properties of biotinylated PhTX derivatives. University of Arizona. (URL: [Link])
- Design and synthesis of tubulin tyrosination probes for chemical proteomics. (URL: [Link])
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PMC. (URL: [Link])
- Tubulin Photoaffinity Labeling Study With a Plinabulin Chemical Probe Possessing a Biotin Tag
- Photoaffinity labeling of the beta-adrenergic receptor. PubMed. (URL: [Link])
- The standard experimental protocol for the photoaffinity method.
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. (URL: [https://www.researchgate.net/publication/6948906_Photoaffinity_labeling_combined_with_mass_spectrometric_approaches_as_a_tool_for_structural_proteomics]([Link]_ proteomics))
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Carolina Digital Repository. (URL: [Link])
- dopamine [Ligand Id: 940] activity data
- Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PMC. (URL: [Link])
- Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. CORE. (URL: [Link])
- Photoaffinity label for the beta-adrenergic receptor: synthesis and effects on isoproterenol-stimulated adenyl
- Western Blotting Procedure. NACALAI TESQUE, INC.. (URL: [Link])
- Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. PMC. (URL: [Link])
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surface.syr.edu [surface.syr.edu]
- 3. Photoaffinity labeling of the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity label for the beta-adrenergic receptor: synthesis and effects on isoproterenol-stimulated adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline synthesis.
<Technical Support Center: 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Synthesis
Welcome to the technical support center for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines (BTHIQs). This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. BTHIQs are core structures in numerous alkaloids and pharmacologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. We will explore the nuances of the two primary synthetic routes—the Bischler-Napieralski and Pictet-Spengler reactions—to help you overcome common challenges and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during BTHIQ synthesis in a practical question-and-answer format.
Challenge 1: Bischler-Napieralski Cyclization & Reduction
The Bischler-Napieralski reaction is a robust method for creating the dihydroisoquinoline core, which is then reduced to the desired tetrahydroisoquinoline.[2] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[3]
Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the common causes?
A1: Low yields in this reaction often stem from issues with substrate reactivity, reagent potency, or reaction conditions.[4] Here is a breakdown of probable causes and solutions:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the ring's electronic nature.[4] Electron-withdrawing groups will significantly hinder the reaction.
-
Causality: The cyclization step requires the benzene ring to act as a nucleophile, attacking the electrophilic nitrilium ion intermediate.[2][5] Electron-withdrawing groups reduce the ring's nucleophilicity, slowing or stopping the reaction.
-
Solution: This reaction is most effective when electron-donating groups (e.g., methoxy, alkyl) are present on the aromatic ring.[6][7] If your substrate is electron-deficient, you may need to use more forcing conditions, such as a stronger dehydrating agent or higher temperatures.[8]
-
-
Ineffective Dehydrating Agent: For less reactive substrates, standard agents like phosphorus oxychloride (POCl₃) may be insufficient.[4]
-
Causality: The dehydrating agent's role is to activate the amide carbonyl, facilitating the formation of the key electrophilic intermediate.[9] A more potent agent creates a better leaving group, driving the reaction forward.
-
Solution: For challenging substrates, consider using a stronger dehydrating system. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is highly effective for rings lacking electron-donating groups.[5][8] Alternatively, milder but highly potent conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be successful at lower temperatures.[2][9]
-
-
Side Reactions (Retro-Ritter): A major competing pathway is the fragmentation of the nitrilium ion intermediate to form a styrene derivative, known as a retro-Ritter reaction.[4][9] This is particularly problematic if the resulting styrene is highly conjugated.[9]
-
Solution: To suppress this side reaction, one strategy is to use the corresponding nitrile as a solvent, which shifts the equilibrium away from the fragmentation pathway.[9] Another approach is to use reagents like oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the susceptible nitrilium ion.[7][9]
-
Q2: My reaction mixture is turning into a thick, unmanageable tar.
A2: Tar formation is typically a result of polymerization or decomposition, often caused by excessively high temperatures or prolonged reaction times.[4]
-
Causality: The highly reactive intermediates and acidic conditions can promote unwanted polymerization pathways if not properly controlled.
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature, perhaps by adding the dehydrating agent at a lower temperature (e.g., 0 °C) before gradually heating to reflux.[4]
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.[4]
-
Solvent Choice: Ensure you are using a sufficient volume of an appropriate anhydrous solvent (e.g., toluene, acetonitrile) to maintain a stirrable mixture.[4]
-
Q3: The reduction of my 3,4-dihydroisoquinoline intermediate is problematic. What should I consider?
A3: The reduction of the imine intermediate is a critical final step.
-
Causality: The choice of reducing agent and conditions determines the success and cleanliness of the reduction.
-
Solutions:
-
Standard Protocol: The most common and effective method is reduction with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[6] This is typically a clean and high-yielding transformation.
-
One-Pot Procedure: In some modern protocols, the reduction is performed in the same pot following the cyclization. After the cyclization is complete, the mixture is cooled, and NaBH₄ in methanol is added directly.[6] This can improve workflow efficiency.
-
Alternative Reducing Agents: For more complex substrates, other reducing agents like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions or catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Challenge 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful alternative that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to directly form the tetrahydroisoquinoline.[10][11]
Q1: My Pictet-Spengler reaction is not proceeding, or the yields are poor.
A1: Success in the Pictet-Spengler reaction hinges on the formation of a key iminium ion and the nucleophilicity of the aromatic ring.[10][12]
-
Insufficiently Acidic Catalyst: The reaction requires an acid catalyst to protonate the intermediate imine, forming the highly electrophilic iminium ion necessary for cyclization.[10][13]
-
Causality: The imine itself is generally not electrophilic enough to be attacked by the aromatic ring. The protonated iminium ion is the key reactive species.[10]
-
Solution: Ensure your acid catalyst is appropriate for your substrate. While mild conditions can work for highly activated rings (like indoles), less nucleophilic phenyl rings often require stronger acids (HCl, TFA) and higher temperatures.[10] For particularly unreactive systems, superacids have been shown to be effective.[14]
-
-
Deactivated Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring will disfavor the cyclization.
-
Steric Hindrance: Using a sterically bulky ketone instead of an aldehyde can significantly slow down the reaction.[16]
-
Solution: Ketone-based Pictet-Spengler reactions often require more forcing conditions, such as higher temperatures or stronger acids, to overcome the steric hindrance and lower reactivity of the ketone.[16]
-
Q2: How can I control the stereochemistry at the C-1 position?
A2: When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position.[10] Controlling the stereoselectivity is a common objective.
-
Causality: The cyclization of the iminium ion can proceed through different transition states, leading to a mixture of diastereomers if a chiral center already exists in the starting material (e.g., from a chiral amine).
-
Solutions:
-
Substrate Control: If your β-arylethylamine is enantiopure (e.g., derived from an amino acid like L-tryptophan), it can direct the stereochemistry of the incoming group, leading to either a cis or trans product.[10]
-
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, has become a state-of-the-art method for catalyzing asymmetric Pictet-Spengler reactions with high enantioselectivity.[17]
-
Temporary Tethering: An advanced strategy involves temporarily tethering the carbonyl component to the starting material (e.g., via an ester linkage to a carboxylic acid on the amine). This intramolecular approach can provide excellent stereocontrol.[18]
-
Challenge 3: Purification
Q1: I'm having difficulty purifying my final 1-benzyl-tetrahydroisoquinoline product.
A1: BTHIQs are basic compounds, which can present unique challenges and opportunities for purification.
-
Problem: Tailing on silica gel columns, co-elution with basic impurities.
-
Solutions:
-
Column Chromatography: Standard silica gel chromatography is often effective. To prevent tailing of the basic amine product, you can add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., ethyl acetate/hexane).[19]
-
Acid-Base Extraction: This is a highly effective technique for separating basic products from neutral or acidic impurities.[19] Dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated BTHIQ will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the neutral product is re-extracted back into an organic solvent.[19]
-
Crystallization/Recrystallization: If your final product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[19] Alternatively, the product can often be crystallized as a salt (e.g., hydrochloride or tartrate) which can also aid in purification and handling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the Bischler-Napieralski vs. the Pictet-Spengler route?
A1: The choice between these two powerful reactions depends on the available starting materials and the desired substitution pattern on the final molecule.[20]
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine + Aldehyde/Ketone[20] | β-arylethylamide[20] |
| Key Reagents | Protic or Lewis Acid Catalyst (e.g., TFA, HCl)[20] | Dehydrating Agent (e.g., POCl₃, P₂O₅)[20] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (Saturated)[20] | 3,4-Dihydroisoquinoline (Imine)[20] |
| Key Advantage | Directly forms the final saturated ring system in one step. Can be performed under mild conditions for activated systems.[10][20] | The required amide starting material is often easily prepared. Robust for a wide range of substrates. |
| Key Disadvantage | Can require harsh conditions for unactivated aromatic rings.[10] | Requires a separate reduction step to get to the tetrahydroisoquinoline.[20] Conditions are generally harsh.[20] |
Q2: Which analytical techniques are best for monitoring these reactions?
A2: A combination of techniques is ideal for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. Staining with agents like potassium permanganate or ninhydrin can be very helpful for visualizing spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and intermediates, and helping to identify potential side products. This is invaluable for troubleshooting complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final purified product and key intermediates.
Q3: Are there any critical safety considerations for these syntheses?
A3: Yes, several reagents used in these syntheses require careful handling.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Triflic Anhydride (Tf₂O): A very powerful electrophile and dehydrating agent. It is also highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
-
Strong Acids (HCl, TFA, PPA): These are corrosive and should be handled with appropriate care to avoid skin and respiratory tract exposure.
-
Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be done carefully and in a controlled manner.
Section 3: Visualized Workflows & Mechanisms
To clarify the relationships between these synthetic pathways, the following diagrams illustrate the core concepts.
Diagram 1: Major Synthetic Routes to BTHIQs
Caption: Decision tree for troubleshooting a failing Bischler-Napieralski reaction.
References
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. Bischler–Napieralski reaction.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Wikipedia. Pictet–Spengler reaction.
- Slideshare. Bischler napieralski reaction.
- Grokipedia. Pictet–Spengler reaction.
- Grokipedia. Bischler–Napieralski reaction.
- Name-Reaction.com. Pictet-Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Wenxuecity. Bischler–Napieralski reaction.
- ProQuest. A temporary tethering strategy for stereocontrol in the Pictet-Spengler reaction.
- Organic-Chemistry.org. Pictet-Spengler Reaction - Common Conditions.
- PubMed Central. The Pictet-Spengler Reaction Updates Its Habits.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.
- Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
- MDPI. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles.
- YouTube. Name Reactions: Bischler-Napieralski vs. Pictet-Spengler.
- YouTube. Bischler-Napieralski and Pictet-Spengler.
- ResearchGate. Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- European Pharmaceutical Review. Challenges in downstream purification of advanced therapies.
- PubMed. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A temporary tethering strategy for stereocontrol in the Pictet-Spengler reaction - ProQuest [proquest.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances to ensure robust and reproducible outcomes.
Section 1: Reaction Fundamentals and Key Parameters
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone transformation in organic synthesis, enabling the construction of the THIQ core structure found in numerous alkaloids and pharmacologically active molecules.[1] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3]
The generally accepted mechanism proceeds through two key stages:
-
Imine/Iminium Ion Formation: The β-arylethylamine and the carbonyl compound condense to form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[4][5]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution (a special case of the Mannich reaction), leading to the formation of the new heterocyclic ring.[6][7] A final deprotonation step restores aromaticity, yielding the THIQ product.[8]
Visualizing the Mechanism
Caption: The Pictet-Spengler reaction pathway.
Success is highly dependent on several factors, including the electronic nature of the reactants, the choice of acid catalyst and solvent, and the reaction temperature.[9] Electron-donating groups on the aromatic ring of the β-arylethylamine facilitate the crucial cyclization step and generally allow for milder reaction conditions.[4][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the "classical" versus "modern" conditions for this reaction?
-
Classical Conditions: Traditionally, the reaction was performed using strong protic acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in protic solvents, often with heating.[7] These conditions are effective for many substrates but can be harsh, leading to degradation of sensitive molecules.
-
Modern Conditions: Modern protocols often employ a wider range of catalysts and solvents for improved yields and functional group tolerance. This includes:
-
Brønsted Acids: Trifluoroacetic acid (TFA) is a common choice, offering good efficacy under milder conditions.[10][11] Chiral phosphoric acids have become instrumental for asymmetric variants.[10][12]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and metal triflates can activate the carbonyl group, facilitating the initial condensation.[10][11]
-
Aprotic Solvents: Solvents like dichloromethane (DCM), toluene, and dichloroethane (DCE) are now frequently used and have been shown to provide superior yields in some cases.[7][9]
-
Q2: How does the choice of catalyst impact the reaction?
The catalyst is arguably the most critical variable. Its primary role is to facilitate the formation of the electrophilic iminium ion.[11]
-
Strong Protic Acids (HCl, H₂SO₄): Effective but can be too harsh for substrates with acid-labile functional groups.
-
Trifluoroacetic Acid (TFA): A versatile and moderately strong acid that often provides a good balance of reactivity and mildness. Optimization studies have shown that 50% TFA in DCE at reflux can be an optimal condition for certain substrates.[13]
-
Lewis Acids (BF₃·OEt₂, Metal Triflates): Useful for activating the carbonyl component, especially less reactive ketones.[10]
-
Chiral Catalysts: For asymmetric synthesis, chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or metal complexes are used to control the stereochemistry of the newly formed chiral center.[14][15][16]
Q3: Can ketones be used instead of aldehydes?
Yes, ketones can be used, but they are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity.[9][17] Reactions involving ketones often require harsher conditions, such as stronger acids or higher temperatures, to proceed efficiently.[18]
Q4: How critical is the removal of water from the reaction?
The initial condensation step to form the imine intermediate releases one equivalent of water.[6] According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, potentially lowering the yield.[17] For this reason:
-
Using anhydrous solvents is highly recommended.[11]
-
The use of dehydrating agents (e.g., molecular sieves) can be beneficial.
-
Some reagents, like 1,3,5-trioxane as a source of anhydrous formaldehyde, are advantageous.[19]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the Pictet-Spengler reaction in a "Problem -> Probable Cause -> Solution" format.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low to No Product Yield
-
Probable Cause A: Reagent Purity and Stoichiometry. Impurities in the starting amine or aldehyde can inhibit the reaction.[11] Aldehydes, in particular, can oxidize or polymerize upon storage.[17]
-
Probable Cause B: Insufficiently Acidic Conditions. The crucial iminium ion intermediate will not form if the catalyst is too weak or used at too low a concentration.[11] This is especially true for β-arylethylamines with electron-withdrawing groups, which are less nucleophilic.
-
Probable Cause C: Substrate Decomposition. Highly activated or sensitive substrates may degrade under harsh acidic conditions or high temperatures.[11]
-
Solution: Begin with milder conditions (e.g., catalytic TFA at room temperature) and only increase the temperature or acid strength if the reaction fails to proceed.[11] A two-step procedure, where the imine is pre-formed under neutral conditions before the addition of acid, can also be effective for sensitive substrates.[8]
-
Problem 2: Formation of Impurities and Side Products
-
Probable Cause A: Product Oxidation. The THIQ product can sometimes be oxidized to the corresponding fully aromatic isoquinoline, especially if the reaction is heated and exposed to air.[17]
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon, particularly if heating is required for an extended period.[11]
-
-
Probable Cause B: N-Acyliminium Ion Side Reactions. In reactions that use acylating agents, the highly electrophilic N-acyliminium ion can be susceptible to other nucleophilic attacks if the intramolecular cyclization is slow.
-
Solution: Ensure that the reaction conditions (solvent, temperature) favor the intramolecular cyclization. For these reactions, mild conditions are often sufficient and preferable.
-
-
Probable Cause C: Aldehyde Self-Condensation. Under acidic conditions, some aldehydes can undergo self-condensation reactions, consuming the reagent and complicating purification.[17]
-
Solution: Avoid a large excess of the aldehyde. Add the aldehyde slowly to the reaction mixture containing the amine and acid to keep its instantaneous concentration low.
-
Problem 3: Poor or Incorrect Stereoselectivity (in Asymmetric Variants)
-
Probable Cause A: Racemic Background Reaction. If the enantioselectivity is low, the chiral catalyst may be inefficient, or a non-catalyzed racemic reaction may be competing. This can happen if conditions are too harsh (e.g., too much achiral acid or too high temperature).[20]
-
Probable Cause B: Solvent Effects. The solvent can significantly influence the transition state geometry in an asymmetric reaction, affecting stereoselectivity.
-
Solution: Screen a variety of solvents. Studies have shown that stereoselectivity can be highly dependent on the solvent, with acetonitrile or nitromethane sometimes favoring high cis-selectivity.[18]
-
Section 4: Experimental Protocols & Data
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Concentration | Common Solvents | Temperature | Notes |
| HCl | Stoichiometric to conc. | H₂O, MeOH | Reflux | "Classical" conditions; can be harsh.[7] |
| H₂SO₄ | Stoichiometric to conc. | H₂O, EtOH | Reflux | Similar to HCl; effective but not for sensitive substrates.[10] |
| TFA | 10 mol% to 50% (v/v) | DCM, DCE, Toluene | RT to Reflux | Versatile and widely used; good balance of reactivity and mildness.[10][13] |
| BF₃·OEt₂ | 1.0 - 2.0 eq. | DCM, Toluene | 0 °C to RT | Effective Lewis acid, useful for less reactive carbonyls.[11] |
| Chiral Phosphoric Acids | 5 - 10 mol% | Toluene, DCM | -20 °C to RT | Standard for enantioselective reactions; requires anhydrous conditions.[10] |
General Protocol for a TFA-Catalyzed Pictet-Spengler Reaction
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-arylethylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, ~0.1 M).[10]
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (e.g., 0.2 to 1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C). Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.[21]
References
- Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com.
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021-03-23). J&K Scientific.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2021). Molecules.
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - Semantic Scholar. (2021). Molecules.
- Pictet–Spengler reaction - Wikipedia. Wikipedia.
- Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. (2021). Journal of the American Chemical Society.
- Organocatalyzed Asymmetric Pictet‐Spengler Reactions | Request PDF - ResearchGate. (2018). The Chemical Record.
- Pictet–Spengler reaction - Grokipedia. Grokipedia.
- Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. (2021).
- Pictet-Spengler Reaction - YouTube. (2022-01-15). The Organic Chemist.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologic… - OUCI. (2021). Molecules.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (2019). Molecules.
- Pictet-Spengler Reaction - NROChemistry. NROChemistry.
- Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts | Organic Letters - ACS Publications. (2022-01-26). Organic Letters.
- Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga - ResearchGate. (2023).
- Pictet-Spengler Reaction - Common Conditions. The Organic Chemistry Portal.
- Exploring Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions.
- Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - ACS Publications. (2011). Journal of the American Chemical Society.
Sources
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
Welcome to the technical support center for the purification of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining highly pure BTHIQ from crude reaction mixtures. As a foundational scaffold in numerous alkaloids and pharmacologically active agents, its purity is paramount for subsequent synthetic steps and biological assays.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to adapt and overcome challenges specific to your reaction outcomes.
Purification Strategy Overview
The optimal purification strategy for BTHIQ depends heavily on the nature and quantity of impurities generated during its synthesis, which can vary from unreacted starting materials to side-products. A multi-step approach is often necessary to achieve high purity.
Caption: General purification workflow for this compound.
Part 1: FAQs - Initial Workup & Handling
Q1: My crude reaction mixture contains both acidic and basic impurities. What is the most effective initial cleanup step?
A1: An acid-base liquid-liquid extraction is the most robust initial purification step. This compound is a basic compound due to its secondary amine. This property can be exploited to separate it from neutral organic impurities and acidic byproducts.
-
Mechanism: Dissolve your crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1N HCl). Your basic BTHIQ will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[3] Neutral and acidic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the BTHIQ salt, regenerating the free base. Finally, extract the free base back into a fresh organic solvent.
Q2: I've noticed my purified BTHIQ (free base) darkens over time. Why is this happening and how can I prevent it?
A2: The tetrahydroisoquinoline scaffold, particularly the secondary amine, is susceptible to air oxidation, which can lead to the formation of colored impurities over time. This is a common issue with many amine-containing compounds.
-
Prevention & Storage:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (Nitrogen or Argon).
-
Cold & Dark: Keep the container sealed, protected from light, and stored at low temperatures (e.g., <4 °C).
-
Salt Formation: For long-term storage, consider converting the free base to a stable crystalline salt, such as the hydrochloride or tartrate salt.[4][5] Salts are generally more stable to air oxidation than the corresponding free bases.
-
Part 2: Troubleshooting Guide - Crystallization
Crystallization is a powerful technique for achieving high purity, especially as a final polishing step. However, it can present several challenges.
Q3: I'm trying to crystallize my BTHIQ free base, but it keeps "oiling out" instead of forming crystals. What's going wrong?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the presence of impurities that disrupt crystal formation, or the chosen solvent system is inappropriate for the compound's melting point and solubility profile.
-
Causality & Solutions:
-
Purity Issue: Impurities act as "crystal lattice disruptors." Even a small percentage of a contaminant can significantly inhibit crystallization.
-
Action: First, ensure the material is reasonably pure (>90%) using a preliminary column chromatography run.
-
-
Solvent Choice: The boiling point of your solvent might be higher than the melting point of your solvated compound, or the supersaturation level is too high, leading to rapid precipitation as an amorphous oil.
-
Action: Choose a solvent system where BTHIQ is sparingly soluble at room temperature but readily soluble at an elevated temperature. If using a solvent/anti-solvent system, add the anti-solvent very slowly at a slightly elevated temperature to allow for controlled nucleation.
-
-
Troubleshooting Crystallization Failure
Caption: Decision workflow for troubleshooting BTHIQ crystallization.
Q4: How do I choose the best solvent for crystallization?
A4: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A summary of common solvents is provided below. For BTHIQ, alcohols like isopropanol or ethanol, or mixtures like ethyl acetate/hexanes, are excellent starting points.
| Solvent System | Boiling Point (°C) | Polarity | Typical Use Case |
| Isopropanol (IPA) / Water | ~82 °C (IPA) | Polar Protic | Good for forming salts (e.g., tartrate). Water can be used as an anti-solvent.[4] |
| Ethanol / Hexanes | ~78 °C (EtOH) | Polar / Non-polar | BTHIQ dissolves in hot ethanol; hexanes are added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate / Hexanes | ~77 °C (EtOAc) | Mid-Polar / Non-polar | Excellent for purifying the free base from more polar impurities. |
| Methanol | ~65 °C | Polar Protic | Often used in the reduction step to produce BTHIQ; cooling the reaction mixture can sometimes directly crystallize the product.[4] |
Q5: My synthesis is racemic. How can I purify a single enantiomer?
A5: Chiral resolution via diastereomeric salt formation is the classical and most effective method.[6][7] Since BTHIQ is basic, it can form salts with chiral acids.
-
Mechanism: The two enantiomers of your racemic BTHIQ will react with a single enantiomer of a chiral acid (e.g., D-tartaric acid) to form two different diastereomeric salts. These diastereomers have different physical properties, including solubility.
-
Practical Steps:
-
Dissolve your racemic BTHIQ in a suitable solvent like isopropanol or methanol.[4]
-
Add a stoichiometric amount (0.5 equivalents, or 1 equivalent depending on the acid) of the chiral resolving agent (e.g., D-tartaric acid).
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly.[4]
-
One diastereomeric salt will be less soluble and will crystallize out preferentially.
-
Filter the crystals and liberate the free base to obtain your enantiomerically enriched BTHIQ. The enantiomeric excess (ee) can often be improved with subsequent recrystallizations.[7]
-
Part 3: Troubleshooting Guide - Column Chromatography
Q6: My compound is streaking badly on the silica gel column. What is causing this and how do I fix it?
A6: Streaking of amines on silica gel is a very common problem. It is caused by strong, non-ideal interactions between the basic amine group of your BTHIQ and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, difficult separation, and often, loss of material on the column.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. This deactivates the acidic sites on the silica.
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your eluent system (e.g., 90:9:1 Hexanes:Ethyl Acetate:TEA). This will significantly improve the peak shape.
-
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Commercially available "base-deactivated" silica gel can also be used.
-
-
Q7: I can't separate my BTHIQ from a non-polar impurity. How should I adjust my chromatography conditions?
A7: If a non-polar impurity is co-eluting with your product, it means your mobile phase is too non-polar, causing both compounds to travel quickly with the solvent front, or too polar, causing them to elute together. The goal is to increase the differential affinity of the compounds for the stationary phase.
-
Strategy:
-
Decrease Mobile Phase Polarity: Your product, BTHIQ, is more polar than the impurity due to its amine group. By using a less polar mobile phase (e.g., increasing the proportion of hexanes in a hexanes/ethyl acetate system), you will increase the interaction of BTHIQ with the polar silica gel. This will slow down your product (lower its Rf value) while allowing the non-polar impurity to elute more quickly.
-
Gradient Elution: Start with a very non-polar solvent to elute the impurity first, then gradually increase the polarity of the mobile phase to elute your desired BTHIQ.
-
Part 4: Detailed Protocols
Protocol 1: Purification via HCl Salt Formation
This protocol is particularly effective for removing non-basic impurities like residual benzyl alcohol, a common contaminant from certain synthetic routes.[3]
-
Dissolution: Dissolve the crude BTHIQ (1.0 g) in diethyl ether or ethyl acetate (20 mL).
-
Salt Formation: Cool the solution in an ice bath. Bubble dry HCl gas through the solution, or add a solution of HCl in ether dropwise. The hydrochloride salt of BTHIQ will precipitate as a solid. Precipitation should be near-instantaneous.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold diethyl ether to remove any remaining impurities.
-
Liberation of Free Base: Transfer the salt to a separatory funnel. Add water (20 mL) and an immiscible organic solvent like ethyl acetate (20 mL).
-
Basification: Add 2N NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 10, check with pH paper). All the solid salt should dissolve as the free base is formed.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified BTHIQ free base.
-
Validation: Confirm purity via HPLC, TLC, and ¹H NMR. The melting point should be sharp and consistent with literature values.
Protocol 2: Flash Column Chromatography
This is a standard protocol for separating BTHIQ from impurities of different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude BTHIQ onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (~2-3x the weight of your compound), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with your chosen mobile phase. A typical gradient might be:
-
Initial (Isocratic): 95:5 Hexanes:Ethyl Acetate (+ 0.5% TEA) to elute very non-polar impurities.
-
Gradient: Gradually increase the ethyl acetate concentration to 80:20 Hexanes:Ethyl Acetate (+ 0.5% TEA).
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Validation: Check purity by HPLC and NMR.
References
- EP0079383A1 - Preparation of chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines by optical resolution.
- US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
- Determination of ring conformation in 1-benzyl-1,2,3,4- tetrahydroisoquinolines and a new synthesis of the chiral compounds. Lookchem. [Link]
- Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Academy's Library Repository. [Link]
- Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
- This compound. PubChem. [Link]
- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
- A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)
- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. EP0079383A1 - Preparation of chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines by optical resolution - Google Patents [patents.google.com]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ)
A Message from Your Senior Application Scientist
Welcome to the technical support guide for 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ). As a research compound of significant interest, particularly in neuroscience, its utility can sometimes be hampered by a common yet frustrating hurdle: poor aqueous solubility.[1] Many promising experiments are derailed when a compound precipitates out of solution, leading to inaccurate concentration measurements and unreliable results.
This guide is designed to move beyond simple protocols. It provides a framework for understanding why 1-BTHIQ solubility issues occur and equips you with a logical, step-by-step approach to overcome them. We will explore the physicochemical properties of the molecule and leverage that knowledge to build robust, reproducible experimental setups.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when first working with 1-BTHIQ.
Q1: What are the key physicochemical properties of 1-BTHIQ that affect its solubility?
A: Understanding the molecular structure is the first step in troubleshooting. 1-BTHIQ has two key features that dictate its solubility:
-
A large, non-polar structure: The molecule is built on a benzylisoquinoline scaffold, which is predominantly hydrophobic (water-fearing).[2][3] This is the primary reason for its low intrinsic water solubility. Data predicts a water solubility of only ~3.5 mg/L and a logP (a measure of lipophilicity) between 3.4 and 3.9.[1]
-
A basic nitrogen atom: The tetrahydroisoquinoline ring contains a secondary amine. This nitrogen can accept a proton (it is basic), and its predicted pKa is around 9.5.[1] This means that at a pH below its pKa, the molecule will become protonated and carry a positive charge, which dramatically increases its affinity for water.
Table 1: Key Physicochemical Properties of 1-BTHIQ
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N | A significant carbon backbone contributes to hydrophobicity. |
| Molecular Weight | 223.31 g/mol | [2] |
| Predicted logP | 3.4 - 3.9 | Indicates high lipophilicity and poor aqueous solubility.[1][2][3] |
| Predicted Water Solubility | 0.0035 g/L | Very low intrinsic solubility in neutral water.[1] |
| pKa (Strongest Basic) | ~9.54 | The molecule is a weak base; solubility is highly pH-dependent.[1][4] |
| Physical Form | Solid | Must be dissolved to prepare stock solutions.[2] |
Q2: Why does my 1-BTHIQ precipitate when I dilute my DMSO stock into aqueous buffer or cell culture media?
A: This is a classic issue known as "solvent shift" precipitation. You start by dissolving 1-BTHIQ in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble. However, when you introduce a small volume of this stock solution into a large volume of an aqueous system (like phosphate-buffered saline or cell media), the DMSO concentration is diluted dramatically. The environment around the 1-BTHIQ molecule rapidly changes from organic to aqueous. Since the compound has very poor water solubility, it can no longer stay dissolved and crashes out of solution as a precipitate.[5][6]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A: While DMSO is an excellent solvent, it is not biologically inert and can impact experimental results.[7][8]
-
General Guideline: For most cell lines, it is crucial to keep the final concentration of DMSO at or below 0.5% (v/v) .[9]
-
Cytotoxicity: Concentrations above 1-2% can be cytotoxic to many cell lines.[10][11]
-
Off-Target Effects: Even at non-toxic concentrations (0.25-0.5%), DMSO can have stimulatory or inhibitory effects on cellular processes, such as cytokine production or signaling pathways, depending on the cell type.[9][10]
Therefore, it is imperative to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in all experiments to account for any solvent-induced effects.
Q4: What are the main strategies to improve the solubility of 1-BTHIQ for my in vitro assay?
A: There are three primary, validated strategies that can be used alone or in combination:
-
Co-Solvent Optimization: Using the minimum required amount of a water-miscible organic solvent like DMSO to prepare a high-concentration stock, followed by careful dilution.[8]
-
pH Adjustment: Leveraging the basic nature of 1-BTHIQ to prepare an acidic stock solution where the compound is protonated and highly soluble.[4][12]
-
Use of Solubilizing Excipients: Employing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility without using organic solvents.[13][14][15]
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed workflows for common experimental challenges.
Scenario 1: Precipitate Forms Upon Dilution of a DMSO Stock Solution
You've prepared a 50 mM stock of 1-BTHIQ in DMSO. When you add 2 µL of this stock to 1 mL of cell culture media for a final concentration of 100 µM, you observe immediate cloudiness or precipitate formation.
This workflow provides a systematic approach to resolving precipitation issues when starting with a DMSO stock.
Caption: Troubleshooting workflow for 1-BTHIQ precipitation.
Causality: The core issue is that the concentration of 1-BTHIQ exceeds its "kinetic solubility" limit the moment it hits the aqueous environment.[6] By lowering the stock concentration, you add a larger volume of the stock to reach your final concentration. This slows the solvent shift, allowing the molecules more time to disperse and interact with proteins (like albumin in FBS) in the media, which can help keep them in solution.
Step-by-Step Methodology:
-
Prepare a New, Lower Concentration Stock: Instead of a 50 mM stock, prepare a 10 mM stock of 1-BTHIQ in 100% DMSO.
-
Calculate New Dilution: To achieve a 100 µM final concentration, you will now add 10 µL of the 10 mM stock to 1 mL of your aqueous media. Note that your final DMSO concentration will be ~1%, which may be too high. If so, a 5 mM or 1 mM stock may be necessary to keep the final DMSO concentration at an acceptable level (≤0.5%).
-
Modify Dilution Technique:
-
Pipette the required volume of your DMSO stock (e.g., 5 µL of a 10 mM stock for a final concentration of 50 µM in 1 mL).
-
Dispense the stock directly into the vortex of your media tube while it is actively mixing. This rapid, forceful mixing is critical to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Use the solution immediately. Over time, even initially clear solutions of poorly soluble compounds can begin to precipitate.
-
Scenario 2: Preparing an Aqueous Stock of 1-BTHIQ (Solvent-Free)
For certain applications, such as sensitive cell types or specific biochemical assays, any amount of organic solvent is unacceptable. In this case, you need a true aqueous stock solution.
Causality: This method leverages the basic amine group on the 1-BTHIQ molecule. By preparing the solution in a mildly acidic buffer (pH 4-5), we ensure the nitrogen is protonated (R₃N + H⁺ → R₃NH⁺). This positive charge makes the molecule a salt, which is vastly more soluble in water than the neutral free base form.[4][16]
Step-by-Step Methodology:
-
Prepare an Acidic Vehicle: Prepare a sterile solution of 0.9% Saline and adjust the pH to ~4.5 using sterile 1 M HCl. A citrate or acetate buffer at pH 4.5 can also be used.
-
Weigh 1-BTHIQ: Accurately weigh the desired amount of 1-BTHIQ solid. For a 1 mM stock, this would be 0.223 mg per mL of vehicle.
-
Dissolution: Add the acidic vehicle to the solid.
-
Aid Solubilization: Vortex vigorously. Gentle warming in a 37°C water bath and/or brief sonication can help accelerate dissolution.
-
Final pH Check & Sterilization: Once fully dissolved, check the pH to ensure it is still in the desired range. Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Important Control: When using this stock in experiments, the vehicle control must be the same acidic buffer, diluted to the same final concentration as the drug stock. This accounts for any effects of the slight pH change in the final assay medium.
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[13] Their exterior is hydrophilic, while the interior cavity is hydrophobic. The non-polar 1-BTHIQ molecule partitions into this hydrophobic core, forming an "inclusion complex."[14][17] This complex effectively shields the hydrophobic drug from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[15] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[13]
Step-by-Step Methodology:
-
Prepare the Cyclodextrin Vehicle: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). For example, dissolve 10 g of HP-β-CD in a final volume of 100 mL of buffer.
-
Weigh 1-BTHIQ: Weigh the required amount of solid compound.
-
Dissolution & Complexation: Add the HP-β-CD solution to the 1-BTHIQ solid.
-
Aid Solubilization: This step requires time for the complex to form. Vortex the solution and then let it shake or rotate overnight at room temperature. Gentle warming (37-40°C) can sometimes speed up the process.
-
Sterilization: Once the solution is clear, sterilize it using a 0.22 µm syringe filter.
-
Important Control: The vehicle control for these experiments must be the HP-β-CD solution, diluted to the same final concentration as the drug stock.
Table 2: Comparison of Aqueous Solubilization Strategies
| Feature | pH Adjustment | Cyclodextrin (HP-β-CD) |
|---|---|---|
| Mechanism | Forms a soluble salt by protonating the basic nitrogen. | Encapsulates the hydrophobic molecule in a soluble complex.[14][18] |
| Speed | Relatively fast (minutes to an hour). | Slower (may require overnight incubation for full complexation). |
| Potential for Assay Interference | Can slightly alter the pH of the final assay medium. | Generally inert, but high concentrations could have osmotic effects or interact with cell membranes.[10] |
| Vehicle Control | Acidic buffer (e.g., saline, pH 4.5). | HP-β-CD solution in buffer. |
| Best For | Quick preparation; assays where a slight pH shift is tolerated. | Highly sensitive cell-based assays; when avoiding any pH change is critical. |
By systematically applying these principles and protocols, you can confidently overcome the solubility challenges of 1-BTHIQ and generate reliable, reproducible data in your in vitro experiments.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Creative Biolabs. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Nielsen, G. D., Larsen, S. T., & Poulsen, O. M. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biological procedures online, 18, 17.
- Solubility of Things. (n.d.). 1-benzyl-3,4-dihydroisoquinoline.
- Popa, G., Ștefan, M., & Bârcă, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585.
- de Almeida, A. G. S., de Oliveira, A. R. M., & de Lima, Á. A. N. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. AAPS PharmSciTech, 20(2), 72.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays.
- Kjellerup, B. V., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1096-1104.
- Sjöhamn, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 125-131.
- University of Hertfordshire. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds.
- PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- FooDB. (2011). Showing Compound this compound (FDB023308).
- Outsourced Pharma. (n.d.). Formulation Strategies For Poorly Soluble Molecules.
- Gâvan, A., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 25(6), 3192.
- ChemSynthesis. (n.d.). This compound.
- ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2016). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- ResearchGate. (2001). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
- MDPI. (2022). Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification.
- ResearchGate. (2011). Study of pH-dependent drugs solubility in water.
- Shin, E. J., et al. (2004). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neuroscience Letters, 358(1), 53-56.
- Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 1.
- International Pharmacy Acta. (2018). Enhancement of Drug Solubility: Review Abstract Articles.
- Schellekens, H., et al. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? European Journal of Pharmaceutical Sciences, 196, 106756.
- ResearchGate. (2016). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Wikipedia. (n.d.). Noscapine.
Sources
- 1. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]
- 2. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Isomers
Welcome to our dedicated technical support center for the chromatographic separation of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. As a class of molecules with significant pharmacological relevance, achieving robust and reproducible separation of BTHIQ isomers—both enantiomers and diastereomers—is critical for accurate analysis and quality control.
This resource is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causal relationships behind chromatographic phenomena and provide field-proven insights to empower you to overcome your separation hurdles.
Part 1: Troubleshooting Guide - Common Separation Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: Why am I seeing poor or no resolution between my BTHIQ enantiomers on a chiral column?
Answer:
Achieving enantiomeric resolution for BTHIQ isomers is highly dependent on creating a transient diastereomeric complex with the chiral stationary phase (CSP).[1][2] If you are observing poor or no separation, it is likely due to one or more of the following factors:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The "three-point interaction" model is a foundational concept in chiral recognition, suggesting that at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[2] BTHIQ, with its aromatic rings, chiral center, and basic nitrogen, has multiple potential interaction points. However, the chosen CSP must be able to exploit these features sterically and electronically.
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are often the first choice and have demonstrated success for BTHIQ derivatives.[3][4] They offer a combination of hydrogen bonding, π-π interactions, and steric hindrance. If one type (e.g., amylose-based) fails, a cellulose-based equivalent may provide the necessary difference in selectivity.[4]
-
Cyclodextrin-based CSPs: These are effective for analytes that can fit into their hydrophobic cavity, with interactions occurring at the rim.[5][6] The benzyl group of BTHIQ makes it a good candidate for this type of CSP.
-
-
Incorrect Mobile Phase Mode: Polysaccharide CSPs can be operated in normal-phase, polar organic, or reversed-phase modes.[7] The choice of mobile phase dramatically influences the interactions.
-
Normal-Phase (e.g., Hexane/Ethanol/Isopropanol): This mode often provides the strongest chiral recognition due to enhanced hydrogen bonding.
-
Reversed-Phase (e.g., Acetonitrile/Water or Methanol/Water): While convenient, water can sometimes interfere with the key interactions needed for chiral recognition.
-
-
Mobile Phase Additives: For a basic compound like BTHIQ, additives are crucial.[7]
-
In normal-phase, a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) is often necessary to suppress interactions with residual silanols on the silica support and improve peak shape.[3][8]
-
In reversed-phase, an acid (e.g., 0.1% trifluoroacetic acid, TFA, or formic acid) can be used, but this may alter the conformation of the analyte and its interaction with the CSP.[7]
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[4] Sometimes, decreasing the temperature can enhance the stability of the transient diastereomeric complexes, leading to better resolution. Conversely, in some cases, elevated temperatures can improve peak efficiency.[4]
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
Question 2: My BTHIQ isomer peaks are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for basic, nitrogen-containing compounds like BTHIQ is a classic problem in HPLC, primarily caused by secondary interactions with the stationary phase.[9]
-
Primary Cause: Silanol Interactions: Standard silica-based columns (both chiral and achiral) have residual silanol groups (Si-OH) on their surface. At typical mobile phase pHs, some of these silanols are deprotonated and negatively charged (Si-O⁻). The basic nitrogen atom in the BTHIQ structure becomes protonated (positively charged) and can undergo strong, undesirable ionic interactions with these silanol sites.[10] This leads to a mixed-mode retention mechanism, causing the observed peak tailing.
-
Overloading: Injecting too much sample mass onto the column can saturate the primary retention sites, forcing subsequent molecules to interact with the less-ideal secondary sites (silanols), which exacerbates tailing.
| Strategy | Mechanism | Recommended Action |
| Mobile Phase pH Control | Ion Suppression | For reversed-phase separations, increase the mobile phase pH to be at least 1.5-2 pH units above the pKa of the BTHIQ's basic nitrogen.[11] This neutralizes the analyte, minimizing its ionic interaction with silanols. Caution: Ensure your column is stable at high pH.[12] |
| Use of Additives | Competitive Binding / Shielding | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).[13] These "silanol blockers" are small, basic molecules that preferentially interact with the active silanol sites, effectively shielding the BTHIQ analyte from them. |
| Column Selection | Reduce Active Sites | Use a modern, high-purity silica column that is end-capped. End-capping treats the silica with a reagent to convert most residual silanols into less active species. For basic compounds, columns specifically designed and marketed for high performance with bases are recommended. |
| Lower Injection Mass | Avoid Saturation | Reduce the concentration of your sample or the injection volume. A simple dilution series can help determine if overloading is the primary issue. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing an HPLC column to separate BTHIQ isomers (achiral and chiral)?
A: For achiral separation of positional isomers or related impurities, a modern reversed-phase C18 column based on high-purity silica is the standard choice.[14][15] However, due to the basic nature of BTHIQ, a phenyl-hexyl or embedded polar group (PEG) phase can sometimes offer better peak shape and alternative selectivity.
For chiral separation of enantiomers, a systematic screening approach is most effective.[7][16] A good starting point is to screen two polysaccharide-based CSPs with different selectivities:
-
An amylose-based column (e.g., Chiralpak® IA, IB, IC).[8]
-
A cellulose-based column (e.g., Chiralcel® OD, OJ).[3]
Screening should ideally be performed in both normal-phase (e.g., Hexane/IPA + 0.1% DEA) and reversed-phase (e.g., ACN/Water with buffer) or polar organic modes to maximize the chances of success.[7]
Q2: How critical is mobile phase pH when separating BTHIQ on a reversed-phase column?
A: It is extremely critical . The retention and peak shape of ionizable compounds like BTHIQ are highly dependent on the mobile phase pH.[17][18][19]
-
At low pH (e.g., pH < 4): The BTHIQ nitrogen is fully protonated (cationic). This increases its polarity, leading to less retention on a reversed-phase column. Peak shape might be good if a low pH is used with an appropriate buffer.
-
Near the pKa: When the mobile phase pH is close to the pKa of the BTHIQ nitrogen, the molecule exists as a mixture of its ionized and non-ionized forms. This can lead to broad, split, or distorted peaks and should be avoided for robust methods.[9][12]
-
At high pH (e.g., pH > 9): The BTHIQ is in its neutral, un-ionized form. This makes it more hydrophobic, leading to more retention. This "ion suppression" strategy is highly effective for improving retention and peak shape for basic compounds.[17][18]
Caption: Workflow for mobile phase pH optimization for BTHIQ.
Q3: Can I use the same method for both qualitative identification and quantitative analysis?
A: Not necessarily. A method developed for qualitative screening (e.g., confirming the presence of isomers) may prioritize speed and resolution above all else. A quantitative method, however, must be rigorously validated for parameters like linearity, accuracy, precision, and robustness.[14] For instance, a quantitative method requires peaks to be perfectly symmetrical (tailing factor close to 1.0) and well-resolved (baseline resolution, Rs > 1.5) to ensure accurate integration. You may need to further optimize a screening method—perhaps by adjusting the mobile phase composition or flow rate—to meet the stringent requirements of quantitative analysis.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. (1984). Journal of Liquid Chromatography.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Phenomenex.
- Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2021). Molecules.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). Molecules.
- Poor peak shape. (n.d.). Cosmosil.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytica Acta.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials, Inc.
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). Scientific Reports.
- How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv.
- Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. (2011, May 20). Journal of Chromatography A.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). National Center for Biotechnology Information.
- Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (n.d.). Separation Science.
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Chiral Separation of (±)-Tetrahydrozoline Enantiomers by High- Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). Analytical and Bioanalytical Chemistry.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Sciences Review and Research.
- Relative energies calculated for 1-benzyl-1,2,3,4- tetrahydroisoquinoline conformations as a function of the dihedral angle θ. (n.d.). ResearchGate.
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. pharmtech.com [pharmtech.com]
- 15. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. acdlabs.com [acdlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Artifacts in 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTIQ) Neurotoxicity Assays
Welcome to the technical support resource for researchers investigating the neurotoxic effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (BTIQ). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you to identify and mitigate potential artifacts in your neurotoxicity assays. As an endogenous compound implicated in the pathology of Parkinson's disease, robust and artifact-free data on BTIQ's effects are crucial for advancing our understanding of neurodegenerative processes.[1][2][3]
This center is structured to address challenges from the foundational level of compound handling to the specifics of individual assay platforms.
Section 1: Foundational FAQs on BTIQ Handling and Experimental Setup
This section addresses critical preliminary questions regarding BTIQ's properties, which, if overlooked, can be a primary source of experimental artifacts.
Q1: My BTIQ solution appears discolored (yellow/brown) over time. Is this a concern?
A1: Yes, this is a significant concern. BTIQ, like other tetrahydroisoquinolines, is susceptible to auto-oxidation, especially when exposed to light and oxygen. This process can generate byproducts with different toxicological profiles, confounding your results. The discoloration is a visual indicator of this degradation. To ensure the integrity of your experiments, it is crucial to use freshly prepared BTIQ solutions. If you must store stock solutions, do so at -80°C in small, single-use aliquots, and protect them from light.
Q2: I'm observing precipitation of BTIQ in my cell culture media. How can I improve its solubility and what are the risks?
A2: BTIQ has limited solubility in aqueous solutions like cell culture media.[4][5] Precipitation will lead to an inaccurate and inconsistent concentration of the compound being delivered to your cells, resulting in high variability in your data.
Here are some strategies to improve solubility:
-
Use a suitable solvent for stock solutions: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.
-
Optimize the final DMSO concentration: When diluting the stock in your culture media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Pre-warm the media: Adding the BTIQ stock to media pre-warmed to 37°C can sometimes help maintain solubility.
-
Gentle mixing: Add the stock solution dropwise to the media while gently vortexing to facilitate dispersion.[4]
Troubleshooting BTIQ Solubility Issues
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon dilution | The concentration exceeds the solubility limit in the media. | Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Precipitate forms over time during incubation | The compound may be unstable, or changes in media pH are affecting solubility. | Assess the stability of BTIQ in your media over your experimental time course. Consider refreshing the media for long-term experiments.[4] |
| Cloudiness or film on the culture plate | The compound may be binding to the plasticware. | Consider using low-adhesion culture plates. |
Section 2: Troubleshooting Cell Viability Assay Artifacts
Cell viability assays are fundamental in neurotoxicity studies. However, the chemical properties of BTIQ can directly interfere with the readout of common assays.
Q3: My MTT/MTS assay is showing an unexpected increase in cell viability at high BTIQ concentrations. Is BTIQ promoting cell growth?
A3: This is highly unlikely and is a classic example of an assay artifact. Tetrazolium-based assays like MTT and MTS rely on the reduction of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by cellular dehydrogenases. However, compounds with intrinsic reducing properties can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal that is independent of cell viability.
Workflow for Investigating MTT/MTS Assay Interference
Caption: Troubleshooting workflow for MTT/MTS assay artifacts.
Q4: What are more reliable alternatives to MTT/MTS assays for assessing BTIQ-induced cytotoxicity?
A4: To avoid the artifacts associated with tetrazolium reduction, consider assays with different detection principles:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is a marker of compromised membrane integrity. It is generally less susceptible to interference from reducing compounds.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. They are highly sensitive but be aware that BTIQ is known to induce mitochondrial dysfunction, which could impact ATP levels.[6]
-
Live/Dead Staining with Fluorescent Dyes: Using a combination of dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells with compromised membranes red) allows for direct visualization and quantification of cell viability via fluorescence microscopy or flow cytometry.
Section 3: Navigating Artifacts in Oxidative Stress & ROS Assays
BTIQ is thought to induce neurotoxicity in part by increasing reactive oxygen species (ROS). However, measuring ROS can be fraught with artifacts.
Q5: I am using DCFH-DA to measure intracellular ROS, and I'm seeing a very strong signal immediately after adding BTIQ. Is this a genuine biological response?
A5: It might not be. While BTIQ can induce ROS production, a rapid and intense signal could be an artifact. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. However, this oxidation can be non-specific.
Potential sources of artifacts include:
-
Auto-oxidation of BTIQ: The process of BTIQ auto-oxidation itself can generate ROS in the cell culture medium, which might then diffuse into the cells and oxidize the probe.
-
Direct interaction with the probe: While less common, some compounds can directly interact with the fluorescent probe.
-
Phototoxicity of the probe: DCF itself can generate ROS when excited by light, leading to an amplification of the signal that may not be related to the initial biological event.
Q6: How can I validate my ROS measurements and control for these potential artifacts?
A6: A multi-pronged approach is necessary for robust ROS detection:
-
Use ROS Scavengers: Pre-treating your cells with a known antioxidant, such as N-acetylcysteine (NAC), before adding BTIQ should attenuate a genuine biological ROS signal.
-
Cell-Free Controls: Mix BTIQ with DCFH in cell-free media to see if it can directly oxidize the probe.
-
Use alternative ROS probes: No single probe is perfect. Consider using other probes that detect specific ROS, such as MitoSOX™ Red for mitochondrial superoxide.
-
Measure downstream markers of oxidative stress: Quantify lipid peroxidation (e.g., via a TBARS assay) or protein carbonylation to corroborate your ROS data with evidence of oxidative damage.
Section 4: Deconvoluting Mitochondrial Dysfunction Assay Results
Mitochondrial dysfunction is a key mechanism in many neurodegenerative diseases and is implicated in BTIQ toxicity.[6][7]
Q7: I'm using JC-1 to measure mitochondrial membrane potential (ΔΨm) and my results are inconsistent. What could be the issue?
A7: The JC-1 dye is a ratiometric probe that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as a green fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. Inconsistency can arise from several factors:
-
Dye Concentration and Loading Time: Both need to be optimized for your specific cell type. Too high a concentration can cause artifacts, while insufficient loading will result in a weak signal.
-
Cell Density: The assay can be sensitive to cell density. Ensure you are plating a consistent number of cells for each experiment.[8]
-
Compound Interference: BTIQ could potentially have intrinsic fluorescence or interact with the JC-1 dye. Run controls of BTIQ alone to check for any background fluorescence at the wavelengths used for JC-1 detection.
Signaling Pathway of BTIQ-Induced Mitochondrial Dysfunction
Caption: BTIQ-induced mitochondrial dysfunction and downstream effects.
Section 5: Ensuring Accuracy in Analytical Measurements (HPLC)
High-Performance Liquid Chromatography (HPLC) is often used to confirm the concentration and stability of BTIQ in culture media or to measure its uptake into cells.
Q8: I'm having trouble with peak tailing and shifting retention times in my HPLC analysis of BTIQ. What are the common causes?
A8: These are common HPLC issues that can often be resolved with systematic troubleshooting.[9][10][11][12]
Troubleshooting Common HPLC Issues for BTIQ Analysis
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Interaction of the basic amine group of BTIQ with acidic silanols on the column. - Column contamination or degradation. | - Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Replace the guard column or the analytical column. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature. - Use a guard column and monitor column performance over time. |
| Ghost Peaks | - Contamination in the injector or sample. - Carryover from a previous injection. | - Run a blank injection (mobile phase only). - Implement a robust needle wash protocol. |
Section 6: Protocols for Artifact Validation
Here are detailed protocols for essential control experiments to validate your findings.
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if BTIQ directly reduces the MTT tetrazolium salt.
Materials:
-
96-well plate
-
Cell culture medium (without phenol red)
-
BTIQ stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Add BTIQ to achieve the same final concentrations used in your cell-based assays. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Observe the wells for the formation of a purple color.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly.
-
Read the absorbance at 570 nm.
-
Interpretation: A dose-dependent increase in absorbance in the absence of cells indicates direct reduction of MTT by BTIQ.
Protocol 2: BTIQ Stability Assessment in Cell Culture Media via HPLC
Objective: To determine the stability of BTIQ under your experimental conditions.
Materials:
-
Cell culture medium (the same used in your experiments)
-
BTIQ stock solution
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of BTIQ in your cell culture medium at the highest concentration you plan to use.
-
Aliquot this solution into several sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Immediately analyze the concentration of BTIQ in the sample using a validated HPLC method.
-
Interpretation: Plot the concentration of BTIQ versus time. A significant decrease in concentration over time indicates instability. This will help you decide if you need to refresh the media during long-term experiments.
By carefully considering the chemical properties of BTIQ and implementing the appropriate controls and alternative assays, you can significantly increase the reliability and accuracy of your neurotoxicity data.
References
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023).
- This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed. (2014).
- This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC - PubMed Central. (n.d.).
- This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed. (2003).
- 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | Endogenous Metabolite | MedChemExpress. (n.d.).
- Troubleshooting Common HPLC Issues | Labcompare.com. (2025).
- TK-112690 solubility and stability in cell culture media - Benchchem. (n.d.).
- In situ detection of reactive oxygen species and nitric oxide production in normal and pathological tissues: improvement by differential interference contrast - PubMed. (n.d.).
- Biological Imaging with Medium-Sensitive Bichromatic Flexible Fluorescent Dyes - PubMed. (2017).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Mitochondrial dysfunction induced by bedaquiline as an anti-Toxoplasma alternative - PMC. (2023).
- The Mechanism Behind the Oxidation Protection of High Mg Al Alloys with Beryllium. (n.d.).
- Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide-Protein Interactions - PubMed. (2024).
- Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care. (n.d.).
- Cell viability & viability assays: 7 facts to be aware of - Single Use Support. (2023).
- Generating and Detecting Reactive Oxygen Species—Section 18.2. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf - NIH. (n.d.).
- Experimental Study on the Inhibition Effect of the Inhibitor on Coal Spontaneous Combustion Under Critical Temperature - PMC - NIH. (n.d.).
- Cell culture media impact on drug product solution stability - PubMed. (2016).
- Omics-based analysis of mitochondrial dysfunction and BBB integrity in post-COVID-19 sequelae - PubMed Central. (2024).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023).
- What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? (2025).
- Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC - PubMed Central. (2022).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- How to solve the problem from cell viability test? - ResearchGate. (2023).
- Evaluation of Mitochondrial Integrity & Mitochondria Membrane Potential using Cell Imaging - Molecular Devices. (n.d.).
- Adult Neurotoxicity Testing - DNTOX. (n.d.).
- How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017).
- THE TRUTH About OXIDATION in BEER & 16 Ways to PREVENT IT - YouTube. (2022).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- Inhibition of reactive oxygen species (ROS) generation. HT22 cells were... - ResearchGate. (n.d.).
- How to prevent oxidation of methionine in Retrobradykinin - Benchchem. (n.d.).
- Process for improving the solubility of cell culture media - Google Patents. (n.d.).
- The $2 trillion global wellness market gets a millennial and Gen Z glow-up - McKinsey. (2025).
- Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC - NIH. (2011).
- Neurotoxicity Assay - Visikol. (2023).
- Mitochondrial dysfunction as a biomarker of frailty: The FRAMITO study protocol - PubMed. (2025).
- Rapid, Image-Based Viability and Outgrowth Analysis for Neurotoxicity Assays - Agilent. (2025).
- HPLC Pain Points - Cytiva Life Sciences. (2022).
- Addressing Sources of Error in the Cell Viability Measurement Process | NIST. (2023).
- Reactive Oxygen Species (ROS) Detection | Biomol. (n.d.).
- Cell viability assays | Abcam. (n.d.).
Sources
- 1. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Mitochondrial dysfunction induced by bedaquiline as an anti-Toxoplasma alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omics-based analysis of mitochondrial dysfunction and BBB integrity in post-COVID-19 sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. labcompare.com [labcompare.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Selectivity in 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Synthesis
Welcome to the technical support center dedicated to enhancing the selectivity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of BTHIQ synthesis, offering troubleshooting advice and detailed protocols to address common challenges in achieving desired stereoselectivity and pharmacodynamic selectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and selectivity of BTHIQ derivatives.
Q1: What are the primary synthetic routes to 1-benzyl-1,2,3,4-tetrahydroisoquinolines and their inherent selectivity challenges?
A1: The two most prevalent methods for synthesizing the BTHIQ scaffold are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][2]
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[3][4] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. A key challenge is controlling the stereochemistry at the C1 position during the reduction of the C=N double bond of the dihydroisoquinoline intermediate.[5] Without a chiral influence, this step typically results in a racemic mixture.[6]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to directly form the tetrahydroisoquinoline ring.[2][7] The primary selectivity challenge lies in controlling the facial selectivity of the intramolecular cyclization, which determines the stereochemistry at the C1 position.[8]
Q2: How can I improve the stereoselectivity of the C1 position in my BTHIQ synthesis?
A2: Improving stereoselectivity at the C1 position is a critical aspect of BTHIQ synthesis. Several strategies can be employed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the β-arylethylamine precursor can direct the cyclization in a stereoselective manner, particularly in the Pictet-Spengler reaction.[9] The auxiliary is typically removed in a subsequent step.[9]
-
Asymmetric Hydrogenation: For syntheses proceeding via a 3,4-dihydroisoquinoline intermediate (from the Bischler-Napieralski reaction), asymmetric hydrogenation using a chiral catalyst is a powerful method.[10][11] Catalysts based on transition metals like ruthenium, rhodium, and iridium complexed with chiral ligands have shown high efficacy.[11][12]
-
Organocatalysis: Chiral organocatalysts can be used to promote enantioselective Pictet-Spengler reactions.[13] These catalysts can activate the electrophile or nucleophile, creating a chiral environment that favors the formation of one enantiomer.
Q3: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?
A3: Low yields in the Bischler-Napieralski reaction are a frequent issue.[14] Common culprits include:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring can significantly hinder the cyclization.[4][15] The reaction is most effective with electron-donating groups.[3][16]
-
Harsh Reaction Conditions: High temperatures and strongly acidic conditions can lead to decomposition of the starting material or product.[14]
-
Ineffective Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, may be necessary.[1] Milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can also be effective.[15][17]
Q4: I'm observing significant side product formation in my Pictet-Spengler reaction. How can I minimize this?
A4: Side product formation in the Pictet-Spengler reaction can arise from several sources:
-
Aldehyde Self-Condensation: Under acidic conditions, the aldehyde reactant can undergo self-condensation.[18] Using a slight excess of the aldehyde (1.1 to 1.5 molar equivalents) can help ensure complete consumption of the amine without excessive side reactions.[7]
-
Oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.[18]
-
Formation of Stable Intermediates: The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, it can lead to a low yield of the desired product.[18]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the synthesis of BTHIQ derivatives.
Troubleshooting Low Yield in Bischler-Napieralski Reaction
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Deactivated aromatic ring due to electron-withdrawing groups. | Use stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[1] Consider synthesizing the target molecule via an alternative route if the ring is strongly deactivated. |
| Insufficiently powerful dehydrating agent. | Switch to a more potent dehydrating agent. For sensitive substrates, consider milder conditions such as Tf₂O with a non-nucleophilic base.[15][17] | |
| Formation of a tar-like substance | Polymerization and decomposition at high temperatures.[15] | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Ensure adequate solvent to maintain a stirrable mixture.[15] |
| Significant amount of styrene-like side product | Retro-Ritter reaction is occurring, favored by the formation of a conjugated system.[3] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[3] Alternatively, use oxalyl chloride to form an N-acyliminium intermediate, which avoids elimination.[3] |
Troubleshooting Poor Stereoselectivity in Asymmetric Hydrogenation of Dihydroisoquinolines
| Symptom | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Suboptimal catalyst or ligand. | Screen a variety of chiral phosphine ligands (e.g., BINAP derivatives) and transition metal precursors (Ru, Rh, Ir).[5][19] |
| Incorrect solvent or temperature. | Optimize reaction conditions. Solvents can have a significant impact on enantioselectivity. Lowering the temperature may improve selectivity. | |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and dry. Impurities can deactivate the catalyst. | |
| Incomplete conversion | Insufficient catalyst loading or hydrogen pressure. | Increase catalyst loading and/or hydrogen pressure. Ensure the reaction is adequately stirred to facilitate mass transfer. |
| Deactivated substrate. | Some substrates are inherently less reactive. Consider modifying the substrate or exploring alternative reduction methods. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Bischler-Napieralski Cyclization using POCl₃
This protocol is suitable for β-arylethylamides with electron-rich aromatic rings.
-
Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry acetonitrile.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution.[14]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[14]
-
Basification: Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]
Protocol 2: Asymmetric Transfer Hydrogenation of a 1-Aryl Dihydroisoquinoline
This protocol utilizes a Ru/TsDPEN complex for the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines.
-
Catalyst Preparation: In a glovebox, prepare the arene/Ru/TsDPEN catalyst complex.
-
Reaction Setup: In a reaction vessel, dissolve the 1-aryl dihydroisoquinoline (1.0 equiv) in an appropriate solvent (e.g., formic acid/triethylamine mixture).
-
Catalyst Addition: Add the chiral ruthenium catalyst to the reaction mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature for the required time. Monitor the reaction progress by chiral HPLC to determine both conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography to obtain the enantiomerically enriched this compound.[20]
Section 4: Improving Pharmacodynamic Selectivity
Achieving selectivity for a specific biological target over others is a cornerstone of drug development. For BTHIQ derivatives, which can interact with a wide range of receptors and enzymes, optimizing pharmacodynamic selectivity is crucial.[21][22]
Q5: How can I improve the target selectivity of my BTHIQ derivatives?
A5: Improving target selectivity is an iterative process involving chemical synthesis and biological testing. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the BTHIQ core and analyze the impact on activity at the target and off-target sites. This can involve altering substituents on the aromatic rings and the benzyl group.[21]
-
Computational Modeling: Utilize molecular docking and pharmacophore modeling to understand the binding interactions of your compounds with the target protein.[23] This can guide the design of new derivatives with improved selectivity.
-
Exploiting Subtle Binding Site Differences: Even closely related proteins have differences in their binding sites. Designing compounds that exploit these differences, for example, through specific hydrogen bonds or by occupying unique pockets, can significantly enhance selectivity.[24][25]
-
Isosteric Replacements: Replace functional groups with isosteres to modulate the electronic and steric properties of the molecule, which can influence binding affinity and selectivity.
Section 5: Visualizations
Diagram 1: General Synthetic Routes to BTHIQs
Caption: Key synthetic pathways to BTHIQ derivatives.
Diagram 2: Troubleshooting Workflow for Low Bischler-Napieralski Yield
Caption: Decision tree for troubleshooting low yields.
References
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- ACS Publications. Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant this compound Alkaloids | The Journal of Organic Chemistry. [Link]
- Grokipedia. Bischler–Napieralski reaction. [Link]
- ResearchGate. Bischler–Napieralski-Reaktion. [Link]
- MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
- J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
- IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
- PubMed Central.
- ResearchGate.
- SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Google Patents. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
- Wikipedia. Pictet–Spengler reaction. [Link]
- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
- PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]
- Springer. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- PubMed Central. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
- PubMed.
- ResearchGate. Asymmetric Catalytic Hydrogenation toward a Value‐Added Chiral Building Block: Optically Active γ‐Butyrolactone Scaffold from Renewable and Synthetic Derived Feedstocks. [Link]
- RSC Publishing. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. [Link]
- PrepChem.com. Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. [Link]
- PubMed Central.
- Google Patents.
- International Journal of Scientific & Technology Research.
- PubMed Central. Rational Approaches to Improving Selectivity in Drug Design. [Link]
- PubMed Central.
- MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]
- Semantic Scholar.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 6. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. grokipedia.com [grokipedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In silico target fishing and pharmacological profiling for the isoquinoline alkaloids of Macleayacordata (Bo Luo Hui) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. The content is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the principles at play.
Introduction: The Challenge of the Blood-Brain Barrier
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[1][2] However, it also poses a significant obstacle for the delivery of therapeutic agents, including many potentially valuable BTHIQ analogs, to the brain.[3][4] It is estimated that over 98% of small-molecule drugs do not readily cross the BBB.[4][5]
BTHIQ and its analogs are a class of compounds with a wide range of pharmacological activities, including neuroprotective and neurotoxic effects. While some BTHIQ derivatives can cross the BBB, their efficiency in doing so varies significantly.[6] Enhancing the brain penetration of promising therapeutic BTHIQ analogs is a critical step in their development as CNS drugs. This guide will walk you through common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the BBB penetration of BTHIQ analogs.
Q1: What are the key physicochemical properties of my BTHIQ analog that I should optimize for better BBB penetration?
A1: Several physicochemical properties are critical for passive diffusion across the BBB.[7][8] Generally, small, moderately lipophilic molecules with limited hydrogen bonding potential are more likely to cross.[9][10]
Here are the key parameters to consider, often guided by frameworks like Lipinski's Rule of Five and specific CNS drug guidelines:[11][12][13]
| Property | Guideline for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[10][14][15] |
| Lipophilicity (logP) | 1.5 - 5 | A balance is crucial. Sufficient lipophilicity is needed to partition into the lipid membranes of the endothelial cells, but excessive lipophilicity can lead to sequestration in the membrane or non-specific binding.[13][16][17] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the lipid membrane.[9][11] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, fewer acceptors improve membrane permeability.[9][11] |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA generally correlates with better BBB penetration. |
| Ionization (pKa) | pKa between 4 and 10 | The uncharged form of a molecule is more lipid-soluble and thus more likely to cross the BBB.[9] |
It's important to note that these are guidelines, not strict rules. Some successful CNS drugs violate one or more of these parameters, often by utilizing active transport mechanisms.[12]
Q2: My BTHIQ analog has favorable physicochemical properties, but still shows low brain uptake. What could be the reason?
A2: If your compound's properties suggest good passive diffusion, but in vivo or in vitro results are poor, the most likely culprit is active efflux by transporters at the BBB.[1][18]
The most prominent efflux transporter is P-glycoprotein (P-gp) , a member of the ATP-binding cassette (ABC) transporter family.[1][2][19] P-gp acts as a "molecular vacuum cleaner," actively pumping a wide range of structurally diverse compounds out of the brain endothelial cells and back into the bloodstream.[20]
How to investigate P-gp efflux:
-
In vitro efflux assays: Utilize cell-based models that express P-gp, such as MDCK-MDR1 cells.[21] Compare the permeability of your compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in permeability with the inhibitor suggests your compound is a P-gp substrate.[22]
-
In vivo studies: In animal models, co-administer your BTHIQ analog with a P-gp inhibitor. An increase in the brain-to-plasma concentration ratio would indicate that P-gp efflux is limiting brain penetration.
Q3: What are the primary strategies I can use to enhance the BBB penetration of my BTHIQ analog?
A3: There are several strategies you can employ, broadly categorized as follows:
-
Structural Modification:
-
Lipophilicity Modulation: Systematically modify the structure to achieve an optimal logP value.[17][23][24]
-
Hydrogen Bond Masking: Introduce chemical groups that mask hydrogen bond donors and acceptors without significantly increasing molecular weight.[16][23]
-
Prodrug Approach: Covalently attach a lipophilic moiety to your BTHIQ analog, which is then cleaved in the brain to release the active drug.[5][25][26] This "lipidization" strategy can temporarily increase lipophilicity to facilitate BBB crossing.[5]
-
-
Hijacking Transport Systems:
-
Carrier-Mediated Transport (CMT) Prodrugs: Design prodrugs that mimic endogenous molecules transported into the brain by specific carriers.[5][27] For example, conjugating your analog to an amino acid could facilitate transport via the L-type amino acid transporter 1 (LAT1).[16][28]
-
Receptor-Mediated Transcytosis (RMT): Attach your compound to a ligand that binds to a receptor on the BBB, such as the transferrin or insulin receptor. This triggers endocytosis and transport across the endothelial cell.[29]
-
-
Advanced Delivery Systems:
Below is a diagram illustrating these strategic approaches.
Caption: Overview of strategies to improve BBB penetration.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low Permeability in In Vitro BBB Models
Symptoms:
-
Low apparent permeability coefficient (Papp) in a Transwell assay using cell lines like hCMEC/D3 or bEnd.3.[36]
-
High percentage of Lucifer Yellow or FITC-dextran leakage, indicating poor barrier integrity.[22]
Possible Causes & Solutions:
| Cause | Diagnostic Check | Solution |
| Poor cell monolayer integrity | Measure Transendothelial Electrical Resistance (TEER). Low TEER values indicate a leaky barrier.[37] | Optimize cell seeding density and culture time. Ensure proper handling of Transwell inserts. Consider co-culture models with astrocytes or pericytes to enhance barrier tightness. |
| Compound is a substrate for efflux transporters | Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. | Co-incubate with a known P-gp inhibitor (e.g., verapamil). A decrease in the efflux ratio confirms P-gp involvement.[22] If efflux is confirmed, consider structural modifications to reduce P-gp recognition. |
| Low compound solubility | Visually inspect the donor compartment for precipitation. Measure compound concentration in the donor and receiver compartments at the end of the experiment. | Decrease the starting concentration of the compound. Use a co-solvent (e.g., DMSO), but keep the final concentration low (<1%) to avoid cell toxicity. |
| Compound instability in assay buffer | Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS. | If degradation is observed, consider using a more stable buffer or shortening the incubation time. |
| High plasma protein binding | If the assay includes serum, high binding to proteins like albumin can reduce the free fraction of the compound available for transport. | Perform the assay in a protein-free buffer to determine the intrinsic permeability. |
Here is a workflow for troubleshooting low in vitro permeability.
Caption: Troubleshooting workflow for low in vitro permeability.
Problem 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Symptoms:
-
The concentration of your BTHIQ analog in the brain is significantly lower than in the plasma at various time points.
-
The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is less than 1.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Solution |
| High P-gp Efflux | This is a very common reason for low Kp.[1][18] | Conduct a study in P-gp knockout mice or co-administer a P-gp inhibitor. A significant increase in Kp will confirm this.[18] If confirmed, medicinal chemistry efforts should focus on designing analogs that are not P-gp substrates. |
| Rapid Metabolism in the Brain or Periphery | Analyze plasma and brain homogenates for metabolites. | If rapid peripheral metabolism is occurring, consider modifying the compound to block the metabolic site or use a different route of administration. For brain metabolism, a prodrug approach where the active compound is released at the target site might be beneficial. |
| High Plasma Protein Binding | Measure the fraction of unbound drug in plasma (fu,plasma). | While high plasma protein binding can limit the free drug available to cross the BBB, it doesn't always correlate with low brain penetration.[7][9] Focus on optimizing the unbound concentration. |
| Poor Physicochemical Properties | Re-evaluate the compound's properties against the guidelines for CNS drugs (see FAQ 1). | Synthesize and test new analogs with improved properties (e.g., lower MW, optimized logP, fewer H-bond donors/acceptors).[23][24] |
| High Non-specific Brain Tissue Binding | Measure the fraction of unbound drug in brain homogenate (fu,brain). A very low fu,brain can lead to a high total brain concentration but low unbound concentration at the target. | While a high Kp might seem desirable, a high Kp,uu is a better indicator of target engagement.[38] Aim for a Kp,uu between 0.5 and 2 for optimal CNS drugs. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines a standard method for assessing the permeability of a BTHIQ analog across a cell-based BBB model.[22]
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
BTHIQ analog stock solution (in DMSO)
-
Lucifer Yellow solution (as a marker of paracellular permeability)
-
Analytical equipment (e.g., LC-MS/MS, fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a pre-optimized density.
-
Culture and Barrier Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor barrier integrity by measuring TEER daily. The TEER should plateau at a stable, high value.[37]
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed assay buffer. b. Add assay buffer containing the BTHIQ analog and Lucifer Yellow to the apical (donor) compartment. c. Add fresh assay buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. f. At the end of the experiment, take a sample from the apical compartment.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the compound to the basolateral compartment and sample from the apical compartment. This is crucial for determining the efflux ratio.
-
Sample Analysis: a. Analyze the concentration of the BTHIQ analog in all samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer Yellow to assess barrier integrity during the experiment.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B).
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol describes a method to determine the distribution of a BTHIQ analog between the brain and plasma.[39][40]
Materials:
-
Rodents (e.g., mice or rats)
-
BTHIQ analog formulation for administration (e.g., intravenous, intraperitoneal)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Compound Administration: Administer the BTHIQ analog to a cohort of animals at a specified dose and route.
-
Sample Collection: a. At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize a subgroup of animals. b. Collect a blood sample via cardiac puncture into a heparinized tube. c. Immediately perfuse the animal with saline to remove blood from the brain vasculature. d. Excise the brain, rinse with cold saline, blot dry, and record the weight.
-
Sample Processing: a. Centrifuge the blood sample to separate the plasma. b. Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline). c. Process both plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract the compound.
-
Sample Analysis: a. Determine the concentration of the BTHIQ analog in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the brain concentration (ng/g of tissue). b. Calculate the plasma concentration (ng/mL). c. Determine the brain-to-plasma ratio (Kp): Kp = Brain Concentration / Plasma Concentration. d. For a more accurate assessment, determine the unbound concentrations (by measuring fu,brain and fu,plasma) and calculate Kp,uu.
References
- Cordon-Cardo, C., O'Brien, J. P., Casals, D., Rittman-Grauer, L., Biedler, J. L., Melamed, M. R., & Bertino, J. R. (1989). Multidrug-resistance gene (P-glycoprotein) is expressed by endothelial cells at blood-brain barrier sites. Proceedings of the National Academy of Sciences, 86(2), 695-698. [Link]
- Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-896. [Link]
- Xiong, B., Wang, Y., Zhang, J., Li, J., Wang, Y., Li, Y., ... & Sun, H. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
- He, Y., Su, G., Wang, M., & Sun, H. (2021). Prodrug strategy for enhanced therapy of central nervous system disease.
- Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 110(3), 1049-1067. [Link]
- Oreate AI. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
- Gynther, M., & Långvik, O. (2013). Prodrug approaches for CNS delivery. Current pharmaceutical design, 19(42), 7463-7481. [Link]
- Terstappen, G. C., Meyer, A. H., Bell, R. D., & Zhang, W. (2021). Strategies for delivering therapeutics across the blood-brain barrier. Nature reviews Drug discovery, 20(5), 362-383. [Link]
- Maltesen, M. J., & van de Weert, M. (2017). Crossing the blood-brain barrier: advances in nanoparticle technology for drug delivery in neuro-oncology. Journal of drug delivery, 2017. [Link]
- He, Y., Su, G., Wang, M., & Sun, H. (2021). Prodrug strategy for enhanced therapy of central nervous system disease.
- Rautio, J., Gynther, M., & Laine, K. (2013). Prodrug approaches for CNS delivery. Current pharmaceutical design, 19(42), 7463-7481. [Link]
- Sonavane, G., Tomoda, K., & Makino, K. (2008). Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges. Current pharmaceutical design, 14(22), 2281-2293. [Link]
- Prokai, L., & Prokai-Tatrai, K. (2003). Progress in drug delivery to the central nervous system by the prodrug approach. Progress in drug research, 61, 155-188. [Link]
- Xiong, B., Wang, Y., Zhang, J., Li, J., Wang, Y., Li, Y., ... & Sun, H. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
- van Assema, R., Lubberink, M., Boellaard, R., Schuit, R. C., Windhorst, A. D., Lammertsma, A. A., & van Berckel, B. N. (2012). P-glycoprotein function at the blood-brain barrier: effects of age and gender. Molecular imaging and biology, 14(6), 771-776. [Link]
- Mukherjee, A., Prasad, P., & Naskar, A. (2021). Nanoparticles mediated drug delivery pathways across the blood-brain barrier. Journal of Controlled Release, 338, 23-38. [Link]
- Sonavane, G., Tomoda, K., & Makino, K. (2008). Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges. Current pharmaceutical design, 14(22), 2281-2293. [Link]
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]
- Lin, X., & Li, J. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1269-1282. [Link]
- van Rooy, I., Cakir-Tascioglu, S., Hennink, W. E., Storm, G., Schiffelers, R. M., & Mastrobattista, E. (2011). In vivo methods to study uptake of nanoparticles into the brain. Pharmaceutical research, 28(3), 456-471. [Link]
- Industrial & Engineering Chemistry Research. (2019). 110th Anniversary: Nanoparticle Mediated Drug Delivery for the Treatment of Alzheimer's Disease: Crossing the Blood–Brain Barrier. [Link]
- ResearchGate. (n.d.). The Role of P-glycoprotein in the Blood-Brain Barrier. [Link]
- Jo, A. R., Lee, S. H., Park, J. H., Kim, D. D., & Lee, S. H. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. [Link]
- Xiong, B., Wang, Y., Zhang, J., Li, J., Wang, Y., Li, Y., ... & Sun, H. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
- Cellomatics Biosciences. (2023). Inventing a new in vitro model for the blood brain barrier. [Link]
- Bio Help Learning. (2024).
- The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
- ResearchGate. (n.d.). Beyond transporters, the physicochemical properties of drug molecules... [Link]
- Fernandes, T. B., Segretti, M. C. F., Polli, M. C., & Parise-Filho, R. (2016). Analysis of the applicability and use of Lipinski's rule for central nervous system drugs. Letters in Drug Design & Discovery, 13(10), 999-1006. [Link]
- de Boer, A. G., & Gaillard, P. J. (2005). In vivo methods to estimate drug transport to the brain across the blood-brain barrier. Medicinal chemistry reviews-online, 2(2), 127-131. [Link]
- Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC neurology, 9(Suppl 1), S3. [Link]
- van Rooy, I., Cakir-Tascioglu, S., Hennink, W. E., Storm, G., Schiffelers, R. M., & Mastrobattista, E. (2011). In vivo methods to study uptake of nanoparticles into the brain. Pharmaceutical research, 28(3), 456-471. [Link]
- Kaur, H., & Singh, G. (2013). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Journal of Drug Delivery and Therapeutics, 3(4). [Link]
- Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC neurology, 9(1), 1-6. [Link]
- Patsnap Synapse. (2025). What characteristics of compounds cross the blood-brain barrier? [Link]
- Ronaldson, P. T., & Davis, T. P. (2023). Methods to study drug uptake at the blood-brain barrier following experimental ischemic stroke: In vitro and in vivo approaches. Methods in molecular biology (Clifton, N.J.), 2647, 239–254. [Link]
- Fernandes, T. B., Segretti, M. C. F., Polli, M. C., & Parise-Filho, R. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9), 1-8. [Link]
- Chen, Y. C., Chen, C. H., Yeh, S. H., & Tsai, T. H. (2006). 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience letters, 395(1), 63-66. [Link]
- Wikipedia. (n.d.). Lipinski's rule of five. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. [Link]
- Sygnature Discovery. (n.d.).
- Kim, D. Y., & Lee, S. H. (2022). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Experimental neurobiology, 31(1), 1–14. [Link]
- Loryan, I., & Fricker, G. (2015). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Current pharmaceutical biotechnology, 16(10), 861–873. [Link]
- Chen, Y., & Liu, L. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. International journal of nanomedicine, 7, 419–435. [Link]
- European Journal of Medicinal Chemistry. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of compounds that cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 16. Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog [oreateai.com]
- 17. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biohelplearning.com [biohelplearning.com]
- 21. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. mdpi.com [mdpi.com]
- 23. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Nanoparticle Enabled Drug Delivery Across the Blood Brain Barrier: in vivo and in vitro Models, Opportunities and Challenges | Bentham Science [eurekaselect.com]
- 32. Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges. | Semantic Scholar [semanticscholar.org]
- 33. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. jddtonline.info [jddtonline.info]
- 36. medical.researchfloor.org [medical.researchfloor.org]
- 37. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 38. researchgate.net [researchgate.net]
- 39. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Selectivity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ) and its analogs. The unique scaffold of 1-BTHIQ, an endogenous neurotoxin and a building block for numerous pharmacologically active compounds, presents both significant opportunities and challenges in drug discovery.[1][2][3] A primary hurdle is managing its inherent pharmacological promiscuity to minimize off-target effects, which can lead to toxicity or confound experimental results.[4][5][6]
This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. Our goal is to empower you to anticipate, identify, and mitigate off-target effects, ultimately leading to more robust and reliable research outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-BTHIQ and its derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Issue 1: My 1-BTHIQ analog shows potent on-target activity in a biochemical assay, but in cell-based assays, I observe unexpected phenotypes or toxicity at similar concentrations.
Possible Cause: This discrepancy often points to off-target interactions within the complex cellular environment. While your compound may be selective for your primary target in an isolated system, in a cell, it can interact with numerous other proteins, such as receptors, ion channels, and enzymes, leading to unintended biological consequences.[7] The 1-BTHIQ scaffold is known to interact with multiple biological targets, including dopaminergic and adrenergic systems.[4][8][9]
Troubleshooting Workflow:
Caption: Workflow for improving target selectivity.
Step-by-Step Protocol:
-
Structural Biology and Homology Modeling:
-
Rationale: Understanding the three-dimensional structure of your primary target and off-targets is key to designing more selective compounds. [10] * Protocol:
-
If crystal structures are available, perform a detailed comparison of the binding pockets.
-
If no crystal structures exist, build homology models of your targets using servers like SWISS-MODEL.
-
Dock your 1-BTHIQ analog into the binding sites of both the on-target and off-target proteins to identify key interactions and subtle differences.
-
-
-
Rational Drug Design to Enhance Selectivity:
-
Rationale: Introduce chemical modifications that favor interaction with the on-target protein while disfavoring interaction with the off-target. [11] * Protocol:
-
Exploit Size Differences: If the on-target binding pocket is larger, add bulky substituents to your compound that would clash with the smaller off-target pocket. [10] * Target Unique Residues: If the on-target has a unique amino acid residue (e.g., one that can form a hydrogen bond), modify your compound to interact specifically with that residue.
-
Increase Rigidity: A more rigid compound may have a higher entropic penalty for binding to a less complementary off-target site.
-
-
-
Iterative Synthesis and Screening:
-
Rationale: The design-synthesize-test cycle is central to lead optimization.
-
Protocol:
-
Synthesize the rationally designed analogs.
-
Perform quantitative pharmacological assays (e.g., radioligand binding or functional assays) to determine the affinity (Ki or IC50) for both the on-target and key off-targets.
-
Calculate the selectivity ratio (off-target Ki / on-target Ki) for each compound. A higher ratio indicates better selectivity.
-
Use these results to refine your structural models and design the next generation of compounds.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for 1-BTHIQ and its derivatives?
A1: Based on available literature, the 1-BTHIQ scaffold has a known propensity to interact with:
-
Dopaminergic System: This includes dopamine transporters (DAT) and dopamine receptors (e.g., D2-like receptors). [4][5][9][12]This is a critical consideration for any CNS-targeted application.
-
Adrenergic System: Analogs of 1-BTHIQ have shown potent activity at beta-adrenergic receptors (β1, β2, β3). [8][13]* Monoamine Oxidases (MAO) and Catechol-O-Methyltransferase (COMT): 1-BTHIQ can inhibit these key enzymes involved in neurotransmitter metabolism. [4][5][6]* Other GPCRs and Ion Channels: Due to its structural features, the 1-BTHIQ scaffold may interact with a range of other G-protein coupled receptors and ion channels. Broad-panel screening is recommended to identify these. [7] Q2: How can I distinguish between off-target toxicity and non-specific cytotoxicity?
A2: This is a crucial distinction. Non-specific cytotoxicity is often observed at high compound concentrations and can be due to effects like membrane disruption. Off-target toxicity, on the other hand, is a specific interaction with a biological target that leads to a toxic phenotype.
| Characteristic | Off-Target Toxicity | Non-Specific Cytotoxicity |
| Concentration | Typically occurs at lower, pharmacologically relevant concentrations. | Usually observed at high concentrations, often with a steep dose-response curve. |
| SAR | A clear structure-activity relationship is often observable. | Often lacks a clear SAR; structurally diverse compounds may show similar effects. |
| Mechanism | Can often be rescued by an antagonist for the off-target or by knocking out the off-target. | Not typically rescuable by specific antagonists. |
| Assay Readout | May produce a specific cellular phenotype (e.g., apoptosis, cell cycle arrest). | Often results in general cell death and membrane disruption (e.g., LDH release). |
Q3: Are there any formulation strategies that can help reduce off-target effects?
A3: Yes, formulation can play a role, primarily by controlling the biodistribution of the compound. For example, encapsulating a 1-BTHIQ analog in a lipid-based nanocarrier can help target it to a specific tissue (e.g., a tumor), thereby reducing its exposure to off-target sites in healthy tissues and minimizing systemic side effects.
Q4: What is the role of counter-screening in a 1-BTHIQ research program?
A4: Counter-screening is an essential tool for eliminating false positives and compounds with undesirable properties. [14]In the context of 1-BTHIQ, a counter-screen could involve:
-
A related but distinct target: For example, if your primary target is a specific dopamine receptor subtype, you would counter-screen against other dopamine receptor subtypes to ensure selectivity.
-
An unrelated target from a different family: This helps to identify compounds with broad, non-specific activity.
-
Assay-specific interference: For instance, if your primary assay uses a luciferase reporter, a counter-screen against luciferase itself is necessary to rule out direct inhibition of the reporter enzyme.
By implementing these troubleshooting strategies and keeping these FAQs in mind, you will be better equipped to navigate the complexities of working with the this compound scaffold and advance your research with greater confidence and scientific rigor.
References
- Kattam, A. et al. (2006). This compound-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry, 14(6), 1684-1697.
- Wąsik, A. et al. (2014). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 26(3), 240-254.
- Iturriaga-Vásquez, P. et al. (2006). N-substitution and α1-adrenergic receptor affinity of laudanosine analogues. Journal of the Chilean Chemical Society.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15325-15365.
- Aboul-Enein, H. Y. et al. (2013). Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. Archiv der Pharmazie, 346(11), 814-823.
- Wąsik, A. et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research, 26(3), 240-254.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15325-15365.
- Humphries, P. S. et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403.
- Melzig, M. F. et al. (2000). In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. Journal of Ethnopharmacology, 73(1-2), 153-159.
- Teklu, M. et al. (2014). In-vitro Antiproliferative Activity of New Tetrahydroisoquinolines (THIQs) on Ishikawa Cells and their 3D Pharmacophore Models. PMC.
- Whitebread, S. et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
- Kamal, A. et al. (2015). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. European Journal of Medicinal Chemistry, 93, 454-465.
- Fraundorfer, P. F. et al. (2001). Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 290-299.
- Wąsik, A. et al. (2012). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 22(1), 39-51.
- PubChem. This compound. PubChem.
- ChemHelpASAP. (2023). structural changes & SAR for lead optimization. YouTube.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0004087). HMDB.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
- Whitebread, S. et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
- Al-Hiari, Y. M. et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Chemistry.
- Camacho, C. J. & Zhang, C. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(2), 529-548.
- Velazquez-Campoy, A. et al. (2015). Finding a better path to drug selectivity. Trends in Pharmacological Sciences, 36(8), 491-501.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. This compound-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hmdb.ca [hmdb.ca]
Technical Support Center: Optimization of Catalytic Systems for Asymmetric Synthesis of BTHIQs
Welcome to the technical support center for the asymmetric synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) and their bis-analogs (BTHIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these challenging yet crucial transformations. The synthesis of enantiomerically pure THIQs is of paramount importance as this structural motif is a privileged scaffold in numerous biologically active compounds and pharmaceuticals.[1] This resource provides in-depth, field-proven insights into troubleshooting common experimental hurdles, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for the asymmetric synthesis of THIQs?
A: The most prevalent and successful catalytic systems are based on transition metals, primarily Iridium (Ir) and Rhodium (Rh), complexed with chiral phosphine ligands.[2] Iridium catalysts, in particular, are widely used for the asymmetric hydrogenation of the C=N bond in dihydroisoquinoline (DHIQ) precursors.[3] The choice of the chiral ligand is critical for achieving high enantioselectivity. Commonly employed ligand families include atropisomeric biaryl diphosphines like MeO-BIPHEP and SEGPHOS, as well as ferrocenyl phosphines.[3][4][5][6]
Q2: Why is achieving high enantioselectivity so critical, and what does enantiomeric excess (ee) signify?
A: Enantioselectivity is crucial because the biological activity of chiral molecules, such as pharmaceuticals, is often highly dependent on their stereochemistry.[7] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[8] Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer.[8] An ee of 99% indicates a 99.5:0.5 ratio of the two enantiomers, which is often a target for pharmaceutical applications.
Q3: What are the key reaction parameters that I need to control to ensure a successful and reproducible synthesis?
A: Success in asymmetric hydrogenation hinges on the meticulous control of several variables. The most critical factors include:
-
Catalyst System: The choice of metal precursor and chiral ligand.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence both reactivity and enantioselectivity.
-
Temperature and Hydrogen Pressure: These parameters affect reaction kinetics and, in some cases, the stereochemical outcome.[5][9]
-
Substrate Purity: Impurities in the substrate or solvent can act as catalyst poisons.
-
Additives: Acids or bases are sometimes required to activate the catalyst or the substrate.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the optimization of asymmetric THIQ synthesis.
Problem 1: Low Enantiomeric Excess (ee)
-
Q: My reaction gives high conversion, but the enantiomeric excess (ee) is poor. What is the most likely cause?
A: The primary determinant of enantioselectivity is the chiral ligand complexed to the metal center. The ligand's structure creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.[10] If the ee is low, the ligand is not providing sufficient steric or electronic discrimination.
Suggested Solutions:
-
Ligand Screening: This is the most crucial optimization step. A range of chiral ligands with different structural and electronic properties should be tested. For example, classical atropisomeric diphosphines have proven highly effective in iridium-catalyzed hydrogenations of DHIQs.[4] It is often beneficial to screen ligands from different classes (e.g., BINAP derivatives, P,N-ligands).
-
Solvent Optimization: The solvent can influence the conformation of the catalyst-substrate complex. A change from a non-coordinating solvent like toluene to a more polar one like dichloromethane (DCM) or an alcohol can significantly impact the ee. A systematic screening of solvents is recommended.
-
Temperature Adjustment: Lowering the reaction temperature often increases enantioselectivity. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products becomes more significant relative to the available thermal energy (kT). However, this may come at the cost of a slower reaction rate.[9]
-
Problem 2: Low Conversion or No Reaction
-
Q: My reaction is not proceeding to completion, or it fails to start altogether. What factors should I investigate?
A: Low reactivity can stem from several issues, but catalyst deactivation or poisoning is a very common culprit, especially with heteroaromatic substrates.[5]
Suggested Solutions:
-
Address Catalyst Poisoning: The nitrogen atom in isoquinoline substrates can coordinate strongly to the metal center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[5][6] A highly effective strategy is to activate the substrate by reacting it with an activating agent like a chloroformate. This forms an isoquinolinium salt, which partially destroys the aromaticity and prevents N-coordination to the catalyst, thereby enhancing reactivity.[5][6]
-
Verify Catalyst Activity: Ensure the catalyst precursor and ligand are pure and handled under inert conditions (e.g., in a glovebox) to prevent degradation from air or moisture. Prepare the active catalyst in situ according to a reliable protocol (see Protocol 1 below).
-
Check for Inhibitors: Ensure all reagents and solvents are of high purity and anhydrous. Trace impurities (e.g., water, sulfur compounds) can deactivate the catalyst.
-
Increase Hydrogen Pressure and/or Temperature: Increasing the H₂ pressure increases the concentration of hydrogen available for the reaction. Cautiously increasing the temperature can also overcome activation energy barriers, though this may negatively impact enantioselectivity.[9]
-
Investigate Catalyst Deactivation Kinetics: Catalyst deactivation can be a time-dependent, first-order process.[11] If the reaction starts but then stalls, it suggests the catalyst is losing activity over time. In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.
-
Problem 3: Results are Not Reproducible
-
Q: I achieved a great result once, but I am struggling to reproduce it. What could be the cause of this inconsistency?
A: Reproducibility issues in sensitive catalytic reactions often trace back to subtle, uncontrolled variables.
Suggested Solutions:
-
Standardize Catalyst Preparation: The in situ generation of the active catalyst is a critical step. Ensure the precursor-to-ligand ratio, stirring time, and temperature are identical for every experiment. Even minor variations can lead to different active species in solution.
-
Purify Reagents and Solvents: Use freshly distilled or purchased anhydrous solvents. Ensure the substrate is pure, as batch-to-batch variations can introduce inhibitors.
-
Maintain a Strict Inert Atmosphere: Oxygen can irreversibly oxidize the phosphine ligands and the metal center, destroying the catalyst. Perform all manipulations in a high-quality glovebox or using rigorous Schlenk techniques.
-
Control Reaction Setup: Ensure consistent stirring rates to avoid mass transfer limitations. Use a reaction vessel of the same size and material for each run.
-
Key Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation of a DHIQ
This protocol is adapted from established methods for iridium-catalyzed asymmetric hydrogenation.[4]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral Phosphine Ligand (e.g., (R)-MeO-BIPHEP)
-
Dihydroisoquinoline (DHIQ) substrate
-
Anhydrous, degassed solvent (e.g., Toluene or DCM)
-
Additive (if required, e.g., I₂)
-
Stainless-steel autoclave with a glass insert and magnetic stir bar
Procedure:
-
In a Glovebox: To a clean, dry vial, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%).
-
Add 2 mL of anhydrous, degassed solvent and stir the resulting solution at room temperature for 15-20 minutes to allow for pre-formation of the catalyst complex.
-
If an additive is required, add it at this stage and stir for an additional 15 minutes.
-
In a separate vial, dissolve the DHIQ substrate (0.5 mmol, 100 mol%) in 3 mL of the same solvent.
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial, remove it from the glovebox, and transfer the entire reaction mixture to a glass insert inside a stainless-steel autoclave.
-
Seal the autoclave, purge it 3-5 times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Place the autoclave on a magnetic stirring plate and stir at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ pressure.
-
Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure.
-
The crude product can then be purified by column chromatography and analyzed to determine conversion (by ¹H NMR) and enantiomeric excess (by chiral HPLC).
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Prepare a standard solution of the racemic product (synthesized using a non-chiral method, e.g., reduction with NaBH₄).
-
Inject the racemic standard onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) to identify the retention times of the two enantiomers. Optimize the mobile phase (typically a mixture of hexane and isopropanol) to achieve baseline separation of the two peaks.
-
Prepare a dilute solution of the purified product from the asymmetric reaction.
-
Inject the product solution onto the same column using the optimized method.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
Data Presentation & Visualization
Table 1: Representative Ligand Screening for Asymmetric Hydrogenation
This table summarizes typical results from a ligand screening experiment for the hydrogenation of a model substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, illustrating the profound impact of ligand structure on reaction outcome.[4]
| Entry | Chiral Ligand | Conversion (%) | ee (%) |
| 1 | (R)-BINAP | >99 | 85 |
| 2 | (R)-MeO-BIPHEP | >99 | 94 |
| 3 | (R,R)-Ph-BPE | 86 | 75 |
| 4 | (S,S)-Et-DuPhos | 95 | 68 |
| 5 | (R)-SEGPHOS | >99 | 92 |
Reaction Conditions: 1 mol% [Ir(COD)Cl]₂/2.2 mol% Ligand, 50 bar H₂, Toluene, 40°C, 12h.
Diagrams
Below are diagrams created using Graphviz to visualize key processes.
Caption: A simplified catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a DHIQ.
Caption: A workflow diagram for troubleshooting common issues in asymmetric THIQ synthesis.
References
- Cimino, P., et al. (2021). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Molecules.
- Chem IITB. (n.d.). Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in.
- Han, Z., et al. (2004). Catalytic Asymmetric Allylation of Aldehydes and Related Reactions with Bis(((S)-binaphthoxy)(isopropoxy)titanium) Oxide as aμ-Oxo-Type Chiral Lewis Acid. Chemistry – An Asian Journal.
- Bednářová, E., Malatinec, Š., & Kotora, M. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules.
- Srinivasan, R., & Sarlah, D. (2020). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research.
- Wang, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules.
- Seman, M., et al. (2020). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry.
- González-Muñoz, D., et al. (2020). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. ResearchGate.
- University of York. (n.d.). Asymmetric Synthesis. University of York.
- Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications.
- Flores-Gaspar, A., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts.
- Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition.
- Kim, S., & Baik, M.-H. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. Accounts of Chemical Research.
- Bednářová, E., Malatinec, Š., & Kotora, M. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules.
- Li, D., & Chen, X. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- Li, C., et al. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. Nature Communications.
- France, S., et al. (2007). Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. Accounts of Chemical Research.
- Yang, L., et al. (2022). Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. Organic Letters.
- Zhang, Z., et al. (2022). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. Nature Communications.
- Buxton, S. R., & Roberts, S. M. (n.d.). Guidebook to Organic Synthesis. University of Liverpool.
- Hartweg, C.-M., et al. (2022). Enhanced Design of Gold Catalysts for Bioorthogonal Polyzymes. International Journal of Molecular Sciences.
- Reilly, S. D., et al. (1995). Asymmetric Catalysis in Organic Synthesis. Los Alamos National Laboratory.
- Serrano, D. P., et al. (2023). Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications. Materials.
- Minami, H., et al. (2014). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry.
- Gladiali, S., & Alberico, E. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie.
- Reddit user HashTagUSuck. (2015). Question about asymmetric synthesis. Reddit.
- Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. ResearchGate.
- Reddy, R. P., & Jeganmohan, M. (2017). Ligand Effects in Regio‐ and Enantioselective Cobalt‐Catalyzed Intramolecular [4+2]. Chemistry – An Asian Journal.
- University of Basel. (2015). Asymmetric Hydrogenation. University of Basel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 3. ethz.ch [ethz.ch]
- 4. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Addressing the instability of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline in solution
Introduction: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) is a pivotal structural motif found in numerous bioactive alkaloids and serves as a key intermediate in pharmaceutical synthesis.[1][2] Despite its significance, researchers frequently encounter challenges with its stability in solution, leading to inconsistent experimental results, artifact formation, and loss of valuable material. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this sensitive compound. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Solving 1-BTHIQ Instability
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: I dissolved my 1-BTHIQ, and my analysis (HPLC, NMR) shows new, unexpected peaks. What is happening?
Answer: The appearance of new peaks is a classic sign of chemical degradation. 1-BTHIQ is highly susceptible to oxidation, especially when dissolved in non-degassed solvents and exposed to atmospheric oxygen.[3][4]
Core Mechanism: Oxidation The primary degradation pathway is the oxidation of the tetrahydroisoquinoline ring. The secondary amine and the adjacent benzylic C1-hydrogen are particularly vulnerable. This process leads to the formation of a 3,4-dihydroisoquinolinium ion, which can be further transformed into other products. This reaction is often accelerated by exposure to light and elevated temperatures.[3][5]
dot
Caption: Primary oxidative degradation pathway of 1-BTHIQ.
Immediate Troubleshooting Steps:
-
Solvent Check: Was your solvent degassed? Solvents absorb atmospheric oxygen, which is a key reactant in the degradation process. Always use freshly degassed solvents for preparing 1-BTHIQ solutions.
-
Atmosphere Control: Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?[6][7][8] If not, oxygen from the air in the headspace of your vial is sufficient to cause significant degradation.
-
Light Exposure: Was the solution protected from light? Store solutions in amber vials to prevent photo-oxidation.[3][5]
-
Temperature: Was the solution exposed to heat? Degradation reactions are accelerated at higher temperatures.[5][9] Prepare and store solutions at room temperature or below, unless your protocol requires heating.
Question 2: My results are inconsistent from day to day, even when I use the same stock solution. Why?
Answer: This issue points to ongoing degradation within your stock solution. A solution that is pure on day one can contain a significant percentage of degradants by day two or three if not stored correctly.
Causality: The root cause is the cumulative effect of exposure to destabilizing factors. Each time the vial is opened, it is re-exposed to atmospheric oxygen and moisture. Even at low temperatures, degradation will proceed if oxygen is present in the headspace.
Self-Validating Protocol for Solution Stability:
-
Aliquot Strategy: When you prepare a fresh stock solution, immediately divide it into multiple small-volume, single-use aliquots in amber vials.
-
Inert Headspace: Before sealing each aliquot, flush the headspace with a stream of dry nitrogen or argon.
-
Storage: Store the sealed aliquots at -20°C or -80°C for long-term storage.
-
Usage: For each experiment, thaw one aliquot and use it for that day only. Discard any unused portion of the thawed aliquot to prevent freeze-thaw cycles and repeated air exposure.
This strategy ensures that each experiment begins with a solution of identical quality and minimizes the variable of compound degradation over time.
Question 3: I am using an acidic (or basic) mobile phase for my HPLC analysis and see peak tailing or new peaks forming on the column. What's the problem?
Answer: The pH of your solution can significantly impact the stability and chromatographic behavior of 1-BTHIQ.
The Role of pH:
-
Acidic Conditions (pH < 4): The secondary amine of 1-BTHIQ will be protonated (R₂NH₂⁺). While this can improve solubility in aqueous media, very low pH can sometimes catalyze degradation reactions.
-
Neutral to Mildly Basic Conditions (pH 7-8): 1-BTHIQ is generally most stable in this range as the free base. However, this is a generalization, and stability must be empirically determined.
-
Strongly Basic Conditions (pH > 10): While the free base is present, strong bases can promote other degradation pathways and may not be compatible with analytical hardware (e.g., silica columns).
Troubleshooting On-Column Degradation:
-
Method Validation: Analyze a freshly prepared, pure standard. Inject it multiple times to see if the degradant peaks increase with residence time on the column.
-
Mobile Phase Modification: If degradation is suspected, try modifying the mobile phase. A buffer system (e.g., ammonium acetate or formate) can help maintain a stable pH. Most drugs exhibit maximum stability in the pH range of 4-8.[9]
-
Temperature Control: Ensure the column compartment is temperature-controlled. Elevated column temperatures can accelerate on-column degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for storing solid 1-BTHIQ?
A1: Solid 1-BTHIQ is more stable than its solutions, but proper storage is still critical. Many organic materials can degrade over time due to exposure to oxygen or moisture, and these reactions can be accelerated by light or heat.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the solid material over time.[3][6] |
| Light | Protected (Amber Vial/Dark) | Prevents photo-degradation.[5][10] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen.[3] |
Q2: Which solvents should I use or avoid for preparing 1-BTHIQ solutions?
A2: Solvent choice is critical. The ideal solvent should be inert, easily degassed, and compatible with your downstream application.
| Solvent Class | Examples | Suitability & Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | Recommended. These are generally good choices. They must be of high purity (anhydrous grade) and thoroughly degassed before use. |
| Protic | Methanol (MeOH), Ethanol (EtOH) | Use with Caution. While often used, these protic solvents can participate in certain degradation reactions. Ensure they are anhydrous and degassed. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Avoid. Can contain acidic impurities (HCl) that accelerate degradation. If required, use freshly distilled over a neutralizer (e.g., K₂CO₃). |
| Aqueous Buffers | PBS, Acetate Buffers | Application Dependent. Required for many biological assays. Prepare fresh and adjust pH to the optimal range (typically 4-8).[9] Degas thoroughly. The presence of water makes solutions more prone to hydrolysis and other degradation.[4][10] |
Q3: How do I properly degas my solvents?
A3: Removing dissolved oxygen is one of the most effective ways to enhance the stability of your 1-BTHIQ solution.
dot
Caption: Common laboratory methods for degassing solvents.
Experimental Protocol: Preparation of a Stabilized 1-BTHIQ Stock Solution
This protocol details the steps for preparing a 1 mM stock solution in acetonitrile (ACN) using best practices for handling air-sensitive compounds.[6][7][8]
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Acetonitrile
-
2 mL amber glass vials with PTFE-lined screw caps
-
Gas-tight syringes
-
Source of dry Argon or Nitrogen gas with a needle adapter
-
Standard laboratory glassware (e.g., volumetric flask), oven-dried
Procedure:
-
Glassware Preparation: Place the volumetric flask and vials in an oven at 125°C overnight to remove adsorbed moisture. Cool to room temperature in a desiccator or under a stream of inert gas.[7][8]
-
Solvent Degassing: Take the required volume of ACN in the dried volumetric flask. Seal the flask with a rubber septum. Sparge with dry argon for 20 minutes by inserting a long needle below the solvent surface and a short needle as a vent.
-
Weighing 1-BTHIQ: Weigh the required amount of solid 1-BTHIQ directly into the volumetric flask. For maximum precision, this should be done in a glove box or by weighing into a sealed vial and transferring under a positive pressure of inert gas.
-
Dissolution: Add the degassed ACN to the flask to the final volume. Mix gently until the solid is completely dissolved. The entire process should be done under a positive pressure of inert gas to prevent air from entering the flask.
-
Aliquoting: Using a gas-tight syringe, immediately transfer 100-200 µL aliquots of the stock solution into the prepared amber vials.
-
Inerting Headspace: Before capping each vial, flush the air above the liquid with a gentle stream of argon for 10-15 seconds.
-
Sealing and Storage: Immediately cap the vials tightly. Label clearly and store at -20°C or below.
By following these meticulous procedures, you establish a trustworthy and reproducible workflow, ensuring the integrity of your experiments and the validity of your data.
References
- Air Sensitive Compounds. Ossila. Available online
- Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. Available online
- Handling air-sensitive reagents AL-134. MIT Department of Chemistry. Available online
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available online
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available online
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available online
- 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.
- This compound.
- Top 5 Factors Affecting Chemical Stability. Celsis. Available online
- Factors affecting stability of drugs. Slideshare. Available online
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available online
- Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available online
- This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. PubMed. Available online
- 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline. MedChemExpress. Available online
- This compound. ChemicalBook. Available online
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available online
- This compound hydrochloride. Santa Cruz Biotechnology. Available online
- Technical Support Center: Degradation Pathways of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. Benchchem. Available online
- This compound. ChemSynthesis. Available online
- Degradation Pathway.
- Factors Affecting Stability. Gyan Sanchay. Available online
- Determination of ring conformation in 1-benzyl-1,2,3,4- tetrahydroisoquinolines and a new synthesis of the chiral compounds. Lookchem. Available online
- Oxidation and decomposition kinetics of thiourea oxides. PubMed. Available online
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Institutes of Health. Available online
- Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor.
- Oxidation and formation of oxidation products of β-carotene at boiling temper
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. qbdgroup.com [qbdgroup.com]
Technical Support Center: 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Research
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) scaffold. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of these vital compounds. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the fundamental chemistry behind them, empowering you to navigate and resolve experimental hurdles effectively.
Section 1: Synthesis of the BTHIQ Scaffold
The construction of the BTHIQ core is the foundational step of your research. The two most prevalent methods, the Pictet-Spengler and Bischler-Napieralski reactions, are powerful but come with their own unique sets of challenges.
FAQ: Troubleshooting the Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction yield is consistently low. What are the likely causes and how can I optimize it?
Answer: Low yields in the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, are a frequent issue. The root cause often lies in one of four areas: starting material quality, reaction conditions, stoichiometry, or side reactions.
The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring.[1] Any factor that inhibits the formation or stability of this intermediate, or that promotes competing reactions, will lower your yield.
Causality and Troubleshooting Protocol:
-
Purity of Starting Materials:
-
The Problem: Contaminants in either the β-arylethylamine or the aldehyde can interfere with the reaction. The amine can be particularly susceptible to oxidation. Aldehydes can polymerize or oxidize to carboxylic acids upon storage.[2]
-
Validation & Solution: Always verify the purity of your starting materials by ¹H NMR and, if necessary, re-purify before use. For aldehydes supplied as aqueous solutions, be aware that water can influence the reaction equilibrium.[2]
-
-
Reaction Conditions (Acid, Solvent, Temperature):
-
The Problem: The choice and amount of acid catalyst are critical. Insufficient acid leads to a sluggish or incomplete reaction, while excessive acid can cause degradation of starting materials or the final product.[2] Solvent choice impacts reactant solubility and reaction rates.
-
Validation & Solution:
-
Acid Catalyst: Screen different protic or Lewis acids. If using a catalytic amount (10-50 mol%), ensure it is sufficient to drive the reaction. In some cases, stoichiometric amounts of acid are required.[2]
-
Solvent: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene can sometimes provide superior yields by better solubilizing intermediates.[2]
-
Temperature: Monitor the reaction by TLC or LC-MS. If it is slow at room temperature, gentle heating (40–60 °C) may be beneficial. Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be necessary.[2]
-
-
-
Stoichiometry:
-
The Problem: An incorrect ratio of reactants can leave unreacted starting material or promote side reactions.
-
Validation & Solution: Using a slight excess (1.1 to 1.5 molar equivalents) of the aldehyde is a common strategy to ensure the complete consumption of the more valuable amine starting material.[2]
-
-
Potential Side Reactions:
-
The Problem: The BTHIQ product can be susceptible to air oxidation, especially at elevated temperatures over long reaction times, leading to the corresponding aromatic isoquinoline.
-
Validation & Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction closely and work it up as soon as it reaches completion to avoid product degradation.[2]
-
Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction
Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.
FAQ: Overcoming Challenges in the Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction is giving a complex, inseparable mixture of products instead of the desired 3,4-dihydroisoquinoline. What's going wrong?
Answer: The Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution of a β-arylethylamide, is a classic method for forming the dihydroisoquinoline core, which can then be reduced to a BTHIQ.[3][4] The formation of complex mixtures typically points to two main culprits: overly harsh reaction conditions causing product degradation, or the prevalence of a major side reaction.[5]
The reaction mechanism is believed to proceed through a highly reactive nitrilium salt intermediate.[3][6] While necessary for the desired cyclization, this intermediate can also undergo an undesired retro-Ritter reaction.
Causality and Troubleshooting Protocol:
-
Harsh Reaction Conditions:
-
The Problem: Classical Bischler-Napieralski conditions often involve strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures (refluxing toluene or xylene).[6][7] If your substrate or product has sensitive functional groups, these conditions can lead to charring and decomposition.[5]
-
Validation & Solution:
-
Milder Reagents: Consider modern, milder protocols. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often allows the reaction to proceed at much lower temperatures (-20 °C to 0 °C), preventing degradation.[3][5]
-
Reaction Monitoring: Closely monitor the reaction's progress. Prolonged heating after the reaction has completed is a common cause of byproduct formation.[5]
-
-
-
Side Reaction: Retro-Ritter Formation of Styrenes:
-
The Problem: The key nitrilium ion intermediate can fragment to form a stable styrene derivative, especially if the resulting double bond is conjugated with the aromatic ring. This is a significant competing pathway that consumes your starting material.[6][7]
-
Validation & Solution:
-
Solvent Choice: A clever way to suppress this side reaction is to use the corresponding nitrile as the solvent (e.g., acetonitrile if your starting amide was an acetamide). This shifts the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate.[6][7]
-
Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium species prone to the retro-Ritter pathway.[6][7]
-
-
Table 1: Impact of Dehydrating Agent on Bischler-Napieralski Yield
| Dehydrating Agent | Typical Temperature | Common Substrates | Potential Pitfalls | Typical Yield Range |
|---|---|---|---|---|
| POCl₃ | Reflux | Electron-rich arylethylamides | Can be harsh; retro-Ritter | 40-80% |
| P₂O₅ in POCl₃ | Reflux | Electron-neutral/poor amides | Very harsh; decomposition | 30-70% |
| Polyphosphoric Acid (PPA) | 100-150 °C | General use | Viscous; difficult workup | 50-85% |
| Tf₂O / 2-chloropyridine | -20 °C to RT | Sensitive substrates | Reagents are expensive/reactive | 70-95% |
Yields are illustrative and highly substrate-dependent. Data synthesized from multiple sources.[3][4][5][7]
Section 2: Purification and Chiral Separation
The BTHIQ scaffold contains a chiral center at the C1 position, meaning it exists as a pair of enantiomers. These enantiomers can have drastically different pharmacological activities, making their separation and characterization a critical step.[8][9]
FAQ: Navigating Purification and Enantiomeric Resolution
Question: My synthesis produced a racemic mixture of my BTHIQ. What is the most effective method to separate the (R) and (S) enantiomers for biological testing?
Answer: Resolving the enantiomers of your BTHIQ is essential for accurate structure-activity relationship (SAR) studies. The most widely used and effective technique in a research setting is chiral High-Performance Liquid Chromatography (HPLC).
Methodology and Protocol:
-
Chiral Stationary Phases (CSPs):
-
The Principle: Chiral HPLC columns contain a stationary phase that is itself chiral. This allows the column to interact diastereomerically with the two enantiomers of your compound, causing one to be retained longer than the other, thus achieving separation.
-
Recommended Approach: Polysaccharide-based columns are extremely effective for BTHIQ separation. Columns like Chiralcel® OD-H (cellulose-based) and OJ-H (amylose-based) are excellent starting points for method development.[8][10]
-
-
Method Development:
-
Mobile Phase Screening: Start with a simple mobile phase, typically a mixture of an alcohol (e.g., isopropanol or ethanol) in a hydrocarbon solvent (e.g., hexane). A small amount of an amine additive like diethylamine (DEA) is often added to the mobile phase to improve peak shape for basic compounds like BTHIQs.[8]
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance. For unambiguous confirmation of the absolute configuration of the separated enantiomers, an online circular dichroism (CD) detector can be coupled with the HPLC.[10]
-
Table 2: Common Chiral HPLC Conditions for BTHIQ Separation
| Chiral Column | Typical Mobile Phase | Additive | Mode | Common Elution Order |
|---|---|---|---|---|
| Chiralcel® OD-H | Hexane/Isopropanol | 0.1% DEA | Normal Phase | Substrate Dependent |
| Chiralcel® OJ-H | Hexane/Ethanol | 0.1% DEA | Normal Phase | Substrate Dependent |
| Chiralpak® AD | Methanol | 0.1% DEA | Polar Organic | Substrate Dependent |
Conditions are starting points and require optimization for specific BTHIQ analogs.[8][10]
-
Alternative Strategy: Asymmetric Synthesis:
-
The Principle: Instead of separating a racemic mixture, you can synthesize only the desired enantiomer. This is often achieved by the asymmetric reduction of the 3,4-dihydroisoquinoline intermediate formed from the Bischler-Napieralski reaction.[11]
-
Methodology: This involves using a chiral catalyst, such as a ruthenium-optically active phosphine complex (e.g., Ru-BINAP), during the hydrogenation of the C=N double bond.[11] This approach can be highly efficient for large-scale synthesis but requires more specialized catalysts and optimization.[11][12]
-
Section 3: Structural Characterization
Unambiguous confirmation of your BTHIQ's structure and conformation is vital. NMR and Mass Spectrometry are your primary tools, but they can present unique interpretive challenges with this scaffold.
FAQ: Interpreting Complex Spectroscopic Data (NMR & MS)
Question 1 (NMR): The ¹H NMR spectrum of my N-alkylated BTHIQ shows broad signals, particularly for the protons on the tetrahydroisoquinoline ring. Why is this happening?
Answer: This is a classic sign of conformational isomerism. The BTHIQ skeleton is not planar and can exist in several conformations that may interconvert slowly on the NMR timescale. The main conformers are often described as extended, semi-folded, and folded, which differ in the relative orientation of the C1-benzyl group.[9]
-
Causality: N-alkylation can raise the energy barrier for interconversion between these conformers.[9] If the rate of this interconversion is similar to the NMR frequency difference between the protons in each conformer, you will see significant peak broadening. In some cases, you may even see two distinct sets of signals if the interconversion is very slow.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment. Acquiring spectra at elevated temperatures (e.g., 50 °C, 80 °C) will increase the rate of conformational exchange. If broadening is due to this phenomenon, you will see the broad peaks sharpen into single, averaged signals.
-
2D NMR: Techniques like COSY and NOESY can still help you assign protons even in a complex spectrum. NOESY, in particular, can provide evidence for the dominant conformation in solution by showing through-space correlations between the benzyl protons and the isoquinoline core protons.[9]
-
Conformational Exchange in BTHIQs
Caption: The effect of conformational exchange rate on the NMR appearance of a BTHIQ.
Question 2 (Mass Spec): What are the key fragmentation patterns I should look for in the ESI-MS/MS spectrum to confirm the identity of my BTHIQ?
Answer: Mass spectrometry, particularly tandem MS (MS/MS), is excellent for confirming the molecular weight and core structure of your BTHIQ. In positive electrospray ionization (ESI+) mode, you will first see the protonated molecule [M+H]⁺. The fragmentation of this ion is highly diagnostic.
-
Key Fragmentation Pathways:
-
Loss of the Benzyl Group: The most common fragmentation is the cleavage of the C1-Cα bond, leading to the loss of the benzyl substituent. This results in a stable iminium ion of the tetrahydroisoquinoline core. You will see a prominent fragment corresponding to [M+H - ArCH₂]⁺.
-
Retro-Diels-Alder (RDA) Reaction: The tetrahydroisoquinoline ring can undergo an RDA reaction, breaking two bonds in the ring. This is particularly common in related alkaloids and can provide diagnostic fragments corresponding to the isoquinoline core.[13]
-
Loss of Amine Group: A characteristic, though sometimes minor, fragment can arise from the loss of the entire amine portion of the ring, resulting in an [M-NHR₁R₂]⁺ fragment ion.[13]
-
-
Interpreting the Spectrum: The most stable and therefore most abundant fragment ion in your MS/MS spectrum is called the base peak.[14] For BTHIQs, this is often the fragment resulting from the loss of the benzyl group. The presence of this characteristic loss is strong evidence for the correct BTHIQ scaffold.
Section 4: Biological and Pharmacological Screening
After successful synthesis and characterization, the next step is to evaluate the biological activity of your BTHIQ compounds. A common and frustrating pitfall in this stage is generating misleading data due to the physicochemical properties of the compounds themselves.
FAQ: Avoiding Pitfalls in Biological Assays
Question: My BTHIQ derivative showed promising activity in an initial high-throughput screen (HTS), but when I synthesize analogs, the SAR is completely flat or nonsensical. What's the problem?
Answer: This is a classic red flag for a "false-positive" hit, often caused by low aqueous solubility leading to compound aggregation. Many organic molecules, including BTHIQs, have poor solubility in the aqueous buffers used for biological assays.[15]
-
The Mechanism of False Positives:
-
When a compound's concentration exceeds its solubility limit in the assay buffer, it can form sub-micrometer aggregates.[15]
-
These aggregates can non-specifically inhibit enzymes by adsorbing the protein to their large surface area, effectively sequestering it. This gives the appearance of genuine inhibition, but it is an artifact of the compound's physical properties, not a specific drug-target interaction.
-
Because this effect is driven by aggregation, not specific binding, small structural changes in your analogs often fail to improve "activity," leading to a flat SAR.[15]
-
-
Self-Validating Protocol to Identify Aggregators:
-
Re-test with Detergent: The most reliable confirmatory assay is to re-test your active compound in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent, such as Triton™ X-100.
-
Interpreting the Results:
-
Activity Disappears: If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, your compound is almost certainly an aggregator. The detergent works by breaking up the aggregates.
-
Activity Remains: If the compound retains its potency, the inhibition is likely due to a specific, genuine interaction with the target protein.
-
-
Proactive Measures: Incorporate solubility screening (e.g., kinetic nephelometry) early in your discovery process. This allows you to flag compounds with poor solubility and deprioritize them or interpret their biological data with caution.[15]
-
References
- Thalau, A., et al. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations... Phytochemistry, 70(2), 198-206. DOI: 10.1016/j.phytochem.2008.12.001.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Pek, E., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(15), 5849. DOI: 10.3390/molecules28155849.
- Rice, K. C. (1988). U.S. Patent No. 4,727,146. U.S. Patent and Trademark Office.
- Cassels, B. K., et al. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society.
- Paul, S., & Gupta, M. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction... RSC Advances, 13, 13785-13813. DOI: 10.1039/D3RA01413D.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Al-Hiari, Y. M., et al. (2008). Synthesis of this compound, Part I: Grignard synthesis... Jordan Journal of Pharmaceutical Sciences, 1(1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98468, this compound.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Weinstock, J., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(6), 1215-1225. DOI: 10.1021/jm00126a014.
- NROChemistry. (n.d.). Pictet-Spengler Reaction - Common Conditions.
- ResearchGate. (n.d.). ChemInform Abstract: Determination of Ring Conformation in 1-Benzyl-1,2,3,4-tetrahydroisoquinolines....
- Liu, Y. Q., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. DOI: 10.1038/s41598-020-57762-3.
- Reddit. (2016). Mechanism of Pichet Spengler reaction. r/OrganicChemistry.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Ianni, A., & D'Annibale, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 729. DOI: 10.3390/molecules21060729.
- ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. DOI: 10.1016/j.drudis.2006.03.004.
- Deady, L. W., et al. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2063-2065. DOI: 10.1071/CH9732063.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- Saravanan, R., et al. (2007). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 28(5), 975-983. DOI: 10.1016/j.neuro.2007.05.006.
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1245-1264. DOI: 10.1039/D1MD00148C.
- Avetisyan, A. A., et al. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 7(10), 731-736. DOI: 10.2174/1570180811007010731.
- Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 102(5), 1669-1730. DOI: 10.1021/cr0102964.
- MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... Molecules, 28(4), 1495. DOI: 10.3390/molecules28041495.
- FooDB. (n.d.). Showing Compound this compound (FDB023308).
- Kohta, R., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. Journal of Neurochemistry, 114(5), 1394-1403. DOI: 10.1111/j.1471-4159.2010.06576.x.
- Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
- Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240213. DOI: 10.3389/fbioe.2023.1240213.
- Lim, J. J., & Tustian, A. D. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. Biotechnology and Bioengineering, 119(9), 2411-2428. DOI: 10.1002/bit.28148.
Sources
- 1. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 12. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction - Google Patents [patents.google.com]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline's Role in Neurodegeneration
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative disease, the identification and validation of neurotoxins are paramount. These molecules, whether from environmental sources or produced endogenously, are instrumental in developing models that mimic the progressive nature of diseases like Parkinson's Disease (PD).[1][2][3] This guide provides an in-depth, objective comparison of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTHIQ), a putative endogenous neurotoxin, with established alternatives, and furnishes the experimental frameworks necessary for its rigorous validation.
The Emergence of 1-BnTHIQ in Neurodegeneration Research
The search for endogenous molecules that could contribute to the pathology of sporadic neurodegenerative diseases has led to a growing interest in tetrahydroisoquinolines (TIQs).[4] 1-BnTHIQ, an analogue of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has emerged as a compelling candidate. The discovery that 1-BnTHIQ levels are elevated in the cerebrospinal fluid of Parkinson's disease patients has fueled intensive investigation into its potential causative role.[5][6]
Proposed Mechanisms of 1-BnTHIQ Neurotoxicity:
The neurotoxic potential of 1-BnTHIQ is thought to be multifaceted, primarily targeting dopaminergic neurons, the same cell population devastated in Parkinson's disease.[6] Key proposed mechanisms include:
-
Mitochondrial Dysfunction: Like many established neurotoxins, 1-BnTHIQ is hypothesized to impair mitochondrial function, a critical hub in cellular energy production and survival.[7]
-
Induction of Oxidative Stress: The molecule is believed to trigger an increase in reactive oxygen species (ROS), leading to cellular damage.[5]
-
Apoptosis: Evidence suggests that 1-BnTHIQ can induce programmed cell death, or apoptosis, in dopaminergic cells.[5]
-
Interaction with Ubiquitination Pathways: More recent studies suggest that 1-BnTHIQ may interfere with the ubiquitination of key proteins like tubulin beta, a process linked to the function of parkin, a gene implicated in familial Parkinson's disease.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Proposed signaling pathway of 1-BnTHIQ-induced neurodegeneration.
A Comparative Analysis: 1-BnTHIQ and Established Neurotoxins
To objectively evaluate the utility of 1-BnTHIQ as a research tool, it is essential to compare it with well-characterized neurotoxins. The following table provides a comparative overview of 1-BnTHIQ, MPTP, 6-hydroxydopamine (6-OHDA), and Rotenone.
| Feature | This compound (1-BnTHIQ) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 6-hydroxydopamine (6-OHDA) | Rotenone |
| Origin | Endogenous/Environmental | Synthetic | Synthetic | Plant-derived (natural pesticide) |
| Primary Mechanism | Proposed mitochondrial dysfunction, oxidative stress, apoptosis, and impaired ubiquitination.[5] | Inhibition of mitochondrial complex I by its metabolite MPP+.[8][9] | Generation of reactive oxygen species and inhibition of mitochondrial complexes I and IV.[10][11] | Inhibition of mitochondrial complex I.[12][13] |
| Selectivity | Primarily dopaminergic neurons.[6] | Highly selective for dopaminergic neurons due to uptake by the dopamine transporter (DAT).[14][15] | Catecholaminergic neurons (dopamine and norepinephrine).[10] | Systemic mitochondrial impairment, but shows selective nigrostriatal degeneration.[12] |
| Administration | Systemic or intracerebral. | Systemic (crosses the blood-brain barrier).[15] | Intracerebral (does not cross the blood-brain barrier). | Systemic.[12] |
| Key Advantages | As a potential endogenous factor, it may offer a more physiologically relevant model of sporadic PD.[16] | Produces a parkinsonian syndrome in primates that closely mimics the human disease.[8] | Well-established and widely used, producing reliable and robust lesions. | Can reproduce key pathological features of PD, including α-synuclein aggregation.[12][17] |
| Limitations | The precise mechanisms of its neurotoxicity are still under investigation, and its effects can be less robust than other toxins. | Less effective in rodents, requiring higher doses.[8] | Requires invasive stereotaxic surgery for administration. | High variability in lesion extent and animal mortality.[12][17] |
A Framework for Experimental Validation
The validation of any putative neurotoxin requires a multi-tiered approach, progressing from in vitro characterization to in vivo studies. The following experimental workflow provides a robust framework for assessing the neurodegenerative potential of 1-BnTHIQ.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Experimental workflow for validating a putative neurotoxin.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of 1-BnTHIQ on a dopaminergic cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of 1-BnTHIQ in culture medium. Replace the existing medium with the 1-BnTHIQ-containing medium and incubate for 24-48 hours. Include a vehicle control (medium with the solvent used to dissolve 1-BnTHIQ) and a positive control (e.g., MPP+).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS in response to 1-BnTHIQ treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells as described in Protocol 1.
-
Fluorescent Probe Loading: After the treatment period, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Express ROS levels as a percentage of the vehicle control.
Protocol 3: In Vivo Assessment of Motor Deficits in a Rodent Model
Objective: To evaluate the impact of 1-BnTHIQ administration on motor function in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Administration: Administer 1-BnTHIQ (e.g., 25-50 mg/kg, i.p.) daily for a specified period (e.g., 14-28 days).[18] Include a vehicle-treated control group.
-
Behavioral Testing (Rotarod):
-
Acclimate the rats to the rotarod apparatus for 3 consecutive days before the first 1-BnTHIQ injection.
-
Test the rats on the rotarod at a set speed (e.g., 15 rpm) for a maximum of 300 seconds.
-
Record the latency to fall for each rat.
-
Conduct tests at regular intervals throughout the administration period.
-
-
Post-mortem Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the loss of dopaminergic neurons.
-
-
Data Analysis: Compare the behavioral performance and TH-positive cell counts between the 1-BnTHIQ and vehicle-treated groups using appropriate statistical tests.
Comparative Logic of Neurotoxin Models
The choice of a neurotoxin model is dictated by the specific research question. The following diagram illustrates the key distinguishing features that guide this selection.
Conclusion and Future Directions
1-BnTHIQ presents a compelling avenue of research into the endogenous mechanisms of neurodegeneration. Its potential to model the sporadic nature of Parkinson's disease makes it a valuable tool. However, its validation is an ongoing process. The experimental frameworks provided in this guide offer a systematic approach to further elucidate its neurotoxic properties and solidify its role in the arsenal of neurodegenerative disease models. Future research should focus on the downstream signaling pathways affected by 1-BnTHIQ and its potential interactions with genetic risk factors for Parkinson's disease. This will undoubtedly provide a clearer picture of its contribution to the complex puzzle of neurodegeneration.
References
- A highly reproducible rotenone model of Parkinson's disease - PMC - PubMed Central. (n.d.).
- Mechanism of 6-hydroxydopamine neurotoxicity - PubMed. (n.d.).
- Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PubMed Central. (n.d.).
- Using Rotenone to Model Parkinson's Disease in Mice: A Review of the Role of Pharmacokinetics | Chemical Research in Toxicology - ACS Publications. (n.d.).
- Mechanism of the neurotoxicity of MPTP. An update - PubMed. (n.d.).
- Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed. (n.d.).
- Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. (n.d.).
- MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed. (n.d.).
- The parkinsonian toxin MPTP: action and mechanism - PubMed. (n.d.).
- MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.).
- In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation. (n.d.).
- The Rotenone Models Reproducing Central and Peripheral Features of Parkinson's Disease - MDPI. (n.d.).
- Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed. (n.d.).
- A highly reproducible rotenone model of Parkinson's disease - PubMed - NIH. (n.d.).
- Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - Semantic Scholar. (n.d.).
- This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed. (n.d.).
- the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed. (n.d.).
- Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease - NIH. (n.d.).
- Neurotoxin-based models of Parkinson's disease - PubMed. (n.d.).
- A new synthesis of this compound - CSIRO Publishing. (n.d.).
- Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - ResearchGate. (n.d.).
- A new synthesis of this compound | Request PDF - ResearchGate. (n.d.).
- (PDF) Validation of an In-Vitro Parkinson's Disease Model for the Study of Neuroprotection. (n.d.).
- Validation of an In-Vitro Parkinson's Disease Model for the Study of Neuroprotection - MDPI. (n.d.).
- Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - aminer.cn. (n.d.).
- (PDF) Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. (n.d.).
- Role of Environmental Exposures in Neurodegeneration and Neurodegenerative Diseases | Toxicological Sciences | Oxford Academic. (n.d.).
- Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. (n.d.).
- This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed. (n.d.).
- This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC - PubMed Central. (n.d.).
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. (n.d.).
- Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. (n.d.).
- This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination - PubMed. (n.d.).
- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH. (n.d.).
- Neurotoxin models and treatments of Parkinson's disease: A review - ResearchGate. (n.d.).
Sources
- 1. Neurotoxin-based models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aminer.org [aminer.org]
- 8. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Profiles of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BTIQ) and MPP+
A Technical Guide for Researchers in Neurodegenerative Disease
Introduction
In the landscape of neurodegenerative research, particularly in the context of Parkinson's disease (PD), understanding the mechanisms of neurotoxins is paramount for developing effective therapeutic strategies. Among the numerous compounds studied, 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, stands as a cornerstone for inducing parkinsonism in experimental models. Its well-characterized neurotoxic profile has provided invaluable insights into the molecular pathways of dopaminergic neuron degeneration. Emerging alongside this established neurotoxin is 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BTIQ), an endogenous compound found in the human brain that is structurally reminiscent of MPTP. Elevated levels of 1BTIQ have been detected in the cerebrospinal fluid of PD patients, suggesting its potential role in the etiology of the disease.[1][2] This guide provides a comprehensive comparison of the neurotoxic properties of 1BTIQ and MPP+, offering researchers a detailed overview of their mechanisms of action, experimental models for their study, and protocols for assessing their neurotoxic effects.
Chemical Structures and Synthesis
This compound (1BTIQ) is a tetrahydroisoquinoline alkaloid. Its synthesis can be achieved through various methods, with the Pictet-Spengler reaction being a classic and versatile approach.[3][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Alternative syntheses utilizing Grignard reagents have also been reported, offering different strategies for obtaining 1BTIQ and its derivatives.[7][8]
MPP+ (1-methyl-4-phenylpyridinium) is a positively charged organic molecule. It is not typically synthesized for direct use in in vivo models due to its inability to cross the blood-brain barrier. Instead, its precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a lipophilic compound, is administered and subsequently metabolized in the brain to MPP+ by the enzyme monoamine oxidase B (MAO-B). For in vitro studies, MPP+ iodide or chloride salts are commercially available.
Mechanisms of Neurotoxicity: A Head-to-Head Comparison
While both 1BTIQ and MPP+ exert toxic effects on dopaminergic neurons, their mechanisms of action, though overlapping, exhibit distinct features.
Mitochondrial Dysfunction: The Powerhouse Under Siege
A primary and well-established mechanism of MPP+ neurotoxicity is the potent and selective inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[9][10][11][12][13] This inhibition disrupts ATP synthesis, leading to an energy crisis within the neuron. Furthermore, the blockade of electron flow at complex I results in the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.
1BTIQ has also been shown to inhibit mitochondrial complex I, suggesting a convergent mechanism with MPP+. However, the relative potency of 1BTIQ in inhibiting complex I compared to MPP+ requires further investigation. The consequence of this inhibition is a decrease in cellular ATP levels and an increase in oxidative stress, contributing to its neurotoxic profile.[14]
}
Alpha-Synuclein Aggregation: A Pathological Hallmark
The aggregation of α-synuclein into Lewy bodies is a defining pathological feature of Parkinson's disease.[15][16] Both MPP+ and 1BTIQ have been implicated in promoting the aggregation of this protein. MPP+ has been shown to induce α-synuclein oligomerization and aggregation in cellular models.[17][18][19][20][21] This effect may be linked to the oxidative stress induced by mitochondrial dysfunction.
Similarly, 1BTIQ has been demonstrated to increase the expression of α-synuclein in a time- and dose-dependent manner in dopaminergic cell lines.[14] This upregulation of α-synuclein, coupled with an environment of oxidative stress, likely contributes to its aggregation and subsequent neurotoxicity. The interplay between these neurotoxins and α-synuclein pathology is a critical area of ongoing research.
Apoptosis: The Programmed Demise of Neurons
Both neurotoxins can trigger apoptotic cell death pathways. MPP+ induced apoptosis is a well-documented phenomenon, often linked to the release of cytochrome c from mitochondria and the activation of caspases.[22] 1BTIQ has also been shown to induce dopaminergic cell death through apoptosis.[23] Interestingly, one study suggests that 1BTIQ exhibits concentration-dependent effects, with low concentrations potentially offering neuroprotection, while higher concentrations are neurotoxic and can potentiate glutamate-induced apoptosis.[24]
Comparative Neurotoxicity: Experimental Evidence
Direct comparative studies are crucial for understanding the relative potency of these neurotoxins. A key study demonstrated that 1BTIQ dose-dependently decreased cell viability in human dopaminergic SH-SY5Y cells, and the extent of cell death was more pronounced when compared to MPP+ .[23] This suggests that, under the tested conditions, 1BTIQ may be a more potent neurotoxin than MPP+.
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| MPP+ | SH-SY5Y | MTT | Cell Viability | ~500 µM (for 50% viability loss) | [25] |
| MPP+ | SH-SY5Y | MTT | Cell Viability | Significant cell death at 250-2000 µM | [26] |
| MPP+ | SH-SY5Y | DNA Fragmentation | Apoptosis | Significant increase at 500 µM | [22] |
| 1BTIQ | SH-SY5Y | Cell Viability | Cell Viability | More potent than MPP+ | [23] |
| 1BTIQ | Hippocampal Cultures | Caspase-3 Activity | Apoptosis | Neurotoxic at 500 µM | [24] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, incubation time). The data presented here are for comparative purposes. Further studies are needed to establish a definitive IC50 for 1BTIQ under various conditions.
Experimental Protocols for Neurotoxicity Assessment
To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess the neurotoxicity of 1BTIQ and MPP+.
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
This protocol provides a general guideline for the synthesis of 1BTIQ. Optimization of reaction conditions may be necessary.
Materials:
-
β-Phenylethylamine
-
Phenylacetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve β-phenylethylamine in a suitable solvent.
-
Add phenylacetaldehyde to the solution.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
}
Protocol 2: Cell Viability Assay using MTT
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
1BTIQ and MPP+ stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 1BTIQ and MPP+ in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the neurotoxins. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Dopaminergic cells
-
Cell culture plates
-
1BTIQ and MPP+
-
H2DCFDA stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture cells in appropriate plates.
-
Treat the cells with the desired concentrations of 1BTIQ or MPP+ for the specified duration. Include positive (e.g., H₂O₂) and negative controls.
-
Wash the cells with warm PBS.
-
Load the cells with H2DCFDA solution in serum-free medium and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
}
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Dopaminergic cells
-
Cell culture plates
-
1BTIQ and MPP+
-
JC-1 staining solution
-
PBS
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters
Procedure:
-
Culture and treat cells with 1BTIQ or MPP+ as described previously. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
The comparison between 1BTIQ and MPP+ reveals both convergent and divergent pathways in their neurotoxic mechanisms. Both compounds target mitochondria, leading to energy depletion and oxidative stress, and both can promote the pathological aggregation of α-synuclein. However, emerging evidence suggests that the endogenous neurotoxin 1BTIQ may be a more potent inducer of dopaminergic cell death than the well-established experimental tool, MPP+. This underscores the importance of further research into the role of endogenous neurotoxins in the pathogenesis of Parkinson's disease. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect the neurotoxic profiles of these and other compounds, ultimately contributing to the development of novel therapeutic interventions for neurodegenerative disorders.
References
- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenylethylamine. The Journal of Organic Chemistry, 64(2), 611–617.
- Hung, K.-C., Huang, H.-J., Lin, A. M.-Y., & Lei, Y.-P. (2014).
- Chen, L., Zhang, G., & Feng, J. (2025). MPP + induces α-synuclein oligomerization and neurite impairment by disrupting mitochondrial function and Akt signaling, with apigenin emerging as a potential neuroprotective agent. Food and Chemical Toxicology, 207, 115821.
- Lehri-Boufala, S., Mehra, S., & Carlier, E. (2015). Characterization of α-synuclein aggregation in cells after MPP+ stress.
- Xu, Y.-H., & Lees, G. J. (2004). Alpha-synuclein up-regulation and aggregation during MPP+-induced apoptosis in neuroblastoma cells: intermediacy of transferrin receptor iron and hydrogen peroxide. Journal of Neurochemistry, 89(1), 179-191.
- Rojas-Cervantes, M. L., et al. (2022). Autophagy and protein aggregation as a mechanism of dopaminergic degeneration in a primary human dopaminergic neuronal model. Cellular and Molecular Neurobiology, 42(3), 875-889.
- PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (n.d.). MPP+ had the most toxicity on SH-SY5Y cells. (a) Cellular viability of....
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- Singh, K. N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 517-539.
- Al-Hiari, Y. M., et al. (2025). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Brown, S. E., et al. (2014). Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. PLOS ONE, 9(9), e107940.
- Wąsik, A., et al. (2011). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 20(3), 257-270.
- International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Wang, Y., et al. (2015). Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation. The Journal of Physiology and Biochemistry, 71(4), 747-757.
- Schmidt, N., et al. (2021).
- ResearchGate. (n.d.). Effect of MPP+ on cell viability of undifferentiated and differentiated....
- Voloboueva, L. A., et al. (2005). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neurochemistry, 93(5), 1274-1285.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 26(3), 240-254.
- ResearchGate. (n.d.). *Cytotoxicity screening in SH-SY5Y cells. (A) MPP + and (B) CE. p <....
- Wąsik, A., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity research, 26(3), 240-254.
- National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Shavali, S., & Ebadi, M. (2004). This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of neuroscience research, 76(4), 555-565.
- Youngster, S. K., et al. (1989). 1-methyl-4-phenylpyridinium (MPP+) analogs: in vivo neurotoxicity and inhibition of striatal synaptosomal dopamine uptake. Journal of neurochemistry, 53(4), 1170-1176.
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0004087).
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- OmicsDI. (n.d.). Comparative analysis of 1-methyl-4-phenylpyridinium (MPP+) and manganese induced neurotoxic effects on DNA methylation in dopaminergic neurons.
- Arora, P. K., et al. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life sciences, 46(5), 379-390.
- Yang, Y., et al. (2025). Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer.
- Sanchez-Ramos, J., et al. (1988). Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines. Brain research, 456(2), 254-262.
- Carrasco-Pozo, C., et al. (2012). Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action. Toxicology and applied pharmacology, 263(1), 79-87.
- Mosharov, E. V., et al. (2009). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(4), 1140-1149.
- Kumar, S. T., et al. (2025). The Aggregation Continuum of α-Synuclein and Its Relevance to Brain Aging. Current neuropharmacology.
- National Institutes of Health. (n.d.). Alpha-Synuclein Aggregation in Parkinson's Disease.
- VJNeurology. (2022, March 17). Brain region-specific changes in α-synuclein conformations in Parkinson's disease.
- Frontiers. (2020, October 14). Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation.
- MDPI. (n.d.). Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches.
Sources
- 1. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teaghrelin Protects SH-SY5Y Cells against MPP+-Induced Neurotoxicity through Activation of AMPK/SIRT1/PGC-1α and ERK1/2 Pathways | MDPI [mdpi.com]
- 15. Alpha-Synuclein Aggregation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vjneurology.com [vjneurology.com]
- 17. researchgate.net [researchgate.net]
- 18. MPP+ induces α-synuclein oligomerization and neurite impairment by disrupting mitochondrial function and Akt signaling, with apigenin emerging as a potential neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alpha-synuclein up-regulation and aggregation during MPP+-induced apoptosis in neuroblastoma cells: intermediacy of transferrin receptor iron and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autophagy and protein aggregation as a mechanism of dopaminergic degeneration in a primary human dopaminergic neuronal model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Endogenous Neurotoxins: 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline in Focus
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enemy Within
The slow, progressive nature of neurodegenerative diseases such as Parkinson's Disease (PD) has long pointed towards the involvement of persistent, low-level insults to the nervous system. While genetic predispositions are crucial, the discovery that the synthetic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) could induce a rapid and severe parkinsonian syndrome galvanized the field, prompting a search for structurally similar molecules produced within the human body.[1][2][3][4] This search has unveiled a class of compounds known as endogenous neurotoxins—substances generated through normal or abnormal metabolic processes that can inflict damage upon the central nervous system.[1][5][6][7]
These toxins are implicated in the pathogenesis of neurodegeneration through a variety of mechanisms, including the inhibition of mitochondrial activity, provocation of oxidative stress, and the induction of inflammatory and apoptotic pathways.[1][5][7] This guide provides a comparative analysis of several key classes of these endogenous threats, with a central focus on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a potent tetrahydroisoquinoline (TIQ) derivative. We will compare its formation, mechanisms, and neurotoxic profile against other significant endogenous players: the β-carbolines (βCs) and the lipid peroxidation product, 4-hydroxynonenal (HNE). Understanding the distinct and overlapping pathways of these molecules is paramount for developing targeted therapeutic strategies.
Focus Toxin: this compound (1BnTIQ)
1BnTIQ stands out among the family of tetrahydroisoquinolines due to its structural similarity to MPTP and its documented presence in the human brain.[8][9] Its potential role in the etiology of Parkinson's disease is supported by findings that its concentration is approximately three times higher in the cerebrospinal fluid of PD patients compared to healthy individuals.[10]
Endogenous Synthesis of 1BnTIQ
The formation of 1BnTIQ and other TIQs occurs through the Pictet-Spengler reaction, a non-enzymatic condensation of biogenic amines with aldehydes or keto acids.[11] This process represents a convergence of amine and carbonyl metabolism, which can be exacerbated under conditions of metabolic stress.
Caption: Endogenous formation pathways of 1BnTIQ, β-Carbolines, and 4-Hydroxynonenal.
Mechanisms of 1BnTIQ Neurotoxicity
The neurotoxic action of 1BnTIQ is multifaceted, primarily targeting the foundations of neuronal energy production and survival. Critically, in vivo studies have confirmed that 1BnTIQ can readily cross the blood-brain barrier, a prerequisite for a centrally-acting neurotoxin.[12]
-
Mitochondrial Inhibition: Like the active metabolite of MPTP (MPP+), 1BnTIQ is an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[8][9] This inhibition cripples ATP production and generates a surge of reactive oxygen species (ROS), leading to profound oxidative stress.
-
Induction of Apoptosis: 1BnTIQ triggers programmed cell death, or apoptosis, in dopaminergic cells.[10] This is a key mechanism contributing to the selective loss of neurons seen in neurodegenerative disorders. Studies in SH-SY5Y neuroblastoma cells have shown that 1BnTIQ's toxicity is dose-dependent and can be more pronounced than that of MPP+.[10]
-
Interaction with L-DOPA: 1BnTIQ has been shown to disturb the behavioral and biochemical effects of L-DOPA, the gold-standard therapy for Parkinson's disease.[13] This suggests that elevated endogenous levels of 1BnTIQ could complicate treatment efficacy in PD patients.[13]
Comparative Analysis: 1BnTIQ vs. Other Endogenous Neurotoxins
While 1BnTIQ is a potent toxin, it is part of a larger landscape of endogenous molecules capable of inflicting neuronal damage. A comparative understanding is essential for appreciating the full scope of the internal threats to the nervous system.
A. β-Carbolines (βCs)
β-Carbolines are another class of heterocyclic amines formed via the Pictet-Spengler condensation, in this case between tryptamines and aldehydes.[14] They are found in various foods and can also be synthesized endogenously.[14][15]
-
Mechanism of Action: The neurotoxic profile of βCs shows remarkable parallels with TIQs. They are potent inhibitors of mitochondrial complex I, leading to ATP depletion and oxidative stress.[16][17] Certain β-carbolinium ions, such as 2,9-dimethyl-β-carbolinium, cause a preferential death of dopaminergic neurons through both apoptotic and necrotic pathways.[16] Additionally, many βCs are known inhibitors of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism, which can further disrupt neuronal function.[18]
-
Comparison with 1BnTIQ: Both 1BnTIQ and βCs are MPTP analogues that target mitochondrial Complex I. Their shared mechanism underscores the vulnerability of this enzyme complex in dopaminergic neurons. Differences in their lipophilicity, ability to be metabolized by MAO, and affinity for the dopamine transporter likely account for variations in their neurotoxic potency.[9]
B. 4-Hydroxynonenal (HNE)
Unlike the heterocyclic amines, 4-hydroxynonenal is not an enzymatic inhibitor in the classical sense. Instead, it is a highly reactive aldehyde generated from the peroxidation of n-6 polyunsaturated fatty acids in cell membranes, a direct consequence of oxidative stress.[19][20][21]
-
Mechanism of Action: HNE's toxicity stems from its ability to form covalent adducts with proteins, nucleic acids, and lipids, primarily through Michael addition.[20] This indiscriminate reactivity disrupts the function of a vast array of cellular machinery. HNE has been shown to:
-
Exacerbate mitochondrial dysfunction and ROS formation, creating a vicious cycle of oxidative damage.[19]
-
Directly induce neuronal apoptosis.[20]
-
Disrupt ion homeostasis by impairing the function of ion-motive ATPases like the Na+/K+-ATPase.[22]
-
Selectively damage cholinergic neurons, implicating it in the pathology of Alzheimer's disease.[23]
-
-
Comparison with 1BnTIQ: The primary mechanism of 1BnTIQ is targeted (Complex I inhibition), whereas HNE's toxicity is diffuse and results from widespread covalent modification of macromolecules. 1BnTIQ is a trigger of oxidative stress through mitochondrial inhibition, while HNE is both a product and a propagator of oxidative stress. This positions HNE as a central player in the downstream cascade of damage initiated by toxins like 1BnTIQ.
Caption: Neurotoxic pathways of 1BnTIQ, β-Carbolines, and HNE converge on mitochondria.
Quantitative Comparison of Neurotoxic Effects
Direct, side-by-side comparisons of neurotoxin potency are challenging due to variations in experimental models and conditions. However, data from various studies allow for a relative assessment.
| Neurotoxin | Target/Assay | Potency/Effect | Cell/System Model | Reference |
| 1-Benzyl-TIQ (1BnTIQ) | Cell Viability | More pronounced cell death compared to MPP+ | Human Dopaminergic SH-SY5Y cells | [10] |
| MPP+ | Cell Viability | TC50 in the micromolar range | Parental cell lines (non-DAT expressing) | [24] |
| Various Isoquinolines | Complex I Inhibition | Several derivatives are more potent inhibitors than MPP+ in mitochondrial fragments | Isolated mitochondrial fragments | [9] |
| 2,9-dimethyl-β-carbolinium | Cell Viability | Preferential death of dopaminergic neurons | Primary mesencephalic cultures | [16] |
| TaClo (β-Carboline) | Complex I Inhibition | ~10-times more effective inhibitor than MPP+ | Brain homogenates | [17] |
| 4-Hydroxynonenal (HNE) | Cell Viability | 50-500 nM exacerbates cell death; 50 µM causes 50% viability loss | Primary neurons; ONH Astrocytes | [19][21] |
TC50: Half-maximal toxic concentration. DAT: Dopamine Transporter. ONH: Optic Nerve Head.
Experimental Protocols for Neurotoxicity Assessment
To ensure robust and reproducible data, standardized protocols are essential. The following methodologies represent a self-validating system for assessing the neurotoxic potential of endogenous compounds in vitro.
Experimental Workflow Overview
Caption: A streamlined workflow for the in vitro evaluation of endogenous neurotoxins.
Protocol 1: Cell Viability Assessment in SH-SY5Y Cells
Objective: To determine the dose-dependent cytotoxicity of a neurotoxin.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the neurotoxin (e.g., 1BnTIQ, 1 µM to 1000 µM) in culture medium. Replace the medium in each well with the toxin-containing medium. Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the TC50 value.
Protocol 2: Measurement of Mitochondrial Complex I Inhibition
Objective: To quantify the inhibitory effect of a neurotoxin on mitochondrial respiration.
-
Mitochondria Isolation: Isolate mitochondria from fresh rat brain tissue or cultured cells using differential centrifugation with a mitochondria isolation kit. Determine protein concentration using a BCA assay.
-
Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer. For the Oxygraph, add isolated mitochondria (approx. 0.1-0.2 mg/mL) to respiration buffer (e.g., MiR05).
-
Substrate Addition: Initiate Complex I-linked respiration by adding substrates such as pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM).
-
State 3 Respiration: Stimulate maximal oxidative phosphorylation (State 3) by adding a saturating amount of ADP (e.g., 2.5 mM).
-
Inhibitor Titration: Once a stable State 3 respiration rate is achieved, perform a stepwise titration of the neurotoxin (e.g., 1BnTIQ) to the mitochondrial suspension. Record the oxygen consumption rate after each addition.
-
Controls: Use Rotenone (a known Complex I inhibitor) as a positive control to achieve full inhibition and validate the assay.
-
Data Analysis: Plot the percentage of inhibition of oxygen consumption against the logarithm of the inhibitor concentration. Calculate the IC50 value from the resulting curve. This self-validating system, using a known inhibitor like Rotenone, ensures the observed effects are specific to Complex I.
Conclusion and Future Perspectives
This compound is a potent endogenous neurotoxin that shares critical pathogenic mechanisms with other toxin families, particularly the β-carbolines. Their common ability to inhibit mitochondrial Complex I places this enzyme at a crucial nexus in the viability of dopaminergic neurons. In contrast, toxins like 4-hydroxynonenal represent a different class of threat, arising from and perpetuating the downstream consequences of oxidative stress initiated by mitochondrial poisons.
The evidence strongly supports a "multiple-hit" hypothesis for neurodegenerative diseases, where the slow progression of pathology is driven by the synergistic action of various endogenous toxins, compounded by genetic susceptibility and environmental exposures. The slow, insidious nature of these endogenous compounds is consistent with the decades-long development of diseases like Parkinson's.[1][25]
Future research must focus on several key areas:
-
Synergistic Effects: Investigating how combinations of these toxins at physiologically relevant concentrations impact neuronal survival.
-
Metabolic Interplay: Understanding the conditions that favor the production of these toxins, which could reveal novel therapeutic targets in metabolic pathways.
-
Neuroprotective Strategies: Developing agents that can specifically protect mitochondrial Complex I or enhance the cellular detoxification pathways for reactive aldehydes like HNE.[26]
By dissecting the distinct and overlapping mechanisms of these internal threats, the scientific community can move closer to developing disease-modifying therapies that protect the brain from the enemy within.
References
- Liu, Y., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences, 22(23), 12805. [Link]
- Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 29(2), 99-111. [Link]
- McNaught, K. S., et al. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 26(4), S303. [Link]
- Storch, A., et al. (2000). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Journal of Neurochemistry, 74(4), 1636-1644. [Link]
- Pocernich, C. B., & Butterfield, D. A. (2000). 4-hydroxynonenal increases neuronal susceptibility to oxidative stress. Journal of Neuroscience Research, 58(4), 579-585. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011).
- Liu, Y., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. Semantic Scholar. [Link]
- Liu, Y., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins.
- Liu, Y., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. PubMed. [Link]
- Kruman, I., et al. (1997). Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. Journal of Neuroscience, 17(19), 7387-7395. [Link]
- Gille, G., et al. (2004). Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture. Journal of Neurochemistry, 91(5), 1145-1156. [Link]
- Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease.
- Shin, E. J., et al. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424. [Link]
- Bishi, S. K. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine. [Link]
- Bruce-Keller, A. J., et al. (1998). 4-Hydroxynonenal, a product of lipid peroxidation, damages cholinergic neurons and impairs visuospatial memory in rats. Journal of Neuropathology & Experimental Neurology, 57(3), 257-267. [Link]
- Tezel, G., et al. (2007). 4-Hydroxynonenal, a Product of Oxidative Stress, Leads to an Antioxidant Response in Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 48(7), 3189-3198. [Link]
- Peana, A. T., et al. (2019). Not Just From Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: From Neurotoxicity to Neuroprotection. Neurotoxicity Research, 36(2), 272-290. [Link]
- Mark, R. J., et al. (1997). A role for 4-hydroxynonenal, an aldehydic product of lipid peroxidation, in disruption of ion homeostasis and neuronal death induced by amyloid beta-peptide. Journal of Neurochemistry, 68(1), 255-264. [Link]
- McNaught, K. S., et al. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. General Pharmacology: The Vascular System, 31(5), 673-681. [Link]
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research, 26(3), 240-254. [Link]
- Novotna, A., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e52099. [Link]
- Leist, M., et al. (2010). Experimental approaches to define specific (developmental) neurotoxicity.
- Liu, Y., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. Aminer.cn. [Link]
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (1992). Testing for Neurotoxicity.
- Fritsche, E., & van Thriel, C. (2022). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology, 4, 988975. [Link]
- Luesma, M. J., et al. (2024). Schematic representation of endogenous neurotoxins (FA and BMAA) and...
- National Research Council (US) Committee on Alkyl Benzene Derivatives. (1981). Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests.
- Manto, M., et al. (2016). The Role of β-Carboline Alkaloids in the Pathogenesis of Essential Tremor. The Cerebellum, 15(3), 255-265. [Link]
- Li, Y., et al. (2024). Asiatic Acid Attenuates Salmonella typhimurium-Induced Neuroinflammation and Neuronal Damage by Inhibiting the TLR2/Notch and NF-κB Pathway in Microglia. International Journal of Molecular Sciences, 25(1), 602. [Link]
- Bringmann, G., et al. (1995). 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline, a New Inhibitor of Complex I. Biochemical Pharmacology, 50(12), 2057-2063. [Link]
- Cannon, J. R., & Greenamyre, J. T. (2012). Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease. Antioxidants & Redox Signaling, 16(9), 920-934. [Link]
- Kim, T. W., et al. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 18(3), 94-100. [Link]
- Deng, Y., et al. (2004). This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Brain Research, 1014(1-2), 227-231. [Link]
- Stasik, S., et al. (2016). One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy. Biological Chemistry, 397(5), 365-376. [Link]
- ditki. (n.d.). One Carbon Metabolism. ditki medical and biological sciences. [Link]
- Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]
- Blei, F., et al. (2020). Simultaneous Production of Psilocybin and a Cocktail of β-Carboline Monoamine Oxidase Inhibitors in 'Magic' Mushrooms. Chemistry – A European Journal, 26(3), 729-734. [Link]
- Wu, M., et al. (2016). Exploring De Novo metabolic pathways from pyruvate to propionic acid. Biotechnology Progress, 32(2), 303-311. [Link]
- Baresova, V., et al. (2019). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. International Journal of Molecular Sciences, 20(24), 6214. [Link]
- Feldman, J. L., & Dittenhafer-Reed, K. E. (2019). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 53, 137-147. [Link]
Sources
- 1. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of β-Carboline Alkaloids in the Pathogenesis of Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 16. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline, a new inhibitor of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-hydroxynonenal increases neuronal susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Hydroxynonenal, a Product of Oxidative Stress, Leads to an Antioxidant Response in Optic Nerve Head Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A role for 4-hydroxynonenal, an aldehydic product of lipid peroxidation, in disruption of ion homeostasis and neuronal death induced by amyloid beta-peptide. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 23. 4-Hydroxynonenal, a product of lipid peroxidation, damages cholinergic neurons and impairs visuospatial memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) scaffold is a cornerstone of medicinal chemistry. This privileged structure is at the heart of numerous alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities. The efficient and selective synthesis of BTHIQs is therefore a critical endeavor in the pursuit of novel therapeutics. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this important molecule, offering experimental insights and data to inform your synthetic strategy.
Introduction to the this compound Core
The BTHIQ framework is a key structural motif in a vast family of naturally occurring alkaloids, including papaverine and laudanosine. Its rigid, chiral structure makes it an ideal scaffold for interacting with biological targets, leading to its prevalence in compounds with activities ranging from antimicrobial to anticancer and neuroprotective. The strategic placement of the benzyl group at the C1 position is crucial for the biological activity of many of these molecules. Consequently, the development of efficient and stereoselective methods to construct this core has been a long-standing goal in organic synthesis.
This guide will dissect and compare the following key synthetic strategies:
-
The Bischler-Napieralski Reaction
-
The Pictet-Spengler Reaction
-
The Pomeranz-Fritsch-Bobbitt Reaction
-
Modern Nucleophilic Addition Methods (Grignard and Organozinc Reagents)
-
A Chemoenzymatic Approach
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, stereoselectivity, substrate scope, and operational complexity.
The Bischler-Napieralski Reaction: A Classic Two-Step Approach
The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are then readily reduced to the desired 1,2,3,4-tetrahydroisoquinolines.[1][2][3] This two-step sequence offers a reliable route to the BTHIQ core, particularly for electron-rich aromatic systems.[2]
Causality Behind the Experimental Choices
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[1] The choice of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical for the initial cyclization.[3][4] These reagents activate the amide carbonyl, facilitating the formation of a nitrilium ion intermediate, which is a potent electrophile that drives the ring closure.[4] The subsequent reduction of the resulting 3,4-dihydroisoquinoline is most commonly achieved with sodium borohydride (NaBH₄), a mild and selective reducing agent for the imine functionality.[3]
Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski reaction followed by reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Bischler-Napieralski Cyclization
-
To a solution of N-(2-phenylethyl)phenylacetamide (1 equivalent) in anhydrous toluene (or xylene), add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-3,4-dihydroisoquinoline.
Step 2: Reduction to this compound
-
Dissolve the crude 1-benzyl-3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the addition of water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the this compound.[3]
The Pictet-Spengler Reaction: A Direct and Atom-Economical Route
The Pictet-Spengler reaction offers a more direct and often milder route to 1,2,3,4-tetrahydroisoquinolines, proceeding via the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7][8] This reaction is a cornerstone of alkaloid synthesis and is particularly effective for electron-rich aromatic systems.[8][9]
Causality Behind the Experimental Choices
The reaction is typically catalyzed by a protic or Lewis acid, which facilitates the formation of a highly electrophilic iminium ion intermediate from the initially formed Schiff base.[6][8] This iminium ion then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The choice of acid and solvent can significantly impact the reaction rate and yield, with stronger acids and higher temperatures often required for less activated aromatic rings.[9]
Reaction Mechanism
Sources
- 1. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. organicreactions.org [organicreactions.org]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
The Evolving Landscape of 1-Benzyl-1,2,3,4-Tetrahydroisoquinolines: A Comparative Guide to Structure-Activity Relationships
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its inherent structural rigidity and stereochemical complexity offer a versatile platform for the design of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of BTHIQ analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas. We will explore the subtle yet critical molecular modifications that dictate their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.
The Architectural Blueprint: Synthesis of the BTHIQ Core
The construction of the BTHIQ scaffold is a cornerstone of medicinal chemistry, with several established synthetic routes. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most prevalent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1][3]
The Pictet-Spengler condensation involves the reaction of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1] This method is particularly versatile for introducing substituents at the 1-position of the tetrahydroisoquinoline ring.
In contrast, the Bischler-Napieralski reaction utilizes an N-acylated β-phenylethylamine, which undergoes cyclization in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction yields the desired 1-substituted tetrahydroisoquinoline.[3]
Below is a generalized workflow for the synthesis of this compound analogs, highlighting these two key strategies.
Caption: Generalized synthetic strategies for this compound analogs.
Comparative Analysis of Biological Activities
The therapeutic potential of BTHIQ analogs is vast, with demonstrated activity as dopaminergic agents, orexin receptor antagonists, cholinesterase inhibitors, monoamine oxidase (MAO) inhibitors, and antibacterial agents. The following sections provide a comparative analysis of the SAR for each of these target classes.
Dopaminergic Activity: Modulating Neurotransmission
BTHIQ analogs have shown significant affinity for dopamine receptors, making them promising candidates for the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[4] The affinity for D1-like and D2-like receptors can be finely tuned by strategic substitutions on both the tetrahydroisoquinoline core and the benzyl moiety.[5]
Key SAR Insights:
-
Halogenation of the Benzyl Ring: The position and nature of halogen substituents on the 1-benzyl group are critical for dopamine receptor affinity. For instance, 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions have been shown to significantly enhance affinity.[6]
-
Hydroxyl Groups on the THIQ Core: The presence and position of hydroxyl groups on the tetrahydroisoquinoline ring system are crucial for activity. Generally, 6,7-dihydroxy substitution is favored for potent dopaminergic ligands.
-
Stereochemistry at C1: The stereochemistry at the 1-position of the tetrahydroisoquinoline ring often plays a significant role in receptor selectivity and potency. The (S)-enantiomer is frequently more active at both D1 and D2 receptors.[4][5]
Table 1: Comparative Dopamine Receptor Affinity of Selected BTHIQ Analogs
| Compound | R1 (at C1) | R2 (on THIQ) | D1 Ki (nM) | D2 Ki (nM) | Reference |
| Analog A | Benzyl | 6,7-di-OH | 150 | 85 | [5] |
| Analog B | 2'-Bromobenzyl | 7-Cl, 6-OH | 25 | 40 | [4] |
| Analog C | 2',4'-Dichlorobenzyl | 7-Cl, 6-OH | 45 | 60 | [4] |
| (S)-Analog D | Phenyl | 7-Cl, 8-OH | 30 | 150 | [5] |
| (R)-Analog D | Phenyl | 7-Cl, 8-OH | >1000 | >1000 | [5] |
Orexin Receptor Antagonism: Targeting Sleep and Addiction
Orexin receptors, OX1 and OX2, are implicated in regulating sleep-wake cycles, appetite, and reward pathways. Selective OX1 receptor antagonists are being investigated for the treatment of addiction.[7] BTHIQ derivatives have emerged as a promising class of orexin receptor antagonists.[8]
Key SAR Insights:
-
Substitution at the 1-Position: An optimally substituted benzyl group at the 1-position is crucial for potent OX1 receptor activity.[7][9]
-
Substitution at the 7-Position: The 7-position of the tetrahydroisoquinoline core is highly sensitive to substitution, with a preference for electron-deficient groups.[10][11]
-
N-Acetamide Substituent: The nature of the substituent on the nitrogen of the acetamide group at the 2-position significantly influences potency and selectivity. Pyridylmethyl groups are often optimal.[8]
Table 2: Comparative Orexin Receptor Activity of Selected BTHIQ Analogs
| Compound | R1 (at C1) | R2 (at C7) | N-Acetamide Substituent | OX1 Ke (nM) | OX2 Ke (nM) | Reference |
| Analog E | 3,4-Dimethoxybenzyl | Methoxy | Benzyl | 25 | >1000 | [10] |
| Analog F | 3,4-Dimethoxybenzyl | Cyano | Benzyl | 15 | >1000 | [10] |
| Analog G | 3,4-Dimethoxybenzyl | Methoxy | 3-Pyridylmethyl | 5.7 | >1000 | [7] |
| 73 (RTIOX-251) | 3-Fluorobenzyl | Methoxy | 3-Pyridylmethyl | 16.1 | >10000 | [7] |
Cholinesterase and MAO Inhibition: A Dual-Pronged Approach for Neurodegenerative Diseases
Inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B) are established therapeutic strategies for Alzheimer's and Parkinson's diseases. Certain BTHIQ analogs have demonstrated the ability to inhibit these enzymes.[12]
Key SAR Insights:
-
N-Benzyl Substituents: Substitutions on the N-benzyl group of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides significantly impact inhibitory activity against both MAO and BChE.[12]
-
Carboxamide Moiety: The presence of a carboxamide group at the 2-position appears to be important for cholinesterase and MAO inhibitory activity.[12]
Table 3: Comparative Cholinesterase and MAO Inhibitory Activity of Selected BTHIQ Analogs
| Compound | N-Benzyl Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE IC50 (µM) | Reference |
| 2d | p-Fluoro | 1.38 | >100 | >100 | [12] |
| 2j | p-Bromo | 2.48 | >100 | >100 | [12] |
| 2i | m-Bromo | 15.6 | 22.4 | 35.1 | [12] |
| 2p | o-Methyl | 28.3 | 35.7 | 42.8 | [12] |
Antibacterial Activity: A New Frontier
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. BTHIQ analogs have shown promising activity against various bacterial strains, including multidrug-resistant pathogens.[13][14] Their mechanism of action is thought to involve the perturbation of cell wall and nucleic acid biosynthesis.[15][16]
Key SAR Insights:
-
Lipophilic Substituents: The incorporation of lipid-like substituents can improve the absorption and antibacterial properties of BTHIQ analogs.[14]
-
Substitutions on the THIQ Core: Disubstitution on the tetrahydroisoquinoline ring, such as at the 5- and 8-positions, can lead to potent anti-mycobacterial activity.[14]
Table 4: Comparative Antibacterial Activity of Selected BTHIQ Analogs
| Compound | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
| Compound 9 | - | Tetracycline-resistant MRSA | 10-64 | [13] |
| Compound 5e | - | Tetracycline-resistant MRSA | 10-64 | [13] |
| Compound 138 | Lipid-like choline moiety | Gram-positive bacteria | N/A | [14] |
| Compound 139 | Lipid-like choline moiety | Gram-negative bacteria | N/A | [14] |
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of BTHIQ analogs requires well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key in vitro assays.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor drug (BTHIQ analogs).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh assay buffer.[17]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-spiperone, and varying concentrations of the BTHIQ analog.[17]
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the BTHIQ analog that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Orexin Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to measure the antagonist activity of BTHIQ analogs at the OX1 receptor by monitoring changes in intracellular calcium.[8]
Materials:
-
CHO-K1 cells stably expressing the human OX1 receptor.
-
Fluo-4 AM calcium-sensitive fluorescent dye.
-
Assay Buffer.
-
Orexin-A (agonist).
-
BTHIQ analogs (antagonists).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the CHO-K1-hOX1R cells into 96-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution. Incubate to allow for dye uptake.
-
Antagonist Pre-incubation: Add varying concentrations of the BTHIQ analog to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of Orexin-A (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the BTHIQ analog by plotting the inhibition of the Orexin-A-induced calcium response against the antagonist concentration.
Cholinesterase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibitory activity of BTHIQ analogs against acetylcholinesterase (AChE).[3][18]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer.
-
BTHIQ analogs (inhibitors).
-
96-well plates.
-
Spectrophotometric plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, AChE enzyme, and varying concentrations of the BTHIQ analog.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the acetylthiocholine substrate to initiate the enzymatic reaction.
-
Color Development: The thiocholine produced reacts with DTNB to form a yellow product.
-
Absorbance Measurement: Measure the absorbance at 412 nm in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to screen for MAO-B inhibitors.[19][20]
Materials:
-
MAO-B enzyme.
-
MAO-B substrate (e.g., tyramine).
-
Horseradish peroxidase (HRP).
-
Fluorometric probe (e.g., Amplex Red).
-
Assay Buffer.
-
BTHIQ analogs (inhibitors).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well black plate, add the assay buffer and varying concentrations of the BTHIQ analog.
-
Enzyme Addition: Add the MAO-B enzyme to the wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a substrate solution containing the MAO-B substrate, HRP, and the fluorometric probe.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically (Ex/Em = 535/587 nm).[19]
-
Data Analysis: Determine the reaction rate for each inhibitor concentration and calculate the percent inhibition to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling cascades initiated by the interaction of BTHIQ analogs with their targets is crucial for comprehending their overall pharmacological effects.
Dopaminergic Signaling
BTHIQ analogs that act as dopamine receptor antagonists will block the binding of endogenous dopamine, thereby modulating downstream signaling pathways. D1-like receptors are typically coupled to Gαs/olf, leading to an increase in cyclic AMP (cAMP), while D2-like receptors are coupled to Gαi/o, which inhibits cAMP production.[21][]
Caption: Simplified Dopaminergic Signaling Pathways and the action of BTHIQ antagonists.
Orexin Receptor Signaling
Orexin receptors are G-protein coupled receptors. The OX1 receptor primarily couples to Gq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[4][23] BTHIQ antagonists block this signaling cascade.
Caption: Simplified Orexin 1 Receptor Signaling Pathway and the action of BTHIQ antagonists.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of subtle structural modifications in dictating the biological activity and selectivity of these analogs. By understanding these relationships and employing robust experimental evaluation, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold. The provided protocols and pathway diagrams serve as a practical resource for scientists engaged in the design, synthesis, and evaluation of novel BTHIQ-based drug candidates.
References
- Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline deriv
- (PDF) Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
- Orexin Signaling: A Complex, Multifaceted Process - Frontiers. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: not available)
- The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PubMed Central. (URL: [Link])
- Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). (URL: [Link])
- Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives | Request PDF - ResearchG
- Schematic representation of the major dopaminergic pathways in the brain - ResearchG
- Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (URL: [Link])
- Schematic representation of dopamine signaling pathway.
- Acetylcholinesterase Activity Colorimetric Assay Kit. (URL: not available)
- Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC - PubMed Central. (URL: [Link])
- Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC - PubMed Central. (URL: [Link])
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. (URL: [Link])
- Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed. (URL: [Link])
- Monoamine Oxidase Assay Kit - Bio-Techne. (URL: [Link])
- Dopaminergic Neurons and Brain Reward Pathways: From Neurogenesis to Circuit Assembly - PMC - PubMed Central. (URL: [Link])
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. (URL: [Link])
- Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor | Journal of Medicinal Chemistry - ACS Public
- Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry. (URL: [Link])
- The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC - NIH. (URL: [Link])
- In Vitro Synergistic Activity of Combinations of Tetrahydroisoquinolines and Treatment Antibiotics against Multidrug-Resistant Salmonella - PMC - NIH. (URL: [Link])
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - OUCI. (URL: [Link])
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: not available)
- Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])
- Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids - PubMed. (URL: [Link])
- Natural Product-Inspired Dopamine Receptor Ligands - PMC - PubMed Central. (URL: [Link])
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase - NIH. (URL: [Link])
- Structure-activity relationship studies on the tetrahydroisoquinoline-based orexin 1 receptor antagonists: The 1-benzyl position | Request PDF - ResearchG
Sources
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [ouci.dntb.gov.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 23. researchgate.net [researchgate.net]
Reversing the Resistance: A Comparative Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Derivatives as MDR Modulators
For researchers on the front lines of oncology drug discovery, the pervasive challenge of multidrug resistance (MDR) is a constant battle. This phenomenon, where cancer cells develop resistance to a broad spectrum of chemotherapeutic agents, is a major contributor to treatment failure. At the heart of this resistance lies a family of ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp/ABCB1) being a primary culprit. These efflux pumps actively expel cytotoxic drugs from cancer cells, diminishing their intracellular concentration and therapeutic efficacy. The development of potent and specific MDR modulators that can inhibit the function of these transporters is therefore a critical strategy to resensitize cancer cells to chemotherapy.
Among the promising classes of MDR modulators, 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) derivatives have emerged as a scaffold of significant interest. This guide provides an in-depth comparative analysis of the efficacy of various BTHIQ derivatives, grounded in experimental data, to assist researchers in navigating the landscape of these potent MDR reversal agents.
The Rationale Behind Targeting P-glycoprotein with BTHIQ Derivatives
The BTHIQ scaffold is structurally related to several known P-gp substrates and inhibitors, providing a rational basis for its exploration as an MDR modulator. The tetrahydroisoquinoline core offers a rigid framework that can be strategically functionalized to optimize interactions with the large, polyspecific drug-binding pocket of P-gp. The benzyl substituent at the 1-position provides a key lipophilic moiety that is often crucial for high-affinity binding to the transporter. Structure-activity relationship (SAR) studies have revealed that modifications to the aromatic rings of both the tetrahydroisoquinoline and benzyl moieties, as well as substitutions on the nitrogen atom, can significantly impact the potency and selectivity of these compounds.[1][2]
Comparative Efficacy of BTHIQ Derivatives: A Data-Driven Analysis
The efficacy of BTHIQ derivatives as MDR modulators is typically evaluated through a battery of in vitro assays. These include cytotoxicity assays to measure the reversal of drug resistance, drug accumulation and efflux assays to directly assess the inhibition of P-gp function, and ATPase activity assays to probe the interaction of the compounds with the transporter's enzymatic activity. The following table summarizes the performance of a selection of BTHIQ derivatives from various studies, highlighting key quantitative metrics.
| Compound ID | Modification of BTHIQ Scaffold | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + Modulator (µM) | Reversal Fold (RF) | Reference |
| Compound 7 | 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl | Not Specified | Not Specified | Not Specified | Not Specified | Potent, in the range of verapamil | [3] |
| Compound 3 (24) | Tetrahydroisoquinoline derivative | KB ChR 8-5 | Vincristine | 46.88 nM | 0.79 nM (at 16 µM) | 59.34 | [1] |
| Compound 4 (25) | Tetrahydroisoquinoline derivative | SW480 | Vincristine | 48.39 nM | 3.52 nM (at 16 µM) | 13.74 | [1] |
| YS-370 (36) | Tetrahydroisoquinoline derivative | SW620/AD300 | Paclitaxel | 2.3 µM | 0.002 µM (at 2 µM) | 1130 | [1] |
| PID-9 (32) | Tetrahydroisoquinoline derivative | Not Specified | Not Specified | Not Specified | Not Specified | Potent P-gp inhibitor | [1] |
| OY-101 (33) | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkylated with 1-methoxy-2-benzyloxybenzene | Not Specified | Not Specified | Not Specified | Not Specified | Potent P-gp inhibitor | [1] |
| A10 (35) | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and naphthalene ring linked via a phenylamide bond | Not Specified | Not Specified | Not Specified | Not Specified | Potent P-gp inhibitor | [1] |
| Compound 12a | Decoration of the biphenyl core of a BTHIQ derivative | Not Specified | Doxorubicin | Not Specified | Not Specified | Almost complete restoration of cytotoxicity | [4] |
Note: The experimental conditions, such as the concentration of the modulator used, can vary between studies, which should be considered when making direct comparisons.
Key Experimental Protocols for Evaluating MDR Modulators
The scientific integrity of any comparison relies on robust and well-validated experimental methodologies. Here, we provide detailed, step-by-step protocols for the key assays used to characterize BTHIQ derivatives as MDR modulators.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the ability of a BTHIQ derivative to sensitize MDR cancer cells to a chemotherapeutic agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol: [5][6][7]
-
Cell Seeding: Seed MDR and their parental sensitive cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the BTHIQ derivative. Include wells with the BTHIQ derivative alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the MDR modulator.
Caption: Workflow of the MTT assay for MDR reversal.
Rhodamine 123 Efflux Assay
This assay directly measures the ability of a BTHIQ derivative to inhibit the efflux function of P-gp.[8][9]
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a modulator leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.
Step-by-Step Protocol: [8][10]
-
Cell Preparation: Harvest MDR and sensitive cells and resuspend them in a suitable buffer.
-
Incubation with Modulator: Pre-incubate the cells with the BTHIQ derivative at various concentrations for a defined period (e.g., 30 minutes at 37°C). Include a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~1-5 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, warm medium containing the BTHIQ derivative. Incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the BTHIQ derivative to that of the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Caption: P-gp ATPase activity assay workflow.
Mechanism of Action: How BTHIQ Derivatives Inhibit P-glycoprotein
The primary mechanism by which BTHIQ derivatives modulate MDR is through direct inhibition of P-glycoprotein. Molecular docking and SAR studies have provided valuable insights into their mode of action. [4][11] Binding to the Drug-Binding Pocket: BTHIQ derivatives are thought to bind within the large, hydrophobic drug-binding pocket located in the transmembrane domains (TMDs) of P-gp. [9]This binding is often driven by hydrophobic interactions and hydrogen bonding with key amino acid residues within the pocket. [1]By occupying this pocket, BTHIQ derivatives can competitively inhibit the binding of chemotherapeutic drugs, preventing their efflux from the cell.
Modulation of Conformational Changes: The transport cycle of P-gp involves significant conformational changes, transitioning between an inward-facing and an outward-facing state, fueled by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). [3][10][12]Some BTHIQ derivatives may act as allosteric inhibitors, binding to a site distinct from the primary substrate-binding site and stabilizing a conformation of P-gp that is incompetent for drug transport. [13]This can involve hindering the dimerization of the NBDs, a crucial step for ATP hydrolysis. [14]
Caption: Proposed mechanism of P-gp inhibition by BTHIQ derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: A certain degree of lipophilicity is generally required for potent P-gp inhibition, facilitating the compound's entry into the cell membrane and interaction with the hydrophobic binding pocket of P-gp. [1]* Aromatic Substitutions: The nature and position of substituents on the benzyl and tetrahydroisoquinoline rings play a critical role. Electron-withdrawing groups on the benzyl ring can enhance activity. [1]* Nitrogen Substituents: The substituent on the nitrogen atom of the tetrahydroisoquinoline ring significantly influences the compound's properties, including its ability to interact with P-gp and its selectivity over other ABC transporters.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of MDR modulators with the potential to overcome P-gp-mediated drug resistance in cancer. This guide has provided a comparative overview of their efficacy, detailed the key experimental methodologies for their evaluation, and shed light on their mechanism of action. The quantitative data presented, while not exhaustive, serves as a valuable resource for researchers in the field.
Future research should focus on the development of BTHIQ derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with P-gp at a molecular level, aided by advanced computational and structural biology techniques, will be instrumental in the rational design of the next generation of MDR modulators. Ultimately, the goal is to translate these promising preclinical findings into effective clinical strategies that can improve the outcomes for cancer patients facing the challenge of multidrug resistance.
References
Sources
- 1. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes of the nucleotide binding domains of P-glycoprotein induced by ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Docking, and Tumor Resistance Reversal Activity Evaluation of Matrine Derivative with Thiophene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational changes of P-glycoprotein by nucleotide binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational changes of P-glycoprotein by nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) is a significant structural motif found in numerous biologically active compounds and a key endogenous neurotoxin implicated in the etiology of Parkinson's disease.[1] Consequently, the development and validation of robust analytical methods for its quantification are of critical importance. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the analysis of 1-BTHIQ: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of cross-validation is central to ensuring the integrity of analytical data. It involves comparing the results from two or more distinct analytical methods to verify their equivalence and reliability. This process is not merely a procedural step but a scientific imperative that builds confidence in the data, especially when transferring methods between laboratories or making critical decisions in drug development.
This guide is structured to provide not only the "how" but also the "why" behind the analytical choices, reflecting a field-proven understanding of the nuances of each technique. We will delve into the detailed experimental protocols, compare their performance characteristics, and provide a logical framework for selecting the most appropriate method for your specific research needs.
The Analytical Challenge: Physicochemical Properties of 1-BTHIQ
1-BTHIQ is a moderately polar, non-volatile compound with a molecular weight of 223.31 g/mol . Its structure contains a secondary amine and aromatic rings, making it amenable to analysis by both HPLC and, with derivatization, GC-MS. The choice of analytical technique is therefore not one of capability but of suitability for the intended purpose, considering factors such as required sensitivity, sample matrix complexity, and throughput.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. The following table provides a comparative summary of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 1-BTHIQ and structurally similar isoquinoline alkaloids. While specific cross-validation data for 1-BTHIQ is not extensively published, the performance metrics presented here are based on validated methods for analogous compounds and serve as a reliable benchmark for method development and validation.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Separation by liquid chromatography coupled with highly selective and sensitive mass detection based on precursor-to-product ion transitions. |
| Derivatization | Not required. | Mandatory to increase volatility and thermal stability. | Generally not required. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High (low ng/mL to pg/mL range), especially in Selected Ion Monitoring (SIM) mode. | Very High (pg/mL to fg/mL range), offering the lowest limits of detection. |
| Selectivity | Moderate, dependent on chromatographic resolution. | High, based on both retention time and mass spectrum. | Very High, due to the specificity of Multiple Reaction Monitoring (MRM). |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, as the derivatization step adds to the sample preparation time. | High, with modern UPLC systems enabling rapid analysis. |
| Matrix Effects | Less susceptible compared to mass spectrometry-based methods. | Generally low, as the sample undergoes extensive cleanup and derivatization. | Can be significant (ion suppression or enhancement) and requires careful evaluation and mitigation.[4][5] |
| Cost | Relatively low initial and operational cost. | Moderate initial cost, with ongoing costs for gases and derivatization reagents. | High initial and maintenance costs. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of 1-BTHIQ using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the reliability of the generated data.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification of 1-BTHIQ in bulk materials or simple formulations where high sensitivity is not a primary requirement.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
1-BTHIQ analytical standard (≥98% purity).
-
Acetonitrile and Methanol (HPLC grade).
-
Ammonium acetate and Triethylamine (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities. For example, a mixture of 10 mM ammonium acetate with 0.2% triethylamine (pH adjusted to 5.0) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-BTHIQ in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2%, tailing factor < 2, theoretical plates > 2000).
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of 1-BTHIQ in complex matrices or for trace-level quantification. A critical step in this protocol is the derivatization of 1-BTHIQ to increase its volatility.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for alkaloid analysis (e.g., 5% phenyl polysiloxane phase, 30 m x 0.25 mm, 0.25 µm).
-
1-BTHIQ analytical standard (≥98% purity).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous pyridine and a suitable organic solvent (e.g., ethyl acetate).
-
Helium (carrier gas, 99.999% purity).
2. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Standard and Sample Preparation:
-
Standard and Sample Extraction: For samples in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the 1-BTHIQ. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
4. Validation Parameters:
-
Follow a similar validation strategy as outlined for HPLC-UV, with a focus on the consistency and completeness of the derivatization reaction. The validation should be performed on derivatized standards and samples.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and metabolites in biological matrices due to its exceptional sensitivity and selectivity. This protocol is based on a method for the closely related 1,2,3,4-tetrahydroisoquinoline.[7]
1. Instrumentation and Reagents:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or a cyano (CN) column (e.g., 150 mm x 2.0 mm, 5 µm).
-
1-BTHIQ analytical standard (≥98% purity) and a stable isotope-labeled internal standard (SIL-IS), if available.
-
Acetonitrile and Methanol (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water.
2. LC-MS/MS Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and 5 mM ammonium formate (e.g., 90:10, v/v).[7]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized by infusing a standard solution of 1-BTHIQ. The protonated molecule [M+H]⁺ would be the precursor ion. Fragment ions would be determined experimentally.
-
3. Standard and Sample Preparation:
-
Standard and QC Preparation: Prepare calibration standards and QC samples by spiking known amounts of 1-BTHIQ into a surrogate matrix (e.g., analyte-free plasma or the same solvent as the sample). Add the internal standard to all samples, standards, and QCs.
-
Sample Preparation: A protein precipitation or solid-phase extraction (SPE) is typically required for biological samples to remove interferences.[8][9]
4. Validation Parameters:
-
A full validation according to regulatory guidelines (e.g., FDA or ICH) should be performed, including the assessment of selectivity, matrix effects, recovery, and stability.[4][5]
Visualization of Workflows and Relationships
To better understand the logical flow of the analytical process and the interplay of validation parameters, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is a multifactorial decision.
-
HPLC-UV is a cost-effective and robust method, ideal for routine quality control of bulk drug substances and formulations where high sensitivity is not required. Its simplicity and high throughput make it an attractive option for in-process controls.
-
GC-MS provides enhanced sensitivity and selectivity compared to HPLC-UV. It is a powerful tool for identifying and quantifying 1-BTHIQ in complex matrices, provided that the derivatization step is carefully optimized and controlled.
-
LC-MS/MS stands as the most sensitive and selective technique, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, and for the detection of trace-level impurities. The high initial investment and the need for careful management of matrix effects are key considerations.
A thorough cross-validation of at least two of these methods is highly recommended during the later stages of drug development to ensure the highest level of confidence in the analytical data. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.
References
- ResearchGate. (2023). Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?.
- ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AIT. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
- Scialert. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
- National Center for Biotechnology Information. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- PubMed. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects.
- PubMed. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn.
- PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- National Center for Biotechnology Information. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants.
- J-STAGE. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples.
- LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- ResearchGate. (2025). Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MS n | Request PDF.
- ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- PubMed. (2000). Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II).
- PubMed. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. researchgate.net [researchgate.net]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline and Standard Dopamine Receptor Ligands
<_>
Introduction: The Quest for Novel Dopamine Receptor Modulators
The dopaminergic system, with its five distinct receptor subtypes (D1-D5), is a cornerstone of central nervous system function, modulating everything from motor control and cognition to reward and motivation.[1][2][3] Consequently, dopamine receptors are critical targets for therapeutic intervention in a host of neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.[4][5][6] The development of novel ligands with specific affinities and functional activities at these receptors remains a paramount goal in medicinal chemistry. This guide focuses on the pharmacological characterization of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ), a compound of interest due to its structural similarity to known bioactive isoquinoline alkaloids.[7][8][9][10]
This document provides a comprehensive framework for benchmarking 1-BTHIQ against a panel of well-characterized dopamine receptor agonists and antagonists. We will delve into the experimental protocols for determining binding affinity and functional efficacy, present the data in a clear, comparative format, and discuss the implications of these findings for future drug development.
The Scientific Rationale: Why Benchmark 1-BTHIQ?
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[10][11] Previous research has indicated that derivatives of this scaffold can interact with various receptors, and some have been investigated for their potential as dopamine receptor ligands.[9][12] Notably, systemic administration of 1-BTHIQ has been shown to increase extracellular dopamine concentrations in the rat striatum, suggesting an interaction with the dopaminergic system.[13] Furthermore, some studies have implicated 1-BTHIQ as an endogenous neurotoxin that may play a role in the etiology of Parkinson's disease by inducing dopaminergic cell death.[14]
Given these preliminary findings, a systematic evaluation of 1-BTHIQ's direct interaction with dopamine receptors is warranted. By comparing its binding and functional profile to established ligands, we can elucidate its mechanism of action and potential as a pharmacological tool or therapeutic lead.
Selecting the Benchmarks: A Panel of Standard Dopamine Receptor Ligands
To provide a robust comparison, we have selected a panel of standard dopamine receptor ligands with well-defined properties at the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[1][2]
D1-like Receptor Ligands:
-
Agonist: SKF-38393: A classic partial agonist for the D1-like receptors, known to stimulate adenylyl cyclase.[15]
-
Antagonist: SCH-23390: A potent and selective antagonist for D1-like receptors, widely used in research to block D1-mediated signaling.[15][16]
D2-like Receptor Ligands:
-
Agonist: Bromocriptine: A D2 receptor agonist used in the treatment of Parkinson's disease and hyperprolactinemia.[17]
-
Antagonist: Haloperidol: A typical antipsychotic that acts as a potent D2 receptor antagonist.[4]
-
Antagonist: Clozapine: An atypical antipsychotic with a more complex pharmacological profile, including high affinity for D4 receptors.[4][18]
These compounds represent a range of affinities and functional activities, providing a comprehensive backdrop against which to evaluate 1-BTHIQ.
Experimental Protocols: A Step-by-Step Guide to Benchmarking
The following protocols outline the key in vitro assays for characterizing the interaction of 1-BTHIQ with dopamine receptors.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[19][20][21] These assays measure the ability of an unlabeled compound (the "competitor," in this case, 1-BTHIQ) to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Radioligand Binding
Caption: Workflow for the radioligand binding assay to determine the binding affinity of 1-BTHIQ.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human D1 or D2 dopamine receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
For D1 receptor binding, use [³H]-SCH-23390 as the radioligand.
-
For D2 receptor binding, use [³H]-Spiperone as the radioligand.[22]
-
Add increasing concentrations of 1-BTHIQ or the standard competitor.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[22]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from total binding.
-
Plot the percentage of specific binding against the log concentration of 1-BTHIQ.
-
Determine the IC50 value (the concentration of 1-BTHIQ that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assays: Assessing Intrinsic Activity
Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.[3][23][24] Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP).[1][25] D1-like receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][25][26]
Signaling Pathways: D1 vs. D2 Receptors
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use CHO cells stably expressing either human D1 or D2 dopamine receptors.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode Assay:
-
Treat the cells with increasing concentrations of 1-BTHIQ or a standard agonist (SKF-38393 for D1, Bromocriptine for D2).
-
For D2 receptors, first stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of 1-BTHIQ or a standard antagonist (SCH-23390 for D1, Haloperidol for D2).
-
Add a fixed concentration of a standard agonist (EC80 concentration) to stimulate the receptors.
-
Incubate for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Data Presentation and Interpretation
The results of these assays should be compiled into clear, concise tables for easy comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of 1-BTHIQ and Standard Ligands at Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| 1-BTHIQ | Experimental Value | Experimental Value |
| SKF-38393 | Known Value | Known Value |
| SCH-23390 | Known Value | Known Value |
| Bromocriptine | Known Value | Known Value |
| Haloperidol | Known Value | Known Value |
| Clozapine | Known Value | Known Value |
Table 2: Comparative Functional Activity (EC50/IC50, nM; Emax, %) of 1-BTHIQ and Standard Ligands
| Compound | D1 Receptor (Agonist) | D1 Receptor (Antagonist) | D2 Receptor (Agonist) | D2 Receptor (Antagonist) |
| EC50 (nM), Emax (%) | IC50 (nM) | EC50 (nM), Emax (%) | IC50 (nM) | |
| 1-BTHIQ | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| SKF-38393 | Known Value | - | - | - |
| SCH-23390 | - | Known Value | - | - |
| Bromocriptine | - | - | Known Value | - |
| Haloperidol | - | - | - | Known Value |
Interpretation of Results
-
Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity. Comparing the Ki values of 1-BTHIQ at D1 and D2 receptors will reveal its receptor subtype selectivity.
-
Functional Activity (EC50/IC50 and Emax):
-
In the agonist assay, a low EC50 and a high Emax suggest a potent and efficacious agonist.
-
In the antagonist assay, a low IC50 indicates a potent antagonist.
-
If 1-BTHIQ shows activity in both assays, it may be a partial agonist.
-
If it shows no activity in either assay, it is likely not a direct ligand for that receptor.
-
Conclusion and Future Directions
This guide provides a rigorous framework for the initial pharmacological characterization of this compound at dopamine D1 and D2 receptors. The data generated from these experiments will provide crucial insights into its potential as a modulator of the dopaminergic system.
Based on the findings, future studies could explore:
-
Selectivity Profiling: Expanding the binding and functional assays to include D3, D4, and D5 receptors to obtain a complete selectivity profile.
-
Downstream Signaling: Investigating the effects of 1-BTHIQ on downstream signaling pathways, such as ERK phosphorylation, to further elucidate its mechanism of action.[27][]
-
In Vivo Studies: If the in vitro data is promising, progressing to in vivo models to assess the behavioral effects of 1-BTHIQ.
By systematically benchmarking novel compounds like 1-BTHIQ against established standards, we can accelerate the discovery of new chemical entities with the potential to become next-generation therapeutics for dopamine-related disorders.
References
- Al-Hiari, Y. M., et al. (2025). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Cooper, D. (2023). Biochemistry, Dopamine Receptors.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Moreno, J. L., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PubMed Central. [Link]
- Chidester, D. R., et al. (1992). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. PubMed. [Link]
- Roundtree, I. A., et al. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed Central. [Link]
- Patel, P., & Anziska, Y. (2023). Dopamine Agonists.
- Naoi, M., et al. (2009).
- Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
- Wikipedia. (2024). Dopamine receptor D1. [Link]
- News-Medical.Net. (2020). An Overview of Dopamine Receptor Pharmacology. [Link]
- Zhang, L., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
- Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]
- Enders, D., et al. (2011). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant this compound Alkaloids. The Journal of Organic Chemistry. [Link]
- Wikipedia. (2024). Dopamine receptor D2. [Link]
- MacKenzie, R. G., et al. (1998). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. [Link]
- Stoyanov, R. S., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. PubMed. [Link]
- Szymański, J., et al. (2024). The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. MDPI. [Link]
- Philipps, A. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
- Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
- Seeman, P. (2006). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]
- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.
- Maruyama, W., et al. (2003). This compound (1BnTIQ)
- International Journal of Scientific & Technology Research. (2020).
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (2024). Dopamine. [Link]
- Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
- Undie, A. S. (2010).
- Fraundorfer, P. F., et al. (2006). This compound-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. PubMed. [Link]
- QIAGEN. (n.d.). Dopamine-DARPP32 Feedback in cAMP Signaling. [Link]
Sources
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Dopamine receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. ijstr.org [ijstr.org]
- 12. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single administration of this compound increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biophysics-reports.org [biophysics-reports.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. innoprot.com [innoprot.com]
- 24. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 26. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Key Findings in 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Research
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] This guide provides a comprehensive comparison of key synthetic methodologies and highlights significant pharmacological findings related to 1-BTHIQ derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental protocols to replicate and build upon existing research in this dynamic field.
Comparative Analysis of Synthetic Strategies
The construction of the 1-BTHIQ core is most prominently achieved through two classical named reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these methodologies is often dictated by the desired substitution patterns and the nature of the available starting materials.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][6][7][8][9]
Mechanism and Key Considerations:
The reaction proceeds via an electrophilic aromatic substitution mechanism.[5][6] The amide is first activated by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate, likely a nitrilium ion.[6][7] This intermediate then undergoes intramolecular cyclization. The success of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the ring and facilitate cyclization.[5][8]
Advantages:
-
Versatility in Amide Precursors: A wide range of β-arylethylamides can be employed, allowing for diverse substitutions on the isoquinoline nitrogen and the aromatic ring.
-
High Yields with Activated Arenes: When the aromatic ring is electron-rich, the Bischler-Napieralski reaction can provide excellent yields of the desired cyclized product.[6]
Limitations:
-
Harsh Reaction Conditions: The classical Bischler-Napieralski reaction often requires high temperatures and strong acidic conditions, which may not be suitable for sensitive substrates.[6]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly when the nitrilium ion intermediate is stabilized.[5][7]
-
Limited Scope for Electron-Deficient Arenes: The reaction is generally less effective for substrates with electron-withdrawing groups on the aromatic ring.[5]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid to form a tetrahydroisoquinoline.[10][11][12]
Mechanism and Key Considerations:
The reaction begins with the formation of a Schiff base from the amine and the carbonyl compound.[11] Subsequent protonation of the Schiff base generates an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to afford the tetrahydroisoquinoline product.[11][12] Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[11]
Advantages:
-
Milder Reaction Conditions: The Pictet-Spengler reaction can often be carried out under milder conditions than the Bischler-Napieralski reaction, sometimes even under physiological conditions, making it suitable for the synthesis of complex natural products.[11]
-
Direct Formation of Tetrahydroisoquinolines: This reaction directly yields the desired tetrahydroisoquinoline core without the need for a subsequent reduction step.
-
Stereochemical Control: The use of chiral starting materials or catalysts can lead to the enantioselective synthesis of 1-BTHIQ derivatives.[13]
Limitations:
-
Dependence on Carbonyl Reactivity: The choice of the aldehyde or ketone is crucial and can influence the reaction outcome and yield.
-
Potential for Spiroindolenine Intermediates: In some cases, particularly with indole-containing substrates, the formation of spiroindolenine intermediates can occur, which may or may not be productive for the desired cyclization.[14]
Visualizing Synthetic Pathways
To better illustrate these key synthetic transformations, the following diagrams outline the general workflows.
Caption: Generalized workflow of the Bischler-Napieralski reaction.
Caption: Generalized workflow of the Pictet-Spengler reaction.
Comparative Pharmacological Activities of 1-BTHIQ Derivatives
The 1-BTHIQ scaffold is a versatile platform for the development of a wide range of therapeutic agents.[1][3][4] The following table summarizes key findings for several classes of 1-BTHIQ derivatives.
| Derivative Class | Biological Target/Activity | Key Findings |
| Chiral 1-BTHIQs | Multidrug Resistance (MDR) Reversal | Certain chiral derivatives have been shown to be potent modulators of P-glycoprotein (P-gp), leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[15][16] Their activity was found to be significantly stronger than the positive control, verapamil.[15][16][17] |
| 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines | Cardiovascular Effects | These compounds have demonstrated vasorelaxant properties on rat thoracic aorta in vitro, with some exhibiting potent inhibition of KCl-induced contractions and protective effects against experimental arrhythmia.[18] |
| 1,1-Disubstituted-1,2,3,4-tetrahydroisoquinolines | Contractile Activity | Certain 1,1-dialkyl derivatives have shown contractile activity against guinea pig gastric smooth muscle.[19] |
| Various Substituted 1-BTHIQs | LFA-1/ICAM-1 Antagonism | A series of THIQ derivatives have been identified as potent inhibitors of the LFA-1/ICAM-1 interaction, which is crucial in immune responses.[20] These compounds have shown oral bioavailability and efficacy in a murine peritonitis model.[20] |
| General 1-BTHIQ Derivatives | Broad-Spectrum Biological Activities | The 1-BTHIQ core is present in compounds with a wide array of biological activities, including antitumor, antitubercular, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[1][3][4] |
Detailed Experimental Protocols
To facilitate the replication of key findings, we provide the following detailed experimental protocols for a representative synthesis and a crucial pharmacological assay.
Protocol 1: Synthesis of a 1-BTHIQ Derivative via the Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
β-phenylethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the β-phenylethylamine derivative in DCM in a round-bottom flask.
-
Add the aldehyde to the solution at room temperature.
-
Slowly add trifluoroacetic acid to the reaction mixture. The amount of TFA may need to be optimized, but a catalytic amount is often sufficient.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 1-BTHIQ derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of MDR Reversal using the MTT Assay
This protocol outlines the procedure to assess the ability of a 1-BTHIQ derivative to reverse multidrug resistance in a cancer cell line.
Materials:
-
K562 (drug-sensitive) and K562/DOX (doxorubicin-resistant) human leukemia cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Doxorubicin
-
1-BTHIQ derivative to be tested
-
Verapamil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture K562 and K562/DOX cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of doxorubicin, the 1-BTHIQ derivative, and verapamil.
-
Treat the K562/DOX cells with varying concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of the 1-BTHIQ derivative or verapamil. Treat K562 cells with doxorubicin alone as a control for drug sensitivity.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) for doxorubicin in the presence and absence of the test compounds.
-
The reversal fold (RF) can be calculated as the ratio of the IC₅₀ of doxorubicin alone to the IC₅₀ of doxorubicin in the presence of the 1-BTHIQ derivative. A higher RF value indicates a greater ability to reverse MDR.
Visualizing a Relevant Signaling Pathway
The following diagram illustrates the mechanism of P-glycoprotein-mediated multidrug resistance and its inhibition by 1-BTHIQ derivatives.
Caption: Inhibition of P-gp mediated drug efflux by 1-BTHIQ derivatives.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the comparative advantages and limitations of the primary synthetic routes, namely the Bischler-Napieralski and Pictet-Spengler reactions, is crucial for the efficient design and synthesis of new derivatives. The significant findings in areas such as multidrug resistance reversal and cardiovascular effects underscore the therapeutic potential of this versatile molecular framework. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers seeking to replicate and expand upon these important discoveries.
References
- J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
- Xue, L., Sun, M., Min, T., Zhang, C., & Sun, H. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Letters in Drug Design & Discovery, 6(5), 387-392.
- Thermo Fisher Scientific - US. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- [No authors listed]. (1998). [Synthesis and Biological Activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and Related Compounds]. Yao Xue Xue Bao, 33(10), 741-747.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- Grokipedia. Bischler–Napieralski reaction.
- Various Authors. (2009-2021). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate.
- Xue, L., Sun, M., Min, T., Zhang, C., & Sun, H. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Letters in Drug Design & Discovery, 6(5), 387-392.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- [No authors listed]. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2063-2064.
- Name-Reaction.com. Pictet-Spengler reaction.
- Deady, L. W., Pirzada, N. H., Topsom, R. D., & Bobbitt, J. M. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2063-2064.
- Al-Hiari, Y. M., et al. (2018). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Slideshare. Bischler napieralski reaction.
- [No authors listed]. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5021.
- Xue, L., Sun, M., Min, T., Zhang, C., & Sun, H. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Letters in Drug Design & Discovery, 6(5), 387-392.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- [No authors listed]. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Organic Chemistry, 7(4), 324-330.
- [No authors listed]. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1245-1264.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- Zhong, M., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5269-5273.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ovid.com [ovid.com]
- 17. This compound Derivatives and Optically...: Ingenta Connect [ingentaconnect.com]
- 18. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Independent Verification of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline's Apoptotic Mechanism
Introduction: The Imperative of Mechanistic Verification in Drug Discovery
In the landscape of modern pharmacology and drug development, the identification of a novel compound with potential therapeutic activity is merely the first step in a long and rigorous journey. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ), an endogenous neurotoxin, has been shown to induce dopaminergic cell death through apoptosis, making it and its derivatives subjects of interest in neurodegenerative disease research and oncology.[1][2][3] However, a preliminary claim of inducing apoptosis—a highly regulated and complex form of programmed cell death—necessitates a comprehensive and independent verification of its precise mechanism of action.[4]
Our methodology is structured in a phased approach, beginning with the confirmation of apoptosis and culminating in the dissection of the specific signaling cascades involved. Each experimental choice is rationalized, and every protocol is designed to be self-validating through the inclusion of appropriate controls.
Phase 1: Foundational Analysis - Confirming Apoptosis and Distinguishing from Necrosis
The first critical step is to confirm that 1-BTHIQ induces cell death via apoptosis rather than necrosis. Apoptosis is a controlled cellular disassembly, while necrosis is a chaotic process often resulting from acute injury and leading to inflammation.[4][8] The distinction is paramount for any compound intended for therapeutic use.
Key Experiment: Annexin V & Propidium Iodide (PI) Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[9][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9][10][13] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[14]
Experimental Workflow Diagram
Caption: Annexin V/PI Staining Workflow.
Data Presentation: Comparative Analysis of Cell Death Modality
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1-BTHIQ (50 µM) | 60.7 ± 3.5 | 25.1 ± 2.8 | 14.2 ± 1.9 |
| Staurosporine (1 µM) | 35.4 ± 4.2 | 40.3 ± 3.7 | 24.3 ± 3.1 |
Interpretation: The data should demonstrate a significant increase in the Annexin V-positive/PI-negative population for both 1-BTHIQ and Staurosporine compared to the vehicle control, confirming the induction of apoptosis.
Phase 2: Delineating the Apoptotic Cascade - Intrinsic vs. Extrinsic Pathways
Apoptosis is broadly initiated via two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[4][11] Both pathways converge on the activation of effector caspases, a family of proteases that execute the dismantling of the cell.[15][16] Understanding which pathway 1-BTHIQ activates is crucial for mechanistic clarity.
Key Experiment 1: Caspase Activity Assays
Scientific Rationale: The activation of specific initiator caspases is a hallmark of each pathway. The extrinsic pathway activates Caspase-8, while the intrinsic pathway activates Caspase-9.[17] Both pathways then activate the executioner, Caspase-3.[5] By measuring the activity of these specific caspases, we can infer the initiating pathway.
Experimental Protocol: Fluorometric Caspase Activity Assay
-
Cell Lysis: Treat cells as in Phase 1. Lyse the cells using a provided lysis buffer to release cellular contents.
-
Substrate Addition: Add a specific fluorogenic substrate for Caspase-3, -8, or -9 (e.g., DEVD-AFC, IETD-AFC, LEHD-AFC) to the cell lysates.
-
Incubation: Incubate at 37°C to allow active caspases to cleave their respective substrates, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence on a microplate reader. The intensity is directly proportional to caspase activity.[18]
-
Normalization: Normalize the fluorescence signal to the total protein concentration of the lysate.
Data Presentation: Caspase Activation Profile
| Treatment (12h) | Relative Caspase-3 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1-BTHIQ (50 µM) | 4.5 ± 0.4 | 1.2 ± 0.3 | 4.1 ± 0.5 |
| Staurosporine (1 µM) | 5.2 ± 0.6 | 1.5 ± 0.2 | 5.8 ± 0.7 |
Interpretation: A significant increase in Caspase-9 and Caspase-3 activity, with minimal change in Caspase-8 activity, would strongly suggest that 1-BTHIQ, like Staurosporine in many cell types, primarily triggers the intrinsic apoptotic pathway.[19]
Key Experiment 2: Analysis of Mitochondrial Integrity
Scientific Rationale: The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[20][21][22] Pro-apoptotic proteins like Bax and Bak, upon activation, create pores in the mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[20][22][23]
A. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
The JC-1 dye is a reliable indicator of ΔΨm.[24][25] In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[26][27] In apoptotic cells where the ΔΨm has collapsed, JC-1 remains as monomers, emitting green fluorescence.[26][27] A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization, an early event in intrinsic apoptosis.[25][28]
B. Western Blot for Bcl-2 Family Proteins and Cytochrome c
This technique allows for the quantification of key proteins regulating and executing the intrinsic pathway.
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak
-
Executioner: Cleaved Caspase-3, Cleaved PARP
-
Mitochondrial Release: Cytoplasmic Cytochrome c
Western Blot Workflow Diagram
Caption: Western Blotting Workflow for Apoptosis Markers.
Expected Results for Intrinsic Pathway Activation:
-
Upregulation/Activation of Pro-apoptotic proteins: Increased levels of Bax.
-
Downregulation of Anti-apoptotic proteins: Decreased levels of Bcl-2 or Bcl-xL.
-
Increased Bax/Bcl-2 ratio: This shift is a critical determinant of cell fate.[23]
-
Release of Cytochrome c: Detection of cytochrome c in the cytosolic fraction (and a corresponding decrease in the mitochondrial fraction).
-
Cleavage of Executioner Caspases: Appearance of the cleaved (active) form of Caspase-3 and its substrate, PARP.
Phase 3: Synthesizing the Mechanism
By integrating the data from all phases, a coherent model of 1-BTHIQ's apoptotic mechanism can be constructed. The evidence from Annexin V/PI staining confirms apoptosis. The caspase activity assays, coupled with the mitochondrial health and Western blot data, pinpoint the specific pathway.
Proposed Signaling Pathway for 1-BTHIQ-Induced Apoptosis
Caption: Proposed Intrinsic Apoptosis Pathway for 1-BTHIQ.
Conclusion
This guide outlines a systematic and rigorous approach to independently verify the apoptotic mechanism of this compound. By employing a comparative framework with a known apoptosis inducer and utilizing a multi-parametric assay strategy, researchers can move from a general observation of cell death to a detailed, mechanistic understanding. This level of verification is not merely an academic exercise; it is a critical requirement for the advancement of any compound through the drug development pipeline, ensuring both efficacy and a well-defined safety profile. The synthesis of flow cytometry, biochemical assays, and protein analysis provides the robust, cross-validated data necessary to confidently characterize the molecular pharmacology of novel therapeutic candidates.
References
- Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line.British Journal of Ophthalmology.[Link]
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?PubMed.[Link]
- Mechanism of staurosporine-induced apoptosis in murine hepatocytes.American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]
- Caspase-activation pathways in apoptosis and immunity.PubMed.[Link]
- Bcl-2 family.Wikipedia.[Link]
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.Frontiers in Oncology.[Link]
- Biochemical Pathways of Caspase Activation During Apoptosis.Annual Review of Physiology.[Link]
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
- Caspase Activation Pathways: an Overview.Holland-Frei Cancer Medicine.[Link]
- Role of Bcl-2 family members on apoptosis: what we have learned
- Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms.PubMed.[Link]
- Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities.Anticancer Research.[Link]
- Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line.
- Caspase Activation in Apoptosis P
- This compound (1BnTIQ)
- The Annexin V Apoptosis Assay.University of Massachusetts Chan Medical School.[Link]
- JC-1 Mitochondrial Membrane Potential Assay.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC.[Link]
- Standart Operating Procedure Apoptosis assay with Annexin V - PI.Biologi.[Link]
- JC-1 stain of apoptotic cells.Medical University of Vienna.[Link]
- A comprehensive guide to apoptosis detection.Absin.[Link]
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe.PMC.[Link]
- Apoptosis – wh
- Video: Cell Death Pathways and Annexin V & PI Labeling studies.JoVE.[Link]
- The effect of this compound on the metabolism of dopamine and molecular markers of apoptosis in rodent brain structures.
- Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells.
- Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells.MDPI.[Link]
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. bmglabtech.com [bmglabtech.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. coconote.app [coconote.app]
- 17. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A comprehensive guide to apoptosis detection [absin.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 27. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline and its Enantiomers: A Guide for Drug Development Professionals
Introduction: The Significance of Chirality in a Potent Neuroactive Scaffold
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ) is an endogenous amine that has garnered significant attention within the neuroscience and drug development communities.[1][2][3] Its structural resemblance to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its elevated levels in the cerebrospinal fluid of Parkinson's disease (PD) patients have implicated it as a potential endogenous contributor to neurodegenerative processes.[1][3] The pharmacology of 1-BTHIQ is complex, exhibiting a dual nature of neurotoxicity at high concentrations and potential neuroprotection at lower concentrations, primarily through its interaction with the dopaminergic system.[4]
The 1-BTHIQ molecule possesses a chiral center at the C1 position, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. This guide provides a head-to-head comparison of 1-BTHIQ and its enantiomers, synthesizing the available data and providing the experimental frameworks necessary for their differential evaluation.
While direct, comprehensive comparative studies on the neurotoxicity and receptor affinity of the individual (R)- and (S)-enantiomers of 1-BTHIQ are not extensively documented in publicly available literature, we can infer the profound importance of stereochemistry from closely related analogs and foundational pharmacological principles. For instance, studies on related tetrahydroisoquinolines have demonstrated significant enantioselective differences in their biological targets. This underscores the critical need for separate evaluation of each enantiomer in any drug development or toxicological assessment program.
Pharmacological Profile of Racemic 1-BTHIQ: A Double-Edged Sword
Racemic 1-BTHIQ has been shown to exert a range of effects on the central nervous system, with a particular affinity for the dopaminergic pathways implicated in PD.
Neurotoxic Potential: At higher concentrations, 1-BTHIQ is known to be toxic to dopaminergic neurons.[1] This toxicity is mediated through the induction of apoptosis, as evidenced by increased caspase-3 activity, upregulation of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-xL.[1][3] Furthermore, 1-BTHIQ can increase lipid peroxidation, indicating an induction of oxidative stress, a key pathological feature of neurodegenerative diseases.[1]
Interaction with the Dopaminergic System: 1-BTHIQ significantly impacts dopamine homeostasis. It can decrease dopamine uptake in dopaminergic cells like SH-SY5Y and in rat striatal synaptosomes, an effect similar to the potent neurotoxin MPP+.[1][5] It also affects dopamine metabolism, influencing the activity of key enzymes in the dopamine degradation pathway.[3] Interestingly, some studies have shown that 1-BTHIQ can increase the extracellular concentration of dopamine in the striatum, suggesting a complex interplay with dopamine release and reuptake mechanisms.[2]
Dopamine Receptor Interactions: The tetrahydroisoquinoline scaffold is a well-known pharmacophore for dopamine receptor ligands. Studies on various 1-benzyl-tetrahydroisoquinolines have shown their ability to bind to both D1 and D2 dopamine receptors.[6] The affinity for these receptors can vary significantly based on the substitution patterns on the aromatic rings and the nitrogen atom.
The multifaceted activity of racemic 1-BTHIQ is summarized in the table below:
| Biological Effect of Racemic 1-BTHIQ | Key Findings | Supporting Evidence |
| Neurotoxicity | Induces apoptosis in dopaminergic neurons at high concentrations. | Increased caspase-3 activity, Bax/Bcl-xL ratio modulation.[1] |
| Dopamine Uptake | Inhibits dopamine uptake in neuronal cells and synaptosomes. | Comparable effects to MPP+ in reducing [3H]dopamine uptake.[1][5] |
| Dopamine Metabolism | Alters the metabolic pathways of dopamine. | Affects key enzymatic activities in dopamine degradation.[3] |
| Dopamine Levels | Can increase extracellular dopamine in the striatum. | In vivo microdialysis studies in rats.[2] |
| Receptor Binding | Binds to dopamine D1 and D2 receptors. | Studies on analogous 1-benzyl-tetrahydroisoquinolines.[6] |
The Chiral Question: (R)- vs. (S)-1-BTHIQ - An In-Depth Comparison
It is highly probable that one enantiomer will display greater affinity for specific dopamine receptor subtypes, and potentially greater potency in inducing neurotoxic effects. For example, in a study of a related compound, N-methyl-1-phenyltetrahydroisoquinoline, the (S)-enantiomer was found to be the more active enantiomer. This highlights the critical importance of chiral separation and individual enantiomer testing.
To facilitate this crucial area of research, we present a series of detailed experimental protocols that would form the basis of a comprehensive head-to-head comparison.
Experimental Protocols for Enantiomer Comparison
The following protocols are designed to provide a robust framework for elucidating the stereoselective activity of (R)- and (S)-1-BTHIQ.
Protocol 1: Chiral Separation of 1-BTHIQ Enantiomers
Objective: To resolve racemic 1-BTHIQ into its individual (R)- and (S)-enantiomers for subsequent biological testing.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is often effective for separating tetrahydroisoquinoline enantiomers.[7]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Detection: UV detection at a wavelength where 1-BTHIQ has significant absorbance (e.g., 280 nm).
-
Procedure:
-
Dissolve racemic 1-BTHIQ in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase at a constant flow rate.
-
Collect the separated enantiomeric fractions as they elute from the column.
-
Confirm the purity of each enantiomeric fraction by re-injecting a small aliquot onto the same chiral column.
-
Determine the absolute configuration of each enantiomer using techniques such as circular dichroism (CD) spectroscopy or by comparison to a known standard.[7]
-
Protocol 2: Assessment of Enantioselective Neurotoxicity
Objective: To compare the cytotoxic effects of (R)- and (S)-1-BTHIQ on a relevant neuronal cell line.
Methodology: MTT Assay in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for studying dopaminergic neurotoxicity.[8]
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
(R)-1-BTHIQ and (S)-1-BTHIQ stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of (R)-1-BTHIQ and (S)-1-BTHIQ (e.g., 10 µM to 500 µM) and a vehicle control for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves for each enantiomer to determine their respective IC50 values.
-
Protocol 3: Determination of Dopamine D2 Receptor Binding Affinity
Objective: To compare the binding affinities of (R)- and (S)-1-BTHIQ for the dopamine D2 receptor.
Methodology: Radioligand Binding Assay
This assay measures the ability of the test compounds to displace a radiolabeled ligand from the dopamine D2 receptor.[9]
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride).
-
(R)-1-BTHIQ and (S)-1-BTHIQ stock solutions.
-
Non-specific binding determinant (e.g., a high concentration of a known D2 antagonist like haloperidol or sulpiride).[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[10]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of either (R)-1-BTHIQ or (S)-1-BTHIQ.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific determinant).
-
Incubate the plate for 60-90 minutes at room temperature or 30°C.[9][10]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compounds and generate competition curves to determine the Ki (inhibition constant) for each enantiomer.
-
Protocol 4: Assessment of Dopamine Transporter (DAT) Inhibition
Objective: To compare the inhibitory effects of (R)- and (S)-1-BTHIQ on dopamine uptake.
Methodology: [3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
Synaptosomes are isolated nerve terminals that retain functional neurotransmitter transporters.
-
Materials:
-
Procedure:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of (R)-1-BTHIQ, (S)-1-BTHIQ, or vehicle for 10-15 minutes at 37°C.[12]
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 50 nM).[12]
-
Allow the uptake to proceed for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of [3H]Dopamine taken up by the synaptosomes using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake for each enantiomer.
-
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental design and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the head-to-head comparison of 1-BTHIQ enantiomers.
Caption: Potential stereoselective mechanisms of 1-BTHIQ enantiomers in dopaminergic neurons.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a significant endogenous compound with the potential to influence dopaminergic neuronal health. While current research has largely focused on the racemic mixture, the fundamental principles of stereochemistry dictate that its (R)- and (S)-enantiomers likely possess distinct pharmacological and toxicological profiles. A thorough, head-to-head comparison is therefore not just an academic exercise, but a critical step for any research or drug development program involving this scaffold.
The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to undertake this essential comparison. By elucidating the specific activities of each enantiomer, the scientific community can gain a more precise understanding of the role of 1-BTHIQ in neurobiology and better assess the therapeutic potential or toxicological risk associated with this fascinating molecule and its derivatives. The future of research in this area should prioritize such stereoselective investigations to unlock a more nuanced and accurate picture of the biology of 1-BTHIQ.
References
- Stepanov, V., et al. (2001). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Journal of Neuroscience Methods, 105(1), 35-41.
- Várnagy, E., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 29(5), 1125.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- protocols.io. (2023). MTT assay.
- Heikkila, R. E., et al. (1985). Dopamine Uptake by Rat Striatal Synaptosomes: Time- And Temperature-Dependent Decay and Protection by Dithiothreitol and Dopamine. Journal of Neurochemistry, 44(2), 419-424.
- Jones, S. R., et al. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience.
- Wang, Y., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research, 26(3), 240-254.
- Wąsik, A., et al. (2015). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 27(1), 54-65.
- Filipov, N. M., et al. (2007). Alteration of dopamine uptake into rat striatal vesicles and synaptosomes caused by an in vitro exposure to atrazine and some of its metabolites. Toxicology and Applied Pharmacology, 224(1), 36-45.
- Roman, D. L., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4085.
- bioRxiv. (2023). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner.
- Popiolek-Barczyk, K., et al. (2021). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 26(16), 4994.
- Kotake, Y., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. Journal of Neurochemistry, 114(5), 1436-1445.
- Sun, C. J., et al. (1996). 1-Methyl-4-phenylpyridinium (MPP+)-induced cell death in PC12 cells: inhibitory effects of several drugs. Journal of Pharmacological Sciences, 70(3), 225-228.
- Fisichella, M., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(21), 7809.
- ResearchGate. (2016). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
- Shi, B., et al. (2004). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Nuclear Medicine and Biology, 31(3), 303-311.
- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-24.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotox Res, 26(3), 240-54.
- Antkiewicz-Michaluk, L., et al. (2014). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotox Res, 26(3), 240–254.
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Alteration of dopamine uptake into rat striatal vesicles and synaptosomes caused by an in vitro exposure to atrazine and some of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) Derivatives in Disease Models
Introduction: The Dichotomous Nature of the BTHIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The addition of a benzyl group at the C1 position creates the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (BTHIQ) structure, a fascinating and dichotomous entity. On one hand, the parent compound, 1-BnTIQ, is an endogenous neurotoxin implicated in the pathophysiology of Parkinson's disease (PD).[3][4] It is found at elevated concentrations in the cerebrospinal fluid of PD patients and has been shown to induce parkinsonian-like symptoms in animal models by promoting dopaminergic cell death.[5][6]
On the other hand, chemical modification of the BTHIQ scaffold has unlocked significant therapeutic potential across diverse disease areas. Synthetic derivatives have been developed that exhibit potent activities as anticancer agents, modulators of cardiovascular function, and even potential neuroprotective agents, standing in stark contrast to the parent compound's toxicity. This guide provides a comparative evaluation of BTHIQ derivatives in key disease models, presenting the supporting experimental data that underscores their therapeutic promise and explaining the scientific rationale behind their design and evaluation.
I. BTHIQ Derivatives in Neurodegenerative Disease Models
The role of the parent compound 1-BnTIQ as an endogenous neurotoxin presents a unique challenge and opportunity.[4] Its neurotoxicity is primarily linked to the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[5] Mechanistically, 1-BnTIQ disrupts dopamine metabolism, inhibits mitochondrial complex I, induces oxidative stress, and ultimately triggers apoptosis via caspase-3 activation.[5][6][7] This understanding of its toxic mechanism provides a clear roadmap for designing derivatives with neuroprotective potential. The therapeutic strategy here is not to use 1-BnTIQ itself, but to develop analogs that can counteract its effects or possess entirely different, beneficial pharmacological profiles.
Comparative Compound: L-DOPA and Dopamine Agonists
The current standard of care for Parkinson's disease is dopamine replacement therapy, primarily using L-DOPA. However, long-term L-DOPA treatment is associated with significant side effects. Studies have shown that 1-BnTIQ can disturb the behavioral and biochemical effects of L-DOPA, suggesting that elevated levels of this endogenous toxin may pose a risk to PD patients undergoing therapy.[8]
Mechanism of 1-BnTIQ-Induced Neurotoxicity
The neurotoxic cascade initiated by 1-BnTIQ in dopaminergic neurons is a critical pathway to understand. It involves uptake by the dopamine transporter (DAT), inhibition of mitochondrial function, and activation of apoptotic signaling.
Caption: Mechanism of 1-BnTIQ-induced apoptosis in dopaminergic neurons.
While the parent compound is toxic, derivatives with altered substitutions on the benzyl or isoquinoline rings are being explored for neuroprotective effects, for example, by inhibiting monoamine oxidase (MAO) or cholinesterase, which are key targets in neurodegeneration.[9] A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were shown to be effective inhibitors of both MAO-A and MAO-B, which could be beneficial in a PD context.[9]
II. BTHIQ Derivatives in Oncology Models
In cancer therapy, the therapeutic potential of BTHIQ derivatives shines, primarily through two distinct mechanisms: reversal of multidrug resistance (MDR) and direct cytotoxicity via tubulin polymerization inhibition.
A. Reversal of Multidrug Resistance (MDR)
MDR is a major cause of chemotherapy failure, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[10] Verapamil is a well-known first-generation P-gp inhibitor, but its clinical use is limited by cardiovascular side effects. BTHIQ derivatives have emerged as potent P-gp modulators.
A series of chiral BTHIQ derivatives were synthesized and evaluated for their MDR reversal activity in doxorubicin-resistant K562/DOX human leukemia cells.[11] Their performance was directly compared to Verapamil.
| Compound | Doxorubicin IC₅₀ (μM) in K562/DOX Cells | Reversal Fold (RF)¹ |
| Doxorubicin Alone | 24.32 | 1.0 |
| + Verapamil (6 μM) | 1.15 | 21.1 |
| + Derivative 9e (6 μM) | 0.58 | 41.9 |
| + Derivative 10a (6 μM) | 0.61 | 39.9 |
| + Derivative 10e (6 μM) | 0.49 | 49.6 |
| ¹Reversal Fold = IC₅₀ of Doxorubicin alone / IC₅₀ of Doxorubicin with modulator. Data synthesized from[11]. |
As the data clearly indicates, several BTHIQ derivatives (10e, 9e, and 10a) demonstrated significantly more potent MDR reversal activity than the benchmark agent Verapamil, with reversal folds approximately twice as high.[11]
The mechanism of MDR reversal is validated by confirming that the BTHIQ derivatives inhibit the P-gp efflux pump, leading to increased intracellular accumulation of the chemotherapeutic agent.
-
Cell Culture: K562/DOX cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1 μg/mL doxorubicin to maintain the resistant phenotype.
-
Compound Incubation: Cells are pre-incubated with the BTHIQ derivative (e.g., 10e at 6 μM) or Verapamil (6 μM) for 1 hour at 37°C.
-
Substrate Loading: A fluorescent P-gp substrate, such as Rhodamine 123, is added and incubated for another hour.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry: The intracellular fluorescence intensity is measured using a flow cytometer. Increased fluorescence in the presence of the BTHIQ derivative compared to the control indicates inhibition of P-gp-mediated efflux.
Caption: BTHIQ derivatives inhibit P-gp, increasing intracellular drug levels.
B. Cytotoxicity via Tubulin Polymerization Inhibition
Beyond MDR reversal, certain BTHIQ analogs exhibit direct anti-cancer activity by targeting the microtubule network, a clinically validated strategy for cancer chemotherapy (e.g., taxanes, vinca alkaloids). A series of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated as tubulin polymerization inhibitors.[12]
The cytotoxic activity of these derivatives was tested against various human cancer cell lines and compared to Combretastatin A-4 (CA-4), a known potent tubulin inhibitor.
| Compound | IC₅₀ (μM) - HeLa | IC₅₀ (μM) - A549 | Tubulin Polymerization Inhibition IC₅₀ (μM) |
| Combretastatin A-4 | 0.002 | 0.003 | 1.1 |
| Derivative 5n | 0.015 | 0.021 | 1.5 |
| Derivative 5m | 0.023 | 0.035 | 2.1 |
| Data synthesized from[12]. |
Derivative 5n, bearing a 3'-OH and 4'-OCH₃ substitution on the 1-phenyl ring, emerged as a highly potent compound, exhibiting low nanomolar cytotoxicity and inhibiting tubulin polymerization at a concentration comparable to the natural product CA-4.[12]
III. BTHIQ Derivatives in Cardiovascular Disease Models
The therapeutic potential of BTHIQ derivatives extends to cardiovascular diseases, where they have been investigated for antiarrhythmic and vasorelaxant properties. This activity is often linked to the modulation of ion channels.[13] The bisbenzylisoquinoline alkaloid tetrandrine, which contains the BTHIQ motif, is known to have antihypertensive effects through calcium channel antagonism.[14]
Building on this, simpler synthetic BTHIQ derivatives have been designed. A study of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines found that most of the synthesized compounds exhibited relaxation of rat thoracic aorta in vitro.[13] Notably, compound III9 showed potent inhibition of KCl-induced contraction, suggesting a mechanism involving voltage-gated calcium channels, and also demonstrated a significant protective effect against experimental arrhythmia in rats.[13] Other research has identified specific 1,2,3,4-tetrahydroisoquinolines as a new class of specific bradycardic (heart rate-lowering) agents.[15]
IV. Synthesis Strategies
The creation of diverse BTHIQ libraries for therapeutic evaluation relies on robust synthetic methodologies. The Pictet-Spengler reaction is a cornerstone for constructing the THIQ core, involving the condensation of a phenylethylamine with an aldehyde or ketone followed by cyclization.[1][16]
General Synthetic Workflow: Pictet-Spengler Reaction
Caption: General workflow for the synthesis of BTHIQ derivatives.
Alternative methods, such as those employing Grignard reagents, have also been successfully utilized to couple substituted benzyl groups to the 3,4-dihydroisoquinoline head, allowing for a wide range of structural diversity.[17]
Conclusion and Future Directions
The this compound scaffold is a compelling example of how subtle structural modifications can dramatically alter biological activity, transforming a neurotoxic endogenous metabolite into a source of promising therapeutic agents. BTHIQ derivatives have demonstrated significant potential in oncology, particularly as potent MDR reversal agents that outperform established benchmarks like Verapamil, and as direct cytotoxic agents targeting tubulin. Their activity in cardiovascular models as vasorelaxants and antiarrhythmic agents also warrants further exploration.
Future research should focus on optimizing the structure-activity relationships (SAR) for each therapeutic area to enhance potency and selectivity while minimizing off-target effects. For neurodegenerative diseases, the challenge lies in designing derivatives that can either protect against the toxicity of the endogenous parent compound or engage other relevant targets within the CNS. The versatility of the BTHIQ scaffold, combined with established synthetic routes, ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.
References
- Al-Hiari, Y. M., et al. (2025). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
- Wąsik, A., et al. (2013). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research.
- Wąsik, A., et al. (2014). This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. PubMed.
- CSIRO Publishing. (1973). A new synthesis of this compound. Australian Journal of Chemistry.
- Ghosh, A., et al. (2006). This compound passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. PubMed.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR). Ovid.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Ovid.
- Wąsik, A., et al. (2014). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research.
- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR.
- Ebadi, M., et al. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. PubMed.
- Danchev, N., et al. (2008). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health.
- Yao, G., et al. (2002). [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds]. PubMed.
- Kohta, R., et al. (2010). This compound binds with tubulin beta, a substrate of parkin, and reduces its polyubiquitination. PubMed.
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0004087). HMDB.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Wang, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health.
- FooDB. (2011). Showing Compound this compound (FDB023308). FooDB.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Xue, L., et al. (2009). This compound Derivatives and Optically... Ingenta Connect.
- Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH.
- PubChem. This compound.
- Kubota, H., et al. (2003). (+/-)-2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinolines as a new class of specific bradycardic agents. PubMed.
- Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.
- Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health.
- Qian, J. Q. (2002). Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives. PubMed.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (+/-)-2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinolines as a new class of specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Binding Site of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline on its Target Proteins
For researchers and drug development professionals, definitively identifying and characterizing the binding site of a small molecule on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides an in-depth comparison of modern experimental and computational methodologies for confirming the binding site of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BTHIQ), an endogenous neurotoxin implicated in the pathology of Parkinson's disease.[1][2] We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction to this compound (1-BTHIQ) and its Putative Targets
1-BTHIQ is an endogenous compound found in the cerebrospinal fluid, with elevated levels observed in patients with Parkinson's disease.[1] Its neurotoxic effects are believed to stem from its interaction with key proteins in dopaminergic neurons, leading to apoptosis. The primary putative targets of 1-BTHIQ include:
-
Dopamine Transporter (DAT): 1-BTHIQ has been shown to inhibit the reuptake of dopamine by binding to DAT.[2][3]
-
Mitochondrial Complex I (NADH-ubiquinone oxidoreductase): Inhibition of this crucial enzyme in the electron transport chain by 1-BTHIQ can lead to mitochondrial dysfunction and oxidative stress.[2]
-
Catechol-O-Methyltransferase (COMT): 1-BTHIQ can inhibit the COMT-dependent O-methylation pathway, which is involved in dopamine metabolism.[3]
-
Dopamine Receptors: A derivative of 1-BTHIQ has demonstrated nanomolar affinity for D2, D3, and D4 dopamine receptors, suggesting that 1-BTHIQ itself may act as a dopamine antagonist.[4][5]
Confirming the direct binding of 1-BTHIQ to these targets and elucidating the precise binding site is critical for understanding its mechanism of action and for the development of potential therapeutic interventions.
A Multi-faceted Approach to Binding Site Confirmation: From Prediction to High-Resolution Structures
A robust strategy for confirming a binding site involves a tiered approach, starting with computational predictions to generate hypotheses, followed by biophysical and cellular assays for validation and characterization, and culminating in high-resolution structural studies for definitive confirmation.
Figure 1. A tiered workflow for binding site confirmation.
Computational Approaches: Paving the Way for Experimental Design
Computational methods provide a cost-effective and rapid means to predict potential binding sites and binding modes of 1-BTHIQ on its target proteins.[6][7] These in silico approaches are invaluable for generating initial hypotheses that can then be tested experimentally.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose and to calculate the binding free energy.[9]
Experimental Protocol: In Silico Docking and MD of 1-BTHIQ with Dopamine Transporter (DAT)
-
Protein Preparation: Obtain the 3D structure of human DAT from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of 1-BTHIQ and optimize its geometry.
-
Docking: Use a docking program (e.g., AutoDock, Glide) to dock 1-BTHIQ into the putative binding site of DAT.
-
Pose Selection: Analyze the resulting docking poses based on their scoring functions and clustering. Select the most favorable and stable binding poses for further analysis.
-
Molecular Dynamics Simulation: Perform MD simulations on the selected 1-BTHIQ-DAT complex to evaluate the stability of the interaction over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectories.[9]
Biophysical and Cellular Assays: Validating Target Engagement and Quantifying Interactions
While computational methods are predictive, biophysical and cellular assays provide direct experimental evidence of target engagement and allow for the quantitative characterization of the binding interaction.[10][11]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique for verifying that a compound binds to its target protein within the complex environment of an intact cell.[12][13][14] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[15]
Experimental Protocol: CETSA for 1-BTHIQ and DAT
-
Cell Culture and Treatment: Culture cells expressing DAT (e.g., HEK293-DAT) and treat them with varying concentrations of 1-BTHIQ or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of soluble DAT in each sample using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble DAT as a function of temperature for both the 1-BTHIQ-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of 1-BTHIQ indicates target engagement.
Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]
Experimental Protocol: ITC for 1-BTHIQ and Purified DAT
-
Sample Preparation: Prepare solutions of purified DAT and 1-BTHIQ in the same buffer to minimize heats of dilution.[17] Degas the solutions.
-
ITC Experiment: Load the DAT solution into the sample cell of the calorimeter and the 1-BTHIQ solution into the injection syringe.
-
Titration: Perform a series of injections of 1-BTHIQ into the DAT solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of 1-BTHIQ to DAT. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a highly sensitive, label-free optical technique that monitors molecular interactions in real time.[20][21] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[22]
Experimental Protocol: SPR for 1-BTHIQ and Immobilized DAT
-
Chip Preparation: Immobilize purified DAT onto the surface of an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of 1-BTHIQ over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound 1-BTHIQ.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound 1-BTHIQ.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine kon, koff, and KD.
| Technique | Principle | Key Parameters Measured | Throughput | Sample Requirements |
| CETSA | Ligand-induced thermal stabilization | Target engagement (thermal shift) | Medium to High | Intact cells or tissues |
| ITC | Measures heat changes upon binding | KD, n, ΔH, ΔS | Low | Purified protein and ligand |
| SPR | Change in refractive index upon binding | KD, kon, koff | Medium to High | Purified protein and ligand |
Table 1. Comparison of key biophysical and cellular assays for binding validation.
High-Resolution Structural Methods: The Gold Standard for Binding Site Confirmation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive methods for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[23] These techniques provide unequivocal evidence of the binding site and the specific molecular interactions that mediate binding.
X-ray Crystallography
X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the arrangement of atoms.[23]
Experimental Protocol: X-ray Crystallography of the 1-BTHIQ-DAT Complex
-
Protein Expression and Purification: Express and purify large quantities of high-quality DAT.
-
Crystallization: Screen for conditions that promote the co-crystallization of DAT with 1-BTHIQ.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model of the 1-BTHIQ-DAT complex.
-
Structural Analysis: Analyze the final structure to identify the precise binding site of 1-BTHIQ and the key interacting residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study protein-ligand interactions in solution.[23] Chemical shift perturbation experiments can identify the residues in the protein that are affected by ligand binding, thereby mapping the binding site.
Experimental Protocol: NMR Chemical Shift Perturbation Mapping of the 1-BTHIQ-DAT Interaction
-
Protein Isotope Labeling: Express and purify DAT with 15N and/or 13C isotopic labels.
-
NMR Spectra Acquisition: Acquire a 2D 1H-15N HSQC spectrum of the labeled DAT in the absence of 1-BTHIQ.
-
Titration: Titrate increasing concentrations of 1-BTHIQ into the DAT sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Monitor the chemical shift changes of the protein's backbone amide signals upon addition of 1-BTHIQ. The residues with significant chemical shift perturbations are likely to be in or near the binding site.
Conclusion
Confirming the binding site of a small molecule like 1-BTHIQ on its target proteins requires a multi-pronged approach that combines computational prediction with rigorous experimental validation. By leveraging the strengths of each technique, from in silico docking to high-resolution structural biology, researchers can build a comprehensive and self-validating picture of the molecular interactions that underpin the biological activity of 1-BTHIQ. This detailed understanding is essential for elucidating its role in neurodegenerative disease and for the rational design of novel therapeutics.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Exploring the computational methods for protein-ligand binding site prediction - PubMed.
- Isothermal titr
- Cellular thermal shift assay - Wikipedia.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- computational approaches for the identification of ligand binding sites in protein structures - DigitalCommons@UNO.
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis Online.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- Biophysical Assays - Concept Life Sciences.
- Biophysical Assays - Ichor Life Sciences.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Methods for predicting protein-ligand binding sites - PubMed.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed.
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts.
- Principles and Experimental Methodologies on Protein-Ligand Binding - Longdom Publishing.
- This compound | C16H17N | CID 98468 - PubChem.
- 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | Endogenous Metabolite | MedChemExpress.
- This compound (1BnTIQ)
- This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the R
- Methods for Identifying Ligand Binding Sites in Drug Discovery.
- In Silico Docking, Molecular Dynamics and Binding Energy Insights into the Bolinaquinone-Clathrin Terminal Domain Binding Site - MDPI.
- Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed.
- Showing metabocard for this compound (HMDB0004087).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the computational methods for protein-ligand binding site prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for predicting protein-ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Biophysical Assays [conceptlifesciences.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. experts.illinois.edu [experts.illinois.edu]
- 23. drughunter.com [drughunter.com]
A Comparative Guide to 1-BnTIQ-Induced Bradykinesia and MPTP-Induced Dopamine Depletion in Parkinson's Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent neurotoxin-based models used in Parkinson's disease (PD) research: the well-established 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model and the emerging model utilizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ). The objective is to offer an in-depth understanding of their mechanisms, experimental applications, and the distinct pathophysiological outcomes they produce, thereby enabling researchers to make informed decisions when selecting a model for their specific scientific inquiries.
Introduction to Neurotoxin-Based Models of Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a significant reduction of dopamine in the striatum.[1][2] This dopamine deficiency manifests as the cardinal motor symptoms of PD, including bradykinesia (slowness of movement), resting tremor, rigidity, and postural instability.[2][3] Animal models that replicate these features are indispensable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies.
For decades, MPTP has been the "gold standard" neurotoxin for inducing a Parkinsonian-like state in various animal species, particularly in mice.[4][5] Its ability to cause selective degeneration of the nigrostriatal dopaminergic pathway closely mimics the core pathology of PD.[4][5] More recently, endogenous and exogenous isoquinoline derivatives, such as 1-BnTIQ, have garnered attention as potential contributors to the neurodegenerative process in idiopathic PD.[6] Understanding the nuances between the models induced by these two compounds is crucial for advancing our comprehension of PD and for the development of effective treatments.
Mechanisms of Neurotoxicity: A Tale of Two Toxins
The selective destruction of dopaminergic neurons by both MPTP and certain isoquinoline derivatives hinges on their interaction with the dopamine transporter (DAT), but their subsequent intracellular actions diverge.
The Pro-toxin Cascade of MPTP
MPTP itself is not the direct toxic agent.[7] It is a lipophilic pro-toxin that readily crosses the blood-brain barrier.[7][8] Once in the central nervous system, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[7][9][10] This highly polar metabolite is then selectively taken up by dopaminergic neurons via the high-affinity dopamine transporter (DAT).[7][11][12] The accumulation of MPP+ within these neurons leads to cell death primarily through the inhibition of Complex I of the mitochondrial electron transport chain.[7][13][14] This disruption of mitochondrial respiration results in a catastrophic energy deficit and the generation of reactive oxygen species, ultimately triggering neuronal demise.[7][15]
Caption: Mechanism of MPTP-induced neurotoxicity.
The Direct-Acting Nature of 1-BnTIQ and Related Isoquinolines
Unlike MPTP, certain isoquinoline derivatives may exert direct toxicity on dopaminergic neurons. Studies have shown that N-methylated isoquinolines, structurally related to MPP+, exhibit enhanced cytotoxicity in cells expressing the dopamine transporter.[6] This suggests a similar mechanism of selective uptake into dopaminergic neurons. While the precise intracellular targets of 1-BnTIQ are still under investigation, it is hypothesized that, like MPP+, they interfere with mitochondrial function and induce oxidative stress, leading to apoptosis. The selectivity for dopaminergic neurons is therefore conferred by their efficient uptake via DAT.[6][12]
Caption: Proposed mechanism of 1-BnTIQ neurotoxicity.
Comparative Experimental Protocols and Workflows
The induction of Parkinsonian-like pathology differs between the two toxins, particularly in the administration regimens used to achieve desired levels of dopamine depletion and motor impairment.
MPTP-Induced Dopamine Depletion: Acute and Chronic Models
The MPTP model is versatile, with different dosing regimens producing varying degrees of neurodegeneration.[4] Acute or subacute protocols are common for achieving rapid and significant dopamine depletion.[16]
Caption: Experimental workflow for the MPTP mouse model.
Protocol: Subacute MPTP Administration
-
Animal Selection: Adult male C57BL/6 mice are commonly used due to their high susceptibility to MPTP.
-
Acclimation: House animals under standard conditions for at least one week prior to the experiment.
-
MPTP Solution Preparation: Prepare a solution of MPTP hydrochloride in sterile saline.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common subacute regimen involves four injections of 18-20 mg/kg at 2-hour intervals on a single day.[17]
-
Post-Injection Monitoring: Monitor animals for any immediate adverse reactions.
-
Endpoint Analysis: The peak of dopaminergic damage stabilizes around 7 to 21 days post-injection, at which point behavioral, neurochemical, and histological analyses are performed.[4][17]
1-BnTIQ-Induced Bradykinesia
Protocols for 1-BnTIQ are less standardized but generally involve repeated administrations to induce a progressive motor deficit.
Protocol: 1-BnTIQ Administration (Representative)
-
Animal Selection: Appropriate rodent models (e.g., mice or rats) are selected.
-
Acclimation: Animals are acclimated to the housing facility.
-
1-BnTIQ Solution Preparation: Prepare a solution of 1-BnTIQ in a suitable vehicle.
-
Administration: Administer 1-BnTIQ, for example, via daily intraperitoneal injections for a period of 7 to 14 days.
-
Behavioral Monitoring: Conduct behavioral tests, such as the pole test, at baseline and at specified intervals throughout the administration period to track the onset and progression of bradykinesia.
-
Endpoint Analysis: Following the final behavioral assessment, animals are euthanized for neurochemical and histological analysis.
Comparative Data Analysis: Neurochemical and Behavioral Outcomes
The choice between MPTP and 1-BnTIQ often depends on the specific research question, whether it is focused on severe dopamine depletion or the nuanced study of motor impairment like bradykinesia.
| Parameter | MPTP Model | 1-BnTIQ Model | Assessment Method |
| Striatal Dopamine Levels | Severe depletion (40-90% reduction)[4][17] | Moderate to significant depletion | High-Performance Liquid Chromatography (HPLC)[17] |
| Dopaminergic Neuron Loss (SNpc) | Significant loss of TH-positive neurons[18][19] | Variable, often less severe than acute MPTP | Tyrosine Hydroxylase (TH) Immunohistochemistry[18] |
| Bradykinesia | Present, correlates with dopamine loss[20] | A primary and quantifiable behavioral outcome | Pole Test, Open Field Test, Cylinder Test[20][21][22] |
| Onset of Symptoms | Rapid onset of deficits post-toxin administration | More gradual onset with repeated dosing | Behavioral testing at multiple time points |
Detailed Methodologies for Key Experiments
Behavioral Assessment of Bradykinesia
Bradykinesia, a core feature of Parkinsonism, is characterized by slowness in initiating and executing voluntary movements.[3][23]
1. Pole Test: This test is a simple and effective measure of bradykinesia in mice.[21][22]
-
Apparatus: A vertical wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface. A small platform is placed at the top.
-
Procedure:
-
Place the mouse head-upward on the top platform.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the time to descend to the base of the pole (T-locomotion).
-
-
Interpretation: An increase in both T-turn and T-locomotion times indicates bradykinesia.
2. Open Field Test: This test assesses general locomotor activity and exploratory behavior.[20]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The area is often monitored by an automated tracking system.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
-
Interpretation: Bradykinesia is indicated by a reduction in total distance traveled, decreased velocity, and a lower frequency of rearing (vertical exploration).[20][24]
Neurochemical Analysis: Quantifying Dopamine
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This is the gold standard for quantifying levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.[17]
-
Tissue Preparation: Dissect the striatum from the brain on ice.
-
Homogenization: Homogenize the tissue in an appropriate acidic solution.
-
Centrifugation: Centrifuge the homogenate to pellet proteins.
-
Injection: Inject the supernatant into the HPLC system.
-
Separation and Detection: The compounds are separated on a reverse-phase column and detected electrochemically.
-
Quantification: Concentrations are determined by comparing peak areas to those of known standards.
Histological Analysis: Visualizing Dopaminergic Neurons
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a reliable marker for dopaminergic neurons.[25][26]
-
Tissue Fixation and Sectioning: Perfuse the animal with paraformaldehyde and section the brain, particularly the region containing the substantia nigra.
-
Immunostaining:
-
Incubate sections with a primary antibody against TH.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Apply a substrate or visualize with fluorescence microscopy.
-
-
Quantification: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the SNpc.[18]
Conclusion: Selecting the Appropriate Model
The choice between the 1-BnTIQ and MPTP models is contingent upon the specific aims of the research.
-
The MPTP model is exceptionally well-suited for studies requiring a robust and rapid depletion of striatal dopamine and significant loss of dopaminergic neurons.[4][16][17] It remains a powerful tool for investigating the consequences of severe nigrostriatal degeneration and for screening neuroprotective agents that can counteract a potent mitochondrial toxin.
-
The 1-BnTIQ model offers a potentially more subtle approach. It may be more appropriate for studies focused on the progressive development of motor deficits like bradykinesia and for investigating the role of endogenous or environmental toxins that may contribute to the gradual onset of sporadic PD.
Both models provide invaluable, albeit different, windows into the complex pathophysiology of Parkinson's disease. A thorough understanding of their respective mechanisms of action and resulting phenotypes is paramount for designing rigorous experiments and for the successful translation of preclinical findings into therapeutic advances.
References
- Wikipedia. (n.d.). MPTP.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
- Aras, O., et al. (2009). Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation. Neurochemical Research, 34(6), 1149-1156.
- Vyas, I., et al. (1986). MPTP, MPP+ and mitochondrial function. Life Sciences, 39(19), 1787-1793.
- ResearchGate. (n.d.). Histological and quantitative analysis of frank dopamine cell loss in MPTP mice.
- Ghoshal, K., et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(36), 30525-30537.
- Irwin, I., et al. (1988). Metabolism of [14C]MPTP in mouse and monkey implicates MPP+, and not bound metabolites, as the operative neurotoxin. Brain Research, 453(1-2), 252-258.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
- Lieu, C. A., et al. (2008). An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster. Journal of Histochemistry & Cytochemistry, 56(6), 585-592.
- Wilson, J. M., et al. (1996). Differential changes in neurochemical markers of striatal dopamine nerve terminals in idiopathic Parkinson's disease. Neurology, 47(3), 718-726.
- Denton, T. L. (1987). Mechanism of toxicity of MPTP: A cause of Parkinsonism in human beings. (Thesis/Dissertation).
- Cossette, M., et al. (2005). Neurochemical characterization of dopaminergic neurons in human striatum. Parkinsonism & Related Disorders, 11(5), 277-284.
- Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's Disease, 7(s1), S11-S19.
- Maruyama, W., et al. (2004). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Journal of Neurochemistry, 90(5), 1146-1156.
- Blesa, J., & Przedborski, S. (2014). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Parkinson's Disease, 4(2), 141-145.
- Kozina, E., et al. (2022). Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation. Scientific Reports, 12(1), 15638.
- de Oliveira, A. C. S., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease. Brain Sciences, 11(8), 1039.
- Sharma, S. K., & Ebadi, M. (2003). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Neurochemistry International, 43(3), 215-224.
- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Behavioral Testing - Open Field and Dyskinesia Scoring.
- Meredith, G. E., et al. (2008). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Parkinsonism & Related Disorders, 14 Suppl 2, S112-S115.
- Ogawa, N., et al. (1985). A simple quantitative bradykinesia test in MPTP-treated mice. Research Communications in Chemical Pathology and Pharmacology, 50(3), 435-441.
- Youdim, M. B. H., & Riederer, P. (1997). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Vaz, A. P., et al. (2024). Insights into Parkinson’s Disease Pathology Focusing on Glial Response and Apoptosis in a Classic Rat Model of Dopaminergic Degeneration. Neuroglia, 5(2), 136-151.
- Hays, S. A., et al. (2014). The bradykinesia assessment task: An automated method to measure forelimb speed in rodents. Journal of Neuroscience Methods, 226, 68-74.
- Rice, M. E., & Patel, J. C. (2015). Striatal dopamine neurotransmission: regulation of release and uptake. Current Opinion in Neurobiology, 34, 1-7.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
- Szapacs, M. E., et al. (2004). Aberrant striatal dopamine transmitter dynamics in brain-derived neurotrophic factor-deficient mice. Journal of Neurochemistry, 91(4), 868-876.
- Lo Bianco, C., et al. (2002). α-Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease. Proceedings of the National Academy of Sciences, 99(16), 10813-10818.
- ResearchGate. (n.d.). Dopamine levels in the striatum, motor cortex, and somatosensory cortex.
- Dules, A. A., & Blesa, J. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson’s disease. Frontiers in Behavioral Neuroscience, 17, 1243296.
- Petroske, E., et al. (2001). Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment. Neuroscience, 106(3), 589-601.
- Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron, 39(6), 889-909.
- Cannon, J. R., & Greenamyre, J. T. (2024). Selective dopaminergic neurotoxicity modulated by inherent cell-type specific neurobiology. Neurobiology of Disease, 198, 106560.
- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Selective dopaminergic neurotoxicity modulated by inherent cell-type specific neurobiology.
- Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- Blesa, J., et al. (2012). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Biomedicine and Biotechnology, 2012, 987840.
- Berardelli, A., et al. (2001). Pathophysiology of bradykinesia in Parkinson's disease. Brain, 124(Pt 11), 2131-2146.
- Ogawa, N., et al. (1985). A simple quantitative bradykinesia test in MPTP-treated mice. Research Communications in Chemical Pathology and Pharmacology, 50(3), 435-441.
- Storch, A., et al. (2004). Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration. Journal of Neural Transmission. Supplementum, (68), 97-113.
- Bologna, M., et al. (2020). Evolving concepts on bradykinesia. Brain, 143(3), 727-750.
- Hallett, M., & Khoshbin, S. (1980). A physiological mechanism of bradykinesia. Brain, 103(2), 301-314.
- Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 515, 290-302.
- Parkinson's Foundation. (2022, May 23). Understanding Bradykinesia and Dyskinesia [Video]. YouTube.
- Hallett, M., & Khoshbin, S. (1980). A Physiological mechanism of bradykinesia. Brain, 103(2), 301-314.
Sources
- 1. Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolving concepts on bradykinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP - Wikipedia [en.wikipedia.org]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP, MPP+ and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. modelorg.com [modelorg.com]
- 18. researchgate.net [researchgate.net]
- 19. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple quantitative bradykinesia test in MPTP-treated mice. | Semantic Scholar [semanticscholar.org]
- 22. A simple quantitative bradykinesia test in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pathophysiology of bradykinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neurochemical characterization of dopaminergic neurons in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Synthesis
For researchers in medicinal chemistry and drug development, the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) scaffold is a cornerstone of numerous pharmacologically active compounds. The reproducibility of its synthesis is therefore of paramount importance. This guide provides an in-depth comparison of the two most prominent synthetic routes—the Pictet-Spengler and the Bischler-Napieralski reactions—offering insights into their mechanisms, practical execution, and expected outcomes to aid in the selection of the most suitable protocol for your research needs.
At a Glance: Pictet-Spengler vs. Bischler-Napieralski
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone. | β-arylethylamide. |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂). | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle). | 3,4-Dihydroisoquinoline (an imine). |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline. |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[2] | Generally requires harsher, refluxing acidic conditions.[1] |
The Underlying Chemistry: A Mechanistic Dive
The fundamental difference between these two synthetic pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization.[3] The reaction is typically acid-catalyzed and is a special case of the Mannich reaction.[3]
Caption: Pictet-Spengler Reaction Workflow.
The probable mechanism involves the initial formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound.[4] Protonation of the Schiff base generates a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[4] The success of this reaction is often dependent on the electron-donating nature of the substituents on the aromatic ring, which facilitates the electrophilic ring closure.[4]
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[5] This intramolecular electrophilic aromatic substitution requires a subsequent reduction step to afford the desired this compound.
Caption: Bischler-Napieralski Reaction and Reduction Workflow.
The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions.[1] The highly electrophilic nature of these intermediates drives the cyclization.
Assessing Reproducibility: A Head-to-Head Comparison
To provide a concrete assessment of reproducibility, let's consider the synthesis of a common BTHIQ derivative, Norlaudanosine, via both routes.
| Parameter | Pictet-Spengler Synthesis of Norlaudanosine | Bischler-Napieralski Synthesis of Norlaudanosine |
| Starting Materials | 3,4-Dimethoxyphenethylamine and 3,4-dimethoxyphenylacetaldehyde | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide |
| Typical Yield | 55-85% | Cyclization: 70-90%; Reduction: ~90% (Overall: 63-81%) |
| Purity Concerns | Potential for unreacted starting materials and minor side products. | Formation of styrenes via retro-Ritter reaction, potential for over-reduction or incomplete reduction.[5] |
| Purification | Column chromatography on silica gel is typically sufficient. | Requires careful purification, often involving column chromatography and potentially recrystallization to remove byproducts. |
Detailed Experimental Protocols
Pictet-Spengler Synthesis of (±)-Norlaudanosine
This protocol is adapted from established literature procedures.
Materials:
-
3,4-Dimethoxyphenethylamine
-
3,4-Dimethoxyphenylacetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture for elution
Procedure:
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM, add 3,4-dimethoxyphenylacetaldehyde (1.1 eq).
-
Cool the mixture to 0 °C and add TFA (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford (±)-Norlaudanosine.
Bischler-Napieralski Synthesis of (±)-Norlaudanosine
This two-step protocol involves the cyclization of the corresponding amide followed by reduction.
Step 1: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Toluene, anhydrous
-
Ice
-
Ammonium hydroxide solution
Procedure:
-
Dissolve the starting amide (1.0 eq) in a mixture of anhydrous acetonitrile and toluene.
-
Add POCl₃ (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with ammonium hydroxide.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 2: Reduction to (±)-Norlaudanosine
Materials:
-
Crude 3,4-dihydroisoquinoline intermediate
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and add NaBH₄ (1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
Pictet-Spengler Reaction:
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. For less reactive substrates, a stronger Lewis acid may be required. However, be mindful that harsher conditions can lead to side reactions.[6][7] Ensure the starting materials are pure, as impurities can inhibit the reaction.
-
Side Reactions: The formation of stable imine intermediates that are slow to cyclize can be an issue.[6] In such cases, a change of solvent or acid catalyst might be beneficial.
Bischler-Napieralski Reaction:
-
Retro-Ritter Reaction: A common side reaction is the formation of styrenes, which can be minimized by using a nitrile as the solvent or by employing milder dehydrating agents.[5]
-
Incomplete Cyclization: Ensure anhydrous conditions and a sufficient excess of the dehydrating agent.
-
Reduction Issues: In the subsequent reduction step, over-reduction to the corresponding amine can occur with stronger reducing agents. NaBH₄ is generally a good choice for this transformation.
Analytical Characterization for Reproducibility Assessment
The reproducibility of these syntheses should be rigorously assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the crude product and column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired this compound and for identifying any impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product with high accuracy.
By carefully selecting the synthetic route based on the specific requirements of the target molecule and employing rigorous analytical techniques to confirm the identity and purity of the product, researchers can ensure the reproducible synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines for their drug discovery and development programs.
References
- BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multi-step Alkaloid Synthesis. BenchChem Technical Support.
- Kovács, L., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Pharmaceuticals, 16(2), 281.
- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 1-15.
- PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved from https://www.prepchem.com/synthesis-of-1-benzyl-1-2-3-4-tetrahydroquinoline/
- Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm
- Gremmen, C., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 689-712.
- Wikipedia. (2023, December 27). Pictet–Spengler reaction. In Wikipedia. Retrieved January 10, 2026, from https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
- Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
- Lee, S., et al. (2023). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 87(6), 723-729.
- PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/98468
- IJSTR. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11).
- Wikipedia. (2023, October 29). Bischler–Napieralski reaction. In Wikipedia. Retrieved January 10, 2026, from https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction
- Ohta, S., et al. (1995). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in foods and biological samples. Chemical & Pharmaceutical Bulletin, 43(12), 2154-2158.
- Joucla, L., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9195-9268.
- NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from https://www.nro-chem.com/pictet-spengler-reaction/
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ)
This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). As a neurotoxic compound frequently used in Parkinson's disease research, understanding and implementing compliant disposal procedures is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.
Section 1: Hazard Profile and the Imperative for Proper Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. The "why" behind these procedures is rooted in the toxicological and regulatory profile of 1BnTIQ and its related chemical structures.
1.1 Toxicological Hazards
This compound is an endogenous neurotoxin known to induce dopaminergic cell death and has been implicated in the etiology of Parkinson's disease.[1][2] Its mechanism involves the induction of apoptosis and an increase in oxidative stress within neuronal cells.[1][2] While the toxicological properties of 1BnTIQ itself have not been fully investigated, Safety Data Sheets (SDS) for the parent compound, 1,2,3,4-tetrahydroisoquinoline, classify it as a corrosive material that causes severe skin burns and eye damage.[5] It is also listed as harmful if swallowed, inhaled, or in contact with skin.[5] Another SDS for 1BnTIQ specifically warns that it may cause respiratory irritation and causes serious eye and skin irritation.[6] Given these significant health hazards, preventing uncontrolled release into the environment or accidental exposure is a primary safety objective.
1.2 Environmental Hazards
Safety data for related compounds explicitly warns against allowing the chemical to enter the environment or draining systems.[5] Due to its water solubility, 1,2,3,4-tetrahydroisoquinoline is likely to be mobile in the environment, posing a risk to aquatic ecosystems.[5] Responsible disposal ensures that this neurotoxic agent does not contaminate soil or water.
1.3 The Regulatory Framework: RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA gives the EPA the authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[9] It is the legal obligation of the waste generator to determine if their chemical waste is classified as hazardous.[5][10][11]
Section 2: Waste Characterization: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7][12]
-
Listed Waste: this compound is not specifically found on the RCRA P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[13]
-
Characteristic Waste: The burden of proof falls on the generator to determine if the waste exhibits hazardous characteristics.[14] Based on the SDS for the closely related 1,2,3,4-tetrahydroisoquinoline, which is classified as "Skin Corrosion/Irritation Category 1B," any waste containing significant concentrations of this or similar compounds is likely to be classified as a corrosive hazardous waste (EPA Waste Code D002) .[5]
| RCRA Characteristic | EPA Waste Code | Criteria (Abbreviated) | Probable Application to 1BnTIQ Waste |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F). | Unlikely. The flash point for 1,2,3,4-tetrahydroisoquinoline is 99°C (210.2°F).[15] |
| Corrosivity | D002 | Aqueous with a pH ≤ 2 or ≥ 12.5; a liquid that corrodes steel. | Highly Probable. The parent compound is classified as corrosive, causing severe skin burns.[5] Waste solutions should be considered corrosive. |
| Reactivity | D003 | Unstable, reacts violently with water, or generates toxic gases. | Unlikely based on available data, but should be evaluated if mixed with other reagents. |
| Toxicity | D004-D043 | Contains specific contaminants at or above regulated concentrations. | Unlikely to fail via this characteristic unless mixed with other regulated toxic materials. |
Section 3: Standard Operating Procedure (SOP) for 1BnTIQ Waste Management
This SOP provides a step-by-step methodology for the safe handling and disposal of 1BnTIQ waste streams.
3.1 Step 1: Waste Segregation at the Source
Proper segregation is crucial for both safety and cost-effective disposal. Never mix incompatible waste streams.
-
Pure/Unused 1BnTIQ: Any expired or surplus 1BnTIQ must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.
-
Contaminated Labware: Disposable materials (e.g., pipette tips, gloves, weigh boats, absorbent pads) that have come into contact with 1BnTIQ must be collected as solid hazardous waste.[7]
-
Aqueous Solutions: Solutions containing 1BnTIQ should be collected in a dedicated liquid hazardous waste container.
-
Solvent Solutions: If 1BnTIQ is dissolved in a solvent (e.g., for chromatography), the entire solution is considered hazardous waste. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
3.2 Step 2: Containerization and Labeling Protocol
Containers must be appropriate, sealed, and clearly identified to prevent accidents and ensure regulatory compliance.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. For liquids, do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations).
-
The specific EPA Waste Code(s), primarily D002 (Corrosive) .
-
An accurate list of all components and their approximate percentages.
-
The date of initial waste accumulation.
-
3.3 Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.
-
Location: The SAA must be at or near the point of generation.
-
Containment: Keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] The container must be kept closed at all times except when adding waste.
3.4 Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full or you are approaching your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Recommended Disposal Method: The preferred method of disposal for this type of organic, nitrogen-containing compound is high-temperature incineration in a licensed hazardous waste facility.[16] This ensures the complete destruction of the toxic molecule.
Section 4: Decontamination and Spill Management
4.1 Decontamination
-
Non-disposable Glassware: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can typically be managed as non-hazardous waste, but confirm with your EHS department. After rinsing, the glassware can be washed normally.
4.2 Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[7] For large spills, respiratory protection may be required.[7]
-
Containment: Prevent the spill from spreading or entering drains using absorbent materials like vermiculite, dry sand, or a universal chemical spill kit.[7][17]
-
Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using non-sparking tools. Place all materials into a designated, sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste" with the contents clearly listed and dispose of it according to the procedures outlined in Section 3.
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound, from generation to final disposal.
References
- This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis.
- This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells.
- This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat.
- This compound PubChem CID 98468.
- Metabocard for this compound (HMDB0004087).
- MSDS of 2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide.Capot Chemical Co., Ltd.[Link]
- Chemical Waste Disposal Guidelines.Emory University - Department of Chemistry.[Link]
- Compound this compound (FDB023308).FooDB.[Link]
- 1-Benzyl-1,2,3,4-tetrahydroquinoline PubChem CID 12288350.
- Safety Data Sheet - HP Scitex FB250 Magenta Ink.HP.[Link]
- Resource Conservation and Recovery Act (RCRA) Regulations.US Environmental Protection Agency.[Link]
- This compound (C16H17N).PubChemLite.[Link]
- Synthesis of this compound, Part I.
- Resource Conservation and Recovery Act (RCRA) Overview.US Environmental Protection Agency.[Link]
- Hazardous Waste Listings.US Environmental Protection Agency.[Link]
- EPA Letter on RCRA Applicability.US Environmental Protection Agency.[Link]
- RCRA U Waste - List Details.US Environmental Protection Agency.[Link]
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 15. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 16. capotchem.cn [capotchem.cn]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline
Welcome to your essential guide for the safe handling of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ). As a compound of significant interest in neurodegenerative disease research, particularly in relation to Parkinson's disease, its unique properties demand a rigorous and informed approach to laboratory safety.[1][2] This guide moves beyond a simple checklist, providing you with the rationale behind each safety protocol, empowering you to work confidently and securely. Our objective is to build a deep-rooted culture of safety that extends beyond the product to the very core of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is not a benign substance. While its physical form is a solid, it poses significant health risks that necessitate a comprehensive PPE strategy.[3] The primary hazards associated with 1-BnTIQ are:
-
Skin and Eye Damage: The compound is classified as causing severe skin burns and eye damage.[4] Direct contact can lead to significant irritation and potential long-term harm.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols can cause respiratory irritation.[5][6]
-
Harmful if Swallowed or Inhaled: The substance is categorized as harmful if ingested or if its vapors are inhaled.[4]
-
Neurotoxic Potential: As an endogenous neurotoxin, chronic or acute exposure could have implications for neurological health, a critical consideration for researchers in the field.[1][2]
These hazards dictate that our primary safety goal is to prevent any direct contact with the skin, eyes, or respiratory system. The following PPE recommendations are designed as a self-validating system to achieve this.
Hazard and PPE Summary
| Hazard Classification | GHS Statements | Required Personal Protective Equipment |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6] | Chemical-resistant gloves (double-gloving recommended), lab coat or chemical-resistant gown. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5][6] | Safety goggles and a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][6] | Use in a certified chemical fume hood. Respirator may be required based on risk assessment. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled.[4] | Full PPE ensemble as detailed above. |
The Core Ensemble: Your First Line of Defense
The following PPE is mandatory for any procedure involving the handling of this compound.
Eye and Face Protection
Due to the severe eye irritation risk, standard safety glasses are insufficient.[7]
-
Chemical Splash Goggles: These must be worn at all times. They form a complete seal around the eyes, protecting from splashes, dust, and vapors.
-
Face Shield: A full-face shield must be worn over the safety goggles. This provides a secondary layer of protection for the entire face from splashes during solution preparation or transfers.[7][8]
Hand Protection
Given the risk of skin burns and irritation, robust hand protection is critical.
-
Glove Type: Use powder-free nitrile or neoprene gloves.[7][9] These materials provide good resistance to a range of chemicals. Avoid thin, disposable vinyl gloves, which offer little chemical protection.[7]
-
Double Gloving: Wear two pairs of gloves. This is a standard practice when handling hazardous substances.[7][10] The outer glove absorbs the initial contamination, while the inner glove provides protection during the removal of the outer pair.
-
Glove Change Protocol: Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, or tears).[7]
Body Protection
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Gown: For procedures with a higher risk of splashing or contamination (e.g., large-scale synthesis, spill cleanup), a disposable or reusable chemical-resistant gown that is shown to resist permeability by hazardous drugs should be worn over the lab coat.[10] Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Chemical Fume Hood: All handling of solid 1-BnTIQ and its solutions must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[5][11]
-
Respirator: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge (Type A, brown) is recommended.[4]
Procedural Guidance: From Preparation to Disposal
Adherence to strict protocols is as crucial as the PPE itself. The following workflows are designed to ensure a systematic and safe approach.
Experimental Workflow for Safe Handling
This diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of 1-BnTIQ.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on your lab coat or chemical-resistant gown. Fasten all buttons/snaps.
-
Inner Gloves: Don the first pair of nitrile gloves. Ensure they cover the cuffs of your gown.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Goggles: Put on your chemical splash goggles.
-
Face Shield: Place the face shield over the goggles.
Doffing (Taking Off) PPE - The "Contaminated to Contaminated, Clean to Clean" Principle:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the outside of the cuff and pulling it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them in the designated hazardous waste container.[4]
-
Face Shield: Remove the face shield by touching the "clean" headband.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, turning it inside out as you go. Avoid shaking it.
-
Goggles: Remove goggles by touching the "clean" strap.
-
Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11]
Emergency Protocols: Spill and Exposure Management
Spill Containment and Cleanup
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's safety office.
-
Secure the Area: Ensure the spill area is well-ventilated, preferably within a fume hood.[11]
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described above, including a respirator if the spill is large or generates dust.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material like sand, silica gel, or a universal binder to soak it up.[4]
-
Collect Waste: Carefully scoop the absorbed material or covered solid into a clearly labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Wipe down the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.[4]
First-Aid Measures for Exposure
Immediate action is required following any exposure.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Disposal and Storage
-
Waste: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4] Consult your institution's specific guidelines for chemical waste disposal. Do not let this chemical enter the environment.[4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[4] The storage area should be locked.[4]
By integrating these protocols and PPE requirements into your daily laboratory operations, you ensure not only your personal safety but also the integrity of your research. This comprehensive approach transforms safety from a mandate into a scientific best practice.
References
- Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC137950050&productDescription=1%2C2%2C3%2C4-TETRAHYDROISOQUINOLINE+5G&vendorId=VN00032119&countryCode=US&language=en]
- This compound hydrochloride. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/1-benzyl-1-2-3-4-tetrahydroisoquinoline-hydrochloride.html]
- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/98468]
- Lee, M. K., et al. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424. [URL: https://pubmed.ncbi.nlm.nih.gov/12781445/]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5218534_EN.htm]
- This compound hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/1-benzyl-1-2-3-4-tetrahydroisoquinoline-hydrochloride-cas-155413-72-2-biosynth]
- 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline. MedChemExpress. [URL: https://www.medchemexpress.com/1-benzyl-1-2-3-4-tetrahydro-isoquinoline.html]
- 1-Benzyl-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12288350]
- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021). Pediatric Oncology Group of Ontario. [URL: https://www.pogo.ca/wp-content/uploads/2021/11/3.1.1-Personal-Protective-Equipment.pdf]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [URL: https://www.pppmag.com/article/11]
- Essential Safety and Handling Protocols for (+-)-Tetrahydrozoline. (2025). BenchChem. [URL: https://www.benchchem.
- Al-Hiari, Y. M., et al. (2018). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [URL: https://www.researchgate.net/publication/326871583_Synthesis_of_1-benzyl-1234-tetrahydroisoquinoline_Part_I_Grignard_synthesis_of_1-substitutedbenzyl-1234-tetrahydroisoquinoline_models_with_potential_antibacterial_activity]
- Compound this compound (FDB023308). FooDB. [URL: https://foodb.ca/compounds/FDB023308]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [URL: https://www.provista.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
- Safety Data Sheet for this compound. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F042996]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali Safa. [URL: https://www.alisafa.com/blog/ppe-for-chemical-safety]
- This compound hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-benzyl-1-2-3-4-tetrahydroisoquinoline-hydrochloride-155413-72-2]
- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F042996/1-benzyl-1-2-3-4-tetrahydroisoquinoline]
- Safety Data Sheet for this compound. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=19716-56-4]
Sources
- 1. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pogo.ca [pogo.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
